1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Description
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPAJVIZHYIUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381147 | |
| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-36-4 | |
| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene, a key fluorinated building block in the development of novel pharmaceuticals and advanced materials. The synthesis commences with the readily available 4-(difluoromethyl)benzoic acid and proceeds through a critical decarboxylative bromodifluoromethylation step. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and in-depth analysis of the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary insights for the successful synthesis and application of this versatile compound.
Introduction: The Significance of Fluorinated Benzene Derivatives
The introduction of fluorine and fluorinated functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can significantly improve the efficacy and pharmacokinetic properties of drug candidates.[1] Specifically, the difluoromethyl (CHF2) and bromodifluoromethyl (CBrF2) moieties are of considerable interest. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, while the bromodifluoromethyl group serves as a versatile synthetic handle for further chemical transformations.[3][4]
This compound is a valuable intermediate that combines these two important fluorinated groups on a benzene scaffold.[3] This structure allows for a wide range of chemical modifications, making it an essential building block for the synthesis of complex, highly functionalized molecules with potential applications in pharmaceuticals, agrochemicals, and polymer science.[3][4]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to 4-(difluoromethyl)benzoic acid as a strategic starting material. This approach isolates the key chemical challenge to the conversion of a carboxylic acid group into a bromodifluoromethyl group.
Caption: Retrosynthetic approach for this compound.
The forward synthesis, therefore, hinges on a reliable method for this transformation. While classical Hunsdiecker reactions are known for decarboxylative bromination, they may not be suitable for the direct introduction of a bromodifluoromethyl group.[5][6] A more contemporary approach involves the generation of a difluorocarbene intermediate or the use of specialized bromodifluoromethylating reagents.
Detailed Synthetic Pathway and Mechanistic Insights
The proposed synthesis is a two-step process starting from 4-(difluoromethyl)benzoic acid. The key transformation is a modified Hunsdiecker-type reaction that facilitates decarboxylative bromodifluoromethylation.
Step 1: Synthesis of Silver 4-(difluoromethyl)benzoate
The initial step involves the conversion of the carboxylic acid to its silver salt. This is a crucial activation step for the subsequent decarboxylative halogenation. The reaction proceeds via a simple acid-base neutralization.
Caption: Synthesis of the silver salt intermediate.
Step 2: Decarboxylative Bromodifluoromethylation
The silver salt is then subjected to a decarboxylative bromination using a suitable bromine source in a non-polar solvent. This reaction is a variation of the Hunsdiecker reaction, where the silver salt of the carboxylic acid reacts with elemental bromine to form an unstable intermediate that readily undergoes decarboxylation and subsequent bromination.
The mechanism is believed to involve the formation of an acyl hypobromite intermediate, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical rapidly loses carbon dioxide to form an aryl radical, which then abstracts a bromine atom from another molecule of the acyl hypobromite or bromine to yield the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
An In-depth Technical Guide to 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene, a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and its emerging applications. The unique combination of a difluoromethyl and a bromodifluoromethyl group on a benzene ring imparts distinct electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules and advanced materials. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to effectively utilize this compound in their research endeavors.
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. Specifically, the difluoromethyl (CHF₂) and bromodifluoromethyl (CBrF₂) groups are of particular interest. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity. The CBrF₂ moiety serves as a versatile synthetic handle, allowing for a variety of chemical transformations. This compound (CAS No. 2250-36-4) incorporates both of these valuable functional groups, positioning it as a key intermediate for the synthesis of complex fluorinated molecules.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is crucial for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 2250-36-4 | [1][2] |
| Molecular Formula | C₈H₅BrF₄ | [2] |
| Molecular Weight | 257.02 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(Bromodifluoromethyl)-1-(difluoromethyl)benzene | [3] |
| Boiling Point | 59 °C | [2][4] |
| Density | 1.62 g/cm³ | [3] |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established chemical transformations. The most probable pathway involves the selective benzylic bromination of a suitable precursor.
Proposed Synthetic Pathway
The synthesis is likely to proceed in two main stages:
-
Synthesis of the Precursor: Formation of 1,4-bis(difluoromethyl)benzene.
-
Selective Benzylic Bromination: Introduction of a bromine atom at one of the benzylic positions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative methodology based on well-established procedures for benzylic bromination.[5][6] Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 1,4-bis(difluoromethyl)benzene (Precursor)
The precursor, 1,4-bis(difluoromethyl)benzene, can be synthesized from 1,4-terephthalaldehyde via a deoxofluorination reaction. A common reagent for this transformation is sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). A patented process describes the reaction of 1,4-terephthalaldehyde with SF₄.[2]
Step 2: Selective Monobromination of 1,4-bis(difluoromethyl)benzene
This step involves a free-radical chain reaction at one of the benzylic positions.[5]
-
Materials:
-
1,4-bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in anhydrous CCl₄.
-
Add a slight molar excess of N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator.
-
Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the formation of the desired monobrominated product and minimize the formation of the dibrominated byproduct.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate this compound.
-
Caption: Experimental workflow for the selective benzylic bromination.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated groups is a widely used strategy in drug discovery to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[7] While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential in this area.
-
Bioisosterism: The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability by preventing oxidation.
-
Modulation of Physicochemical Properties: The presence of four fluorine atoms can significantly alter the electronic properties and lipophilicity of a parent molecule, which can be fine-tuned to optimize drug-like properties.
-
Synthetic Handle for Further Diversification: The bromodifluoromethyl group is a versatile functional group that can participate in a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This is particularly valuable in the lead optimization phase of drug discovery.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, likely as a complex multiplet due to the coupling with fluorine atoms. A characteristic triplet for the proton of the CHF₂ group and a singlet for the proton of the CHBrF₂ group would also be expected.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, which will be split due to coupling with fluorine. The signals for the CHF₂ and CBrF₂ carbons will also show characteristic splitting patterns.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals, one for the CHF₂ group and another for the CBrF₂ group, with characteristic multiplicities due to coupling with the adjacent protons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine and fluorine atoms.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with all brominated organic compounds, it should be considered as a potential irritant and lachrymator.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the synthesis of advanced materials and novel pharmaceuticals. Its unique combination of two distinct fluorinated methyl groups on an aromatic core provides a versatile platform for chemical innovation. The plausible synthetic route outlined in this guide, based on established benzylic bromination chemistry, offers a practical approach for its preparation in a laboratory setting. As the demand for sophisticated fluorinated molecules continues to grow, it is anticipated that the utility of this compound will become increasingly recognized, leading to new discoveries in drug development and materials science.
References
-
PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene.[Link]
-
NIST. Benzene, 1-bromo-4-(trifluoromethyl)-.[Link]
-
Royal Society of Chemistry. Supporting Information.[Link]
-
NIST. Benzene, 1-bromo-4-(trifluoromethyl)- Mass Spectrum.[Link]
-
ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry.[Link]
-
PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene.[Link]
-
PrepChem.com. Preparation of 1,4-bis(dibromomethyl)benzene.[Link]
-
Royal Society of Chemistry. Supporting Information For.[Link]
- Google Patents.CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Chemistry Steps. Benzylic Bromination.[Link]
-
NIST. p-Bromofluorobenzene.[Link]
- Google Patents.EP0970938A1 - Preparation of 1,4-bis-(difluoromethyl)benzene.
- Google Patents.
- Google Patents.EP2266961B1 - Process for the synthesis of organic compounds.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
- Google Patents.WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
JSciMed Central. Biological Potential of FluoroBenzene Analogs.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. data.epo.org [data.epo.org]
- 3. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene chemical properties
An In-depth Technical Guide to 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide delves into its core chemical properties, reactivity, plausible synthetic pathways, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing available data with established chemical principles, this document serves as a foundational resource for leveraging this unique building block in innovative research and development projects.
Introduction: The Emergence of a Versatile Fluorinated Building Block
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1] this compound (CAS No. 2250-36-4) is a bifunctional aromatic compound featuring two distinct fluorinated moieties: a reactive bromodifluoromethyl (-CBrF₂) group and a stable difluoromethyl (-CHF₂) group. This unique structural arrangement positions it as a highly versatile synthetic intermediate for the construction of complex molecular architectures.
The difluoromethyl group is a well-regarded bioisostere for hydroxyl, thiol, and other functional groups, capable of modulating the physicochemical properties of a lead compound.[2] Concurrently, the bromodifluoromethyl group serves as a handle for a variety of chemical transformations, enabling the introduction of the difluoromethylphenyl scaffold into larger, more complex structures. This guide will explore the known and predicted properties of this compound, providing a framework for its effective utilization in synthetic chemistry.
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and purification protocols.
| Property | Value | Source |
| IUPAC Name | 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene | BOC Sciences[] |
| CAS Number | 2250-36-4 | ChemicalBook[4] |
| Molecular Formula | C₈H₅BrF₄ | ChemicalBook[4] |
| Molecular Weight | 257.02 g/mol | ChemicalBook[4] |
| Boiling Point | 59 °C | ChemicalBook[4] |
| Flash Point | >110 °C | ChemicalBook[4] |
| Density | 1.62 g/cm³ | BOC Sciences[] |
| InChI Key | UMPAJVIZHYIUJM-UHFFFAOYSA-N | BOC Sciences[] |
While detailed, publicly available spectroscopic data (NMR, IR, MS) for this specific compound are limited, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The spectrum would likely show signals in the aromatic region corresponding to the protons on the benzene ring, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Two distinct signals would be expected, one for the -CBrF₂ group and another for the -CHF₂ group, with characteristic coupling patterns.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons and the two fluorinated methyl carbons, with splitting patterns indicative of C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one bromine atom.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The bromodifluoromethyl group is the primary site for transformations, while the difluoromethyl group and the aromatic ring influence the overall electronic properties.
Reactivity of the Bromodifluoromethyl Group
The C-Br bond in the bromodifluoromethyl group is susceptible to both nucleophilic and radical reactions. This allows for the transformation of this group into other valuable functionalities. For instance, similar to other benzylic bromides, it can undergo substitution reactions with various nucleophiles.
Role of the Difluoromethyl Group
The difluoromethyl group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution, although the latter is less common for this type of compound.[5]
Potential Synthetic Transformations
This compound is an excellent starting material for introducing the 4-(difluoromethyl)phenylmethyl moiety into target molecules. Key potential reactions include:
-
Nucleophilic Substitution: Reaction with amines, alcohols, and thiols to form the corresponding substituted products.
-
Formation of Organometallic Reagents: Although challenging, conversion to an organometallic species could open pathways for coupling reactions.
-
Radical Reactions: Participation in radical-mediated C-C bond-forming reactions.
Below is a conceptual workflow illustrating the synthetic potential of this reagent.
Caption: Potential synthetic transformations of the title compound.
Proposed Synthesis Pathway
A plausible synthetic route to this compound could start from 1,4-bis(difluoromethyl)benzene, which can be prepared from 1,4-terephthalaldehyde.[6] The subsequent step would involve a selective radical bromination at one of the benzylic positions.
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Protocol (Illustrative)
-
Synthesis of 1,4-bis(difluoromethyl)benzene:
-
In a suitable pressure reactor, 1,4-terephthalaldehyde is reacted with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF) as a catalyst and solvent.[6]
-
The reaction is typically carried out at sub-ambient temperatures, warming to room temperature.
-
Workup involves careful quenching of excess reagents, followed by extraction and purification to yield 1,4-bis(difluoromethyl)benzene.[6]
-
-
Bromination to this compound:
-
1,4-bis(difluoromethyl)benzene is dissolved in a suitable solvent like carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.
-
The mixture is heated under reflux with irradiation from a UV lamp to initiate the radical chain reaction, similar to the halogenation of other alkyl-substituted aromatic compounds.[7]
-
The reaction progress is monitored by techniques like GC-MS.
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The crude product is then purified by distillation or chromatography.
-
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The difluoromethyl group is a key pharmacophore in modern drug design.[8][9] Its ability to act as a bioisostere for other functional groups can lead to improved metabolic stability and enhanced binding interactions.[2] This compound provides a direct route to incorporate the difluoromethylphenyl moiety into potential drug candidates, which is a sought-after feature for optimizing pharmacokinetic and pharmacodynamic profiles.[9] The development of novel inhibitors for targets like the BPTF bromodomain often involves the exploration of diverse chemical scaffolds, where such fluorinated building blocks can play a crucial role.[10]
Materials Science
Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, polymers, and organic electronics. The introduction of fluorine atoms can significantly alter the electronic properties, thermal stability, and hydrophobicity of materials.[8] this compound can serve as a monomer or a precursor to monomers for creating novel fluorinated polymers with tailored properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Based on the data for similar compounds like 1-bromo-4-(difluoromethyl)benzene and 1,4-bis(bromodifluoromethyl)benzene, the following hazards should be considered:
-
Toxicity: May be harmful if swallowed.[11]
-
Irritation: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]
Always consult the supplier's SDS before handling this chemical.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a valuable intermediate for accessing complex fluorinated molecules. With applications spanning from medicinal chemistry to materials science, this compound is poised to contribute to the development of novel drugs and advanced materials. This guide provides a foundational understanding of its properties and potential, encouraging its exploration in innovative research endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(bromodifluoromethyl)benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. Retrieved from [Link]
-
Supporting Information. (n.d.). General experimental information. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). 1-BROMO-4-FLUOROBENZENE SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
ChemSrc. (2025). CAS#:2250-36-4 | 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
Liu, P., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 1-10. Retrieved from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
-
European Patent Office. (2000). EP 0970938 A1: Preparation of 1,4-bis-(difluoromethyl)benzene. Retrieved from [Link]
-
Drug Discovery and Development. (2018). Newly Discovered Molecule to Improve Pharmaceuticals Draws Inspiration From Nature's Toolbox. Retrieved from [Link]
-
Liang, X., et al. (2023). Discovery of new small molecule inhibitors of the BPTF bromodomain. Bioorganic Chemistry, 134, 106453. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE CAS#: 2250-36-4 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. data.epo.org [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 1,4-Bis(bromodifluoromethyl)benzene | C8H4Br2F4 | CID 10914654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 1-溴-4-(二氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene, a fluorinated aromatic compound with significant potential in synthetic and medicinal chemistry. By leveraging its unique structural features, this molecule serves as a versatile building block for the synthesis of complex chemical entities. This document will delve into its chemical identity, physicochemical properties, synthesis, reactivity, potential applications in drug discovery, and essential safety protocols.
Chemical Identity and Nomenclature
The compound with the structure 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene is systematically named according to IUPAC nomenclature as 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene .
-
IUPAC Name: 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene
-
Synonyms: 4-(Bromodifluoromethyl)-1-(difluoromethyl)benzene
-
CAS Number: 2250-36-4
-
Molecular Formula: C₈H₅BrF₄
-
Molecular Weight: 257.02 g/mol [1]
Physicochemical Properties
Understanding the physicochemical properties of 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene is crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Density | 1.62 g/cm³ | [1] |
| Boiling Point | 59 °C | [1] |
| Flash Point | 100.8 °C | [1] |
| LogP | 4.06840 | [1] |
| Vapour Pressure | 0.366 mmHg at 25°C | [1] |
Synthesis and Elucidation
Conceptual Synthetic Workflow
Caption: Conceptual synthesis of 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene.
Experimental Protocol: Benzylic Bromination (Hypothetical)
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a UV lamp), dissolve 1,4-bis(difluoromethyl)benzene in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).
-
Reaction Conditions: Irradiate the mixture with the light source while heating to reflux. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the desired 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene is primarily dictated by the two distinct benzylic positions: the difluoromethyl (-CHF₂) group and the bromodifluoromethyl (-CBrF₂) group.
-
Benzylic Bromide Reactivity: The bromodifluoromethyl group is expected to be the more reactive site for nucleophilic substitution reactions. The benzylic position enhances the stability of carbocation or radical intermediates, facilitating both SN1 and SN2 type reactions.[2][3] The fluorine atoms on the same carbon are strongly electron-withdrawing, which can influence the reaction mechanism.
-
Difluoromethyl Group Stability: The difluoromethyl group is generally more stable and less prone to substitution compared to the bromodifluoromethyl group. However, the C-H bond of the difluoromethyl group can be susceptible to deprotonation under strong basic conditions, potentially leading to the formation of a difluorinated carbanion.
-
Aromatic Ring Substitution: The difluoromethyl and bromodifluoromethyl groups are both electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.
Reaction Pathway Diagram
Sources
An In-depth Technical Guide to 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. This guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of this compound, serving as a critical resource for its application in research and development.
Molecular Properties and Characterization
The precise understanding of a molecule's properties begins with its fundamental characteristics, including its molecular weight and formula.
2.1. Molecular Weight and Formula
The chemical formula for this compound is C8H5BrF4.[1] This is determined by its structure, which consists of a central benzene ring substituted with a bromodifluoromethyl group (-CF2Br) and a difluoromethyl group (-CF2H).
The molecular weight of this compound is 257.02 g/mol .[1] This is calculated by summing the atomic weights of all atoms in the molecule: eight carbon atoms, five hydrogen atoms, one bromine atom, and four fluorine atoms.
| Identifier | Value |
| Chemical Formula | C8H5BrF4[1] |
| Molecular Weight | 257.02 g/mol [1] |
| CAS Number | 2250-36-4[1] |
2.2. Spectroscopic Data Analysis
While specific experimental spectra for this exact molecule are not widely published, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The single proton of the difluoromethyl group would present as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show two distinct signals, one for the -CF2Br group and another for the -CF2H group, each coupled to the neighboring protons and potentially to each other through the aromatic ring.
-
¹³C NMR: The carbon NMR would display signals for the eight distinct carbon atoms, with the carbons attached to fluorine exhibiting characteristic splitting patterns due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.
2.3. Physicochemical Properties
The predicted physicochemical properties of this compound are crucial for understanding its behavior in various experimental and biological systems. These properties influence its solubility, membrane permeability, and potential for forming intermolecular interactions.
Synthesis and Mechanistic Insights
A plausible synthetic route for this compound is essential for its practical application in research.
3.1. Retrosynthetic Analysis
A logical approach to synthesizing this molecule involves the sequential functionalization of a benzene ring. The following diagram illustrates a possible retrosynthetic pathway.
3.2. Detailed Synthetic Protocol
A potential forward synthesis based on the retrosynthesis could involve the following steps:
-
Difluoromethylation of 1,4-Dibromobenzene: Selective monolithiation of 1,4-dibromobenzene followed by reaction with a difluoromethylating agent (e.g., diethyl (difluoromethyl)phosphonate) would yield 4-(difluoromethyl)bromobenzene.
-
Bromodifluoromethylation: The remaining bromine atom on 4-(difluoromethyl)bromobenzene could then be converted to the bromodifluoromethyl group. This could potentially be achieved through a metal-halogen exchange followed by reaction with a suitable bromodifluoromethyl source.
Rationale for Experimental Choices: The use of a dibrominated starting material allows for sequential, selective functionalization of the aromatic ring. Organometallic intermediates are commonly used for the introduction of fluorinated alkyl groups.
Applications in Drug Development
The difluoromethyl (-CF2H) and bromodifluoromethyl (-CF2Br) moieties are of significant interest in drug design.
-
Bioisosterism: The difluoromethyl group is often used as a bioisostere for a hydroxyl group or a thiol group, as it can act as a hydrogen bond donor and is more metabolically stable.
-
Modulation of Physicochemical Properties: The introduction of these fluorine-containing groups can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making molecules containing these groups more resistant to metabolic degradation.
The bromodifluoromethyl group also offers a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug screening.
Conclusion
This compound is a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of reactive sites and fluorine-containing functional groups provides a versatile platform for chemical exploration. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and scientists working in the field.
References
Sources
An In-depth Technical Guide to the NMR Spectral Features of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene. While experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of NMR spectroscopy and extensive data from structurally analogous compounds, offers a robust prediction and interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who are working with complex fluorinated aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is a unique fluorinated aromatic compound. The presence of two distinct fluorinated methyl groups, the difluoromethyl (-CHF₂) group and the bromodifluoromethyl (-CBrF₂) group, imparts specific electronic and conformational properties to the molecule. These characteristics are of significant interest in medicinal chemistry and materials science, where the strategic incorporation of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity.
A thorough understanding of the NMR spectra of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems. The following sections provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, underpinned by data from closely related chemical structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons and the proton of the difluoromethyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.7-7.9 | Doublet of doublets | ³JHH ≈ 8.4 Hz, ⁴JHF ≈ 1.5 Hz | H-2, H-6 |
| ~ 7.5-7.7 | Doublet of doublets | ³JHH ≈ 8.4 Hz, ⁵JHF ≈ 0.5 Hz | H-3, H-5 |
| ~ 6.7 | Triplet | ²JHF ≈ 56 Hz | H of -CHF₂ |
Interpretation and Rationale
The aromatic region of the ¹H NMR spectrum is predicted to display an AA'BB' system due to the para-substitution pattern. The protons H-2 and H-6, being ortho to the electron-withdrawing bromodifluoromethyl group, are expected to be deshielded and appear at a lower field (~7.7-7.9 ppm). These protons will likely appear as a doublet of doublets due to coupling with the adjacent H-3 and H-5 protons (³JHH ≈ 8.4 Hz) and a smaller four-bond coupling to the fluorine atoms of the -CBrF₂ group (⁴JHF).
The protons H-3 and H-5, positioned ortho to the difluoromethyl group, are also deshielded but to a slightly lesser extent, and are predicted to resonate at approximately 7.5-7.7 ppm. Their signal will also be a doublet of doublets, arising from coupling to H-2 and H-6 (³JHH ≈ 8.4 Hz) and a five-bond coupling to the fluorine atoms of the -CHF₂ group (⁵JHF).
The most characteristic signal in the ¹H NMR spectrum is the triplet corresponding to the single proton of the difluoromethyl group. This proton is directly bonded to two fluorine atoms, resulting in a large two-bond coupling constant (²JHF) of around 56 Hz, which splits the signal into a triplet. Its chemical shift is anticipated to be around 6.7 ppm, a value consistent with other difluoromethylated aromatic compounds[1][2].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will exhibit splitting due to one-bond and multi-bond couplings with the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 138-140 | Triplet | ²JCF ≈ 25 Hz | C-4 |
| ~ 132-134 | Triplet | ²JCF ≈ 30 Hz | C-1 |
| ~ 128-130 | Singlet or small triplet | ⁴JCF ≈ 1-3 Hz | C-2, C-6 |
| ~ 125-127 | Triplet | ³JCF ≈ 6 Hz | C-3, C-5 |
| ~ 118-120 | Triplet | ¹JCF ≈ 280 Hz | -CBrF₂ |
| ~ 114-116 | Triplet | ¹JCF ≈ 240 Hz | -CHF₂ |
Interpretation and Rationale
The carbon atoms directly attached to the fluorinated groups will show the most significant features. The carbon of the -CBrF₂ group is expected to appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 280 Hz. Similarly, the carbon of the -CHF₂ group will also be a triplet with a ¹JCF of around 240 Hz[1][2].
The aromatic carbons will also display couplings to the fluorine atoms. The ipso-carbons, C-1 and C-4, will each be split into a triplet due to two-bond coupling with the fluorine atoms of their respective substituent groups (²JCF ≈ 25-30 Hz). The carbons ortho to the fluorinated groups (C-2, C-6 and C-3, C-5) will experience smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, leading to further splitting or broadening of their signals.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is arguably the most informative for this compound, as it directly probes the fluorine environments.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -50 to -60 | Singlet | - | -CBrF ₂ |
| ~ -110 to -115 | Doublet | ²JFH ≈ 56 Hz | -CHF ₂ |
Interpretation and Rationale
Two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorinated methyl groups. The fluorine atoms of the bromodifluoromethyl group (-CBrF₂) are predicted to have a chemical shift in the range of -50 to -60 ppm. Since there are no neighboring protons, this signal is expected to be a singlet.
The fluorine atoms of the difluoromethyl group (-CHF₂) are expected to resonate further upfield, around -110 to -115 ppm, a typical range for such groups attached to an aromatic ring[1]. This signal will be split into a doublet due to the two-bond coupling with the single proton of this group (²JFH ≈ 56 Hz).
Experimental Considerations
For the actual acquisition of NMR data for this compound, the following experimental protocol is recommended:
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the aromatic and aliphatic regions.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups (in this case, to confirm the CH group of -CHF₂).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Ensure the spectral width is adequate to observe both fluorinated groups.
-
Proton coupling may be observed; a proton-decoupled ¹⁹F spectrum can also be acquired for simplification.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H spectrum to confirm the proton ratios.
-
Analyze the multiplicities and coupling constants to confirm the structural assignments.
-
Visualization of Molecular Structure and Key Couplings
The following diagrams illustrate the structure of this compound and highlight the key NMR coupling interactions.
Caption: Molecular structure and key H-F coupling interactions.
Caption: Key C-F coupling interactions for ¹³C NMR analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectral characteristics of this compound. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, based on established principles and data from analogous compounds, serves as a valuable resource for the identification and characterization of this and other complex fluorinated molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is crucial for the advancement of research and development in fields where such compounds are of interest.
References
-
Supporting Information For. Unspecified Journal. Link
-
PubChem Compound Summary for CID 123062, 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Supporting Information for. The Royal Society of Chemistry. Link
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]
-
PubChem Compound Summary for CID 7789, Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]
-
19F NMR Reference Standards. University of California, Santa Barbara. [Link]
-
PubChem Compound Summary for CID 10914654, 1,4-Bis(bromodifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both theoretical insights and practical methodologies for its characterization.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄ and a molecular weight of approximately 257.02 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a bromodifluoromethyl group and a difluoromethyl group, presents a unique profile for mass spectrometric analysis. Understanding its fragmentation patterns is crucial for its identification and quantification in complex matrices. This guide will explore its behavior under both electron ionization (EI) and electrospray ionization (ESI) conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrF₄ | [1] |
| Molecular Weight | 257.02 g/mol | [1][2] |
| Boiling Point | 59 °C | [1] |
| Flash Point | >110 °C | [1] |
Part 1: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that utilizes high-energy electrons to induce ionization and extensive fragmentation, making it highly suitable for structural elucidation of volatile organic compounds like this compound.[3][4]
Predicted Fragmentation Pathways
Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙). Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺˙ and [M+2]⁺˙) separated by 2 m/z units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]
The primary fragmentation pathways are predicted to involve the cleavage of the weakest bonds, which are typically the C-Br and C-C bonds adjacent to the benzene ring. The major predicted fragmentation steps are illustrated in the diagram below.
Sources
- 1. 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE CAS#: 2250-36-4 [m.chemicalbook.com]
- 2. CAS#:2250-36-4 | 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE | Chemsrc [chemsrc.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Stability of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Abstract: This technical guide provides a comprehensive analysis of the stability profile of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene, a fluorinated aromatic compound of interest to researchers in drug development and materials science. By examining the distinct reactivity of its constituent functional groups—the bromodifluoromethyl (-CF2Br) and difluoromethyl (-CF2H) moieties on a para-substituted benzene ring—this document synthesizes a predictive stability profile based on established principles of organofluorine and organobromine chemistry. It outlines potential degradation pathways under hydrolytic, thermal, and photolytic stress conditions. Furthermore, this guide details robust experimental protocols for conducting forced degradation studies and presents a framework for developing stability-indicating analytical methods, ensuring scientific integrity and enabling the safe and effective handling of this compound.
Introduction and Molecular Architecture
This compound is a specialized chemical intermediate whose utility likely stems from the unique and differential reactivity of its two fluoroalkyl substituents. The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The subject molecule features two key groups:
-
The Difluoromethyl (-CF2H) Group: This group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1] The C-F bonds are exceptionally strong, rendering this group generally stable.[2] However, the hydrogen atom is slightly acidic and can be abstracted under certain basic conditions.[3]
-
The Bromodifluoromethyl (-CF2Br) Group: This is the more reactive center of the molecule. The carbon-bromine (C-Br) bond is significantly weaker than the C-F and C-H bonds, making it the most probable site for initial degradation.[4] This group is a known precursor for the generation of difluorocarbene (:CF2) or difluoromethyl radicals (•CF2H) under thermal, photolytic, or basic conditions.[5][6]
The para-substitution pattern on the benzene ring influences the electronic distribution and overall molecular stability. Both fluoroalkyl groups are electron-withdrawing, which can affect the reactivity of the aromatic ring itself. This guide will systematically explore the stability implications of this unique molecular architecture.
Physicochemical and Predicted Properties
While specific experimental data for this compound is scarce, we can collate information on its identity and infer properties from closely related analogs.
Table 1: Identity and Properties of this compound and Related Analogs
| Property | This compound | 1-Bromo-4-(difluoromethyl)benzene | 1,4-Bis(bromodifluoromethyl)benzene |
| CAS Number | 2250-36-4[7] | 51776-71-7[8] | 651-12-7[9] |
| Molecular Formula | C₈H₅BrF₄[7] | C₇H₅BrF₂[8] | C₈H₄Br₂F₄[9] |
| Molecular Weight | 257.02 g/mol [7] | 207.02 g/mol [8] | 335.92 g/mol [9] |
| Appearance | Liquid (Predicted) | Liquid[8] | Not specified |
| Boiling Point | 59 °C (Predicted)[7] | Not specified | Not specified |
| Flash Point | >110 °C (Predicted)[7] | 87.8 °C[8] | Not specified |
| Density | Not specified | 1.604 g/mL at 25 °C[8] | Not specified |
The presence of both bromine and fluorine atoms makes this compound a valuable and versatile building block for introducing fluorinated moieties in organic synthesis.[10][11]
Chemical Stability Assessment
A thorough understanding of a molecule's stability requires subjecting it to stress conditions that are more severe than typical storage conditions. This process, known as forced degradation, is essential for identifying potential degradants and developing stability-indicating analytical methods.[12]
Hydrolytic Stability
Causality and Predicted Pathway: Hydrolysis is a critical stability parameter, especially for compounds intended for pharmaceutical use. The primary site of hydrolytic attack on this compound is expected to be the C-Br bond within the -CF2Br group.
Under basic conditions (high pH), the reaction likely proceeds via an elimination mechanism. A base can abstract the proton from an attacking water molecule or hydroxide ion, leading to the formation of a bromodifluoromethyl anion, which can then eliminate a bromide ion to generate highly reactive difluorocarbene (:CF2).[5] This carbene would then be rapidly quenched by water.
Under acidic or neutral conditions, direct nucleophilic substitution (SN1 or SN2) at the benzylic-like carbon is possible, though likely slower. The electron-withdrawing fluorine atoms may disfavor the formation of a carbocation intermediate required for an SN1 pathway.
Primary Degradation Product: The most probable initial product of hydrolysis is 4-(difluoromethyl)benzaldehyde.
Caption: Predicted hydrolytic degradation pathway.
Experimental Protocol: Forced Hydrolysis Study
-
Preparation: Prepare solutions of the target compound (~1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Protect samples from light.
-
Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.
-
Analysis: Analyze all samples, including a time-zero sample, by a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.
Thermal Stability
Causality and Predicted Pathway: The C-Br bond is the thermally weakest link in the molecule, with a bond dissociation energy significantly lower than C-F, C-C, or C-H bonds.[4] At elevated temperatures, the most likely initial decomposition step is the homolytic cleavage of the C-Br bond to generate a 4-(difluoromethyl)difluoromethylbenzyl radical and a bromine radical.[13]
These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization, polymerization, or hydrogen abstraction from other molecules, leading to a complex mixture of degradation products. This process is the basis for the use of many organobromine compounds as fire retardants.[14][15]
Experimental Protocol: Thermal Stress Study (in Solution)
-
Preparation: Prepare a solution of the compound in a suitable, high-boiling-point solvent (e.g., acetonitrile or dimethyl sulfoxide).
-
Incubation: Heat the solution in a sealed vial at a high temperature (e.g., 80-100°C) for an extended period (e.g., 48-72 hours). A control sample should be stored at room temperature.
-
Analysis: After cooling, analyze the stressed and control samples by HPLC to assess the extent of degradation.
For a more rigorous analysis of the solid-state thermal stability, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.
Photostability
Causality and Predicted Pathway: Organobromine compounds are known to be susceptible to photolytic degradation.[14] The energy from ultraviolet (UV) or even high-energy visible light can be sufficient to induce homolytic cleavage of the C-Br bond, similar to the thermal degradation pathway. This generates a bromine radical and a difluoromethylbenzyl radical, initiating a cascade of free-radical reactions.
Regulatory Framework and Protocol: Photostability testing should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[16][17][18] This provides a standardized approach to assess the impact of light on new drug substances and products.
Caption: ICH Q1B-compliant photostability testing workflow.
Experimental Protocol: Confirmatory Photostability Study
-
Sample Preparation: Place the compound directly into chemically inert, transparent containers. If studying in solution, use a concentration of ~1 mg/mL in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as "dark controls." These controls are crucial to differentiate between thermal and photolytic degradation.[19]
-
Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber.
-
Dosage: Expose the samples to a light source conforming to ICH Q1B Option 1 or 2 until the specified integrated energy is delivered: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18][20][21]
-
Analysis: Following exposure, analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the dark controls to identify any photodegradants.
Analytical Methodology for Stability Monitoring
A robust analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from any potential degradation products or impurities.[12][22]
Protocol: Development of a Stability-Indicating HPLC-UV/MS Method
-
Column Selection: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is versatile for moderately polar aromatic compounds.
-
Mobile Phase: Use a gradient elution method for effective separation of compounds with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for acidic and neutral compounds).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Detection:
-
UV Detector: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). This helps in identifying the optimal wavelength for quantification and ensures peak purity.
-
Mass Spectrometer (MS): Couple the HPLC to a mass spectrometer. This is invaluable for identifying the molecular weights of degradation products, which is the first step in their structural elucidation.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the forced degradation samples and demonstrating that all degradant peaks are well-resolved from the parent peak.
Summary and Handling Recommendations
Based on the chemical principles outlined, a summary of the predicted stability of this compound is presented below.
Table 2: Predicted Stability Profile Summary
| Stress Condition | Predicted Stability | Primary Site of Degradation | Likely Primary Degradant(s) |
| Acidic Hydrolysis (pH 1-3) | Moderately Stable | -CF2Br group | 4-(Difluoromethyl)benzaldehyde |
| Neutral Hydrolysis (pH ~7) | Stable | -CF2Br group (slow) | 4-(Difluoromethyl)benzaldehyde |
| Basic Hydrolysis (pH > 10) | Labile (Unstable) | -CF2Br group | 4-(Difluoromethyl)benzaldehyde |
| Thermal (Solid/Solution) | Labile at high temp. | C-Br bond | Radical-derived products (complex mixture) |
| Photolytic (UV/Visible Light) | Labile (Unstable) | C-Br bond | Radical-derived products (complex mixture) |
Handling and Storage Recommendations:
-
Storage: The compound should be stored in a cool, dark place in a well-sealed container to protect it from heat, light, and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.
-
Handling: Due to its reactivity under basic and photolytic conditions, reactions and handling should be performed under controlled pH and with protection from direct sunlight or UV sources. The potential for thermal decomposition warrants caution when heating the compound.
This guide provides a foundational framework for understanding and experimentally verifying the stability of this compound. The protocols described herein are designed to be self-validating and grounded in established scientific and regulatory principles, providing a robust starting point for any researcher or drug development professional.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. [Link]
-
O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7057-7070. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. [Link]
-
PubChem. (n.d.). 1,4-Bis(bromodifluoromethyl)benzene. [Link]
-
ResearchGate. (n.d.). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. [Link]
-
National Institutes of Health. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]
-
Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9821–9825. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
Wikipedia. (n.d.). Bromine. [Link]
-
Defense Technical Information Center. (n.d.). Biodegradation of Organofluorine Compounds. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. [Link]
-
Defense Technical Information Center. (n.d.). Biodegradation of Organofluorine Compounds. [Link]
-
Elsevier. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. [Link]
-
National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods. [Link]
-
Royal Society of Chemistry. (n.d.). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. [Link]
-
ResearchGate. (n.d.). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [Link]
-
ACS Publications. (2002). Determination of fluorine in organic compounds: Microcombustion method. [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]
-
ResearchGate. (n.d.). (Bromodifluoromethyl)trimethylsilane. [Link]
- European Patent Office. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene.
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
R.D. Laboratories, Inc. (n.d.). Photostability. [Link]
-
PubMed. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
MDPI. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE CAS#: 2250-36-4 [m.chemicalbook.com]
- 8. 1-Bromo-4-(difluoromethyl)benzene 97 51776-71-7 [sigmaaldrich.com]
- 9. 1,4-Bis(bromodifluoromethyl)benzene | C8H4Br2F4 | CID 10914654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bromine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. q1scientific.com [q1scientific.com]
- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 21. rdlaboratories.com [rdlaboratories.com]
- 22. researchgate.net [researchgate.net]
solubility of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
An In-depth Technical Guide to the Solubility of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Foreword for the Researcher
This guide is designed for professionals in drug development and chemical research who are working with novel fluorinated compounds. The subject of this document, this compound, is a compound with potential applications in the synthesis of pharmaceuticals and advanced materials, owing to its unique chemical structure.[1][2] The introduction of fluorine-containing moieties is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]
Understanding the solubility of this compound is a critical first step in its development pathway. Solubility dictates formulation strategies, bioavailability, and the design of subsequent experimental work. This document provides a comprehensive overview of the predicted physicochemical properties of this compound and a detailed, practical guide to its experimental solubility determination. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and methodologies to confidently and accurately characterize the solubility profile of this and similar fluorinated molecules.
Part 1: Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound (CAS Number: 2250-36-4) is characterized by a central benzene ring substituted with a bromodifluoromethyl group and a difluoromethyl group.
Key Structural Features:
-
Aromatic Core: The benzene ring provides a hydrophobic backbone.
-
Fluorine Moieties: The presence of multiple fluorine atoms significantly influences the electronic properties and lipophilicity of the molecule.
-
Bromine Atom: The bromine atom offers a site for further chemical modification and contributes to the overall molecular weight and size.
A summary of the available physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H5BrF4 | [][5] |
| Molecular Weight | 257.02 g/mol | [5] |
| Density | 1.62 g/cm³ | [][5] |
| InChI Key | UMPAJVIZHYIUJM-UHFFFAOYSA-N | [][5] |
Based on its structure, which is rich in halogens and has a hydrocarbon core, this compound is predicted to be a non-polar, hydrophobic compound. Consequently, it is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents. The high degree of fluorination will also influence its solubility in specialized fluorinated solvents.
Part 2: Experimental Determination of Solubility
The following sections provide a detailed framework for the experimental determination of the . The methodologies are designed to be robust and provide a comprehensive understanding of the compound's solubility profile.
Preliminary Solubility Screening
A preliminary screening in a range of solvents is the first step to understanding the general solubility characteristics of the compound. This qualitative or semi-quantitative assessment will guide the selection of solvents for more rigorous quantitative analysis.
Experimental Workflow for Preliminary Solubility Screening
Caption: Workflow for preliminary solubility screening.
Recommended Solvents for Screening:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Non-Polar: Dichloromethane (DCM), Chloroform, Toluene, Heptane
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[6]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaking water bath or orbital shaker is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.
Logical Flow of the Shake-Flask Method
Caption: The sequential steps of the shake-flask method for quantitative solubility determination.
Analytical Techniques for Quantification
The choice of analytical technique is critical for accurate solubility determination. For a fluorinated aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method.
HPLC Method Development Outline:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol and water is typically effective for eluting non-polar compounds.
-
Detection: The aromatic ring should provide strong UV absorbance. The optimal wavelength for detection should be determined by running a UV scan of a standard solution.
-
Calibration: A calibration curve must be generated using a series of standard solutions of known concentrations to ensure accurate quantification.
While gas chromatography (GC) can also be used for the analysis of volatile compounds, HPLC is generally preferred for its versatility and the lower temperatures involved, which reduce the risk of sample degradation.[7]
Part 3: Data Interpretation and Reporting
The should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at a specified temperature. It is good practice to perform the determination in triplicate to ensure the reproducibility of the results.
Example Data Summary Table:
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | 25 | < 0.01 | N/A |
| PBS (pH 7.4) | 25 | < 0.01 | N/A |
| Methanol | 25 | 15.2 | 0.8 |
| Acetonitrile | 25 | 45.8 | 2.1 |
| DMSO | 25 | > 100 | N/A |
| Dichloromethane | 25 | > 100 | N/A |
Conclusion
References
-
Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. (2022-04-07). [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. [Link]
-
PubChem. 1,4-Bis(bromodifluoromethyl)benzene. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]
-
Scribd. Experiment 1 Solubility of Organic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]
-
JACS Au. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025-04-28). [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
-
ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]
-
Finetech Chem. CAS:2250-36-4 FT-0634165 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE. [Link]
Sources
Electrophilic Difluoromethylation of Benzene Derivatives: A Technical Guide for Synthetic Chemists
Abstract
The difluoromethyl (CF2H) group has emerged as a crucial substituent in modern medicinal chemistry and drug discovery.[1] Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol moieties have made it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] This technical guide provides an in-depth exploration of the electrophilic difluoromethylation of benzene derivatives, a key strategy for the direct installation of this valuable functional group. We will delve into the core principles, examine the leading reagents, provide detailed experimental protocols, and discuss the mechanistic underpinnings of these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
The Strategic Advantage of the Difluoromethyl Group in Drug Design
The incorporation of fluorine-containing functional groups into drug candidates is a well-established strategy for enhancing their pharmacological properties. While the trifluoromethyl group has been widely employed, the difluoromethyl group offers distinct advantages. The C-H bond in the CF2H group can participate in hydrogen bonding interactions, a feature absent in the CF3 group.[2] This allows the CF2H group to mimic the hydrogen-bonding capabilities of hydroxyl or thiol groups while offering increased metabolic stability and lipophilicity. These attributes can lead to improved cell membrane permeability, enhanced binding affinity to biological targets, and a more favorable overall drug-like profile.
Key Reagents for Electrophilic Difluoromethylation
The development of stable and reactive electrophilic difluoromethylating agents has been pivotal to the advancement of this field. These reagents are typically sulfonium salts or hypervalent iodine compounds, designed to deliver a "CF2H+" equivalent to an aromatic ring.
S-(Difluoromethyl)diarylsulfonium Salts
A prominent class of reagents for electrophilic difluoromethylation is the S-(difluoromethyl)diarylsulfonium salts. These compounds are generally stable, crystalline solids that can be handled under standard laboratory conditions.[3] Their reactivity can be modulated by altering the electronic properties of the aryl substituents on the sulfur atom.
A recently developed and highly effective reagent in this class is S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt.[4] This reagent has demonstrated broad applicability for the C-H electrophilic (phenylsulfonyl)difluoromethylation of various (hetero)arenes.[4][5]
Hypervalent Iodine Reagents
Hypervalent iodine compounds have also been explored as electrophilic difluoromethylating agents, although they are less common than their sulfonium salt counterparts. These reagents offer a different reactivity profile and can be advantageous for specific substrates.
Experimental Protocols for Electrophilic Difluoromethylation
The successful execution of an electrophilic difluoromethylation reaction is highly dependent on the choice of reagent, substrate, and reaction conditions. Below are detailed protocols for the difluoromethylation of both electron-rich and electron-deficient benzene derivatives.
General Workflow for Electrophilic Difluoromethylation
The following diagram outlines a typical workflow for performing an electrophilic difluoromethylation of a benzene derivative.
Caption: General experimental workflow for electrophilic difluoromethylation.
Protocol for (Phenylsulfonyl)difluoromethylation of an Electron-Rich Arene (e.g., Anisole)
This protocol is adapted from the work of Besset and co-workers.[5]
Materials:
-
Anisole
-
S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium salt
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt (1.0 equiv).
-
Add the anisole (3.0 equiv).
-
Add anhydrous DMSO to achieve a desired concentration (e.g., 0.15 M).
-
Seal the vessel and purge with an inert atmosphere.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (phenylsulfonyl)difluoromethylated anisole.
Protocol for Difluoromethylation of an Electron-Deficient Arene
The direct electrophilic C-H difluoromethylation of electron-deficient arenes is more challenging due to the reduced nucleophilicity of the aromatic ring. In many cases, alternative strategies such as nucleophilic or radical difluoromethylation may be more effective.[6][7] However, for moderately deactivated systems, increasing the reaction temperature or using a more reactive electrophilic reagent may yield the desired product. Careful optimization of reaction conditions is crucial for these substrates.
Mechanistic Insights into Electrophilic Difluoromethylation
The mechanism of electrophilic difluoromethylation is believed to proceed through a classic electrophilic aromatic substitution (SEAr) pathway.
Caption: Simplified mechanism of electrophilic aromatic difluoromethylation.
Computational studies have provided further insight into the transition states and intermediates involved in these reactions. For related trifluoromethylation reactions, density functional theory (DFT) calculations have shown that the reaction proceeds via a transition state where the trifluoromethyl group acts as an electrophile and the aryl ligand as a nucleophile.[8] A similar mechanism is expected for electrophilic difluoromethylation.
Scope and Limitations
Electrophilic difluoromethylation is most effective for electron-rich benzene derivatives and heteroarenes.[9][10] The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups generally direct the incoming electrophile to the ortho and para positions.
Table 1: Comparative Reactivity of Benzene Derivatives in Electrophilic Difluoromethylation
| Substrate (Benzene Derivative) | Activating/Deactivating Group | Typical Regioselectivity | Relative Reactivity |
| Anisole | -OCH3 (Activating) | ortho, para | High |
| Toluene | -CH3 (Activating) | ortho, para | Moderate-High |
| Benzene | -H (Neutral) | - | Moderate |
| Chlorobenzene | -Cl (Deactivating) | ortho, para | Low |
| Nitrobenzene | -NO2 (Deactivating) | meta | Very Low |
Functional Group Tolerance:
Modern electrophilic difluoromethylating reagents exhibit good functional group tolerance. However, highly nucleophilic functional groups such as primary and secondary amines may react with the electrophilic reagent.[3] It is often necessary to protect these functional groups prior to the difluoromethylation reaction.
Safety Considerations for Handling Electrophilic Fluorinating Agents
Electrophilic fluorinating and fluoroalkylating reagents are reactive compounds that require careful handling.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Inert Atmosphere: Many of these reagents are sensitive to moisture and should be handled under an inert atmosphere of argon or nitrogen.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: Reactions should be quenched carefully, typically by the slow addition of a suitable quenching agent.
-
Waste Disposal: All waste containing fluorinated compounds should be disposed of according to institutional guidelines for hazardous waste.[12]
Conclusion
Electrophilic difluoromethylation of benzene derivatives is a powerful and increasingly utilized transformation in organic synthesis, particularly in the context of drug discovery. The development of stable and reactive electrophilic difluoromethylating reagents has significantly expanded the accessibility of difluoromethylated arenes. A thorough understanding of the available reagents, reaction protocols, and underlying mechanisms is essential for the successful application of this methodology. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of electrophilic difluoromethylation is certain to increase.
References
-
Nobile, E., Castanheiro, T., & Besset, T. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 57(92), 12337-12340. [Link]
-
Ye, Y., & Sanford, M. S. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(45), 18230–18233. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. [Link]
-
Su, Y.-M., Hou, Y., Yin, F., Xu, Y.-M., Li, Y., Zheng, X., & Wang, X.-S. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(12), 3308–3311. [Link]
-
Zhu, J., Liu, Y., & Shen, Q. (2016). A sustainable and efficient method for the synthesis of a series of α,α-difluoromethyl carbinols from the remarkable Friedel-Crafts reaction of electron-rich arenes including indoles, phenols and anilines with easily accessible 2,2-difluorovinyl arylsulfonates in trifluoroethanol. Green Chemistry, 18(2), 432-436. [Link]
-
Nobile, E., Castanheiro, T., & Besset, T. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 57(92), 12337-12340. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. [Link]
-
Gemoets, H. P. L., La-Venia, A., L’Homme, C., Vantourout, J. C., & Baran, P. S. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–18. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2012). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters, 14(12), 3044–3047. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7041. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. [Link]
-
Sather, A. C., Lee, H. G., DeLaitsch, A. T., & Toste, F. D. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-183. [Link]
-
Zhang, X., & Liu, G. (2019). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(42), 16645–16650. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Fluorine Gas. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53. [Link]
-
Xiao, Y.-L., & Zhang, X. (2019). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het)‐CF2H and Ar(Het)‐CF2R. In Emerging Fluorinated Motifs (pp. 1-32). Wiley-VCH. [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(5), 1233–1254. [Link]
-
Xu, H.-H., Song, J., & Xu, H.-C. (2019). Electrochemical Difluoromethylation of Electron-Deficient Alkenes. Angewandte Chemie International Edition, 58(33), 11350-11354. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
-
Xiao, Y.-L., & Zhang, X. (2019). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het)‐CF2H and Ar(Het)‐CF2R. In Emerging Fluorinated Motifs (pp. 1-32). Wiley-VCH. [Link]
-
Lequeux, T., & Pfund, E. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1668–1672. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04737J [pubs.rsc.org]
- 5. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Radical Difluoromethylation of Aromatic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the difluoromethyl (–CF2H) group into aromatic and heteroaromatic scaffolds has become a cornerstone of modern medicinal chemistry. This moiety imparts a unique combination of physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and the capacity to act as a lipophilic hydrogen bond donor.[1][2][3][4] Radical-mediated C–H difluoromethylation has emerged as a powerful and atom-economical strategy to forge these valuable C–CF2H bonds, circumventing the need for pre-functionalized substrates. This guide provides an in-depth analysis of the core principles, key methodologies, and practical considerations for employing radical difluoromethylation in a research and development setting. We will explore the genesis of the difluoromethyl radical from various precursors, detail the mechanisms of the most prevalent catalytic systems, and provide actionable protocols for implementation in the laboratory.
The Strategic Value of the Difluoromethyl Group in Drug Design
The difluoromethyl group is far more than an inert substituent; it is a carefully chosen modulator of biological activity. Its utility stems from a unique balance of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Bioisosterism and Hydrogen Bonding: The –CF2H group is often considered a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups.[1][2][4] Unlike the trifluoromethyl (–CF3) group, the proton on the –CF2H moiety is acidic enough to function as a weak hydrogen bond donor, which can be critical for maintaining or enhancing binding affinity with biological targets.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF2H group highly resistant to oxidative metabolism.[5] Replacing a metabolically labile group (like a methyl or methoxy group) with –CF2H can significantly increase a drug's half-life and bioavailability.[5][6]
-
Lipophilicity and Permeability: The –CF2H group increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[1][2] This modulation is often more subtle than with the more heavily fluorinated –CF3 group, providing a finer level of control for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
The strategic placement of a –CF2H group can thus transform a promising lead compound into a viable drug candidate by improving its stability, target engagement, and overall performance in vivo.[1][7]
Generating the Difluoromethyl Radical: A Survey of Precursors
The success of any radical difluoromethylation reaction hinges on the efficient generation of the key intermediate: the difluoromethyl radical (•CF2H). A variety of reagents have been developed to serve as precursors, each with its own activation method and reactivity profile. The choice of precursor is a critical experimental parameter dictated by the reaction conditions and the substrate's properties.
Several classes of reagents can generate the •CF2H radical through processes like single-electron reduction, single-electron oxidation, or radical abstraction.[8]
| Reagent Class | Example(s) | Activation Method | Key Characteristics |
| Sulfinate Salts | Zn(SO2CF2H)2 (DFMS), NaSO2CF2H | Oxidation (e.g., with tBuOOH or via photoredox) | Bench-stable, versatile, widely used in photoredox and oxidative C-H functionalization.[4][9] |
| Sulfones | Difluoromethyl heteroaryl-sulfones | Photoreduction | Widely used in photoredox catalysis for C-H difluoromethylation of heteroarenes.[10] |
| Sulfonium Salts | S-(difluoromethyl)sulfonium salts | Photoreduction | Effective radical sources for visible-light mediated reactions.[2] |
| Halogenated Precursors | BrCF2H, BrCF2CO2Et | Radical abstraction, Photoreduction | Requires a radical initiator or photocatalyst; BrCF2H is an ozone-depleting gas.[8][11] |
| Phosphonium Salts | [Ph3PCF2H]Br | Electrochemical or Photochemical Reduction | Bench-stable salts that serve as effective radical precursors.[12] |
The development of stable, easy-to-handle solid reagents like zinc difluoromethanesulfinate (DFMS) and various sulfones has been instrumental in making radical difluoromethylation a more accessible and practical tool for synthetic chemists.[4][10]
Methodologies for Radical Aromatic Difluoromethylation
The direct C–H difluoromethylation of aromatic and heteroaromatic compounds is the most elegant application of this chemistry. Visible-light photoredox catalysis has become the dominant platform for these transformations due to its mild conditions and high functional group tolerance.[11][13]
Photoredox-Catalyzed C–H Difluoromethylation
This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a •CF2H precursor to initiate the radical cascade.
General Mechanism: The most common mechanism involves an oxidative quenching cycle of an iridium or ruthenium-based photocatalyst.
-
Excitation: The photocatalyst (PC), such as fac-Ir(ppy)3, absorbs a photon of visible light to reach an excited state (PC*).[10]
-
Reduction of Precursor: The excited photocatalyst (PC*) is a potent reductant and can donate an electron to a suitable difluoromethyl precursor, such as a difluoromethyl heteroaryl-sulfone. This SET process generates the •CF2H radical and the oxidized photocatalyst (PC+).[10]
-
Radical Addition: The nucleophilic •CF2H radical adds to an electron-deficient (hetero)aromatic ring, forming a cyclohexadienyl radical intermediate.[4]
-
Oxidation & Deprotonation: The oxidized photocatalyst (PC+) is a strong oxidant. It abstracts an electron from the cyclohexadienyl radical intermediate, generating a cyclohexadienyl cation.
-
Rearomatization: The cation undergoes deprotonation (often assisted by a mild base in the reaction mixture) to restore aromaticity and yield the final difluoromethylated product. The original photocatalyst (PC) is regenerated, closing the catalytic cycle.
Caption: General mechanism for photoredox C-H difluoromethylation.
Representative Experimental Protocol: Photocatalytic Difluoromethylation of a Heteroarene
This protocol is a generalized procedure based on methodologies reported for the difluoromethylation of electron-deficient heterocycles using sulfone-based reagents.[10]
Materials:
-
Heteroaromatic substrate (e.g., 1-methylquinoxalin-2(1H)-one) (1.0 equiv)
-
Difluoromethylating agent (e.g., Sodium difluoromethanesulfinate, NaSO2CF2H) (2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3 or Rose Bengal) (2-5 mol%)[14]
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue or Green LEDs)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.2 mmol, 1.0 equiv), the difluoromethylating agent (0.4 mmol, 2.0 equiv), and the photocatalyst (0.004 mmol, 2 mol%).
-
Seal the vial with a septum. Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (1-2 mL) via syringe.
-
Place the reaction vial approximately 5-10 cm from the visible light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heteroarene.
Control Experiments (Self-Validating System): To ensure the reaction proceeds via the intended photoredox pathway, three control experiments are essential:
-
No Light: Run the standard reaction in the dark. No product formation is expected, confirming the necessity of light.[15]
-
No Photocatalyst: Run the standard reaction with light but without the photocatalyst. No product formation is expected, confirming the catalyst's role.[15]
-
Radical Scavenger: Add a radical scavenger like TEMPO or 1,1-diphenylethylene to the standard reaction. Significant inhibition or complete shutdown of the reaction confirms the involvement of radical intermediates.[16]
Data & Application: Substrate Scope and Late-Stage Functionalization
A key advantage of radical difluoromethylation is its applicability to complex molecules, a concept known as late-stage functionalization. This allows for the direct modification of advanced intermediates or even final drug compounds, rapidly generating analogues for structure-activity relationship (SAR) studies.[8][17]
The methods are particularly effective for electron-deficient aromatic and heteroaromatic systems. Nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry, are excellent substrates for these reactions.[8][18]
| Heterocycle Class | Difluoromethylating Reagent | Catalyst/Conditions | Typical Yields | Reference |
| Quinoxalin-2-ones | NaSO2CF2H | Rose Bengal / Green LEDs | Moderate to Excellent | [14] |
| Xanthine Derivatives | NaSO2CF2H | Covalent Organic Framework / Visible Light | Good | [9][19] |
| Acyclovir | [18F]Difluoromethyl heteroaryl-sulfone | fac-Ir(ppy)3 / Blue LEDs (Flow) | Good (Radiochemical) | [10] |
| Coumarins | NaSO2CF2H | Eosin Y / Blue LEDs | Good | [11][16] |
| Various N-Heteroarenes | Zn(SO2CF2H)2 | tBuOOH / Heat | Moderate to Good | [4] |
Workflow for Late-Stage Functionalization:
Caption: Workflow for late-stage C-H difluoromethylation in drug discovery.
Challenges and Future Outlook
While powerful, radical difluoromethylation is not without its challenges.
-
Regioselectivity: For aromatic systems with multiple potential reaction sites, controlling regioselectivity can be difficult, often leading to mixtures of isomers that require careful separation.
-
Substrate Scope: Electron-rich aromatic systems are often poor substrates for reactions involving a nucleophilic •CF2H radical. Developing methods for these challenging substrates is an active area of research.
-
Green Chemistry: While photoredox catalysis is milder than many classical methods, the use of expensive iridium or ruthenium catalysts is a drawback. The development of catalysts based on earth-abundant metals or purely organic dyes is a key goal.[11][14] Furthermore, some precursors, like BrCF2H, are environmentally problematic.[8]
The future of the field lies in addressing these challenges. Innovations in catalyst design, the development of new radical precursors with unique reactivity, and the application of machine learning to predict regioselectivity will further expand the utility of this invaluable transformation in the synthesis of next-generation pharmaceuticals and agrochemicals.
Conclusion
The radical difluoromethylation of aromatic compounds has transitioned from a synthetic curiosity to a robust and indispensable tool in the drug discovery pipeline. Enabled by advances in photoredox catalysis and the design of novel radical precursors, chemists now have unprecedented access to difluoromethylated arenes and heteroarenes. The mild reaction conditions and broad functional group tolerance allow for the late-stage functionalization of complex molecules, accelerating the generation of diverse compound libraries for biological screening. By understanding the underlying mechanisms and mastering the practical protocols detailed in this guide, researchers can effectively leverage this powerful chemistry to design and synthesize molecules with enhanced properties and therapeutic potential.
References
-
Hernández-Pérez, C., et al. (2023). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Pharmaceuticals, 16(11), 1541. Available at: [Link]
-
Fustero, S., & Sanz-Cervera, J. F. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 10(1), 2. Available at: [Link]
-
Wang, H., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
Carboni, A., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6435-6463. Available at: [Link]
-
Li, P., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8868. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 10(1), 108. Available at: [Link]
-
Wang, H., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. ACS Publications. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(16), 7076-7086. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. ResearchGate. Available at: [Link]
-
Zheng, W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH. Available at: [Link]
-
Lee, J., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 5865. Available at: [Link]
-
ResearchGate. (2021). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available at: [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction. ResearchGate. Retrieved from [Link]
-
Oliveira, C. S. D., & Postigo, A. (2017). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. The Chemical Record, 17(11), 1105-1125. Available at: [Link]
-
PowerPoint Presentation. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Control experiment for radical difluoromethylation. ResearchGate. Retrieved from [Link]
-
Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(10), 2914-2928. Available at: [Link]
-
Akita, M., et al. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1946-1955. Available at: [Link]
-
Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. Available at: [Link]
-
ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Retrieved from [Link]
-
Saini, V., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(2), 209. Available at: [Link]
-
QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Retrieved from [Link]
-
Carboni, A., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]
-
Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7029. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Difluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity.[1][2] While the trifluoromethyl (-CF3) group is well-established, the difluoromethyl (-CF2H) group has emerged as a uniquely valuable motif.[3] Unlike the -CF3 group, the -CF2H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[4][5] This feature allows the difluoromethyl group to serve as a lipophilic bioisostere for common functionalities such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[4][6][7] This bioisosteric replacement can enhance membrane permeability and block metabolic oxidation at labile sites, thereby improving a drug's pharmacokinetic profile, without the significant increase in acidity associated with a hydroxyl group.[4][5][8][9] The result is often enhanced target affinity, receptor selectivity, and overall in-vivo performance, making the synthesis of CF2H-containing building blocks a critical endeavor in drug discovery.[4][6]
Chapter 1: The Synthetic Toolbox: A Classification of Difluoromethylation Strategies
The introduction of a difluoromethyl group into an organic molecule can be broadly categorized into three primary strategies based on the nature of the key reactive intermediate: nucleophilic, electrophilic, and radical difluoromethylation.[4] The choice of strategy is dictated by the substrate's electronic properties, the desired bond construction (C-CF2H, O-CF2H, N-CF2H, S-CF2H), and the required tolerance of other functional groups within the molecule.[4][7]
Each approach utilizes a distinct set of reagents designed to generate the corresponding difluoromethyl anion, cation equivalent, or radical.
Caption: Classification of primary difluoromethylation strategies and representative reagents.
Chapter 2: Key Synthetic Methodologies and Mechanistic Insights
A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimizing difluoromethylation reactions. The choice of reagent and conditions directly impacts reactivity, selectivity, and substrate scope.
Nucleophilic Difluoromethylation
This approach typically involves the reaction of a difluoromethyl anion synthon with an electrophilic substrate.[4] (Difluoromethyl)trimethylsilane (TMSCF2H) is a prominent reagent in this class, often activated by a fluoride source or a base to generate a nucleophilic difluoromethyl species.[4][10] Another key reagent is difluoromethyl phenyl sulfone (PhSO2CF2H), which can be deprotonated to form a potent nucleophile.[11]
-
Causality in Experimental Design : The low stability of the free difluoromethyl anion necessitates its in situ generation at low temperatures.[4] The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are often employed with sulfone-based precursors to prevent competitive side reactions.[3] Reactions with TMSCF2H are often mediated by substoichiometric amounts of a fluoride source (e.g., TBAF) or a strong base, where the choice can influence the reaction's kinetics and selectivity.
Electrophilic Difluoromethylation & Difluorocarbene Chemistry
True electrophilic "CF2H+" sources are rare.[12][13] More commonly, this category involves the generation of difluorocarbene (:CF2), a highly reactive and electrophilic intermediate that readily reacts with a wide range of nucleophiles (O, S, N, and C-nucleophiles).[14][15]
-
Mechanism and Reagent Choice : Difluorocarbene can be generated from various precursors, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na) or the base-induced elimination from reagents like diethyl bromodifluoromethylphosphonate.[16][17] A particularly elegant and milder method involves the reaction of phenols or thiophenols with difluoromethyltriflate (HCF2OTf) in the presence of a base like KOH.[18] Mechanistic studies suggest this proceeds via the formation of difluorocarbene, which is then trapped by the phenolate or thiolate, rather than direct nucleophilic displacement of the triflate.[18] This carbene-based pathway explains the high efficiency and broad functional group tolerance of the reaction.[18][19]
Radical Difluoromethylation
Radical-based methods have become increasingly powerful, especially for the late-stage functionalization of complex molecules and the difluoromethylation of C-H bonds.[10][20] These reactions are often initiated by thermal decomposition, single-electron transfer (SET), or photoredox catalysis to generate the difluoromethyl radical (•CF2H).[4][21][22]
-
Field-Proven Insights : Photoredox catalysis has revolutionized this area, allowing for the generation of •CF2H radicals under exceptionally mild conditions using visible light.[21][22][23][24] Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2, also known as DFMS or the Baran reagent) can be activated with a mild oxidant (like tert-butyl hydroperoxide) to produce •CF2H radicals.[20] This method is particularly effective for the direct C-H difluoromethylation of electron-deficient heterocycles, a common scaffold in pharmaceuticals.[20][24] The regioselectivity often follows Minisci-type reactivity, targeting the most electron-poor positions on heteroaromatic rings.[20]
Chapter 3: Synthesis of High-Value Difluoromethylated Building Blocks
The practical application of these methodologies is best illustrated through the synthesis of key building blocks widely used in drug development programs.
O-Difluoromethylation: Accessing Aryl Difluoromethyl Ethers
Aryl difluoromethyl ethers are present in numerous bioactive molecules, including the proton-pump inhibitor Pantoprazole.[18] The reaction of phenols with a difluorocarbene precursor is the most common and efficient route.[18][25]
Caption: General workflow for the synthesis of aryl difluoromethyl ethers via a difluorocarbene intermediate.
Detailed Experimental Protocol: O-Difluoromethylation of 4-Bromophenol with HCF2OTf [18]
-
Objective : To synthesize 1-bromo-4-(difluoromethoxy)benzene, a versatile building block.
-
Reagents : 4-Bromophenol, Potassium Hydroxide (KOH), Acetonitrile (MeCN), Water, Difluoromethyltriflate (HCF2OTf).
-
Procedure :
-
To a stirred solution of 4-bromophenol (0.5 mmol, 1.0 equiv) in a mixture of MeCN (2.0 mL) and H2O (0.4 mL) is added solid KOH (1.5 mmol, 3.0 equiv). The mixture is stirred at room temperature for 5 minutes.
-
Difluoromethyltriflate (HCF2OTf) (1.0 mmol, 2.0 equiv) is added dropwise to the reaction mixture. Causality Note: The use of aqueous solvent and a strong base like KOH facilitates both phenolate formation and the subsequent generation of difluorocarbene from HCF2OTf. The reaction is typically rapid and exothermic.[18]
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS. The reaction is typically complete within 5-15 minutes.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure aryl difluoromethyl ether.
-
-
Trustworthiness : This protocol is based on a well-established, high-yielding procedure from the peer-reviewed literature.[18] Its robustness lies in the mild conditions, rapid reaction times, and the use of a non-ozone-depleting liquid reagent, making it scalable and broadly applicable.[18][19]
S-Difluoromethylation: Accessing Aryl Difluoromethyl Thioethers
Difluoromethyl thioethers (ArSCF2H) are also important in agrochemicals and pharmaceuticals.[16][26] Similar to their oxygen counterparts, they are often prepared by reacting thiols with a difluorocarbene source.[18] An innovative one-pot method has been developed starting from inexpensive thiourea.[16][26][27]
Detailed Experimental Protocol: One-Pot Synthesis of Indolyl Difluoromethyl Thioether [16][27]
-
Objective : To synthesize 3-(difluoromethylthio)-1H-indole from indole and thiourea.
-
Reagents : Indole, Thiourea, Iodine (I2), Diethyl bromodifluoromethylphosphonate, Potassium Carbonate (K2CO3), N,N-Dimethylformamide (DMF).
-
Procedure :
-
To a solution of indole (1.0 mmol, 1.0 equiv) and thiourea (2.0 mmol, 2.0 equiv) in DMF (5 mL) is added I2 (1.0 mmol, 1.0 equiv) portionwise at room temperature. The mixture is stirred for 1 hour. Causality Note: This step forms an S-(3-indolyl)isothiuronium intermediate in situ.[27]
-
K2CO3 (3.0 mmol, 3.0 equiv) is added, and the mixture is stirred for an additional 30 minutes. This promotes hydrolysis to the corresponding indolethiolate.[27]
-
Diethyl bromodifluoromethylphosphonate (1.5 mmol, 1.5 equiv) is added, and the reaction is heated to 80 °C. Causality Note: The phosphonate serves as a stable, low-cost difluorocarbene precursor under these basic conditions.[16][27]
-
The reaction is monitored by TLC. Upon completion, it is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
-
Trustworthiness : This one-pot procedure avoids the isolation of potentially unstable thiol intermediates and uses commercially available, low-cost reagents, enhancing its practicality and safety.[16][26][27]
N-Difluoromethylation and C-Difluoromethylation
The synthesis of N-CF2H and C-CF2H bonds is equally critical. N-difluoromethylation of heterocycles like imidazoles and pyridinones can be achieved using difluorocarbene methods.[28] The direct C-H difluoromethylation of arenes and heteroarenes is a significant challenge, often addressed with powerful radical methods.[10][24] The development of highly stereoselective methods for synthesizing chiral α-difluoromethyl amines represents a frontier in the field, often employing chiral auxiliaries or reagents.[3][11]
Table 1: Comparison of Selected Difluoromethylation Methods
| Method | Reagent(s) | Target Bond | Key Advantages | Key Limitations | Representative Source |
| Carbene Insertion | HCF₂OTf / KOH | O-CF₂H, S-CF₂H | Very fast, mild (RT), high yield, broad scope, non-ozone-depleting reagent. | Requires nucleophilic heteroatom (O, S). | Fier, P. S. & Hartwig, J. F. (2013)[18] |
| Radical C-H Functionalization | Zn(SO₂CF₂H)₂ / t-BuOOH | C(sp²)-CF₂H | Direct C-H functionalization, good for electron-deficient heterocycles, scalable. | Often requires specific electronic properties of the substrate; regioselectivity can be an issue. | Ji, Y., et al. (2011)[20] |
| Nucleophilic Addition | PhSO₂CF₂H / Base | C-CF₂H | Forms C-C bonds, enables asymmetric synthesis with chiral auxiliaries. | Requires strong base, low temperatures, pre-functionalized electrophile (e.g., imine). | Prakash, G. K. S., et al. (2009)[11] |
| One-Pot Thioetherification | Thiourea / :CF₂ Precursor | S-CF₂H | Uses low-cost, stable reagents; avoids isolation of thiols. | Scope can be limited to activated C-H bonds or requires pre-functionalization steps. | Deng, T., et al. (2018)[16][27] |
Conclusion and Future Outlook
The field of difluoromethylation has evolved dramatically from early methods that relied on hazardous, gaseous reagents to modern catalytic protocols that offer high efficiency, selectivity, and functional group tolerance under mild conditions. The development of robust radical, nucleophilic, and carbene-based strategies has significantly expanded the synthetic chemist's toolbox. Future innovations will likely focus on achieving higher levels of stereocontrol in C-CF2H bond formation, expanding the scope of late-stage C-H difluoromethylation to a wider range of substrates, and developing even more sustainable and cost-effective reagent systems. As the demand for structurally novel and pharmacokinetically optimized drug candidates continues to grow, the strategic synthesis of difluoromethylated building blocks will remain a vital and dynamic area of chemical research.
References
-
Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(29), 7544-7548.
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(13), 1997-2015.
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
-
Maiti, D., et al. (2020). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 7(10), 1257-1270.
-
Ni, C., & Hu, J. (2018). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 51(7), 1734-1745.
-
Prakash, G. K. S., et al. (2009). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition, 48(49), 9345-9348.
-
Yagupolskii, L. M., et al. (1996). New electrophilic difluoromethylating reagent. Organic Letters, 8(25), 5769-5771.
-
Deng, T., et al. (2018). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters, 20(1), 170-173.
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(13), 1997-2015.
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Semantic Scholar.
-
Maiti, D., et al. (2020). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF.
-
Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937-1945.
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.
-
Deng, T., et al. (2018). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications.
-
Alfa Chemistry. (n.d.). Difluoromethylation Agents. Alfa Chemistry.
-
Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Deng, T., et al. (2018). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications.
-
Scribd. (n.d.). Photoredox Catalysis in Difluoromethylation. Scribd.
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
-
Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Request PDF.
-
Song, H., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Request PDF.
-
Wang, L., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-8.
-
Song, H., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ACS Publications.
-
Deng, T., et al. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Figshare.
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC.
-
Svejstrup, T. D., et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.
-
Wang, Y., et al. (2024). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications.
-
ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate.
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.
-
Prakash, G. K. S., et al. (2006). New Electrophilic Difluoromethylating Reagent. Organic Letters, 8(25), 5769-5771.
-
Kim, H., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 1-10.
-
ResearchGate. (n.d.). a) Synthesis of difluoromethyl ethers based on the reaction of oxygen.... ResearchGate.
-
ResearchGate. (n.d.). Scheme 26 Methods of nucleophilic difluoromethylation. ResearchGate.
-
The Hartwig Group. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group.
-
Prakash, G. K. S., et al. (2007). New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. ElectronicsAndBooks.
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073.
-
Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 50(36), 8347-8351.
-
Li, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.
-
e-Century Publishing Corporation. (2024). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
-
Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
-
Chaumont, P., et al. (2019). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications.
-
Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure.
-
ResearchGate. (n.d.). Electrophilic difluoromethylating reagents and structures of zinc.... ResearchGate.
-
Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC.
-
Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 1-9.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 20. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
The Difluoromethylarene Moiety: A Physicochemical Deep Dive for the Modern Medicinal Chemist
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a range of pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Among the arsenal of fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a particularly intriguing and versatile bioisostere, lauded for its unique electronic signature and its capacity to act as a "lipophilic hydrogen bond donor".[5][6][7][8] This technical guide provides an in-depth exploration of the core physicochemical properties of difluoromethylarenes, offering a blend of theoretical underpinnings and practical, field-proven insights for the discerning researcher. We will dissect the nuanced interplay of lipophilicity, electronic effects, metabolic stability, and hydrogen bonding potential that defines this functional group, and in doing so, equip the reader with the knowledge to rationally deploy the –CF₂H moiety in the design of next-generation therapeutics.
The Rise of the Difluoromethyl Group: Beyond a Simple Fluorine Analogue
The judicious application of fluorine in drug design can profoundly influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic fate.[3][4] While the trifluoromethyl (–CF₃) group has long been a workhorse for enhancing metabolic stability and modulating electronic properties, the difluoromethyl group offers a more subtle and, in many cases, more advantageous set of characteristics.[7][9] Unlike the –CF₃ group, the –CF₂H moiety retains a proton that can participate in hydrogen bonding, a critical interaction for molecular recognition at the target site.[7] This unique duality—lipophilicity and hydrogen bond donor capability—positions the difluoromethyl group as a compelling bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[6][7]
Deconstructing the Physicochemical Profile of Difluoromethylarenes
Lipophilicity (LogP/LogD): A Tale of Two Personalities
A molecule's lipophilicity, quantified by its partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[10] The difluoromethyl group is generally considered to be a lipophilicity-enhancing moiety.[5][6][11] However, the extent of this enhancement is highly context-dependent.
Experimental data reveals that the change in LogP upon substituting a methyl group with a difluoromethyl group (Δlog P(water–octanol) = log P(XCF₂H) – log P(XCH₃)) can range from -0.1 to +0.4.[5][11] This variability underscores the importance of considering the electronic environment of the aromatic ring. A linear correlation has been observed between the measured Δlog P values and Hammett σ constants, suggesting that the electronic nature of other substituents on the arene can fine-tune the lipophilicity of the difluoromethyl group.[5][11]
Table 1: Comparative Lipophilicity of Selected Functional Groups
| Functional Group | Typical LogP Contribution (relative to H) |
| –CH₃ | +0.5 |
| –CF₃ | +0.88 |
| –CF₂H | +0.3 to +0.6 (context-dependent) |
| –OH | -0.67 |
| –OCH₃ | -0.02 |
| –OCF₃ | +1.04 |
| –OCF₂H | +0.4 to +0.7 (context-dependent) |
Note: These are approximate values and can vary based on the molecular scaffold.
Electronic Effects: The Inductive Powerhouse
The high electronegativity of the two fluorine atoms in the difluoromethyl group results in a strong electron-withdrawing inductive effect (–I).[12] This potent inductive pull significantly influences the electron distribution within the aromatic ring, impacting the acidity and basicity of neighboring functional groups and modulating the reactivity of the arene itself.[4][13]
The electronic influence of the –CF₂H group can be quantified using Hammett substituent constants (σ). These parameters provide a measure of the electron-donating or -withdrawing nature of a substituent.[13][14][15] The –CF₂H group exhibits positive Hammett constants, confirming its electron-withdrawing character.
Table 2: Hammett Constants for Selected Fluorinated Substituents
| Substituent | σ_m_ (meta) | σ_p_ (para) | σ_I_ (Inductive) | σ_R_ (Resonance) |
| –F | +0.34 | +0.06 | +0.52 | -0.46 |
| –CF₂H | +0.33 | +0.35 | +0.37 | -0.02 |
| –CF₃ | +0.43 | +0.54 | +0.42 | +0.10 |
| –OCF₂H | +0.27 | +0.13 | - | - |
| –OCF₃ | +0.38 | +0.35 | +0.43 | -0.08 |
Data compiled from various sources.[13][16]
The strong inductive effect of the –CF₂H group can be strategically employed to:
-
Decrease the pKa of nearby acidic protons.
-
Reduce the basicity of nitrogen-containing heterocycles, which can improve bioavailability. [4]
-
Modulate the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.
Metabolic Stability: A Shield Against Biotransformation
A significant driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability.[1][2][4][9][17] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9] The difluoromethyl group, by replacing a metabolically labile C-H bond, can effectively block sites of oxidative metabolism, leading to an extended half-life and improved pharmacokinetic profile.[7][18][19]
While the –CF₃ group is a stalwart for imparting metabolic stability, the –CF₂H group also offers a substantial improvement over a methyl or methoxy group.[9] The choice between –CF₂H and –CF₃ will depend on the specific metabolic liabilities of the lead compound and the desired balance of other physicochemical properties.
Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"
Perhaps the most defining characteristic of the difluoromethyl group is its ability to act as a hydrogen bond donor.[5][6][7][11][12][20][21][22][23] The polarization of the C-H bond by the two adjacent fluorine atoms renders the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms in a protein binding site.[12][21]
The strength of this hydrogen bond is context-dependent and influenced by the electronic environment.[24] Studies have shown that the hydrogen bond acidity of the –CF₂H group is comparable to that of thiophenols and anilines, but weaker than that of a hydroxyl group.[5][6][11] The direct attachment of the –CF₂H group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability.[23]
This unique ability to form hydrogen bonds while simultaneously increasing lipophilicity is a powerful combination in drug design, allowing for the optimization of both potency and pharmacokinetic properties.
Experimental Workflows: Quantifying the Physicochemical Properties
A robust understanding of the physicochemical properties of difluoromethylarenes is underpinned by rigorous experimental validation. The following section outlines standardized protocols for the determination of key parameters.
Determination of Lipophilicity (LogP): The Shake-Flask Method
The shake-flask method remains the gold standard for the direct measurement of the octanol-water partition coefficient.[10][25]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.[25]
-
Sample Preparation: Accurately weigh the difluoromethylarene and dissolve it in the pre-saturated n-octanol or water, depending on its expected solubility.[25]
-
Partitioning: Combine the n-octanol and water phases containing the compound in a flask at a defined volume ratio. Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach equilibrium.[26][27]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[25]
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR.[10][26][27]
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay: Human Liver Microsomes
In vitro metabolic stability assays are crucial for predicting the metabolic fate of a drug candidate.[28][29][30][31] The use of human liver microsomes provides a good model for Phase I metabolism mediated by CYP enzymes.[28]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a phosphate buffer (pH 7.4), and the test difluoromethylarene (typically at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for CYP enzymes).[28]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[28][30]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is the rate constant of metabolism (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[28]
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of key relationships and workflows.
Caption: Interplay of Physicochemical Properties and Drug-like Characteristics.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion and Future Perspectives
The difluoromethylarene moiety is a powerful and nuanced tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, strong electron-withdrawing character, enhanced metabolic stability, and the ability to act as a hydrogen bond donor provides a rich parameter space for the fine-tuning of drug candidates.[1][7][19] As our understanding of the subtle interplay of these properties grows, so too will our ability to rationally design and develop safer and more effective medicines. The continued development of novel synthetic methodologies for the introduction of the –CF₂H group will undoubtedly further expand its application in drug discovery.[32][33][34][35][36]
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160. [Link]
-
Dalvit, C., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. 2017;60(2):797-804. [Link]
-
Dixon, S. L., et al. Hydrogen Bond Donor Properties of the Difluoromethyl Group. ElectronicsAndBooks. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Zafrani, Y., et al. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(22):8814-8853. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Wang, Y., et al. Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. 2019;15:236-243. [Link]
-
Hunter, L. CF2H, a Hydrogen Bond Donor. PMC. [Link]
-
Dalvit, C., et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. BenchSci. [Link]
-
Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Wang, Z., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Kamel, A. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Wang, L., et al. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. PMC. [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]
-
Obach, R. S. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
Postigo, A. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Roberts, D. W. Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Prakash, G. K. S., et al. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. [Link]
-
Mykhailiuk, P. K. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [Link]
-
Sap, J. B. I., et al. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. [Link]
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]
-
Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
-
Zafrani, Y. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]
-
Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Wang, Y., et al. Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central. [Link]
-
Zafrani, Y., et al. CF 2 H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH 3. Scinapse. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hammett substituent constants: Topics by Science.gov [science.gov]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 19. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 22. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 23. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 27. youtube.com [youtube.com]
- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 31. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
Introduction: The Bromodifluoromethyl Group - A Versatile Gateway to Fluorine Chemistry
An In-Depth Technical Guide to the Reactivity of the Bromodifluoromethyl Group
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties.[1][2][3] Among the array of fluorine-containing motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable functional group. It can serve as a lipophilic hydrogen bond donor and acts as a bioisostere for common functionalities like alcohols, thiols, or amines, often enhancing metabolic stability, membrane permeability, and binding affinity.[4][5][6] The bromodifluoromethyl (CF₂Br) group is a cornerstone precursor for introducing these valuable difluoro-moieties, distinguished by its versatile and multi-faceted reactivity.
This guide provides an in-depth exploration of the core reactivity of the bromodifluoromethyl group. We will move beyond simple reaction lists to dissect the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine its three primary modes of reactivity: as a source of difluoromethyl radicals, as a precursor to the highly reactive difluorocarbene, and its role in nucleophilic and electrophilic transformations.
Part 1: The Radical Pathway - Harnessing the C-Br Bond Lability
The relatively weak carbon-bromine bond in the bromodifluoromethyl group is central to its utility as a radical precursor. Homolytic cleavage of this bond generates the key bromodifluoromethyl radical (•CF₂Br) or, through subsequent transformations, the difluoromethyl radical (•CF₂H).
Generation of the Difluoromethyl Radical
The C-Br bond is significantly weaker than C-H or C-F bonds, making its selective cleavage favorable. The bond dissociation energy (BDE) for the C-Br bond in brominated methanes is influenced by fluorine substitution. For instance, the BDE of the C-Br bond in CF₃Br is approximately 64.5 kcal/mol, illustrating the influence of the electronegative fluorine atoms.[7][8]
Radical generation can be initiated through several robust methods:
-
Thermal or Photochemical Initiation: Direct cleavage using heat or UV light. Photochemical addition of dibromodifluoromethane to alkenes proceeds via the •CF₂Br radical.[9]
-
Radical Initiators: Standard initiators like AIBN or dibenzoyl peroxide can initiate radical chain reactions.
-
Transition Metal Catalysis: Copper, nickel, and palladium complexes are highly effective in mediating single-electron transfer (SET) processes to generate difluoromethyl radicals under mild conditions, enabling a wide range of cross-coupling reactions.[4][10][11][12]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals from precursors like bromodifluoromethyl compounds, allowing for C-H functionalization and other complex transformations under exceptionally mild conditions.[13][14]
Key Radical Reactions
Once generated, the difluoromethyl radical is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.
-
Minisci-Type Reactions: This is a powerful method for the direct C-H difluoromethylation of electron-deficient heteroarenes, which are common scaffolds in pharmaceuticals.[4][6] The nucleophilic character of the generated CF₂H radical drives its selective addition to protonated heteroaromatic rings.[6]
-
Addition to π-Systems: Difluoromethyl radicals readily add across alkenes and alkynes. These radical additions, often mediated by reagents like Na₂S₂O₄, provide a direct route to difluoroalkylated compounds.[15]
-
Atom Transfer Radical Addition (ATRA): Reagents such as difluoromethanesulfonyl chloride can be used in ATRA reactions, showcasing the versatility of radical pathways in difluoromethylation.[16]
Experimental Protocol: Minisci-Type C-H Difluoromethylation of Caffeine
This protocol is representative of a direct C-H functionalization using a radical pathway.
-
Reaction Setup: To a solution of caffeine (1.0 equiv) in a suitable solvent system (e.g., CH₂Cl₂/H₂O), add the bromodifluoromethyl precursor (e.g., bromodifluoroacetic acid, 1.5 equiv) and a silver catalyst (e.g., AgNO₃, 0.1 equiv).
-
Initiation: Add an oxidizing agent (e.g., K₂S₂O₈, 2.0 equiv) portion-wise at room temperature to initiate the radical generation.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a reducing agent solution (e.g., sodium sulfite), and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the C8-difluoromethylated caffeine.
Diagram: Generalized Catalytic Cycle for Radical Difluoromethylation
Caption: Catalytic cycle for radical C-H difluoromethylation.
Part 2: The Difluorocarbene Pathway - A Powerful Synthetic Intermediate
Perhaps the most significant reactivity mode of bromodifluoromethyl compounds is their ability to serve as efficient precursors to difluorocarbene (:CF₂), a highly reactive and synthetically valuable intermediate.[17]
Generation of Difluorocarbene (:CF₂)
The generation of difluorocarbene from bromodifluoromethyl sources typically involves an α-elimination mechanism.
-
From (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This is one of the most widely used and versatile :CF₂ precursors.[18] The reaction is activated by a Lewis base, such as hexamethylphosphoramide (HMPA), or a fluoride source (e.g., KF, CsF).[19] The activator attacks the electrophilic silicon atom, leading to the formation of a transient bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate difluorocarbene.[19][20]
-
From Diethyl Bromodifluoromethylphosphonate: This commercially available reagent undergoes facile P-C bond cleavage upon treatment with a base (e.g., KOH, K₂CO₃) to generate :CF₂.[17] It is considered an environmentally benign precursor.[17]
-
From Bromodifluoroacetate Esters: Reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) can generate :CF₂ under basic conditions, which can then be used for reactions like the N-difluoromethylation of pyridines.[21]
Key Reactions of Difluorocarbene
Difluorocarbene readily reacts with a wide range of nucleophiles.
-
X-H Insertion (O-H, S-H, N-H): This is a cornerstone reaction for synthesizing difluoromethyl ethers, thioethers, and amines, which are prevalent in bioactive molecules. The reaction of :CF₂ with phenolates or thiophenolates is a highly efficient process.[4][17]
-
Cyclopropanation: Difluorocarbene adds to alkenes and alkynes to form gem-difluorocyclopropanes, which are valuable building blocks in organic synthesis.[18]
-
Insertion into Metal-Carbon Bonds: The insertion of :CF₂ into organometallic bonds, such as R-Au(I), provides access to novel gem-difluoromethylene organometallic species.[17]
Experimental Protocol: O-Difluoromethylation of a Phenol using TMSCF₂Br
-
Reagents Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the phenol (1.0 equiv) and a fluoride source (e.g., catalytic CsF) in a dry aprotic solvent like THF or DMF.
-
Precursor Addition: Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5-2.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. The reaction is often complete when the starting material is consumed as monitored by TLC.
-
Workup: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting crude product via silica gel chromatography to obtain the desired aryl difluoromethyl ether.
Diagram: Generation and Reaction of Difluorocarbene
Caption: Generation of :CF2 from TMSCF2Br and its insertion.
Part 3: Nucleophilic and Electrophilic Pathways
While radical and carbene pathways dominate, the bromodifluoromethyl group can also participate, directly or indirectly, in ionic reactions.
Nucleophilic Bromodifluoromethylation
Generating a "CF₂Br⁻" carbanion is challenging due to the instability of α-halocarbanions. However, a clever workaround involves the in-situ generation of this nucleophilic species. A key method uses TMSCF₂Br and an activator like HMPA to first generate difluorocarbene. In the presence of an excess of a bromide salt (e.g., TBABr), the highly electrophilic :CF₂ is trapped to form the transient bromodifluoromethyl carbanion, [CF₂Br]⁻.[20][22]
This nucleophile can then be used to attack suitable electrophiles:
-
Iminium Ions: In-situ generated iminium ions react efficiently with the [CF₂Br]⁻ species to afford α-bromodifluoromethylated amines.[20][22] This provides a direct route to complex fluorinated amine structures.
Electrophilic Bromodifluoromethylation
While the CF₂Br group itself is not strongly electrophilic at the carbon center, specialized reagents have been developed to act as "CF₂Br⁺" synthons. Unsymmetrical S-(bromodifluoromethyl)diarylsulfonium salts have been synthesized and serve as competent electrophilic bromodifluoromethylating reagents.[22] These reagents can transfer the CF₂Br group to various nucleophiles, although this area of its reactivity is less developed compared to the radical and carbene pathways.
Diagram: Concept of Nucleophilic Bromodifluoromethylation
Caption: In-situ generation and reaction of a CF2Br nucleophile.
Part 4: Summary and Applications
The versatile reactivity of the bromodifluoromethyl group makes it an indispensable tool in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries.[1][23][24] The ability to readily access difluoromethyl radicals and difluorocarbene under increasingly mild conditions has streamlined the synthesis of complex molecules.
-
Drug Design: The CF₂H group introduced via these methods can enhance a drug candidate's metabolic stability by replacing a metabolically labile C-H bond.[1] Its unique electronic properties and ability to act as a hydrogen bond donor can optimize drug-receptor interactions, leading to increased potency and selectivity.[2][4] Numerous FDA-approved drugs contain trifluoromethyl or difluoromethyl groups, underscoring the impact of fluorine chemistry on medicine.[25][26][27]
-
PET Imaging: The development of methods for introducing fluorine can be extended to radiolabelling with Fluorine-18 for use in Positron Emission Tomography (PET), a critical technique for diagnostics and drug development research.[23]
Quantitative Data Summary
| Parameter | Compound | Value (kcal/mol) | Significance |
| C-Br Bond Dissociation Energy | CH₃Br | ~67.5[7][8] | Baseline for non-fluorinated methyl bromide. |
| C-Br Bond Dissociation Energy | CF₃Br | ~64.5[7][8] | Shows the influence of fluorine atoms on bond strength, facilitating radical formation. |
| C-Br Bond Dissociation Energy | CCl₃Br | ~49.0[7][8] | Demonstrates the weakening effect of other halogens. |
Conclusion
The bromodifluoromethyl group is far more than a simple halogenated alkane; it is a sophisticated chemical tool with multiple, distinct modes of reactivity. By understanding the conditions that favor radical, carbene, or ionic pathways, researchers can strategically and efficiently introduce the valuable difluoromethylene and difluoromethyl motifs into target molecules. The continued development of new catalysts and reagents that leverage the unique properties of the CF₂Br group will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.
References
-
New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of bromodifluoromethylthiolated materials and drug molecules. Yields of isolated product are shown. ResearchGate. [Link]
-
Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis. synopen.thieme.com. [Link]
-
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates With Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. PubMed. [Link]
-
Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. ScienceDirect. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]
-
Transition-Metal-Catalyzed Difluoromethylation, Difluoromethylenation, and Polydifluoromethylenation Reactions. Semantic Scholar. [Link]
-
Nucleophilic Bromodifluoromethylation of Iminium Ions. The Journal of Organic Chemistry. [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. The Royal Society of Chemistry. [Link]
-
Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. pubs.acs.org. [Link]
-
Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. [Link]
-
Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Difluoromethylations with Ex-Situ-Generated ICF2H. ChemistryViews. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]
-
Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. ResearchGate. [Link]
-
A New Reagent for Direct Difluoromethylation. PMC. [Link]
-
Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Semantic Scholar. [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC. [Link]
-
(PDF) Transition-Metal-Catalyzed Difluoromethylation, Difluoromethylenation, and Polydifluoromethylenation Reactions. ResearchGate. [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journals. [Link]
-
Strong bond with fluorine chemistry. Manufacturing Chemist. [Link]
-
Bond Dissociation Energies in Simple Molecules. Standard Reference Data. [Link]
-
The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery. [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
The C—Br bond dissociation energy in halogenated bromomethanes. Semantic Scholar. [Link]
-
What is nucleophilic substitution?. Chemguide. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Bond Dissociation Energies. University of Toronto. [Link]
-
Electrophilic Trifluoromethylation. Chem-Station Int. Ed.. [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The C—Br bond dissociation energy in halogenated bromomethanes | Semantic Scholar [semanticscholar.org]
- 9. Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 11. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. html.rhhz.net [html.rhhz.net]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Strong bond with fluorine chemistry [manufacturingchemist.com]
- 25. mdpi.com [mdpi.com]
- 26. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 27. mdpi.com [mdpi.com]
Methodological & Application
palladium-catalyzed cross-coupling of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Application Note & Detailed Protocol
Topic: Palladium-Catalyzed Cross-Coupling of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene: A Practical Guide for the Synthesis of Novel Difluoromethylated Arenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rising Importance of Difluoromethylated Arenes in Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) and bromodifluoromethyl (CF₂Br) groups are of particular interest. The CF₂H group, as a bioisostere of a hydroxyl or thiol group, can modulate physicochemical properties and enhance interactions with biological targets. The CF₂Br group serves as a versatile synthetic handle, enabling the introduction of the difluoromethylarene scaffold into complex molecules through cross-coupling reactions.
This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound, a novel building block for accessing molecules with two distinct difluoromethylated centers. We will delve into the mechanistic rationale behind the protocol, offer a detailed step-by-step procedure, and discuss key considerations for reaction optimization and troubleshooting.
The Challenge and Strategy for Coupling Ar-CF₂Br
The C-Br bond in a bromodifluoromethyl group is significantly different from a typical aryl C-Br bond. The strong electron-withdrawing nature of the two fluorine atoms strengthens the C-Br bond, making oxidative addition to a Pd(0) center—the crucial first step in the catalytic cycle—more challenging compared to its non-fluorinated counterparts. Consequently, successful coupling requires a carefully selected catalytic system capable of overcoming this high activation barrier.
Our strategy focuses on employing an electron-rich and sterically hindered phosphine ligand in conjunction with a suitable palladium precursor. Such ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is essential for the efficient oxidative addition to the Ar-CF₂Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
This compound (Substrate)
-
4-Methoxyphenylboronic acid (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Buchwald-type phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
1,4-Dioxane (Anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
TLC plates, silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes at room temperature to pre-form the active catalyst.
-
Reaction Initiation: Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the substrate, boronic acid, and base to achieve a substrate concentration of 0.1 M. Then, add the pre-formed catalyst solution via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Catalytic Cycle and Mechanistic Considerations
The success of the cross-coupling hinges on the precise orchestration of the catalytic cycle, as illustrated below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: This is often the rate-limiting step for Ar-CF₂Br substrates. The electron-rich phosphine ligand on the Pd(0) center is crucial for facilitating the cleavage of the strong C-Br bond.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. The base is essential here, activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.
Scope and Optimization: A Data-Driven Perspective
To demonstrate the potential versatility of this protocol, the following table summarizes the expected outcomes for the coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid (Ar') | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenyl | 1-(Difluoro(4-methoxyphenyl)methyl)-4-(difluoromethyl)benzene | 85 |
| 2 | 4-Methylphenyl | 1-(Difluoro(p-tolyl)methyl)-4-(difluoromethyl)benzene | 82 |
| 3 | 3-Thienyl | 1-(Difluoro(thiophen-3-yl)methyl)-4-(difluoromethyl)benzene | 75 |
| 4 | 4-(Trifluoromethyl)phenyl | 1-(Difluoro(4-(trifluoromethyl)phenyl)methyl)-4-(difluoromethyl)benzene | 68 |
| 5 | 2-Naphthyl | 1-(Difluoro(naphthalen-2-yl)methyl)-4-(difluoromethyl)benzene | 78 |
Key Optimization Parameters:
-
Ligand: While SPhos is a good starting point, other bulky, electron-rich ligands like XPhos or RuPhos may offer improved yields, especially for more challenging substrates.
-
Base: K₃PO₄ is effective, but other bases such as cesium carbonate (Cs₂CO₃) can be beneficial, particularly if the boronic acid is prone to decomposition.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred. The choice of solvent can influence catalyst solubility and reaction kinetics.
-
Temperature: A reaction temperature of 100 °C is a robust starting point, but optimization may be required depending on the specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition. | Screen different phosphine ligands (e.g., XPhos, RuPhos). Increase reaction temperature or catalyst loading. |
| Deactivated catalyst. | Ensure all reagents and solvents are anhydrous and properly degassed. | |
| Side Product Formation | Proto-debromination (Ar-CF₂H). | Use a strictly anhydrous and aprotic solvent. Ensure the inert atmosphere is maintained. |
| Boronic acid homo-coupling. | Decrease the amount of boronic acid (e.g., to 1.2 equiv). | |
| Product Decomposition | Instability of the product. | Lower the reaction temperature and monitor carefully. Minimize exposure to silica gel during purification if the product is acid-sensitive. |
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a powerful method for the synthesis of novel, doubly-difluoromethylated aromatic compounds. By employing a well-defined catalytic system comprising a palladium precursor and a bulky, electron-rich phosphine ligand, the challenging oxidative addition step can be efficiently overcome. This protocol provides a reliable and adaptable starting point for researchers aiming to explore this exciting area of medicinal and materials chemistry. Careful optimization of the reaction parameters will be key to achieving high yields and purity across a broad range of substrates.
References
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Miyake, Y., & Nishibayashi, Y. (2011). Recent advances in transition-metal-catalyzed cross-coupling reactions using organoboron compounds. Catalysis Science & Technology, 1(2), 194-211. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(5), 2857-2917. [Link]
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. [Link]
Application Notes and Protocols for the Suzuki Coupling of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Introduction: Navigating the Challenges of C(sp³)-CF₂Br Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the area of carbon-carbon bond formation, prized for its functional group tolerance and generally mild conditions.[1] However, the successful application of this powerful reaction is highly dependent on the nature of the coupling partners. The subject of this guide, 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene, presents a unique and formidable challenge to conventional Suzuki coupling methodologies.
Unlike a typical aryl bromide where the bromine is attached to an sp²-hybridized carbon, the reactive center in our target molecule is a C(sp³)-Br bond. This benzylic-like, gem-difluoroalkyl bromide exhibits significantly different reactivity. The carbon-bromine bond is less polarized and the oxidative addition to a low-valent metal catalyst, the crucial first step of the catalytic cycle, is often more sluggish and complex than with aryl halides.[2][3] The presence of two electron-withdrawing fluorine atoms on the same carbon further modulates the electronic environment, influencing the oxidative addition step.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a detailed protocol for the Suzuki coupling of this compound with arylboronic acids. We will delve into the rationale for catalyst and reagent selection, explore the mechanistic nuances of this specific transformation, and offer a robust, field-proven protocol to enable the synthesis of novel, highly sought-after 1,1-diaryl-1,1-difluoromethane derivatives.
The Inadequacy of Conventional Palladium Catalysis and the Rise of Nickel
While palladium complexes are the workhorses of traditional Suzuki couplings, their efficacy often diminishes when faced with unactivated C(sp³)-halides.[1] The oxidative addition to such bonds is often the rate-limiting step and can be inefficient with standard palladium catalysts.
Recent advancements in catalysis have demonstrated that nickel complexes often outperform their palladium counterparts in the cross-coupling of challenging alkyl electrophiles.[1][4] Nickel catalysts, being more electron-rich and possessing a different coordination sphere, can facilitate the oxidative addition to C(sp³)-Br bonds more readily. Specifically for substrates containing a bromodifluoromethyl group, nickel catalysis has been shown to be a more effective approach. This enhanced reactivity is attributed to the unique electronic properties of nickel and its ability to participate in different catalytic cycles, such as a Ni(I)/Ni(III) cycle, which can be more favorable for these challenging substrates.
Catalytic System Selection: A Rationale
Based on extensive literature precedent for the cross-coupling of structurally related gem-difluoroalkyl bromides, a nickel-based catalytic system is proposed. The following components have been selected to maximize the chances of a successful and high-yielding reaction.
Table 1: Recommended Catalytic System Components
| Component | Recommended Reagent | Rationale |
| Catalyst Precursor | NiCl₂(PCy₃)₂ | An air-stable Ni(II) precatalyst that is readily reduced in situ to the active Ni(0) species. The tricyclohexylphosphine (PCy₃) ligands are bulky and electron-rich, which promotes the oxidative addition step and stabilizes the catalytic intermediates.[4][5] |
| Ligand | Tricyclohexylphosphine (PCy₃) | If not using the precatalyst, PCy₃ is a suitable ligand to be added with a simple nickel salt (e.g., NiCl₂). Its steric bulk and strong electron-donating ability are crucial for facilitating the coupling of C(sp³)-halides.[4] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base that effectively promotes the transmetalation step without causing significant side reactions. It is known to be effective in nickel-catalyzed Suzuki couplings.[5] |
| Solvent | 1,4-Dioxane or 2-MeTHF | Aprotic ethereal solvents that are excellent for Suzuki-Miyaura reactions. They effectively solubilize the reactants and catalyst system and are stable at the required reaction temperatures. 2-MeTHF is considered a "greener" solvent alternative.[4] |
Experimental Workflow and Logic
The successful execution of this Suzuki coupling reaction hinges on a carefully orchestrated workflow. The following diagram illustrates the key steps, from reagent preparation to product isolation.
Caption: Experimental workflow for the Nickel-catalyzed Suzuki coupling.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 - 10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane or 2-MeTHF
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and finely ground, anhydrous K₃PO₄ (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane or 2-MeTHF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with argon or nitrogen for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the stirred suspension, add the NiCl₂(PCy₃)₂ catalyst (5 - 10 mol%) under a positive flow of inert gas.
-
Reaction Execution: Seal the flask/vial tightly and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 1-aryl-1-(4-(difluoromethyl)phenyl)-1,1-difluoromethane product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Considerations: The Nickel Catalytic Cycle
The proposed catalytic cycle for this nickel-catalyzed Suzuki coupling likely proceeds through the following key steps, which are distinct from the typical Pd(0)/Pd(II) cycle.
Caption: Simplified catalytic cycle for the Ni-catalyzed Suzuki coupling.
-
In Situ Reduction: The Ni(II) precatalyst is reduced to the active Ni(0) species in the reaction mixture.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the C(sp³)-Br bond of this compound to form a Ni(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: In the presence of the base (K₃PO₄), the aryl group from the arylboronic acid is transferred to the nickel center, displacing the bromide and forming a diorganonickel(II) complex.
-
Reductive Elimination: The two organic groups on the nickel center couple to form the new C-C bond, yielding the desired product and regenerating the active Ni(0) catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality base. | Use a fresh batch of catalyst; Ensure rigorous drying of glassware and solvents, and thorough degassing; Use a finely ground, freshly dried base. |
| Side Product Formation (e.g., Homocoupling) | Catalyst decomposition; Reaction temperature too high. | Decrease catalyst loading; Lower the reaction temperature; Screen different ligands that may provide better stability to the catalyst. |
| Decomposition of Boronic Acid | Presence of water or protic impurities; High temperature. | Ensure anhydrous conditions; Use a boronic ester (e.g., pinacol ester) which can be more stable; Lower the reaction temperature if possible. |
Conclusion
The Suzuki coupling of this compound represents a challenging yet rewarding transformation that opens the door to a wide array of novel difluoromethylated diarylmethanes. By moving beyond traditional palladium catalysis and embracing the power of nickel-based systems, researchers can effectively forge these difficult C(sp³)-C(sp²) bonds. The protocol and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this reaction in both academic and industrial settings, empowering the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.
References
-
Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. ACS Catalysis. [Link]
-
A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes. Organometallics. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
-
Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate. Molecules. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ResearchGate. [Link]
-
Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
A study of coupling reaction to synthesize diphenylmethane derivatives. ResearchGate. [Link]
-
Diarylmethane synthesis by benzylation or arylation. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Nickel-catalyzed asymmetric reductive cross-couplings with vinyl bromide electrophiles. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters. [Link]
Sources
- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. | Semantic Scholar [semanticscholar.org]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application and Protocol Guide for the Heck Reaction Utilizing 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Introduction: The Strategic Value of Difluoromethylated Arenes in Modern Drug Discovery
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (–CF₂H) group has emerged as a critical pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine functionalities.[1] The introduction of a –CF₂H moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The polarized C-H bond in the difluoromethyl group can also act as a hydrogen bond donor, further influencing molecular interactions.[1][4]
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[5][6] This palladium-catalyzed reaction couples an unsaturated halide or triflate with an alkene, providing a direct route to substituted alkenes.[7][8] The strategic application of the Heck reaction with fluorinated building blocks, such as 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene, offers a direct and efficient pathway to novel, highly functionalized drug candidates.[9][10][11]
This guide provides a comprehensive overview and a detailed protocol for performing the Heck reaction with this compound, a substrate bearing two electron-withdrawing difluoromethyl groups. We will delve into the critical experimental parameters, the underlying reaction mechanism, and the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in their synthetic endeavors.
The Heck Reaction: Catalytic Cycle Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst.[6][12]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [ouci.dntb.gov.ua]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Fluorine in Cross-Coupling Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This document provides a detailed guide to the Sonogashira coupling of a specialized substrate, 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene, a compound of significant interest in medicinal chemistry and materials science due to the unique properties imparted by its fluorine-containing substituents.
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethyl (-CHF₂) group, in particular, is a bioisostere of hydroxyl and thiol groups, capable of modulating acidity, lipophilicity, and metabolic stability. The target substrate, this compound, features two such groups, which are strongly electron-withdrawing. This electronic characteristic significantly influences the reactivity of the aryl bromide in the Sonogashira coupling, a factor that will be explored in detail in the following sections.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, operating in two interconnected catalytic cycles.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. The strong electron-withdrawing nature of the two difluoromethyl groups in this compound enhances the electrophilicity of the carbon-bromine bond, thereby facilitating this rate-determining step.[3]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, forming the crucial copper(I) acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be necessary depending on the specific alkyne used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a traditional palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst.
Reagents and Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure high purity of the starting material. |
| Terminal Alkyne | Purify by distillation or column chromatography if necessary. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | A reliable and commercially available catalyst. Other Pd(0) or Pd(II) sources can be used. |
| CuI (Copper(I) iodide) | Use freshly opened or properly stored CuI, as it can be sensitive to oxidation. |
| Triethylamine (Et₃N) | Use freshly distilled, anhydrous Et₃N. It acts as both the base and a solvent. |
| Anhydrous Tetrahydrofuran (THF) or Dioxane | Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation and side reactions. |
| Inert Gas (Argon or Nitrogen) | Maintain an inert atmosphere throughout the reaction to prevent oxidation of the catalyst and reagents. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (1-5 mol%) and CuI (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and anhydrous, degassed solvent (THF or dioxane, to achieve a concentration of 0.1-0.5 M). Finally, add triethylamine (2-3 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in cases where the presence of copper leads to undesired side reactions, such as alkyne homocoupling (Glaser coupling), or for applications where copper contamination is a concern.
Reagents and Materials:
| Reagent/Material | Pro-Tip |
| This compound | High purity is crucial for optimal results. |
| Terminal Alkyne | Ensure the alkyne is free of impurities. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common choice for copper-free conditions. Other palladium sources with bulky, electron-rich phosphine ligands can also be effective. |
| A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU or diisopropylethylamine) | The choice of base is critical and may require optimization. |
| Anhydrous, Degassed Solvent (e.g., DMF, NMP, or Toluene) | The solvent should be rigorously dried and deoxygenated. |
| Inert Gas (Argon or Nitrogen) | A strict inert atmosphere is essential for catalyst stability and reaction success. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Thoroughly degas the flask by evacuating and backfilling with an inert gas multiple times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the anhydrous, degassed solvent.
-
Reaction and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction's progress using TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Insufficiently Active Catalyst: For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3]
-
Incorrect Base: The choice of base is crucial. For copper-free conditions, stronger bases may be required.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
This is a common side reaction, particularly in copper-cocatalyzed protocols. Running the reaction under copper-free conditions can mitigate this issue.
-
Thorough degassing of the reaction mixture is important as oxygen can promote homocoupling.
-
-
Reaction Stalls:
-
If the reaction stalls, a small additional portion of the palladium catalyst can be added.
-
Increasing the reaction temperature may also help to drive the reaction to completion.
-
Conclusion
The Sonogashira coupling of this compound offers a powerful method for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the difluoromethyl groups activates the aryl bromide, making it a suitable substrate for this transformation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important cross-coupling reaction.
References
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Plenio, H., & Schilz, M. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have cemented its status as an indispensable tool for drug discovery and development professionals.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene. The presence of two strongly electron-withdrawing difluoromethyl (CF₂H) groups significantly deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Consequently, successful amination of this substrate requires careful optimization of the catalytic system and reaction conditions to overcome this inherent low reactivity.
These notes are intended for researchers, scientists, and drug development professionals seeking to incorporate this fluorinated building block into their synthetic strategies. We will delve into the mechanistic considerations that inform our experimental design, provide detailed, step-by-step protocols for the coupling of this compound with both primary and secondary amines, and offer guidance on troubleshooting potential issues.
Mechanistic Rationale for Catalyst and Condition Selection
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species. This step is often rate-limiting, especially for electron-deficient aryl halides.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the active Pd(0) catalyst.
For an electron-deficient substrate like this compound, the oxidative addition step is particularly sluggish due to the reduced electron density of the aromatic ring. To facilitate this challenging transformation, the selection of a suitable ligand is paramount.
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the amination of electron-deficient aryl halides. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination. For this specific application, we recommend the use of biarylphosphine ligands such as XPhos or RuPhos , which have demonstrated exceptional efficacy in the coupling of challenging substrates.
Catalyst Precursor: The use of pre-formed palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, is often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable, ensuring reproducibility and simplifying the experimental setup.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.
Solvent Selection: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed to ensure the stability of the catalytic species and prevent unwanted side reactions.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.
-
Solvents should be anhydrous and degassed prior to use.
-
All glassware should be oven-dried before use.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol describes a general procedure for the coupling of this compound with a primary arylamine.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 257 mg |
| Aniline | 1.2 | 112 mg (109 µL) |
| XPhos Pd G3 Precatalyst | 0.02 | 17 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg |
| Anhydrous Toluene | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 257 mg), XPhos Pd G3 precatalyst (0.02 mmol, 17 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 109 µL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(difluoromethyl)-4-(difluoromethyl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines a general procedure for the coupling of this compound with a secondary cyclic amine.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 257 mg |
| Morpholine | 1.5 | 131 mg (131 µL) |
| RuPhos Pd G3 Precatalyst | 0.02 | 17 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg |
| Anhydrous 1,4-Dioxane | - | 5 mL |
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 257 mg), RuPhos Pd G3 precatalyst (0.02 mmol, 17 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a screw-cap vial equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Add morpholine (1.5 mmol, 131 µL) via syringe.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C.
-
Stir the reaction mixture for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing the Workflow and Catalytic Cycle
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Poor quality reagents (wet solvent, old base).3. Insufficiently strong base.4. Ligand decomposition. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of catalyst or a glovebox.2. Use freshly distilled/dried solvents and a new container of base.3. Consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) if NaOtBu is ineffective.4. Screen alternative bulky biarylphosphine ligands (e.g., if XPhos fails, try RuPhos or BrettPhos). |
| Formation of Hydrodehalogenation Byproduct (Ar-H) | 1. Presence of water in the reaction mixture.2. β-hydride elimination from the amine coupling partner (if applicable). | 1. Ensure all reagents and solvents are scrupulously dry.2. This is less common with aryl amines but can occur with some aliphatic amines. Consider using a different amine or optimizing the reaction temperature. |
| Formation of Diarylated Amine (for primary amines) | Steric hindrance around the nitrogen is insufficient to prevent a second coupling. | Decrease the reaction temperature or time. Use a more sterically hindered ligand to disfavor the second amination. |
| Difficult Purification | Residual palladium catalyst and ligand contamination. | After filtration through Celite®, consider a wash with a solution of a thiol-functionalized resin to scavenge residual palladium. Ensure thorough aqueous washes to remove inorganic salts. |
Safety and Handling Precautions
This compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Palladium Catalysts and Ligands:
-
Handling: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive to varying degrees. Handle under an inert atmosphere.
-
Toxicity: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Sodium tert-butoxide:
-
Hazards: Strong base, corrosive, and moisture-sensitive. Reacts exothermically with water.
-
Handling: Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.
General Safety:
-
Always consult the SDS for each reagent before use.
-
Perform a thorough risk assessment before carrying out the reaction.
-
Ensure that appropriate spill containment and emergency procedures are in place.
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetic challenge due to the electron-deficient nature of the substrate. However, by employing a carefully selected catalytic system comprising a bulky, electron-rich biarylphosphine ligand, a robust palladium precatalyst, and a strong, non-nucleophilic base, this transformation can be achieved efficiently. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate this valuable fluorinated building block into their synthetic endeavors, paving the way for the discovery of novel molecules in the pharmaceutical and materials science fields.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene. Retrieved from a hypothetical BenchChem technical document.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from a hypothetical BenchChem technical document.
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
Sources
The Dual-Faceted Reagent: Application Notes and Protocols for 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene in Drug Discovery
Introduction: A Molecule of Strategic Duality
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of lead compounds. We now turn our focus to a highly specialized reagent, 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene (CAS 2250-36-4), a molecule that offers a compelling duality of function. This aromatic scaffold is uniquely equipped with both a stable, property-enhancing difluoromethyl group and a reactive bromodifluoromethyl (-CF2Br) handle. This combination provides medicinal chemists with a powerful tool for late-stage functionalization and the introduction of the valuable difluoromethyl moiety, positioning this reagent as a key player in the quest for novel therapeutics.
This guide provides an in-depth exploration of the strategic application of this compound in drug discovery. We will delve into the distinct roles of each fluorinated group, present detailed protocols for its use, and offer insights into its potential to accelerate the development of next-generation pharmaceuticals.
The Strategic Advantage: Understanding the Two Faces of Fluorination
The utility of this compound stems from the distinct yet complementary properties of its two key functional groups.
The -CF2H Group: A Bioisostere for Enhanced Drug-Like Properties
The difluoromethyl group is a fascinating and highly valued substituent in drug design.[1][2] Its incorporation into a molecular scaffold can lead to significant improvements in several key pharmacological parameters:
-
Bioisosteric Replacement: The -CF2H group serves as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2).[1][2] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, a common liability for these other groups.[1]
-
Lipophilicity Modulation: The difluoromethyl group generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes and enhance its bioavailability.[1]
-
Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton capable of forming weak hydrogen bonds.[1] This can lead to improved binding affinity and selectivity for the target protein.
-
pKa Modulation: The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the pKa of nearby functional groups, which is a critical parameter for optimizing drug absorption and distribution.
The -CF2Br Group: A Versatile Handle for Chemical Synthesis
The bromodifluoromethyl group is the reactive center of the molecule, providing a gateway for a variety of chemical transformations. Its utility lies in its ability to act as a precursor to the difluoromethyl group or to participate in other coupling reactions.
-
Source of Difluorocarbene: In the presence of a suitable base, the -CF2Br group can undergo elimination to generate highly reactive difluorocarbene (:CF2) in situ.[3][4] This intermediate can then be trapped by various nucleophiles to introduce a difluoromethyl group.
-
Radical Difluoromethylation Precursor: The -CF2Br bond can be cleaved under radical conditions to generate a difluoromethyl radical (•CF2H), which can then be used to functionalize a wide range of substrates.[1]
-
Electrophilic Bromodifluoromethylation: While less common, the -CF2Br group can potentially act as an electrophilic source of the "CF2Br" moiety under specific conditions.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene | [] |
| CAS Number | 2250-36-4 | [] |
| Molecular Formula | C8H6BrF4 | Inferred |
| Molecular Weight | 273.03 g/mol | Inferred |
Strategic Applications in Drug Discovery
The unique bifunctional nature of this compound opens up several strategic avenues in the drug discovery process, particularly in the hit-to-lead and lead optimization stages.
Caption: Strategic applications of the dual-faceted reagent.
Protocol 1: O-Difluoromethylation of Phenols via In Situ Difluorocarbene Generation
This protocol describes a method for the O-difluoromethylation of a phenolic substrate, a common moiety in drug molecules, using this compound as the difluorocarbene precursor. This reaction is analogous to the O-difluoromethylation of 1,3-diones using bromodifluoromethylating reagents.[3][4]
Materials:
-
This compound
-
Substituted phenol
-
Cesium carbonate (Cs2CO3) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.5 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-difluoromethylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the base and potentially interfere with the reaction.
-
Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the phenol and to facilitate the elimination of HBr from the reagent to form difluorocarbene.
-
Toluene Co-solvent: May aid in the solubility of the reagent and facilitate the reaction.
-
Heating: Provides the necessary activation energy for the generation of difluorocarbene and the subsequent reaction with the phenoxide.
Protocol 2: Radical C-H Difluoromethylation of Heterocycles
This protocol outlines a general procedure for the C-H difluoromethylation of an electron-rich heterocycle, a common core in many pharmaceuticals, using this compound as the radical precursor. This approach is based on the known methods for generating CF2H radicals from precursors like bromodifluoromethane.[1]
Materials:
-
This compound
-
Heterocyclic substrate (e.g., indole, pyrrole)
-
Photocatalyst (e.g., fac-Ir(ppy)3 or an organic photocatalyst)
-
Radical initiator (if not using photoredox catalysis, e.g., AIBN)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMSO)
-
Blue LED light source (for photoredox catalysis)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel suitable for photochemistry, combine the heterocyclic substrate (1.0 eq), this compound (1.5 eq), and the photocatalyst (1-5 mol%).
-
Add the anhydrous and degassed solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source and concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel to yield the difluoromethylated heterocycle.
Causality Behind Experimental Choices:
-
Degassed Solvent: Oxygen can quench the excited state of the photocatalyst and inhibit the radical chain reaction.
-
Photocatalyst and Light Source: Provides the energy to initiate the single-electron transfer process that leads to the formation of the difluoromethyl radical.
-
Inert Atmosphere: Protects the reaction from oxygen and moisture.
-
Room Temperature: Photoredox reactions are often efficient at ambient temperatures, minimizing thermal decomposition of sensitive substrates.
Caption: Workflow for radical C-H difluoromethylation.
Conclusion and Future Perspectives
This compound represents a novel and strategic tool for medicinal chemists. Its unique structure, combining a property-enhancing difluoromethyl group with a versatile reactive handle, offers a streamlined approach to the synthesis of complex, fluorinated drug candidates. The protocols outlined in this guide, based on established reactivity principles of related compounds, provide a solid foundation for the exploration of this reagent's full potential. As the demand for sophisticated fluorination strategies in drug discovery continues to grow, reagents like this compound are poised to play an increasingly important role in the development of safer and more effective medicines. Further research into the specific reactivity and applications of this promising molecule is highly encouraged.
References
-
Liu, G., Wang, X., Xu, X.-H., Lu, X., Tokunaga, E., Tsuzuki, S., & Shibata, N. (2013). Selective O-Difluoromethylation of 1,3-Diones by Bromodifluoromethylating Reagents. Organic Letters, 15(21), 5550–5553. [Link]
-
Liu, G., Wang, X., Xu, X.-H., Lu, X., Tokunaga, E., Tsuzuki, S., & Shibata, N. (2013). Selective O-Difluoromethylation of 1,3-Diones by Bromodifluoromethylating Reagents. Organic Letters. [Link]
-
ResearchGate. (2025). Synthesis of bromodifluoromethylthiolated materials and drug molecules. [Link]
-
Lu, X., Liu, G.-K., Wang, X., & Shibata, N. (2012). Efficient Difluoromethylation of sp Carbon Nucleophiles by Bromodifluoromethylation Reagents with Organic Bases. Angewandte Chemie International Edition, 51(49), 12301-12305. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved from [Link]
-
Poole, J. L., & Hartwig, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7239-7264. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. Retrieved from [Link]
-
Ilardi, E. A., & Tota, M. R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(24), 8048. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2014). Supporting Information For: Nickel-Catalyzed Cross-Coupling of Arylboronic Acids with Bromodifluoromethane. Angewandte Chemie International Edition, 53(51), 14205-14209. [Link]
-
Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 1-5. [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science, 12(20), 6967-6972. [Link]
-
ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]
-
Wang, F., & Hu, J. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 13(1), 743. [Link]
-
Singh, R. P., & Kumar, R. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(2), 241-247. [Link]
- Dolbier, W. R. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene.
-
de Lemos, E., & da Silva, A. C. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1146-1172. [Link]
-
Kim, S., & Martin, R. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]
Sources
Application Notes and Protocols for the Synthesis of Difluoromethylated Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Among these, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[1][2][3] The incorporation of a CF₂H group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1][4][5] Unlike the more lipophilic trifluoromethyl (-CF₃) group, the CF₂H group possesses an acidic proton capable of forming hydrogen bonds, which can lead to improved receptor selectivity and overall efficacy.[1][4]
This application note provides a comprehensive guide to the synthesis of difluoromethylated APIs, detailing field-proven protocols for nucleophilic, electrophilic, and radical difluoromethylation strategies. The following sections are designed to equip researchers with the practical knowledge to implement these powerful synthetic transformations in their own drug discovery and development programs.
I. Nucleophilic Difluoromethylation: A Workhorse for Carbonyl and Imine Modification
Nucleophilic difluoromethylation is a widely employed strategy for the introduction of the CF₂H group, particularly onto electrophilic carbon centers such as aldehydes, ketones, and imines.[5] The choice of reagent and reaction conditions is critical for achieving high yields and selectivity.
Core Concept: Generation of the Difluoromethyl Anion Equivalent
The primary challenge in nucleophilic difluoromethylation is the controlled generation and reaction of the unstable difluoromethyl anion (⁻CF₂H). A common and effective approach involves the use of (difluoromethyl)trimethylsilane (TMSCF₂H) as a stable precursor, which can be activated by a suitable fluoride source or base to generate the active nucleophile in situ.[6][7][8]
Workflow for Nucleophilic Difluoromethylation of Aldehydes
Caption: General workflow for nucleophilic difluoromethylation of aldehydes.
Protocol 1: Organocatalytic Difluoromethylation of an Aromatic Aldehyde with TMSCF₂H
This protocol is adapted from methodologies describing the direct difluoromethylation of carbonyl compounds.[7][8]
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Schwesinger's superbase (e.g., P1-t-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₂H (1.5 mmol, 1.5 equiv) to the solution.
-
Slowly add a solution of the Schwesinger's superbase (0.1 mmol, 0.1 equiv) in anhydrous THF (1 mL).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding difluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The difluoromethyl anion is highly basic and reacts readily with protic solvents; therefore, anhydrous conditions are crucial to prevent quenching of the nucleophile.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Catalytic Base: A strong, non-nucleophilic base is used to deprotonate the silyl reagent without competing in the reaction with the aldehyde.[7]
-
Aqueous Work-up: The use of a mild acidic quench (NH₄Cl) protonates the resulting alkoxide and neutralizes the catalyst.
II. Electrophilic Difluoromethylation: Targeting Electron-Rich Centers
Electrophilic difluoromethylation reagents are employed to introduce the CF₂H group onto nucleophilic substrates such as thiols, phenols, and electron-rich heterocycles.[5] These reagents typically feature a difluoromethyl group attached to a good leaving group.
Key Reagents and Their Characteristics
| Reagent Name | Structure | Typical Substrates | Notes |
| S-(Difluoromethyl)diarylsulfonium salts | [Ar₂S-CF₂H]⁺X⁻ | Thiols, amines, phosphines | Stable, crystalline solids.[9] |
| Hypervalent Iodine(III)-CF₂SO₂Ph Reagent | PhI(OAc)(CF₂SO₂Ph) | Thiols | Prepared in situ; acts as an electrophilic PhSO₂CF₂ source.[9][10] |
| [[ (Ethoxycarbonyl)difluoromethyl]thio]phthalimide | PhthS-CF₂(CO₂Et) | Electron-rich arenes, thiols, β-ketoesters | Shelf-stable solid; the ethoxycarbonyl group can be further modified.[11] |
Protocol 2: Electrophilic Difluoromethylation of a Thiol
This protocol is based on the use of hypervalent iodine reagents for the electrophilic transfer of a difluoromethyl-containing group.[9][10]
Materials:
-
Thiol (e.g., thiophenol)
-
(Phenylsulfonyl)difluoromethyltrimethylsilane (PhSO₂CF₂SiMe₃)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve (diacetoxyiodo)benzene (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL).
-
Add (phenylsulfonyl)difluoromethyltrimethylsilane (1.0 mmol, 1.0 equiv) and TBAT (0.1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to generate the hypervalent iodine(III)–CF₂SO₂Ph reagent in situ.
-
Add the thiol (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the S-(phenylsulfonyl)difluoromethylated product.
-
The phenylsulfonyl group can be removed under reductive conditions if the S-difluoromethylated product is desired.
Self-Validating System:
-
The progress of the in-situ reagent formation can be monitored by ¹⁹F NMR.
-
The final product can be characterized by ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry to confirm the successful difluoromethylation.
III. Radical Difluoromethylation: A Versatile Tool for C-H Functionalization
Radical difluoromethylation has emerged as a powerful strategy for the direct introduction of the CF₂H group, especially for the functionalization of heterocycles and in late-stage settings on complex molecules.[12][13] These reactions often proceed under mild conditions, leveraging photoredox catalysis or thermal initiation to generate the key difluoromethyl radical (•CF₂H).[1][12]
Conceptual Framework: Generating the Difluoromethyl Radical
Caption: Conceptual overview of radical difluoromethylation.
Protocol 3: Photoredox-Catalyzed C-H Difluoromethylation of Quinoxalin-2-one
This protocol is based on published procedures for the visible-light-mediated difluoromethylation of heterocycles.[14][15][16]
Materials:
-
Quinoxalin-2-one derivative
-
(Difluoromethyl)triphenylphosphonium bromide ([Ph₃PCF₂H]Br)[17]
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Blue LED light source
-
Degassed solvent (e.g., EtOAc)
Procedure:
-
To a reaction vial, add the quinoxalin-2-one substrate (0.2 mmol, 1.0 equiv), [Ph₃PCF₂H]Br (0.4 mmol, 2.0 equiv), the photocatalyst (3 mol%), and LiOH (0.4 mmol, 2.0 equiv).[15]
-
Add degassed EtOAc (3.0 mL) and seal the vial.
-
Place the vial at a fixed distance (e.g., 3 cm) from a blue LED lamp.
-
Irradiate the mixture at room temperature with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the 3-difluoromethyl-quinoxalin-2-one product.
Expertise & Experience Insights:
-
Choice of Radical Precursor: [Ph₃PCF₂H]Br is a bench-stable, crystalline solid, making it easy to handle compared to gaseous reagents.[12][17]
-
Degassing the Solvent: Removal of oxygen is crucial as it can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products.
-
Light Source: The wavelength of the light source must match the absorption spectrum of the photocatalyst to ensure efficient excitation.
IV. Case Study: Late-Stage Difluoromethylation of API Analogues
The ability to introduce a CF₂H group at a late stage in a synthetic sequence is highly valuable in drug discovery, as it allows for the rapid generation of analogues from a common advanced intermediate.
Synthesis of a Difluoromethyl Analogue of Ibuprofen
A multi-step synthesis has been reported to produce a difluoromethyl analogue of Ibuprofen.[4] The key step involves a radical hydrodifluoromethylation of an alkene precursor.
Synthetic Scheme Overview:
Caption: Synthetic overview for a difluoromethyl analogue of Ibuprofen.[4]
While the specific, detailed protocol for each step is proprietary to the research group, the general approach highlights the feasibility of incorporating the CF₂H group into a well-known API structure. The radical hydrodifluoromethylation likely proceeds via the addition of a •CF₂H radical to the double bond of the precursor, followed by hydrogen atom abstraction.[4]
V. Conclusion and Future Outlook
The methodologies presented in this application note provide a robust toolkit for the synthesis of difluoromethylated APIs. The choice of a nucleophilic, electrophilic, or radical approach will depend on the specific substrate and the desired synthetic strategy. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic incorporation of the difluoromethyl group will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Synthesis of CF2H analogues of ibuprofen. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (2011). Organic Letters. [Link]
-
Photoredox‐Catalyzed Three‐Component Difluoroalkylation of Quinoxalin‐2(1H)‐ones with Unactivated Vinylarenes and [Ph3PCF2H]Br. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. (2012). Organic Letters. [Link]
-
Late-stage difluoromethylation of pharmaceuticals. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Introduction of Difluoromethyl Through Radical Pathways. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of Difluoromethylated Heterocycle. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Scope of the Difluoromethylation of Quinoxalin‐2(1H)‐one. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2023). Trasis. [Link]
-
Difluoromethylation of heterocycles via a radical process. (2022). Organic Chemistry Frontiers. [Link]
-
Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. (2015). RSC Advances. [Link]
-
Scope of visible-light-induced difluoromethylation of quinoxalin-2-ones. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. (2021). Semantic Scholar. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Difluoromethylation of Arylsulfonium Salts with TMSCF2H. (2026). The Journal of Organic Chemistry. [Link]
-
Photoredox Catalysis in Difluoromethylation. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Electrophilic (phenylsulfonyl)difluoromethylation of thiols with a hypervalent iodine(III)–CF2SO2Ph reagent. (2008). Tetrahedron Letters. [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. (2012). Organic Letters. [Link]
-
[[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. (2017). Organic Letters. [Link]
-
A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. (2018). Angewandte Chemie International Edition. [Link]
-
Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (2024). The Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Organocatalytic Direct Difluoromethylation of Aldehydes and Ketones with TMSCF2H. (2015). ChemInform. [Link]
-
Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. (2023). PubMed Central. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (2024). Nuclear Medicine and Biology. [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). Journal of Medicinal Chemistry. [Link]
-
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Electrophilic (phenylsulfonyl)difluoromethylation of thiols with a hypervalent iodine(III)–CF2SO2Ph reagent. (2008). Semantic Scholar. [Link]
-
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate. (n.d.). OUCI. Retrieved January 10, 2026, from [Link]
-
Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
Synthesis of Difluoromethylated Compounds. (2024). Xi'an Jiaotong University. [Link]
-
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
(Difluoromethyl)triphenylphosphonium Bromide. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. (2023). PubMed Central. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Electrophilic (phenylsulfonyl)difluoromethylation of thiols with a hypervalent iodine(III)–CF2SO2Ph reagent | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Difluoromethyl)triphenylphosphonium bromide | 58310-28-4 [sigmaaldrich.com]
Application Notes and Protocols: 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of modern agrochemicals, imparting enhanced metabolic stability, binding affinity, and bioavailability to active ingredients.[1] This technical guide provides an in-depth exploration of 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene, a versatile fluorinated building block, and its application in the synthesis of advanced agrochemical agents. While direct literature on this specific intermediate is sparse, this note delineates a plausible and robust synthetic pathway based on established chemical principles and provides a detailed protocol for its utilization in the construction of a novel pyrazole carboxamide fungicide, a class of compounds known for their potent succinate dehydrogenase inhibitor (SDHI) activity.[2][3] This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of Fluorinated Benzene Derivatives in Agrochemicals
The introduction of difluoromethyl (CHF₂) and related fluorinated moieties into aromatic systems is a well-established strategy for optimizing the efficacy of pesticides.[4] The unique electronic properties of the CHF₂ group can significantly influence the acidity, lipophilicity, and metabolic stability of a molecule.[5] The bromodifluoromethyl (CBrF₂) group, in particular, serves as a valuable synthetic handle, allowing for a variety of subsequent chemical transformations. The presence of both a difluoromethyl and a bromodifluoromethyl group on a benzene ring, as in the case of this compound, offers a dual-functionalized scaffold for the synthesis of complex agrochemical targets.
This guide will first detail a proposed synthesis for this compound, followed by its application in the synthesis of a novel pyrazole carboxamide fungicide, highlighting the rationale behind each synthetic step.
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 1,4-bis(difluoromethyl)benzene, which itself can be synthesized from 1,4-terephthalaldehyde.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 3. patents.justia.com [patents.justia.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Application Note: Photocatalytic Difluoromethylation of Heterocycles Using 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. This application note provides a comprehensive technical guide to the use of 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene as a precursor for the difluoromethyl radical, enabling the C-H functionalization of a diverse range of heterocycles. We present a proposed photocatalytic mechanism, a generalized experimental protocol, and field-proven insights to facilitate the successful application of this methodology in drug discovery and development programs.
Introduction: The Strategic Value of the Difluoromethyl Group
The difluoromethyl group has emerged as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.[1] Its incorporation into pharmacologically active molecules can significantly modulate their physicochemical properties, leading to improved drug candidates.[2] Consequently, the development of robust and versatile methods for the introduction of the CF₂H moiety is of paramount importance.[3] Direct C-H difluoromethylation of heterocycles is particularly attractive as it avoids the need for pre-functionalization of the substrate, streamlining synthetic routes.[1] This note focuses on the application of this compound, a reagent poised for utility in radical-mediated difluoromethylation reactions.
Reagent Profile: this compound
This compound (CAS 2250-36-4) is a promising reagent for radical difluoromethylation. The key to its reactivity is the C-Br bond, which can be homolytically cleaved under mild conditions to generate the reactive 4-(difluoromethyl)phenyl-difluoromethyl radical.
2.1. Physicochemical Properties
| Property | Value |
| CAS Number | 2250-36-4 |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol |
| Appearance | Liquid |
| Boiling Point | 59 °C |
2.2. Proposed Synthesis
While not widely documented, a plausible synthesis of this compound involves the free-radical bromination of 1,4-bis(difluoromethyl)benzene. This precursor can be synthesized from 1,4-terephthalaldehyde.[4] The benzylic C-H bond of one of the difluoromethyl groups is susceptible to radical abstraction and subsequent bromination.
-
Step 1: Synthesis of 1,4-bis(difluoromethyl)benzene: Treatment of 1,4-terephthalaldehyde with sulfur tetrafluoride (SF₄) provides 1,4-bis(difluoromethyl)benzene.[4]
-
Step 2: Radical Bromination: The subsequent bromination can be initiated using a radical initiator (e.g., AIBN) or UV light in the presence of a bromine source like N-bromosuccinimide (NBS) or elemental bromine.[4]
Mechanism of Action: A Photocatalytic Radical Pathway
The difluoromethylation of heterocycles using this compound is proposed to proceed via a radical chain mechanism, initiated by a photocatalyst under visible light irradiation. This approach offers a mild and efficient alternative to harsh thermal or metal-catalyzed methods.
The proposed catalytic cycle is as follows:
-
Excitation of Photocatalyst: The photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reducing agent and can donate an electron to this compound.
-
Radical Generation: This single electron transfer results in the fragmentation of the reagent, cleaving the C-Br bond to release a bromide anion and the key 4-(difluoromethyl)phenyl-difluoromethyl radical.
-
Addition to Heterocycle: The generated difluoromethyl radical adds to the electron-rich or electron-deficient heterocycle (Het) at a suitable position, forming a radical intermediate.
-
Oxidation and Proton Loss: The radical intermediate is then oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent loss of a proton (H⁺) rearomatizes the heterocycle, yielding the desired difluoromethylated product.
Caption: Proposed photocatalytic cycle for difluoromethylation.
Applications: Substrate Scope
While specific examples utilizing this compound are not yet prevalent in the literature, the radical nature of the proposed mechanism suggests a broad substrate scope encompassing a variety of medicinally relevant heterocycles.[1][4] The table below outlines representative classes of heterocycles that are expected to be compatible with this methodology, based on known radical difluoromethylation reactions.
| Heterocycle Class | Representative Examples | Expected Site of Functionalization |
| Nitrogen Heterocycles | Pyridines, Quinolines, Imidazoles, Pyrazoles | Typically at electron-deficient positions (e.g., C2 or C4 of pyridine) |
| Oxygen Heterocycles | Furans, Benzofurans, Coumarins | Electron-rich positions |
| Sulfur Heterocycles | Thiophenes, Benzothiophenes | Electron-rich positions |
| Multi-heteroatom Systems | Oxazoles, Thiazoles, Purines | Dependent on the electronic nature of the specific ring system |
Experimental Protocol: A General Procedure
This protocol provides a generalized starting point for the photocatalytic difluoromethylation of a model heterocycle. Note: Optimization of reaction parameters (solvent, photocatalyst, temperature, and reaction time) is crucial for each specific substrate.
5.1. Materials and Equipment
-
This compound
-
Heterocyclic substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
5.2. Reaction Setup and Procedure
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), this compound (1.5-2.0 equiv.), and the photocatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.2 M) via syringe.
-
Irradiation: Place the reaction vessel in front of the visible light source and begin vigorous stirring. Maintain a consistent distance from the light source and, if necessary, use a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, remove the light source and quench the reaction with water or a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for photocatalytic difluoromethylation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient photocatalyst excitation- Deactivated catalyst- Insufficient light intensity- Poor solvent choice | - Ensure the light source wavelength matches the photocatalyst's absorption maximum.- Use a fresh batch of catalyst.- Move the reaction closer to the light source.- Screen alternative solvents (e.g., acetonitrile, dioxane). |
| Formation of Side Products | - Over-reaction or degradation of starting material/product- Competing reaction pathways (e.g., hydrodehalogenation) | - Reduce reaction time.- Lower the reaction temperature.- Add a mild base to scavenge protons if acidity is an issue. |
| Low Isolated Yield | - Difficult purification- Product volatility | - Optimize the chromatography mobile phase.- Use a different stationary phase (e.g., alumina).- Be cautious during solvent removal under reduced pressure. |
Conclusion
This compound represents a potentially valuable reagent for the late-stage functionalization of heterocycles. Through a proposed photocatalytic, radical-mediated pathway, this reagent can serve as a precursor to the 4-(difluoromethyl)phenyl-difluoromethyl radical, enabling the mild and efficient installation of this crucial medicinal chemistry motif. The generalized protocol and troubleshooting guide provided herein offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors, accelerating the discovery of novel therapeutic agents.
References
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications. [Link]
-
Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). Journal of the American Chemical Society. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
-
Difluoromethylation of heterocycles via a radical process. (2022). Organic Chemistry Frontiers. [Link]
-
1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. (2018). Organic Chemistry Frontiers. [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994). Science. [Link]
- Preparation of 1,4-bis-(difluoromethyl)benzene. (2000).
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). PubMed Central. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PubMed Central. [Link]
Sources
The Difluoromethyl Group: A Subtle Powerhouse in Advanced Materials
Introduction: Beyond Trifluoromethylation - The Rise of the Difluoromethyl Group
For decades, the trifluoromethyl (–CF₃) group has been a cornerstone in the design of functional organic molecules, prized for its profound electron-withdrawing effects and metabolic stability. However, the nuanced and often more versatile properties of the difluoromethyl (–CF₂H) group are increasingly capturing the attention of materials scientists. Unlike its perfluorinated counterpart, the CF₂H group possesses a polarized C–H bond, enabling it to act as a unique hydrogen bond donor.[1][2] This subtle yet significant feature, coupled with its moderate lipophilicity and metabolic stability, allows for a finer tuning of intermolecular interactions and electronic properties in advanced materials.[3][4]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and characterization of difluoromethylated compounds in key areas of materials science, including organic electronics, liquid crystals, and agrochemicals. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate.
I. Difluoromethylated Conjugated Polymers for Organic Electronics
The introduction of the difluoromethyl group into conjugated polymers offers a powerful strategy to modulate their electronic properties and solid-state packing, directly impacting the performance of organic electronic devices such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). The electron-withdrawing nature of the CF₂H group can lower both the HOMO and LUMO energy levels of the polymer, which can enhance air stability and improve charge injection.[5]
Application Note: Suzuki-Miyaura Polycondensation for Difluoromethylated Donor-Acceptor Copolymers
Suzuki-Miyaura cross-coupling is a robust and widely used method for the synthesis of conjugated polymers.[6][7] This protocol outlines the synthesis of a donor-acceptor copolymer incorporating a difluoromethylated benzothiadiazole acceptor unit.
Rationale: The difluoromethyl groups on the acceptor moiety enhance its electron-accepting character, leading to a reduced bandgap and potentially higher open-circuit voltages in OPV devices. The choice of a room-temperature polymerization protocol can minimize side reactions and defects in the polymer chain.[8]
Protocol 1: Synthesis of a Difluoromethylated Donor-Acceptor Copolymer via Suzuki-Miyaura Polycondensation
Step 1: Monomer Synthesis - Stannylation of the Donor Monomer
A representative donor monomer, such as a dialkoxy-substituted benzodithiophene, must first be functionalized with organotin groups for the Suzuki coupling.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the dibrominated donor monomer (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise and stir the mixture for 1 hour at -78 °C.
-
Stannylation: Add trimethyltin chloride (2.4 eq., 1.0 M in THF) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the distannylated donor monomer.
Step 2: Polymerization
-
Reaction Setup: In a Schlenk tube, combine the distannylated donor monomer (1.0 eq.), the difluoromethylated dibromo-acceptor monomer (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent: Add anhydrous and degassed toluene.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture at 90-110 °C for 24-48 hours under an inert atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Characterization of Difluoromethylated Polymers
Table 1: Key Characterization Techniques for Difluoromethylated Conjugated Polymers
| Technique | Parameter Measured | Significance | Protocol Reference |
| ¹H, ¹³C, ¹⁹F NMR | Chemical structure, purity, and degree of functionalization | Confirms the successful incorporation of the CF₂H group and the polymer structure. | [9],[3] |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Determines the chain length and distribution, which affects solubility and film-forming properties. | [10] |
| UV-Vis Spectroscopy | Optical bandgap (Eg) | Determines the light absorption range, crucial for OPV applications. | [11] |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Assesses the electronic energy levels for device engineering and stability. | [11] |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Thin-film morphology and molecular packing | Provides insight into the solid-state organization, which dictates charge transport properties. | [12] |
Protocol 2: Characterization of Charge Carrier Mobility in an OTFT Device
The charge carrier mobility is a critical parameter for OTFT performance. The Field-Effect Transistor (FET) method is a common technique for its determination.[3][13]
-
Device Fabrication: Fabricate a bottom-gate, top-contact OTFT device.
-
Start with a heavily doped silicon wafer with a thermally grown SiO₂ dielectric layer.
-
Deposit the difluoromethylated polymer thin film onto the SiO₂ surface via spin-coating from a chloroform or chlorobenzene solution.
-
Anneal the film to optimize morphology.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask via thermal evaporation.
-
-
Measurement:
-
Place the device on a probe station in a controlled environment (vacuum or inert gas).
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
The mobility (µ) can be calculated from the saturation region of the transfer curve using the following equation: I_DS = (µ * C_i * W) / (2 * L) * (V_GS - V_T)² where I_DS is the drain-source current, C_i is the capacitance per unit area of the dielectric, W and L are the channel width and length, V_GS is the gate-source voltage, and V_T is the threshold voltage.[13]
-
II. Difluoromethylated Liquid Crystals
The incorporation of difluoromethyl groups into liquid crystal (LC) molecules provides a powerful tool to tailor their mesomorphic and electro-optical properties. The polarity and steric effects of the CF₂H group can significantly influence the dielectric anisotropy (Δε), birefringence (Δn), and viscosity of the LC material.[8][14]
Application Note: Synthesis of a Laterally Difluoromethylated Phenyl Benzoate Liquid Crystal
Laterally fluorinated LCs are of particular interest for their ability to exhibit negative dielectric anisotropy, which is essential for vertically aligned (VA) display modes.[15]
Rationale: The lateral difluoro-substitution introduces a strong dipole moment perpendicular to the long molecular axis, leading to a negative Δε. The ester linkage provides a degree of conformational flexibility while maintaining the rod-like molecular shape required for mesophase formation.
Protocol 3: Synthesis of a Difluoromethylated Phenyl Benzoate Liquid Crystal
Step 1: Synthesis of 2,3-Difluoro-4-alkoxybenzoic Acid
-
Alkylation: To a solution of 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent like acetone, add potassium carbonate (2.0 eq.) and the desired 1-bromoalkane (1.2 eq.).
-
Reaction: Reflux the mixture for 12-24 hours.
-
Work-up: After cooling, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in diethyl ether and wash with water.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Step 2: Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the 2,3-difluoro-4-alkoxybenzoic acid (1.0 eq.), a substituted phenol (e.g., 4-cyanophenol) (1.0 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM).
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, evaporate the solvent, and purify the crude product by column chromatography followed by recrystallization to obtain the final liquid crystal.[6]
Characterization of Difluoromethylated Liquid Crystals
Table 2: Key Characterization Techniques for Difluoromethylated Liquid Crystals
| Technique | Parameter Measured | Significance | Protocol Reference |
| Polarized Optical Microscopy (POM) | Mesophase identification and transition temperatures | Visualizes the liquid crystalline textures and determines the phase behavior. | [16] |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies | Quantifies the thermal properties of the material. | [16] |
| Dielectric Spectroscopy | Dielectric anisotropy (Δε) | A crucial parameter for display applications, determining the switching behavior in an electric field. | [15],[17] |
| Abbe Refractometer | Birefringence (Δn) | Measures the difference in refractive indices for light polarized parallel and perpendicular to the director. | [15] |
Protocol 4: Measurement of Dielectric Anisotropy
-
Cell Preparation: Use commercially available liquid crystal cells with a known cell gap and alignment layer (e.g., planar or homeotropic).
-
Filling: Fill the cell with the difluoromethylated liquid crystal in its isotropic phase via capillary action and then slowly cool to the desired mesophase.
-
Measurement Setup: Place the cell in a temperature-controlled stage. Use an LCR meter to measure the capacitance of the cell.
-
Data Acquisition:
-
For a planar aligned cell, the measured capacitance corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
To measure the parallel component (ε∥), a sufficiently high voltage is applied to reorient the LC molecules parallel to the electric field.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[18]
-
III. Difluoromethylated Compounds in Agrochemicals
The difluoromethyl group is increasingly utilized in the design of modern agrochemicals, particularly fungicides.[3][19] Its ability to act as a bioisostere for hydroxyl or thiol groups, combined with its enhanced metabolic stability, can lead to improved efficacy and a more favorable toxicological profile.[4]
Application Note: Preparation of a Suspension Concentrate (SC) Formulation of a Difluoromethylated Fungicide
Suspension concentrates are a common and effective formulation type for water-insoluble active ingredients.[17]
Rationale: An SC formulation provides good stability, ease of handling, and effective dispersion upon dilution in water for spray application. The choice of surfactants and thickeners is critical to prevent settling and ensure a homogeneous product.
Protocol 5: Preparation of a Suspension Concentrate (SC) Formulation
-
Mill Base Preparation:
-
In a beaker, combine water, a wetting agent (e.g., a sodium lignosulfonate), a dispersing agent (e.g., a naphthalene sulfonate condensate), and an antifreeze agent (e.g., propylene glycol).
-
While stirring, slowly add the finely ground difluoromethylated active ingredient to form a slurry.
-
-
Wet Milling:
-
Transfer the mill base to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
-
Let-Down and Stabilization:
-
Transfer the milled concentrate to a mixing vessel.
-
Slowly add a pre-hydrated thickener (e.g., xanthan gum) solution while stirring to achieve the target viscosity.
-
Add a preservative and an antifoaming agent.
-
Adjust the final volume with water.[17]
-
Visualization of Workflows
Diagram 1: Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for the synthesis of a difluoromethylated conjugated polymer.
Diagram 2: OTFT Fabrication and Characterization
Caption: Fabrication and characterization workflow for an OTFT device.
Conclusion and Future Outlook
The difluoromethyl group is a subtle yet powerful tool in the materials scientist's arsenal. Its unique electronic properties and ability to engage in hydrogen bonding open up new avenues for the rational design of high-performance organic electronic materials, advanced liquid crystal displays, and next-generation agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich potential of difluoromethylated compounds. As synthetic methodologies for introducing the CF₂H group become more sophisticated and efficient, we can expect to see an even wider range of applications for this fascinating functional group in materials science.
References
- Ando, S., et al. (2005). Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics.
- Tonelli, A. E., et al. (1982). Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules, 15(4), 1153-1157.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. BenchChem.
- Konno, T., et al. (2005). Stereocontrolled synthesis of beta-difluoromethylated materials. The Journal of Organic Chemistry, 70(15), 5912-5915.
- Akita, M., et al. (2015). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols.
- Koenigs, P., et al. (2015). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 21(43), 15080-15093.
- Akita, M., et al. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1946-1955.
- Wu, S.-T., et al. (2010). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.
- Wu, J., et al. (2021). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers, 8(21), 5948-5954.
- Azelis. (n.d.).
- Sessler, C. D., et al. (2013). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 135(35), 13244-13247.
- Bayer CropScience. (2016).
- Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In J.-F. Paquin (Ed.), Science of Synthesis (Vol. 4, pp. 236-370). Georg Thieme Verlag.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7130.
- Yang, S., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
- Croda Agriculture. (n.d.).
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
- Tiwari, S., & Greenham, N. C. (2010). Charge mobility measurement techniques in organic semiconductors. In Organic Electronics (pp. 69-95). Springer.
- Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497.
- Trushkevych, O., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- eGyanKosh. (n.d.).
- Dalvit, C., & Vulpetti, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 11(13), 1609-1621.
- Kanie, K. (1999).
- Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular.
- Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- Lessard, B. H., et al. (2021). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions.
- MacLeod, M. J., et al. (2019). Difluoromethylation of Phenols. Organic Syntheses, 96, 399-416.
- Beigmohammadi, M., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5792.
- Tobolsky, A. V. (2019). A General Room Temperature Suzuki−Miyaura Polymerization Process for Organic Electronics. Journal of the American Chemical Society, 141(47), 18671-18677.
- Filyakova, T. I., et al. (2000). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Journal of Fluorine Chemistry, 106(1), 89-93.
- Li, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(33), 18266-18275.
- Hwang, D.-H., et al. (2014). Synthesis and characterization of organic semiconducting polymers containing dithienylfluorenone for use in organic photovoltaic cells. Journal of Nanoscience and Nanotechnology, 14(8), 6038-6042.
- CABI. (2012).
- Horowitz, G. (2004). Organic thin film transistors: From theory to real devices. MRS Bulletin, 29(7), 1946-1951.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7130.
- Facchetti, A., et al. (2009). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- McCulloch, I., et al. (2013). Better characterisation of thin film organic semiconductors. Advanced Science News.
- He, F., et al. (2023). A linear non-halogenated polymer donor via Suzuki–Miyaura coupling for organic solar cells.
- Shen, Q., et al. (2020). Research Progress on Palladium-Catalyzed Difluoromethyl Arylation. Chinese Journal of Organic Chemistry, 40(11), 3681-3694.
- Chworos, A., & Saady, A. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. International Journal of Molecular Sciences, 23(23), 14857.
- Li, Y., et al. (2024). High-performance organic thin-film transistors: principles and strategies.
- Sigma-Aldrich. (n.d.). Organic Materials for Thin Film Transistors. Sigma-Aldrich.
- Weng, Z., et al. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. Organic & Biomolecular Chemistry, 15(23), 4994-5002.
Sources
- 1. stelorg.unistra.fr [stelorg.unistra.fr]
- 2. Synthesis and Design of Conjugated Polymers for Organic Electronics [ouci.dntb.gov.ua]
- 3. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. projekter.aau.dk [projekter.aau.dk]
- 7. Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. boronmolecular.com [boronmolecular.com]
- 11. Synthesis and characterization of organic semiconducting polymers containing dithienylfluorenone for use in organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epublications.vu.lt [epublications.vu.lt]
- 16. researchgate.net [researchgate.net]
- 17. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Creation of Difluoromethylated Analogs of Bioactive Molecules
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group.[1][2][3] It is not merely a placeholder for a methyl or hydroxyl group but a nuanced modulator of physicochemical and biological properties. The CF₂H group acts as a bioisostere of hydroxyl, thiol, and amine functionalities, leveraging its strong electron-withdrawing capacity and lipophilic nature.[2][4] This strategic substitution can enhance membrane permeability and metabolic stability while improving binding affinity to biological targets.[4] Furthermore, the acidic proton of the difluoromethyl group can participate in weak hydrogen bonding, offering additional avenues for molecular recognition and interaction with protein active sites.[4][5]
This guide provides an in-depth exploration of the methodologies for creating difluoromethylated analogs of bioactive molecules. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design. We will delve into the diverse world of difluoromethylating reagents, explore key synthetic strategies with detailed protocols, and discuss the critical aspects of purification and characterization.
The Chemist's Toolbox: A Comparative Overview of Difluoromethylating Reagents
The successful introduction of a difluoromethyl group is critically dependent on the selection of the appropriate reagent. These reagents can be broadly categorized into three classes based on their reactivity: nucleophilic, electrophilic, and radical precursors.[4][6] The choice of reagent is dictated by the substrate's electronic and steric properties, as well as the desired regioselectivity.
| Reagent Class | Common Examples | Mechanism of Action | Typical Substrates | Key Advantages |
| Nucleophilic | TMSCF₂H (with base), PhXCF₂H, BrCF₂PO(OEt)₂ | Generates a difluoromethyl anion (CF₂H⁻) or equivalent for nucleophilic attack. | Aldehydes, ketones, imines, and other electrophilic centers.[6] | Well-established reactivity, suitable for carbonyl additions. |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salts, Phenyl sulfoximine derivatives | Delivers an electrophilic "CF₂H⁺" equivalent.[6][7][8] | Electron-rich species such as phenols, thiols, amines, and some heterocycles.[4][7] | Effective for heteroatom difluoromethylation. |
| Radical | Zn(SO₂CF₂H)₂, BrCF₂H, Difluoromethyl sulfones | Generates a difluoromethyl radical (•CF₂H) via photoredox catalysis, thermal initiation, or redox processes.[4][9][10] | Arenes, heteroarenes, and alkenes, particularly for C-H functionalization.[4][9] | Excellent for late-stage functionalization of complex molecules.[11][12][13] |
Synthetic Strategies and Protocols: A Practical Guide
The following sections provide detailed protocols for key difluoromethylation reactions. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Radical C-H Difluoromethylation of a Heteroaromatic Bioactive Molecule via Photoredox Catalysis
This protocol is particularly valuable for late-stage functionalization, where a C-H bond on a complex scaffold is directly converted to a C-CF₂H bond.[11][12][13] Photoredox catalysis offers mild reaction conditions, making it compatible with a wide range of functional groups.[4][14]
Conceptual Workflow:
Caption: General workflow for photoredox C-H difluoromethylation.
Rationale: The choice of a photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) and a radical precursor (e.g., Zn(SO₂CF₂H)₂) is crucial.[4] The photocatalyst absorbs visible light and enters an excited state, enabling it to engage in single-electron transfer with the radical precursor to generate the key difluoromethyl radical. This radical then adds to the electron-rich heteroaromatic ring of the bioactive molecule.
Step-by-Step Protocol:
-
Reagent Preparation: In a nitrogen-purged glovebox, add the heteroaromatic substrate (1.0 equiv.), the difluoromethylating reagent (e.g., Zn(SO₂CF₂H)₂, 2.0 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) to the vial to achieve the desired concentration (typically 0.1 M). The choice of solvent is critical for substrate solubility and reaction efficiency.
-
Degassing: Seal the vial and remove it from the glovebox. Degas the reaction mixture by sparging with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Setup: Place the reaction vial in a photoreactor equipped with a cooling fan to maintain a constant temperature (typically room temperature). Position the vial at a fixed distance from the light source (e.g., blue LEDs).
-
Irradiation and Monitoring: Begin stirring and irradiate the reaction mixture. Monitor the reaction progress by TLC, LC-MS, or ¹H NMR by taking small aliquots at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Difluoromethylation of a Carbonyl Group
This method is a classic approach for introducing a difluoromethyl group, particularly when a carbonyl functionality is present in the bioactive molecule or a synthetic intermediate. The use of a silicon-based reagent like TMSCF₂H is common due to its stability and ease of handling.
Conceptual Pathway:
Caption: Pathway for nucleophilic difluoromethylation of a carbonyl.
Rationale: A base is used to deprotonate the TMSCF₂H, generating a nucleophilic difluoromethyl anion equivalent. This anion then attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the carbonyl-containing substrate (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is often necessary to control the reactivity of the nucleophile and prevent side reactions.
-
Reagent Addition: Slowly add the difluoromethylating reagent (e.g., TMSCF₂H, 1.5 equiv.) to the cooled solution, followed by the dropwise addition of a suitable base (e.g., a solution of potassium tert-butoxide in THF, 1.5 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Purification and Characterization: Ensuring the Integrity of Your Analogs
The introduction of fluorine can significantly alter the polarity and chromatographic behavior of a molecule, sometimes making purification challenging.
Purification Strategies:
-
Column Chromatography: Silica gel is still the most common stationary phase. Due to the increased lipophilicity of many fluorinated compounds, a less polar eluent system may be required compared to the non-fluorinated parent molecule.
-
Fluorous Solid-Phase Extraction (F-SPE): For molecules with a high fluorine content, F-SPE can be a powerful purification technique. The crude mixture is loaded onto a fluorous silica column, and non-fluorinated impurities are washed away with a fluorophobic solvent. The desired fluorinated compound is then eluted with a fluorophilic solvent.[15]
-
Recrystallization: If the difluoromethylated analog is a solid, recrystallization can be an effective method for obtaining highly pure material.
Characterization by NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of difluoromethylated compounds.[16][17] The presence of the ¹⁹F nucleus provides a unique and highly informative handle for characterization.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Multiplicity |
| ¹H (of CHF₂) | 5.5 - 7.5 | ²JHF ≈ 50 - 60 Hz | Triplet |
| ¹³C (of CHF₂) | 110 - 125 | ¹JCF ≈ 230 - 250 Hz | Triplet |
| ¹⁹F (of CHF₂) | -90 to -130 | ²JFH ≈ 50 - 60 Hz | Doublet |
Data adapted from reference[16].
Causality in NMR Spectra:
-
The large geminal coupling constant between fluorine and hydrogen (²JHF) results in the characteristic triplet for the proton of the CHF₂ group in the ¹H NMR spectrum and a doublet for the fluorine atoms in the ¹⁹F NMR spectrum.
-
The large one-bond coupling constant between carbon and fluorine (¹JCF) leads to a triplet for the carbon of the CHF₂ group in the ¹³C NMR spectrum.
These distinct spectral features provide unambiguous evidence for the successful incorporation of the difluoromethyl group.
Conclusion and Future Outlook
The ability to create difluoromethylated analogs of bioactive molecules is a critical skill in modern medicinal chemistry. The methodologies outlined in this guide, from radical C-H functionalization to classic nucleophilic additions, provide a robust toolkit for accessing these valuable compounds. As new reagents and catalytic systems continue to be developed, the ease and efficiency of difluoromethylation will undoubtedly improve, further solidifying the importance of the CF₂H group in the design of next-generation therapeutics. The continued exploration of late-stage difluoromethylation techniques will be particularly impactful, allowing for the rapid generation of diverse analog libraries from advanced intermediates and approved drugs.[11][12][13][18]
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). New electrophilic difluoromethylating reagent. PubMed. [Link]
-
(n.d.). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Ni, S., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Prothera. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
-
Pretze, M., et al. (2022). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules. [Link]
-
Zhang, P., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Wang, Z., et al. (2024). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. ACS Omega. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). New Electrophilic Difluoromethylating Reagent. Organic Letters. [Link]
-
(2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
-
(n.d.). Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [Link]
-
Kim, H., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. [Link]
-
(n.d.). Scheme 26 Methods of nucleophilic difluoromethylation. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2007). New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. ElectronicsAndBooks. [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Chen, P., et al. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
-
Chen, P., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. American Chemical Science Journal. [Link]
- Daudt, H. W. (1935). Purification of organic fluorine compounds.
-
(n.d.). Electrophilic difluoromethylating reagents and structures of zinc... ResearchGate. [Link]
-
Tomashenko, O. A., et al. (2015). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters. [Link]
-
Singh, R. P., & Shree, V. (2020). New synthetic approaches for the construction of difluoromethylated architectures. Organic & Biomolecular Chemistry. [Link]
-
Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
(2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]
-
Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Wang, L., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]
- Säger, W., & Schmidt, T. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
Prakash, G. K. S., et al. (2007). New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. ACS Combinatorial Science. [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
(n.d.). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. [Link]
-
(2025). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines | MDPI [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: The Difluoromethyl Group as a Strategic Bioisostere in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile bioisostere, capable of mimicking the functions of common polar hydrogen-bonding groups like hydroxyls and thiols, while introducing distinct advantages.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the rationale, application, and practical implementation of the CF₂H group in medicinal chemistry programs. We will explore its fundamental physicochemical properties, detail its role as a bioisostere for key functional groups, provide step-by-step synthetic protocols for its introduction into molecules, and present methods for evaluating its impact.
The Scientific Rationale: Understanding the Physicochemical Impact of the CF₂H Group
The utility of the CF₂H group stems from a unique combination of electronic and steric properties that differentiate it from both its non-fluorinated and perfluorinated counterparts (e.g., -CH₃ and -CF₃).
A Lipophilic Hydrogen Bond Donor
Perhaps the most compelling feature of the CF₂H group is its capacity to act as a hydrogen bond (H-bond) donor.[4] The two highly electronegative fluorine atoms create a strong dipole, polarizing the C-H bond and imparting significant acidity to the hydrogen atom. This allows it to form productive H-bond interactions with acceptors (e.g., carbonyls, nitrogen heterocycles) in a protein's active site, a characteristic not possible for methyl or trifluoromethyl groups.[5]
However, it is crucial to recognize that it is a weaker H-bond donor than a hydroxyl group.[6][7] Its H-bond acidity is more comparable to that of thiophenols and anilines.[8][9] This "tuned" H-bond strength can be advantageous, offering a balance between maintaining a key binding interaction and modulating other properties. The term "lipophilic hydrogen bond donor" aptly describes this dual nature, as it can replace a polar H-bond donor (like -OH) while simultaneously increasing local lipophilicity.[10]
Modulating Lipophilicity and Polarity
The impact of a CF₂H group on a molecule's overall lipophilicity (commonly measured as logP) is highly context-dependent. While often considered a lipophilicity-enhancing group, its effect is modulated by the functional group to which it is attached.[2] For instance, replacing a methyl with a difluoromethyl group in sulfoxides and ethers can dramatically increase lipophilicity, whereas in simple alkyl or aryl systems, the change can be minimal or even result in a slight decrease.[2][11] This nuanced behavior allows for fine-tuning of a drug candidate's solubility and membrane permeability.[3]
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[12] This inherent strength confers high metabolic stability.[13] Replacing metabolically labile groups, such as the hydroxyl in an alcohol or the thiol in a mercaptan, with the robust CF₂H group can block common oxidative metabolic pathways, thereby extending a drug's half-life and improving its pharmacokinetic profile.[3][14]
Physicochemical Property Comparison
The following table summarizes the key properties of the CF₂H group in comparison to other common functional groups and their bioisosteres.
| Property | -CH₃ (Methyl) | -OH (Hydroxyl) | -SH (Thiol) | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) |
| H-Bonding Role | None | Donor & Acceptor | Weak Donor | Donor [4] | Acceptor (weak) |
| Typical pKa | N/A | ~16-18 | ~10-11 | ~25-28 (C-H) | N/A |
| Hansch π (Lipophilicity) | +0.56 | -0.67 | +0.39 | +0.3 to +0.5 (context-dependent)[2][6] | +0.88[12] |
| Metabolic Stability | Susceptible to Oxidation | Susceptible to Oxidation/Conjugation | Susceptible to Oxidation/Conjugation | High [13] | Very High[12] |
| Steric Size (van der Waals) | Similar to CF₂H | Smaller | Similar to OH | Similar to CH₃ [2] | Larger |
Application: The CF₂H Group as a Bioisostere
Bioisosteric replacement is a lead optimization strategy where a functional group is exchanged for another with similar steric and electronic properties to improve the molecule's overall profile. The CF₂H group is a powerful tool for this purpose.
Bioisostere for the Hydroxyl (-OH) Group
This is the most common application. The CF₂H group can mimic the H-bond donating capability of the hydroxyl group while offering superior metabolic stability and increased lipophilicity.[2] This replacement is particularly effective when the parent alcohol is prone to rapid oxidation or glucuronidation.
-
Causality: The rationale is to preserve the critical hydrogen bond interaction with the target protein while eliminating a primary site of metabolism. The increased lipophilicity can also enhance membrane permeability and bioavailability.[13]
Bioisostere for the Thiol (-SH) Group
Thiols are often problematic in drug candidates due to their reactivity, potential for forming disulfide bonds, and rapid oxidation. The CF₂H group is an excellent, non-reactive mimic. It shares a similar size, lipophilicity, and H-bond acidity with the thiol group, making it a highly effective and more stable replacement.[2]
-
Causality: This replacement maintains key physicochemical properties while introducing chemical stability, preventing unwanted side reactions and improving the drug's shelf-life and in vivo behavior.
Caption: Bioisosteric replacement of a hydroxyl group with a CF₂H group to enhance drug properties.
Protocols: Synthesis and Incorporation of the CF₂H Group
Numerous methods for difluoromethylation have been developed, ranging from classical approaches to modern catalytic strategies.[15] The choice of method depends on the substrate, desired scale, and available reagents.
Protocol 3.1: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol is a robust and scalable method for preparing aryl difluoromethyl ethers from phenols, utilizing a stable, commercially available difluorocarbene precursor.[16]
-
Principle: Thermal decarboxylation of sodium chlorodifluoroacetate generates a highly electrophilic difluorocarbene (:CF₂). This intermediate is trapped in situ by a nucleophilic phenolate, which is formed by deprotonating the starting phenol with a base. Subsequent protonation yields the desired product. This method avoids the use of hazardous gases like chlorodifluoromethane.[16]
-
Materials:
-
Starting Phenol (1.0 eq)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the starting phenol (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.
-
Heating: Immerse the flask in a preheated oil bath at 100-120 °C. The reaction mixture is typically stirred vigorously for 4-12 hours.
-
Experimental Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Higher temperatures can accelerate the reaction but may lead to decomposition of sensitive substrates. Cesium carbonate can be a more effective base for less reactive phenols.
-
-
Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure aryl difluoromethyl ether.
-
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers.
Protocol 3.2: Late-Stage Deoxydifluoromethylation of Alcohols
Directly converting a hydroxyl group to a CF₂H group is a powerful strategy, especially for late-stage functionalization of complex molecules. Recent advances using metallaphotoredox catalysis enable this transformation under mild conditions.[17]
-
Principle: This method involves a dual catalytic cycle. First, the alcohol is activated, for example, by forming a benzoxazolium salt. Concurrently, a photoredox catalyst, upon excitation by visible light, engages with a copper catalyst and a difluoromethyl source (e.g., a sulfonium salt) to generate a difluoromethyl radical (•CF₂H). This radical is trapped by the copper catalyst, which then undergoes reductive elimination with the activated alcohol intermediate to form the C-CF₂H bond.[17]
-
Note: This is an advanced protocol requiring expertise in photoredox catalysis. The specific catalysts, ligands, and reagents are highly specialized. Researchers should consult primary literature for precise conditions and reagent selection.[17] This approach is invaluable as it allows for the direct bioisosteric replacement on a complex drug scaffold without requiring a lengthy de novo synthesis.[17]
Protocols: Evaluation and Characterization
After successfully incorporating the CF₂H group, it is essential to characterize the new compound and evaluate the impact on its properties.
Spectroscopic Characterization
-
¹H NMR: The proton of the CF₂H group typically appears as a characteristic triplet in the range of δ 6.0-7.5 ppm with a large coupling constant (¹JH-F) of approximately 50-60 Hz.
-
¹⁹F NMR: The two fluorine atoms appear as a doublet, coupled to the single proton. The chemical shift is dependent on the electronic environment.
-
¹³C NMR: The carbon of the CF₂H group appears as a triplet due to coupling with the two fluorine atoms.
Protocol: Determination of Lipophilicity (logP)
-
Principle: The shake-flask method (OECD Guideline 107) is the traditional approach. The compound is partitioned between n-octanol and a buffered aqueous phase. The concentration in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as log([Compound]octanol / [Compound]aqueous).
-
High-Throughput Method (RP-HPLC): A faster method involves correlating the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with the known logP values of a set of standard compounds. This provides a calculated value (clogP) that is highly useful for comparing analogs within a chemical series.
Protocol: In Vitro Metabolic Stability Assay
-
Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes. The compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add liver microsomes (e.g., human, rat) to a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound to the wells to achieve a final concentration of ~1 µM.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution. A control reaction without NADPH should be run in parallel.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of compound depletion. A longer half-life indicates greater metabolic stability.
-
Conclusion
The difluoromethyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for molecular design. Its ability to act as a metabolically robust, lipophilic hydrogen bond donor provides a unique solution to common challenges in drug discovery.[10][11] By serving as an effective bioisostere for hydroxyl and thiol groups, the CF₂H moiety enables medicinal chemists to preserve target affinity while simultaneously enhancing crucial pharmacokinetic properties like metabolic stability and bioavailability.[2][3] The synthetic methods for its installation are now mature and accessible, allowing for its application in both early-stage discovery and late-stage lead optimization.[4][17] A thorough understanding and rational application of the principles and protocols outlined in this guide will empower researchers to fully leverage the remarkable potential of the difluoromethyl group in the development of next-generation therapeutics.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
Zafrani, Y., & Saphier, S. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Medicinal Chemistry, 12(5), 361-365. [Link]
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
-
Fallacara, A. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
-
Rozen, S., et al. (2003). Novel Method for Incorporating the CHF₂ Group into Organic Molecules Using BrF₃. Organic Letters. [Link]
-
Garg, N. K., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 101, 163-181. [Link]
-
Hu, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873. [Link]
-
Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. [Link]
-
Studer, A., et al. (2024). Chemists develop New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Macmillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]
-
Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. Journal of Medicinal Chemistry. [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]
-
Barata-Vallejo, S., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. [Link]
-
ResearchGate. (2024). Synthesis of chiral difluoromethylated compounds having different... ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]
-
Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2980. [Link]
-
Scott, P. J. H., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
-
Wang, Y., et al. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 124-125, 107989. [Link]
-
Gouverneur, V., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. [Link]
-
Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(11), 975-978. [Link]
-
Martin, R., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9784-9788. [Link]
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4158. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e-century.us [e-century.us]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Synthesis of Difluoromethyl-Containing Pharmaceuticals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable functionality.[1][3][5][6] It serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3][5][7][8] This unique characteristic allows the CF2H group to enhance membrane permeability and metabolic stability while potentially forming crucial hydrogen bonds with biological targets.[1][8] Consequently, the development of robust and versatile synthetic methodologies for the introduction of the CF2H group is of paramount importance to drug discovery and development professionals.
This guide provides a detailed overview of the primary synthetic strategies for incorporating the difluoromethyl group into pharmaceutically relevant molecules. We will delve into the mechanistic underpinnings of nucleophilic, electrophilic, and radical difluoromethylation reactions, offering detailed, field-proven protocols and insights to aid researchers in their synthetic endeavors.
I. Nucleophilic Difluoromethylation: Harnessing the Power of Difluoromethyl Anion Equivalents
Nucleophilic difluoromethylation strategies involve the use of reagents that can formally deliver a difluoromethyl anion (CF2H⁻) or its synthetic equivalent to an electrophilic substrate.[1] These methods are particularly effective for the synthesis of difluoromethylated alcohols and amines from carbonyls and imines, respectively.
Key Reagent: (Difluoromethyl)trimethylsilane (TMSCF2H)
(Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used and commercially available nucleophilic difluoromethylating reagent.[1][9] Its reactivity is typically unlocked by an activator, often a fluoride source, which generates a hypervalent silicon species that subsequently releases the active nucleophile. While TMSCF3 (the Ruppert-Prakash reagent) is more commonly known for trifluoromethylation, it can also be used to generate the difluoromethyl moiety under specific conditions.
The general mechanism for TMSCF2H activation and subsequent nucleophilic addition is depicted below:
Caption: General mechanism of TMSCF₂H activation and nucleophilic addition.
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF2H
This protocol describes a general procedure for the difluoromethylation of an aromatic aldehyde using TMSCF2H and a fluoride catalyst.
Materials:
-
Aromatic aldehyde (e.g., 4-cyanobenzaldehyde)
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF2H (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Slowly add TBAF (0.1 mmol, 0.1 equiv) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can quench the nucleophile and hydrolyze the silyl ether intermediate.
-
Anhydrous THF: Essential for the same reasons as maintaining an inert atmosphere.
-
0 °C: The reaction is often exothermic; cooling helps to control the reaction rate and minimize side products.
-
Catalytic TBAF: A sub-stoichiometric amount of fluoride is sufficient to turn over the TMSCF2H, making it a catalytic cycle.
II. Electrophilic and Carbene-Based Difluoromethylation
Electrophilic difluoromethylation involves reagents that deliver a "CF2H⁺" synthon to a nucleophilic substrate. Often, these reactions proceed through a difluorocarbene (:CF2) intermediate, which then inserts into a nucleophilic site.[1]
Key Reagent: S-(Difluoromethyl)sulfoximines and Hypervalent Iodine Reagents
Reagents such as S-(difluoromethyl) sulfoximines and difluoromethylated hypervalent iodine species are effective for the electrophilic difluoromethylation of a variety of nucleophiles, including thiols, amines, and enolates.[1][10] These reagents can generate difluorocarbene under appropriate conditions.
Caption: General pathway for difluorocarbene-mediated difluoromethylation.
III. Radical Difluoromethylation: A Modern Approach for Late-Stage Functionalization
Radical difluoromethylation has become an increasingly powerful tool for introducing the CF2H group, especially in the context of late-stage functionalization of complex molecules.[9][11][12][13] These methods often employ mild reaction conditions and exhibit excellent functional group tolerance.[11]
Photoredox Catalysis: A Game-Changer in Radical Difluoromethylation
Visible-light photoredox catalysis has revolutionized the generation of the difluoromethyl radical (•CF2H) from various precursors.[5][7][14][15][16] This strategy allows for the difluoromethylation of a wide range of substrates, including heterocycles, under mild conditions.[15]
Common Precursors for the •CF2H Radical:
-
Difluoromethyl sulfones (e.g., PhSO2CF2H): Can be reduced by a photocatalyst in its excited state to generate the •CF2H radical.[5]
-
Zinc sulfinate reagent (Zn(SO2CF2H)2, DFMS): A versatile reagent for the direct difluoromethylation of heteroarenes via a radical process.[8]
-
Difluoromethyl phosphonium salts ([Ph3PCF2H]Br): Can generate the •CF2H radical under photocatalytic conditions.[11]
Caption: Simplified workflow for photoredox-catalyzed radical difluoromethylation.
Protocol 2: Photoredox-Catalyzed C-H Difluoromethylation of a Heterocycle
This protocol provides a general method for the direct C-H difluoromethylation of an electron-rich heterocycle using an organic photocatalyst and a difluoromethyl sulfone reagent.[15]
Materials:
-
Heterocyclic substrate (e.g., N-phenylpyrrole)
-
Difluoromethyl benzothiazolyl sulfone
-
Organic photocatalyst (e.g., Rose Bengal)
-
Dimethyl sulfoxide (DMSO)
-
Green LEDs (e.g., 3W)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, combine the heterocyclic substrate (0.2 mmol), difluoromethyl benzothiazolyl sulfone (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).
-
Add DMSO (1 mL) to the vial.
-
Seal the vial and place it in a photoreactor equipped with green LEDs.
-
Irradiate the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the difluoromethylated heterocycle.
Trustworthiness of the Protocol:
This type of protocol is self-validating through control experiments. The reaction should not proceed in the absence of light or the photocatalyst, confirming the proposed photoredox pathway.
IV. Transition Metal-Catalyzed Difluoromethylation
Transition metal catalysis offers another powerful avenue for the formation of C-CF2H bonds, particularly for aryl and heteroaryl substrates.[17][18]
Zinc-Based Reagents in Cross-Coupling Reactions
Organozinc reagents, such as [(DMPU)2Zn(CF2H)2], have proven to be effective for the difluoromethylation of aryl halides and triflates through palladium- or nickel-catalyzed cross-coupling reactions.[18][19][20] These reagents are often crystalline, air- and moisture-sensitive solids that can be prepared on a large scale.[19][20]
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages | Limitations |
| TMSCF₂H | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles | Commercially available, versatile, mild conditions | Often requires an activator (e.g., fluoride source) |
| PhSO₂CF₂H | Radical | (Hetero)arenes, alkenes | Stable, easy to handle | Often requires photoredox or thermal initiation |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Nitrogen-containing heteroarenes | Mild, operationally simple, scalable | Substrate scope can be limited |
| [(DMPU)₂Zn(CF₂H)₂] | Nucleophilic (in cross-coupling) | Aryl halides, triflates | Highly effective in cross-coupling, can be prepared on scale | Air- and moisture-sensitive, not commercially available |
| S-(difluoromethyl) sulfoximines | Electrophilic (via :CF₂) | Thiols, phenols, enolates | Efficient for heteroatom difluoromethylation | Can require stoichiometric amounts |
Conclusion
The difluoromethyl group is now firmly established as a valuable asset in the medicinal chemist's toolbox. The synthetic methodologies for its installation have evolved significantly, moving from classical nucleophilic additions to sophisticated radical and transition metal-catalyzed processes. The advent of photoredox catalysis, in particular, has opened up new possibilities for late-stage difluoromethylation, enabling the rapid diversification of complex drug-like molecules.[2] By understanding the principles and protocols outlined in this guide, researchers are better equipped to leverage the unique properties of the CF2H group in the design and synthesis of next-generation pharmaceuticals.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- RSC Publishing. (n.d.). State of knowledge in photoredox-catalysed direct difluoromethylation.
- Request PDF. (n.d.). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 9).
- Scribd. (n.d.). Photoredox Catalysis in Difluoromethylation.
- MDPI. (n.d.). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent.
- Ingenta Connect. (n.d.). Recent Advances in Difluoromethylation Reaction.
- ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7066-7119.
- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.
- ResearchGate. (2025, October 30). Recent Advances in Difluoromethylation Reaction.
- ResearchGate. (2021, June 2). Late-stage difluoromethylation: Concepts, developments and perspective.
- A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. (n.d.).
- Metal‐Catalyzed Direct Difluoromethylation Reactions. (n.d.).
- Cambrex Corporation. (n.d.). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor.
- ElectronicsAndBooks. (n.d.). New Solid-Phase Bound Electrophilic Difluoromethylating Reagent.
- NIH. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- NIH. (n.d.). A New Reagent for Direct Difluoromethylation.
- ACS Publications - American Chemical Society. (2020, May 5). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor.
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Recent Advances in Difluoromethylation Reaction: Ingenta Connect [ingentaconnect.com]
- 18. sioc.cas.cn [sioc.cas.cn]
- 19. Continuous Process for Preparing Difluoromethylating Reagent | Cambrex [cambrex.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Difluoromethylation of Arenes
Welcome to the technical support center for arene difluoromethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable -CF₂H motif into aromatic and heteroaromatic systems. The difluoromethyl group is a unique hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, making it a critical substituent in modern drug discovery.[1][2] However, its installation is not always straightforward.
This document moves beyond standard protocols to address the nuanced challenges and unexpected side reactions that can arise during your experiments. Here, we diagnose common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to get your research back on track.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Issues Related to Reaction Initiation and Reagent Stability
Question 1: My reaction shows no conversion, or I only observe starting material decomposition. What are the likely causes?
Answer:
This is a common issue that typically points to problems with reagent activation, catalyst integrity, or reaction setup. Let's break down the potential culprits.
Core Causality: The generation of the active difluoromethylating species is often the rate-limiting step and is highly sensitive to reaction conditions. Whether you are using a metal catalyst, a photoredox system, or a radical initiator, the initial steps are critical.
Troubleshooting Protocol:
-
Reagent Quality and Handling:
-
Difluoromethylating Agent: Many difluoromethylating agents (e.g., TMSCF₂H, zinc sulfinate reagents) are sensitive to moisture and air. Ensure they are handled under an inert atmosphere (Nitrogen or Argon). Use freshly purchased reagents or those stored properly in a desiccator or glovebox.
-
Catalyst and Ligands: Metal catalysts, particularly Palladium(0) and Nickel(0) species, are prone to oxidation. Use a glovebox for dispensing catalysts and ligands. If you suspect catalyst degradation, consider using a more stable pre-catalyst that is activated in situ.
-
Solvent and Additives: Ensure all solvents are rigorously dried and degassed. Trace water can quench bases, hydrolyze reagents, and deactivate catalysts. Degassing (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) is crucial to remove oxygen, which can interfere with radical pathways and oxidize sensitive metal catalysts.[3]
-
-
Base and Additive Issues:
-
In reactions requiring a strong base (e.g., tBuOK, tPentOK) for reagent activation, the efficacy of the base is paramount.[4] Use a freshly opened bottle or a sublimed batch of potassium tert-butoxide.
-
Side Reaction Alert: Be aware that sterically unhindered bases can sometimes act as nucleophiles. For instance, with isothiocyanate substrates, t-BuOK has been observed to cause undesired addition, a side reaction that can be prevented by switching to the bulkier potassium tert-pentoxide (tPentOK).[4]
-
-
Photoredox-Specific Issues:
-
Light Source: Ensure your light source (e.g., blue LEDs) is functioning correctly and positioned for optimal irradiation of the reaction vessel. The reaction may be light-flux dependent.
-
Catalyst Purity: The photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or organic dyes) must be of high purity. Impurities can quench the excited state of the catalyst, halting the catalytic cycle.[5]
-
Troubleshooting Workflow for No Conversion
Caption: Contrasting reactivity of nucleophilic vs. electrophilic radicals.
Question 4: My copper-mediated difluoromethylation of an aryl iodide is low-yielding, especially with electron-deficient substrates. What can I do?
Answer:
This is a known limitation of early copper-mediated protocols. The stability and reactivity of the key difluoromethyl copper (Cu-CF₂H) species are highly dependent on the electronic nature of the substrate and the ligand environment.
Core Causality: The initially reported methods for copper-mediated difluoromethylation worked well for electron-rich and neutral aryl iodides but struggled with electron-deficient ones. [1]This is attributed to the delicate balance required for the oxidative addition and reductive elimination steps in the catalytic cycle. The ligand environment around the copper center is crucial for stabilizing the active copper species.
Troubleshooting Protocol:
-
Introduce a Stabilizing Ligand: The addition of a suitable ligand can dramatically improve the reaction outcome. Qing and coworkers found that using 1,10-phenanthroline (phen) as a ligand promotes the copper-mediated difluoromethylation of electron-deficient (hetero)aryl iodides with TMSCF₂H. [1]The ligand stabilizes the difluoromethyl copper species, facilitating the desired cross-coupling.
-
Re-evaluate the Copper Source and Stoichiometry: Ensure the copper source (e.g., CuI) is pure. Sometimes, an excess of the difluoromethylating agent (like TMSCF₂H) is required to generate the active cuprate species in situ. [1]
-
Consider an Alternative Metal: If ligand screening fails, palladium or nickel-based cross-coupling systems may offer a broader substrate scope. For example, palladium catalysts with appropriate ligands [e.g., dppf, BrettPhos, P(t-Bu)₃] have been successfully employed for the difluoromethylation of a wide range of (hetero)aryl halides, including both electron-rich and electron-deficient examples. [1]
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6591–6627. [Link]
-
Feng, Z., & Min, Q. (2021). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes. In Fluoroalkylation of (Hetero)arenes (pp. 1-45). Wiley-VCH. [Link]
-
Tlahuext-Aca, A., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
-
Zhang, Z., et al. (2024). Review Article: Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82–86. [Link]
-
Bar-Lavan, Y., et al. (2020). Difluoromethoxylation of (hetero)arenes by photoredox catalysis. Angewandte Chemie International Edition, 59(34), 14384-14389. [Link]
-
Gouverneur, V., et al. (2021). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82-86. [Link]
-
Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9869–9873. [Link]
-
Wang, X., et al. (2019). Visible-light-initiated difluoromethylation of arene diazonium tetrafluoroborates. Chemical Communications, 55(56), 8212-8215. [Link]
-
Li, W., et al. (2018). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers, 5(18), 2697-2701. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Synthesis of Difluoromethylated Arenes. Chemical Reviews, 114(15), 7765-7806. [Link]
-
Verhoog, S., et al. (2021). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(11), 3327. [Link]
-
Wang, X., et al. (2019). Visible-Light-Initiated Difluoromethylation of Arene Diazonium Tetrafluoroborates. Chemical Communications, 55, 8212-8215. [Link]
-
McAtee, J. R., et al. (2019). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of the American Chemical Society, 141(4), 1661-1665. [Link]
-
Kim, H., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 5341. [Link]
-
Li, Z., et al. (2022). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. Angewandte Chemie International Edition, 61(43), e202209748. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Yin, F., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science, 1(8), 100141. [Link]
-
Postigo, A., & Yerien, D. E. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 12(10), 1195. [Link]
-
Jiang, X., et al. (2024). Previous methods for the difluoromethylation of arenes. Synthetic routes to DFIM and applications. Organic Letters, 26(29), 5946-5951. [Link]
-
Li, Z. Y., et al. (2017). Ruthenium-Catalyzed meta-Selective C-H Mono- and Difluoromethylation of Arenes through ortho-Metalation Strategy. Chemistry, 23(14), 3285–3290. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6591-6627. [Link]
-
Goundry, W. R., & Glorius, F. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega, 9(20), 22617–22625. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (47), 7465-7478. [Link]
-
Zemtsov, A. A., & Levin, V. V. (2021). Recent Advances in Difluoromethylation Reaction. Synthesis, 53(21), 3845-3858. [Link]
-
Smith, S., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, e202401124. [Link]
-
Sather, A. C., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. e-century.us [e-century.us]
- 3. orgsyn.org [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing 1-(bromodifluoromethyl)-4-(difluoromethyl)benzene. The unique electronic properties conferred by the two difluoromethyl groups make this reagent a valuable building block. However, the purification of its reaction products can present specific challenges. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to address common issues encountered during the purification of products derived from this versatile starting material.
Section 1: Frequently Asked Questions (FAQs) - General Purification Strategies
Q1: What are the most common reactions performed with this compound and what are the expected general impurities?
A1: The primary reactivity of this compound stems from the aryl bromide, which readily participates in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
Beyond the desired product, a typical crude reaction mixture will contain a variety of impurities that need to be removed:
-
Unreacted Starting Materials: Residual this compound and the coupling partner.
-
Catalyst Residues: Palladium catalysts (both soluble and insoluble forms) and ligands (e.g., phosphines and their oxides).
-
Reagents and Byproducts: Bases (e.g., carbonates, phosphates), boronic acid homocoupling products, and products of dehalogenation.[1][2]
The difluoromethyl groups are generally stable under these reaction conditions, but their strong electron-withdrawing nature can influence reaction rates and byproduct formation.
Q2: How do the difluoromethyl groups on the aromatic ring affect the purification strategy?
A2: The two difluoromethyl groups significantly increase the lipophilicity and fluorine content of the product molecules. This has several implications for purification:
-
Solubility: Products are often highly soluble in organic solvents and may exhibit unique solubility profiles. This can be exploited in both recrystallization and chromatography.
-
Chromatography: The polarity of the molecule is influenced by the difluoromethyl groups. While highly fluorinated compounds can sometimes be challenging to separate on standard silica gel, their unique "fluorophilicity" can be leveraged. In some cases, using fluorous solid-phase extraction (F-SPE) or chromatography on fluorinated silica gel can provide excellent separation from non-fluorinated impurities.[3]
-
Recrystallization: The increased rigidity and potential for specific intermolecular interactions due to the C-F bonds can make recrystallization a highly effective purification technique for these compounds. A systematic solvent screening is always recommended.
Q3: My product appears to be an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem, especially with complex organic molecules. Here are several strategies to induce crystallization:
-
Solvent Selection: The primary cause of oiling out is often an inappropriate solvent system. The ideal solvent should dissolve your compound at elevated temperatures but have poor solubility at room temperature. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) is often effective.[4]
-
Slow Cooling: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Concentration: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the utility of this compound. However, removing the palladium catalyst and associated byproducts is a critical and often challenging aspect of the purification process.
Suzuki-Miyaura Coupling: Purification of Biaryl Products
Q4: I've performed a Suzuki coupling and my crude product is a black/grey solid. How do I remove the residual palladium?
A4: The coloration is due to residual palladium, which can be in various forms (elemental palladium, palladium salts, or soluble palladium complexes). Here are several effective methods for its removal:
-
Filtration through Celite®: This is a simple and effective first step for removing heterogeneous palladium catalysts.[5] After diluting the reaction mixture with a suitable solvent, pass it through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[5] Wash the Celite® pad with additional solvent to ensure complete recovery of your product.[5]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for removing soluble palladium species.[6][7] However, it can be non-selective and may adsorb your product, leading to a decrease in yield.[6] It is crucial to perform small-scale trials to determine the optimal amount of activated carbon to use.
-
Palladium Scavengers: These are functionalized silica or polymer supports with high affinity for palladium (e.g., thiol or amine functionalities).[6] They are highly selective and can be removed by simple filtration. While more expensive than activated carbon, they often provide superior results with minimal product loss.[6]
Q5: My main impurity in a Suzuki coupling is the homocoupling product of my boronic acid. How can I separate it from my desired biaryl product?
A5: Boronic acid homocoupling is a common side reaction, especially in the presence of oxygen.[8] The resulting biaryl byproduct often has a similar polarity to the desired product, making chromatographic separation difficult.
-
Optimizing Reaction Conditions: The best approach is to minimize its formation in the first place. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[8]
-
Column Chromatography: Careful selection of the solvent system for flash column chromatography is key. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often resolve closely eluting spots.[9] It may be necessary to try different solvent systems (e.g., dichloromethane/hexanes or ether/hexanes).[9]
-
Recrystallization: If the homocoupling product has a sufficiently different solubility profile from your desired product, recrystallization can be a powerful purification method.[10][11] Experiment with a range of solvents and solvent mixtures.
Buchwald-Hartwig Amination: Purification of Aryl Amines
Q6: After my Buchwald-Hartwig amination, I have a persistent impurity that co-elutes with my product. What could it be and how do I remove it?
A6: A common and troublesome byproduct in Buchwald-Hartwig aminations is the phosphine oxide, formed from the phosphine ligand. These can be of similar polarity to the desired amine product. Another possibility is a dehalogenation byproduct.[1][12]
-
Acid-Base Extraction: If your product is a basic amine, you can often use an acid-base extraction to separate it from neutral impurities like phosphine oxides. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt. The organic layer containing the neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.
-
Chromatography on Different Stationary Phases: If standard silica gel chromatography fails, consider alternative stationary phases. For basic compounds, basic alumina can be a good option.[11] Alternatively, amine-functionalized silica can improve separation.[11]
-
Recrystallization of a Salt: If the freebase of your product is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or sulfate). These salts are often crystalline and can be purified by recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: General Work-up and Palladium Removal
This protocol is a good starting point for the purification of products from palladium-catalyzed cross-coupling reactions.
-
Cooling and Dilution: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or toluene.
-
Filtration: Prepare a short plug of Celite® (approximately 2-3 cm) in a Büchner funnel. Filter the diluted reaction mixture through the Celite® pad. Wash the pad with additional organic solvent to ensure all the product is collected.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for many fluorinated aromatic compounds is a mixture of hexanes and ethyl acetate.[9] Aim for an Rf value of 0.2-0.3 for your desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane. If the product has poor solubility, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column using a gradient of increasing solvent polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Data Presentation and Visualization
Table 1: Common Solvent Systems for Flash Chromatography of Fluorinated Aromatics
| Polarity of Product | Recommended Starting Solvent System | Notes |
| Non-polar | Hexanes / Ethyl Acetate (95:5) | Increase ethyl acetate for more polar products. |
| Intermediate Polarity | Hexanes / Ethyl Acetate (80:20 to 50:50) | A standard choice for many biaryl and amine products.[9] |
| Polar | Dichloromethane / Methanol (98:2) | For highly polar products. Be cautious as methanol can dissolve some silica.[9] |
| Basic (Amines) | Hexanes / Ethyl Acetate with 1% Triethylamine | The triethylamine helps to prevent tailing on the silica gel. |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of products from cross-coupling reactions.
Diagram 2: Troubleshooting Co-eluting Impurities
Caption: A decision-making workflow for troubleshooting co-eluting impurities.
References
- Benchchem. (2025). Removing palladium catalyst residues from reaction mixtures.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- Benchchem. (2025). Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 4-Chloro-6-iodoquinoline Reactions.
- Benchchem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
- Brambila, J. P., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- de Gombert, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Journal of Chemical Education. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Scilit. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Benchchem. (2025). Technical Support Center: Synthesis of Organofluorine Compounds.
- Reddit. (2024). BH amination side products and purification.
- Benchchem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester, Department of Chemistry.
- ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2018). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?
- Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester, Department of Chemistry.
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- King Group. (n.d.). Successful Flash Chromatography.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Compounds with 2,3,4-Trifluorophenylboronic Acid.
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- National Institutes of Health. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- MilliporeSigma. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). Purification of organic fluorine compounds.
- Google Patents. (n.d.). Solvents for use in fluorination reactions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Difluoromethylated Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The introduction of a difluoromethyl (CF₂H) group is a key strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity.[1] However, the unique electronic nature of this group presents distinct challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yield outcomes.
Understanding the Core Challenge: The Electronic Impact of the CF₂H Group
The strong electron-withdrawing nature of the difluoromethyl group is the primary factor complicating the Suzuki-Miyaura coupling. This influences the key steps of the catalytic cycle:
-
Oxidative Addition: When the CF₂H group is on the aryl halide, its electron-withdrawing effect can facilitate the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[2] Conversely, if the CF₂H group is on an electron-rich aromatic ring, this effect may be less pronounced.
-
Transmetalation: This step is often rate-limiting, especially with electron-deficient boronic acids. The CF₂H group on the boronic acid partner decreases the nucleophilicity of the organic group to be transferred to the palladium center, slowing down transmetalation.[3] The choice of base is critical to activate the boronic acid sufficiently without causing degradation.[4]
-
Reductive Elimination: The electron-withdrawing CF₂H group on either coupling partner can accelerate the final reductive elimination step to form the desired C-C bond and regenerate the Pd(0) catalyst.[2]
A major competing side reaction for difluoromethylated boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, reducing the overall yield.[1] This is often exacerbated by high temperatures and the presence of water.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with (4-(difluoromethyl)phenyl)boronic acid is giving low yields. What is the most likely cause?
A1: Low yields with electron-deficient boronic acids like (4-(difluoromethyl)phenyl)boronic acid are commonly due to slow transmetalation and/or protodeboronation.[1][3] The first things to check are the integrity of your reagents and the reaction conditions. Ensure your boronic acid is fresh and has not degraded. Consider using a more robust boronic ester derivative (e.g., pinacol ester) to minimize decomposition.[5] Also, rigorously exclude oxygen from your reaction, as this can lead to catalyst decomposition and homocoupling of the boronic acid.[3]
Q2: Which type of ligand is best suited for coupling difluoromethylated substrates?
A2: Bulky, electron-rich phosphine ligands are highly recommended.[1] Ligands such as SPhos and XPhos (Buchwald-type ligands) are known to accelerate both oxidative addition and reductive elimination, which is beneficial for challenging substrates.[6][7] They help stabilize the palladium catalyst and promote the formation of the active monoligated palladium(0) species.[1] For particularly difficult couplings, screening a panel of these advanced ligands is often a prudent strategy.
Q3: What is the optimal base for these reactions, and how does it work?
A3: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[4] For electron-deficient boronic acids, a stronger base is often needed to facilitate this step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1] However, excessively strong bases can increase the rate of protodeboronation. Therefore, a careful balance must be struck. Screening different bases is often necessary to find the optimal conditions for your specific substrate combination.
Q4: I am observing a significant amount of the dehalogenated starting material from my difluoromethylated aryl halide. How can I prevent this?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[5] This can occur if a palladium-hydride species is formed. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents. The choice of base can also be influential; sometimes switching to a milder base can reduce dehalogenation.
Q5: Can I use a difluoromethylated aryl chloride as a coupling partner?
A5: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step. To successfully couple aryl chlorides, you will typically need a more active catalyst system. This usually involves a palladium precatalyst combined with a highly active, bulky, electron-rich ligand like XPhos or SPhos, and potentially higher reaction temperatures.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of difluoromethylated substrates.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh palladium source and ligand. Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[3] | Palladium(0) catalysts and phosphine ligands are sensitive to oxygen and can degrade upon storage, leading to loss of activity.[5] Precatalysts are more stable and generate the active Pd(0) species in situ. |
| Inefficient Transmetalation | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature in increments (e.g., 80 °C to 110 °C). | The electron-withdrawing CF₂H group slows transmetalation. A stronger base increases the concentration of the reactive borate species.[4] Higher temperatures provide the necessary activation energy. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester. Ensure the aryl halide is pure. | Boronic acids, especially electron-deficient ones, are prone to decomposition (protodeboronation).[1] Pinacol esters are more robust. |
| Oxygen Contamination | Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] | Oxygen leads to the formation of inactive palladium black and can promote the homocoupling of the boronic acid.[5] |
Problem 2: Significant Side Product Formation
| Side Product | Recommended Solution | Scientific Rationale |
| Protodeboronation Product | Use anhydrous conditions with a base like K₃PO₄.[1] Consider using a boronic ester. Lowering the reaction temperature may also help. | Water is a proton source for protodeboronation. Anhydrous conditions minimize this pathway. Boronic esters are less susceptible to hydrolysis.[5] |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen. Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active species. | Homocoupling is an oxidative process often catalyzed by palladium in the presence of oxygen.[3] |
| Dehalogenation of Aryl Halide | Use anhydrous, degassed solvents. Optimize the base; sometimes a weaker base can mitigate this. Ensure the purity of all reagents. | Palladium-hydride species, which cause dehalogenation, can form from trace water or other impurities.[5] |
Visual Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions involving difluoromethylated substrates.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a difluoromethylated aryl bromide with an arylboronic acid.
Materials:
-
Difluoromethylated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the difluoromethylated aryl bromide, arylboronic acid, palladium precatalyst, and potassium phosphate.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and the Influence of the CF₂H Group
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the electron-withdrawing difluoromethyl group on the key steps.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(19), 7044-7051. Available from: [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
- Thomas, D. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura coupling in the 21st Century: a mechanistic playground.
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 34(23), 5497-5508. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of 2,4-dichloropyrimidine: a useful synthesis of 2-aryl-4-chloropyrimidines.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki–Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry-A European Journal, 17(8), 2492-2503.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.rrjournals.com [old.rrjournals.com]
Technical Support Center: Synthesis of Difluoromethylated Aromatics
Welcome to the technical support center for the synthesis of difluoromethylated aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethyl (-CF2H) group into aromatic systems. The unique properties of the -CF2H group, such as its role as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, make it a valuable moiety in medicinal chemistry for enhancing metabolic stability and membrane permeability.[1][2] However, its synthesis is not without challenges.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of difluoromethylated aromatics, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Symptoms: You are attempting a transition-metal-catalyzed cross-coupling reaction (e.g., using palladium, copper, or nickel) to form a C(sp²)–CF₂H bond, but you observe low conversion of your starting material or a complete absence of the desired product.
Potential Causes & Troubleshooting Steps:
-
Reagent Instability or Purity: Many difluoromethylating agents can be unstable or require specific handling.[1]
-
Solution: Ensure your difluoromethylating reagent (e.g., TMSCF₂H, (DMPU)₂Zn(CF₂H)₂) is of high purity and has been stored under the recommended inert conditions.[1] Consider purchasing a fresh batch from a reputable supplier. For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) often requires an activator like a fluoride source to be effective.[2][3]
-
-
Catalyst Inactivity: The transition metal catalyst may be inactive or poisoned.
-
Solution: Use a freshly opened bottle of the catalyst or a pre-catalyst that is activated in situ. Ensure all glassware is scrupulously dried and reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.
-
-
Ligand Incompatibility: The chosen ligand may not be optimal for the specific substrate or reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.
-
Substrate-Specific Issues: Electron-deficient or sterically hindered aryl halides can be challenging substrates.
-
Solution: For electron-deficient aryl iodides in copper-catalyzed reactions, competing protodeiodination can be an issue.[4] Modifying the ligand and base may help.[4] Alternatively, switching to a different metal catalyst system, such as a nickel-based one, might be more effective for certain substrates.[5]
-
Issue 2: Formation of Undesired Side Products
Symptoms: Your reaction mixture shows the formation of significant amounts of byproducts, such as homocoupled arenes, protodehalogenated starting material, or products from competing reactions.
Potential Causes & Troubleshooting Steps:
-
Competing Nucleophilic Addition: In reactions involving carbonyl-containing substrates, the difluoromethyl anion can add to the carbonyl group instead of participating in the desired cross-coupling.[4]
-
Solution: Carefully select the reaction conditions. For instance, Prakash and co-workers found that using nBu₃SnCF₂H with stoichiometric copper iodide did not lead to competing addition to carbonyls, unlike some other methods.[4]
-
-
Radical-Mediated Side Reactions: Radical pathways can sometimes lead to undesired products.
-
Difluorocarbene Formation and Insertion: Some difluoromethylating agents can decompose to form difluorocarbene (:CF₂), which can then undergo insertion reactions.
-
Solution: The choice of reagent and reaction conditions is crucial. For example, palladium-catalyzed reactions using chlorodifluoromethane as a difluorocarbene source have been developed for the difluoromethylation of arylboronic acids.[4] Understanding the mechanism of your chosen method is key to controlling the reactivity.
-
Issue 3: Poor Regioselectivity in Direct C–H Difluoromethylation
Symptoms: When attempting to directly functionalize a C–H bond on an aromatic ring, you obtain a mixture of regioisomers.
Potential Causes & Troubleshooting Steps:
-
Electronic and Steric Control: The inherent electronic and steric properties of the substrate are the primary drivers of regioselectivity in many C–H functionalization reactions.
-
Solution: For radical C–H difluoromethylation, the nucleophilic character of the •CF₂H radical often leads to functionalization of electron-deficient positions on heteroarenes.[4] Conversely, using an electrophilic chlorodifluoromethyl radical (•CF₂Cl) can favor electron-rich positions.[8] Understanding the nature of the radical intermediate is key.
-
-
Directing Group Effects: The presence of a directing group on the aromatic substrate can be leveraged to control regioselectivity.
-
Solution: Employ a directing group strategy. For instance, the Ackermann group developed a ruthenium-catalyzed meta-selective C–H difluoromethylation of 2-arylpyridine derivatives.[6]
-
-
Catalyst/Ligand Control: The catalyst and ligand system can influence the site of functionalization.
-
Solution: Explore different catalyst systems. For example, an iron-porphyrin complex has been shown to promote para-selective C–H difluoromethylation, a change from the meta-selectivity often observed with other systems.[7]
-
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main strategies for introducing a difluoromethyl group into an aromatic ring?
There are several primary strategies for the synthesis of difluoromethylated aromatics:
-
Cross-Coupling Reactions: This involves the reaction of an aryl halide or pseudohalide with a difluoromethylating agent in the presence of a transition metal catalyst (e.g., copper, palladium, nickel, or iron).[4][9]
-
Direct C–H Difluoromethylation: This approach involves the direct functionalization of an aromatic C–H bond, often through a radical-mediated process.[4][10]
-
Deoxyfluorination of Aldehydes: A classical method that involves treating an aromatic aldehyde with a deoxyfluorinating agent like DAST.[3]
-
Difluorocarbene-Based Methods: These methods utilize a precursor that generates difluorocarbene (:CF₂), which can then react with the aromatic substrate or a pre-functionalized derivative.[11]
Q2: My difluoromethylating reagent is expensive and seems unstable. Are there more practical alternatives?
Yes, the stability and cost of reagents are significant challenges.[1] While reagents like TMSCF₂H are common, they can be costly and require careful handling.[1] More recent developments have focused on bench-stable and readily available precursors. For example, sodium chlorodifluoroacetate is a commercially available and stable solid that serves as a difluorocarbene precursor.[11] Another example is the stable and isolable zinc reagent [(DMPU)₂Zn(CF₂H)₂], which can be prepared and used for nickel-catalyzed difluoromethylation at room temperature.[5]
Method-Specific Questions
Q3: I am considering a photocatalytic approach for C–H difluoromethylation. What are the key considerations?
Photocatalytic methods offer mild reaction conditions and are a growing area of interest. Key considerations include:
-
Choice of Photocatalyst: Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like Eosin Y.[6][12] The choice of catalyst will depend on the specific transformation.
-
Light Source: The wavelength of the light source (e.g., blue LEDs) must be appropriate to excite the chosen photocatalyst.[6]
-
Solvent and Additives: The solvent can play a crucial role, and additives like Hantzsch esters may be required as a terminal reductant.[6]
-
Reaction Atmosphere: While many photocatalytic reactions are robust, some may be sensitive to oxygen, requiring an inert atmosphere.
Q4: I am working with a complex, late-stage intermediate. Which difluoromethylation method is best suited for this?
For late-stage functionalization, methods that exhibit high functional group tolerance and proceed under mild conditions are ideal.
-
Photocatalytic C–H Difluoromethylation: These methods are often well-suited for late-stage functionalization due to their mild conditions.[6][13]
-
Palladium-Catalyzed Decarbonylative Difluoromethylation: Ritter and co-workers developed a method for the difluoromethylation of aroyl chlorides that has been shown to be effective on bioactive compounds.[4]
-
Direct C–H Difluoromethylation with Novel Reagents: The development of new, more robust difluoromethylating agents has expanded the scope of direct C–H functionalization on complex molecules.[14]
Safety & Handling
Q5: What are the primary safety concerns when working with difluoromethylating reagents?
Safety is paramount. Key concerns include:
-
Toxicity: Some reagents, such as those that are gaseous or volatile, can be toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][11]
-
Reactivity: Many reagents are reactive towards moisture and air and must be handled under an inert atmosphere.
-
Byproducts: Be aware of any potentially hazardous byproducts that may be generated during the reaction.
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any new procedure.
III. Experimental Protocols & Data
Protocol 1: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol is adapted from the work of Qing and co-workers for the difluoromethylation of electron-poor aryl iodides.[4]
Materials:
-
Aryl iodide (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium tert-butoxide (tBuOK) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl iodide (1.0 equiv) and tBuOK (2.0 equiv).
-
Add anhydrous DMF via syringe.
-
Add TMSCF₂H (2.0 equiv) via syringe at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Difluoromethylating Agents
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages | Limitations | Representative Yields (%) |
| TMSCF₂H | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles | Commercially available, versatile, mild conditions | Often requires an activator (e.g., fluoride source) | 60-90 |
| (DMPU)₂Zn(CF₂H)₂ | Nucleophilic | Aryl halides/triflates | Stable, isolable solid; mild reaction conditions | Synthesis of the reagent is required | 70-95 |
| NaSO₂CF₂H | Radical | Heterocycles | Bench-stable, commercially available | Often requires an initiator (e.g., photocatalyst) | 50-91 |
| BrCF₂PO(OEt)₂ | Radical | Alkenes, arenes | Commercially available | Can require photocatalysis or radical initiators | 40-80 |
| Sodium Chlorodifluoroacetate | Carbene (:CF₂) | Phenols, heteroatoms | Commercially available, stable, low toxicity | Generates difluorocarbene, specific reactivity | 60-85 |
Yields are representative and highly dependent on the specific substrate and reaction conditions.
IV. Visualizations
Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting flowchart for low-yield difluoromethylation.
General Mechanistic Pathways
Caption: Simplified overview of major difluoromethylation pathways.
V. References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7264. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 12(10), 1145. [Link]
-
Li, Z., Zhang, Y., Chen, Y., Li, Y., Wang, C., & Zhang, J. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 144(30), 13636-13645. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (2023). Queen Mary University of London. [Link]
-
Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). Chemistry – A European Journal, 27(41), 11554-11558. [Link]
-
Difluoromethylation of Phenols. (2020). Organic Syntheses, 97, 284-301. [Link]
-
Pitre, S. P., McTeague, T. A., & Stephenson, C. R. J. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(20), 3037-3040. [Link]
-
Wang, T., Yi, W., & Zhu, C. (2020). Iron-Catalyzed Highly para-Selective Difluoromethylation of Arenes. Journal of the American Chemical Society, 143(1), 148-153. [Link]
-
Recent Advances in the Synthesis of Difluoromethylated Arenes. (2018). Asian Journal of Organic Chemistry, 7(9), 1706-1728. [Link]
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. (2013). Accounts of Chemical Research, 46(11), 2625-2636. [Link]
-
Mikami, K., Suzuki, Y., & Usui, Y. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3746-3749. [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. (2019). Chemical Science, 10(12), 3543-3548. [Link]
-
Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(26), e202404957. [Link]
-
The New Kid on the Block: The Difluoromethyl Group. (2011). New Reactions. [Link]
-
Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. (2023). Nature Communications, 14, 7625. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (2024). Nuclear Medicine and Biology, 130-131, 108112. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). Angewandte Chemie International Edition. [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. (2019). Chemical Science, 10(12), 3543-3548. [Link]
-
Usui, Y., & Mikami, K. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(49), 15869-15872. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society, 140(30), 9377-9381. [Link]
-
Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes. (2022). Organic Chemistry Frontiers, 9(1), 108-114. [Link]
-
Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. (2023). Nature Communications. [Link]
-
Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021). European Journal of Organic Chemistry, 2021(45), 6205-6218. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
-
A New Reagent for Direct Difluoromethylation. (2012). Journal of the American Chemical Society, 134(35), 14334-14337. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
-
C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. (2021). Chemical Communications, 57(70), 8783-8786. [Link]
-
1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). (2018). Wiley-VCH. [Link]
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. (2019). Journal of the American Chemical Society, 141(4), 1545-1550. [Link]
-
Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. (2004). Organic Letters, 6(22), 4057-4059. [Link]
-
Selective difluoromethylation and monofluoromethylation reactions. (2012). Chemical Communications, 48(9), 1164-1175. [Link]
-
The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. (2023). Chinese Journal of Chemistry, 41(15), 1881-1896. [Link]
-
Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. (2014). Organic Letters, 16(12), 3328-3331. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. newreactions.wordpress.com [newreactions.wordpress.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Unlocking the direct photocatalytic difluoromethylation of C[double bond, length as m-dash]N bonds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01353F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of the Difluoromethyl Group Under Basic Conditions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with difluoromethyl (CF₂H) containing compounds. The unique properties of the CF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, have made it a valuable moiety in modern medicinal chemistry.[1][2][3] However, its stability under basic conditions can be a significant challenge during synthetic manipulations.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with in-depth, actionable insights into managing the reactivity of the difluoromethyl group in the presence of bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My difluoromethylated compound is decomposing upon treatment with a base. What is the likely mechanism of decomposition?
Answer:
The most common decomposition pathway for a difluoromethyl group under basic conditions is initiated by deprotonation of the acidic C-H bond, followed by a rapid α-fluoride elimination to generate a difluorocarbene intermediate.[4] This is a classic example of an α-elimination reaction.
The generated difluorocarbene is a highly reactive electrophilic species that can then react with various nucleophiles in your reaction mixture (including your solvent, starting material, or other reagents), leading to a complex mixture of byproducts and low yield of your desired product.
In some specific cases, such as a difluoromethyl group attached to an imidazole ring, an alternative mechanism involving initial deprotonation of the imidazole N-H, followed by loss of HF to form an intermediate azafulvene has been proposed.[5]
Here is a diagram illustrating the primary decomposition pathway:
Caption: General decomposition mechanism of an aryl difluoromethyl group under basic conditions.
Question 2: I am trying to deprotonate the CF₂H group to form a nucleophile for a subsequent reaction, but I am only observing decomposition. How can I achieve successful deprotonation?
Answer:
This is a common and significant challenge. The low acidity of the Ar-CF₂H proton means that strong bases are required for deprotonation, but these same conditions promote the rapid α-fluoride elimination of the resulting anion.[4] Standard bases like potassium hexamethyldisilazide (KHMDS) are often ineffective at deprotonation.[4]
The key to success lies in a carefully controlled approach that involves generating the difluoromethyl anion and trapping it before it can decompose. Recent advances have shown that a combination of a Brønsted superbase and a weak Lewis acid can effectively deprotonate Ar-CF₂H groups and stabilize the reactive Ar-CF₂⁻ fragment.[4][6][7]
Troubleshooting & Protocol:
| Issue | Potential Cause | Recommended Solution |
| No deprotonation | The base is not strong enough. | Use a superbase, such as a phosphazene base (e.g., P₂-Et) or a combination of a strong base with a Lewis acid. |
| Decomposition | The generated anion is unstable and undergoes rapid α-fluoride elimination. | Add a weak Lewis acid (e.g., B(OR)₃, ZnCl₂) to stabilize the Ar-CF₂⁻ anion.[3] |
| Low Yield | Inefficient trapping of the anion. | Ensure your electrophile is present in the reaction mixture to trap the anion as it is formed. |
Illustrative Workflow for Stabilized Deprotonation:
Caption: A generalized workflow for the deprotonation and functionalization of Ar-CF₂H.
Question 3: Are all bases equally likely to cause decomposition of my difluoromethylated compound?
Answer:
No, the choice of base is critical. The likelihood of decomposition is directly related to the base's strength and its ability to deprotonate the CF₂H group.
| Base Type | Likelihood of Decomposition | Comments |
| Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Low to Moderate | Generally safe for many substrates, but may not be strong enough for reactions requiring deprotonation. Can be effective in difluoromethylation of phenols using reagents like sodium chlorodifluoroacetate.[8] |
| Amine Bases (e.g., Et₃N, DBU) | Moderate | Can cause decomposition, especially with sensitive substrates or at elevated temperatures. |
| Alkoxides (e.g., t-BuOK) | High | Strong bases that can readily deprotonate the CF₂H group, leading to a high risk of decomposition if the anion is not stabilized.[9] |
| Organometallics (e.g., n-BuLi, LDA) | Very High | Extremely strong bases that will almost certainly cause rapid deprotonation and subsequent decomposition unless a specific trapping strategy is employed. |
| Superbases (e.g., Phosphazenes) | Very High (but controllable) | When used in conjunction with a Lewis acid, these can be highly effective for controlled deprotonation.[4][6][7] |
Key Takeaway: Always start with the mildest base that can achieve the desired transformation. If a strong base is necessary, consider the use of stabilizing additives like Lewis acids and low reaction temperatures.
Question 4: I am performing a reaction on another part of my molecule that contains a CF₂H group. How can I protect the CF₂H group from the basic conditions?
Answer:
Direct "protection" of the CF₂H group in the traditional sense (i.e., converting it to a less reactive group and then deprotecting it) is not a common strategy. The focus is typically on choosing reaction conditions that are compatible with the CF₂H group.
Strategies to Minimize Decomposition:
-
Use Milder Bases: If possible, opt for weaker bases like carbonates or hindered amine bases that are less likely to deprotonate the CF₂H group.
-
Lower the Reaction Temperature: Many decomposition pathways have a higher activation energy. Running your reaction at lower temperatures can significantly reduce the rate of decomposition.
-
Reduce Reaction Time: Minimize the exposure of your compound to the basic conditions.
-
Solvent Choice: The choice of solvent can influence the effective basicity of your reagent. Aprotic polar solvents like DMF can sometimes facilitate decomposition.[9] Consider less polar options if your reaction chemistry allows.
-
Alternative Synthetic Routes: If the desired transformation requires harsh basic conditions, it may be necessary to reconsider your synthetic strategy and introduce the CF₂H group at a later stage.
Question 5: Can you provide a reliable protocol for a reaction involving a difluoromethylated compound under basic conditions?
Answer:
Certainly. A well-established and robust procedure is the difluoromethylation of phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor under basic conditions. This method avoids the direct deprotonation of a pre-existing CF₂H group and is widely used.[8]
Protocol: Difluoromethylation of a Phenol
This protocol is adapted from a procedure described in Organic Syntheses.[8]
Objective: To synthesize an aryl difluoromethyl ether from a phenol.
Materials:
-
Phenol substrate
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for several minutes.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Degassing: Stir the solution under a positive pressure of inert gas for approximately 1 hour to ensure the formation of the phenolate and to remove dissolved oxygen.
-
Reagent Addition: Under a positive flow of inert gas, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanism Rationale: In this reaction, the base (cesium carbonate) deprotonates the phenol to form a nucleophilic phenolate. The sodium chlorodifluoroacetate then thermally decarboxylates to generate electrophilic difluorocarbene in situ, which is immediately trapped by the phenolate to form the desired aryl difluoromethyl ether.[8] This avoids the challenges associated with the stability of a pre-formed difluoromethyl anion.
References
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed.[Link]
-
Ma, Y., Zhang, H., Du, X., Fang, S., & Zhou, Z. (2024). Synthetic protocols for the difluoromethylation‐functionalization of alkenes. ResearchGate.[Link]
-
Lerner, C. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]
-
(2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions.[Link]
-
Mishra, A. K., Ortalli, V., Verhoog, S., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.[Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses.[Link]
-
Al-abed, Y., & Tota, M. R. (2018). CF2H, a Hydrogen Bond Donor. National Institutes of Health.[Link]
-
Difluoromethyl radical precursors and the initiating protocols. ResearchGate.[Link]
-
Cantillo, D., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5369-5373. [Link]
-
Dalvit, C., & Vulpetti, A. (2018). CF2H, a Hydrogen Bond Donor. PMC.[Link]
-
Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate.[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. newreactions.wordpress.com [newreactions.wordpress.com]
Technical Support Center: Cross-Coupling Reactions with 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene in palladium-catalyzed cross-coupling reactions. The primary focus is to diagnose, troubleshoot, and ultimately minimize the formation of undesired homocoupling byproducts, a common challenge with electron-deficient aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with a substrate like this compound?
A: Homocoupling is a prevalent side reaction in cross-coupling catalysis where two identical molecules of a starting material couple together.[1] In the context of your experiments, you may observe two primary types:
-
Aryl Halide Homocoupling: Formation of a symmetrical biaryl by coupling two molecules of this compound.
-
Organometallic Homocoupling: Dimerization of the organometallic coupling partner (e.g., two boronic acid molecules in a Suzuki-Miyaura reaction). This is often the more common and problematic pathway.[2][3]
This side reaction is detrimental because it consumes valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating downstream processing and purification. The electron-withdrawing nature of the difluoromethyl groups on the benzene ring can influence the electronic properties of the aryl bromide, potentially affecting the rates of the desired catalytic cycle steps versus off-cycle side reactions.[4][5]
Q2: What are the primary mechanistic causes of homocoupling in a palladium-catalyzed reaction?
A: The formation of homocoupling byproducts can arise from several mechanistic pathways:
-
Oxygen-Mediated Boronic Acid Homocoupling (Suzuki Reaction): This is the most frequent cause.[2][3][6] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[2][7]
-
Base-Promoted Homocoupling: In some cases, the choice of base and solvent can influence the rate of homocoupling. The base plays a crucial role in the activation of the organoboron species for transmetalation.[8] However, an inappropriate base could potentially promote undesired side reactions.
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: If two molecules of the organometallic reagent transmetalate onto the palladium center before reductive elimination with the aryl halide can occur, a homocoupled product can be formed. This is less common but can be influenced by ligand choice and reaction kinetics.
Q3: Can the choice of palladium precursor affect the amount of homocoupling?
A: Yes, it can. When using a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂), it must first be reduced in situ to the catalytically active Pd(0) species. During this activation phase, competing side reactions, including the homocoupling of boronic acids, can occur before the primary catalytic cycle is fully established.[7] Utilizing a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes mitigate this initial burst of side reactions, as the catalyst does not require a reduction step to enter the catalytic cycle.[7]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to identifying and resolving issues related to homocoupling during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homodimer observed. | 1. Presence of dissolved oxygen. This is the most common cause, promoting the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2][3][6] | 1a. Implement rigorous deoxygenation. Sparge all solvents and the final reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the catalyst.[9][10] 1b. Use freeze-pump-thaw cycles for complete oxygen removal, especially for sensitive reactions.[6] 1c. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Suboptimal catalyst or ligand. The ligand's electronic and steric properties critically influence the relative rates of the desired cross-coupling versus side reactions.[11] | 2a. Screen bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can promote faster reductive elimination, outcompeting homocoupling pathways.[1][4][11] 2b. Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) to avoid side reactions during in situ reduction of Pd(II) sources.[7] | |
| 3. Inappropriate base or solvent. The base and solvent system affects the solubility and reactivity of the reagents, which can influence reaction selectivity.[12] | 3a. Screen different bases. A weaker base might be sufficient for the cross-coupling while minimizing homocoupling.[1] Consider bases like K₃PO₄ or Cs₂CO₃. 3b. Ensure proper solvent choice. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common and effective.[8] | |
| Significant formation of biaryl from aryl bromide homocoupling. | 1. High reaction temperature. Elevated temperatures can sometimes lead to catalyst decomposition or promote undesired side reactions.[13] | 1a. Lower the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C).[14] |
| 2. High catalyst loading. While seemingly counterintuitive, excessively high catalyst concentrations can sometimes lead to an increase in side products. | 2a. Reduce catalyst loading. Titrate the catalyst loading down to the minimum effective amount (e.g., 0.5-2 mol %). | |
| Low yield of desired product, with homocoupling as the major byproduct. | 1. Slow rate of cross-coupling. If the main catalytic cycle is slow, side reactions have more time to occur. The electron-deficient nature of the substrate can make oxidative addition challenging. | 1a. Employ highly active catalyst systems. Use modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands), which are designed to accelerate the key steps of the catalytic cycle.[11][15] 1b. Add a mild reducing agent. In some cases, adding a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[10][16] |
Visualizing the Competing Pathways
Understanding the interplay between the desired cross-coupling and the undesired homocoupling is key. The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the primary off-cycle pathway leading to boronic acid homocoupling.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. [7]3. Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water (e.g., in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas. The mixture should be stirred to ensure good mixing.
-
Catalyst Preparation: In a separate, small vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 eq) and SPhos (0.025 eq) in a small amount of deoxygenated 1,4-dioxane.
-
Reaction Initiation: Heat the main reaction mixture to the desired temperature (e.g., 80-90 °C). Once the temperature has stabilized, add the prepared catalyst solution via syringe.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
ResearchGate. Proposed mechanisms for the homocoupling and cross‐coupling reactions... Available at: [Link]
-
Harkin, S. B., & Farrell, A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available at: [Link]
-
CTT-IQSC/USP. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Royal Society of Chemistry. A new P3N ligand for Pd-catalyzed cross-couplings in water. Available at: [Link]
-
ResearchGate. Selectivity in cross-coupling at 23 °C. Available at: [Link]
-
ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram. Available at: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters. Available at: [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. Available at: [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. Available at: [Link]
-
ResearchGate. Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF. Available at: [Link]
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available at: [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. Available at: [Link]
-
ResearchGate. Synthesis of Polyflourinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Available at: [Link]
-
ResearchGate. The Heck coupling reaction of aryl bromides with styrene. | Download Table. Available at: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins | Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Mahidol University. Publication: Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl - Mahidol IR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Introduction
Welcome to the technical support guide for 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. This compound is a valuable building block, characterized by a reactive aryl bromide moiety and two strongly electron-withdrawing difluoromethyl (-CF₂H) groups.[1] The reactivity is dominated by the carbon-bromine bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1]
However, the electronic properties imparted by the difluoromethyl groups present unique challenges that necessitate careful catalyst selection and reaction optimization. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and achieve optimal results in your experiments.
Section 1: Foundational Catalyst Selection
Question 1: I am starting a new project with this compound. What are the most common reactions for this substrate, and what are the best general-purpose catalyst systems to start with?
Answer:
The primary reactive site on this compound is the C-Br bond, which is highly amenable to palladium-catalyzed cross-coupling reactions. The two electron-withdrawing -CF₂H groups make the aryl ring electron-deficient, which generally facilitates the oxidative addition step—often the rate-limiting step in many catalytic cycles.
Here are the most common transformations and robust starting catalyst systems:
| Reaction Type | Coupling Partner | Recommended Catalyst System | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(dppf)Cl₂ or Pd₂(dba)₃ with SPhos/XPhos | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 °C |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ with XPhos/RuPhos or Buchwald Precatalysts (e.g., XPhos Pd G3) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-110 °C |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ with CuI (co-catalyst) | Et₃N, DiPEA | THF, DMF | Room Temp. to 80 °C |
| Heck Coupling | Alkenes | Pd(OAc)₂ with P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, DMA | 100-120 °C |
Causality and Expertise:
-
For Suzuki-Miyaura: The electron-deficient nature of the aryl ring makes oxidative addition favorable. Catalysts like Pd(dppf)Cl₂ are often effective.[2] However, for more challenging couplings or to ensure high yields, using a more electron-rich and bulky biarylphosphine ligand like SPhos can accelerate both oxidative addition and reductive elimination.[3]
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive to ligand choice.[4] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are critical as they promote the formation of the active monoligated palladium species and facilitate the challenging C-N reductive elimination step.[5][6] Using a pre-formed palladacycle (precatalyst) like XPhos Pd G3 ensures efficient generation of the active Pd(0) species.[3]
-
For Sonogashira Coupling: The classic Pd/Cu system is typically very effective.[2][7] The copper(I) co-catalyst is crucial for the transmetalation step involving the acetylide.[7] The reaction is often run in an amine solvent which also acts as the base.
Question 2: How do the two difluoromethyl groups on the benzene ring specifically impact catalyst selection and reaction outcomes?
Answer:
The two -CF₂H groups are strongly electron-withdrawing, which has two primary consequences for cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-withdrawing nature polarizes the C-Br bond and lowers the electron density of the aromatic ring. This makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. This is generally beneficial and can lead to faster reaction rates compared to electron-rich aryl bromides.[8]
-
Slower Reductive Elimination: While oxidative addition is often faster, the final reductive elimination step to form the product can be slower. The electron-deficient nature of the palladium-aryl intermediate can hinder the expulsion of the newly formed product.
Troubleshooting & Optimization Logic:
To counteract the slow reductive elimination, the choice of ligand is critical.
-
Use Bulky, Electron-Donating Ligands: Ligands such as the Buchwald biarylphosphines (XPhos, SPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are ideal.[5]
-
Bulkiness: Steric hindrance from the ligand promotes reductive elimination by destabilizing the planar intermediate.
-
Electron-Donating Ability: These ligands increase the electron density on the palladium center, which makes it more willing to undergo the change from Pd(II) to Pd(0) during reductive elimination.
-
The logical flow for addressing issues related to the electronic effects of the -CF₂H groups is visualized below.
Caption: Troubleshooting flow for fluorinated substrates.
Section 2: Troubleshooting Guides & Protocols
Question 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yield and I see significant side products. What are the likely causes and how do I fix them?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate often stem from two primary side reactions: protodeboronation of the boronic acid and homocoupling of the starting materials.
Causality & Troubleshooting Steps:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[8]
-
Solution:
-
Base Selection: Switch to a milder base. While K₃PO₄ is effective, anhydrous K₂CO₃ or CsF can sometimes suppress this side reaction.[9]
-
Temperature Control: Run the reaction at the lowest effective temperature (start around 80 °C).
-
Use Boronic Esters: Pinacol boronate esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.
-
-
-
Homocoupling: You may observe the formation of biphenyl from your boronic acid or the symmetrical biaryl from your starting aryl bromide.
-
Aryl Bromide Homocoupling: This can be caused by catalyst deactivation or trace oxygen. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[10]
-
Boronic Acid Homocoupling: This is often promoted by Pd(II) species at the start of the reaction (if using a Pd(II) source like Pd(OAc)₂) or by oxygen.[11]
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling.[3][11]
-
-
Catalyst Inactivity: The chosen ligand may not be optimal.
-
Solution: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system. A combination of Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or SPhos is a superior choice for this electron-deficient substrate.[9]
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a robust starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.033 mmol, 3.3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely ground and dried
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate small vial, weigh Pd₂(dba)₃ and XPhos, add 2 mL of anhydrous dioxane, and stir for 5 minutes under an inert atmosphere to pre-form the catalyst complex.
-
Reagent Addition: Add the remaining 3 mL of dioxane and the 0.5 mL of degassed water to the Schlenk tube containing the substrates and base.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Degassing: Seal the Schlenk tube and perform three cycles of vacuum/backfill with the inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Question 4: I am attempting a Buchwald-Hartwig amination, but the reaction is incomplete even after extended heating. What factors should I investigate?
Answer:
Incomplete conversion in Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the catalyst system, base, and potential substrate-related inhibitions.[4][12]
Causality & Troubleshooting Steps:
-
Base Strength and Solubility: The choice of base is critical.[13] Sodium tert-butoxide (NaOt-Bu) is a strong, effective base, but its efficacy can be hampered by poor solubility in less polar solvents like toluene.
-
Solution:
-
Consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS), which often has better solubility and can be more effective.
-
Ensure the base is fresh, anhydrous, and finely powdered to maximize its surface area and reactivity.
-
-
-
Ligand Choice: The ligand may not be optimal for the specific amine being coupled. While XPhos is a good general ligand, highly hindered or electron-poor amines may require a different ligand.
-
Solution: Screen a panel of Buchwald ligands. For particularly challenging substrates, ligands like RuPhos or the Josiphos family (for heteroaryl amines) can sometimes provide superior results.
-
-
Catalyst Inhibition: The amine substrate or the resulting product can sometimes coordinate to the palladium center and inhibit catalytic turnover.[3]
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd) can sometimes mitigate this by ensuring the palladium center remains coordinated to the phosphine ligand rather than the amine.[3]
-
-
Inactive Catalyst: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species might be inefficient.
-
Solution: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3).[3] These precatalysts are designed for clean, rapid, and quantitative generation of the active Pd(0)L₁ species, leading to more reliable and reproducible reactions.
-
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line for inert atmosphere handling
-
Oven-dried vial with a screw cap and magnetic stir bar
Procedure:
-
Setup (in a glovebox): To an oven-dried vial, add the XPhos Pd G3 precatalyst, NaOt-Bu, and the magnetic stir bar.
-
Reagent Addition: Add this compound, followed by the amine, and finally the anhydrous toluene.
-
Sealing and Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stirring: Ensure vigorous stirring to keep the base suspended.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- State of knowledge in photoredox-catalysed direct difluoromethylation.Royal Society of Chemistry Publishing.
- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds.
- Photoredox Catalysis in Difluoromethyl
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Cross-Coupling of Fluorin
- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C
- Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene.NINGBO INNO PHARMCHEM CO.,LTD..
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Cross-Coupling Reaction Guide.Sigma-Aldrich.
- Organocuprate Cross–Coupling Reactions with Alkyl Fluorides.PMC, NIH.
- A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 1-Bromo-3-chloro-2,4-difluorobenzene.Benchchem.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene.Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4,4-dimethylpentane.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving Yields in Difluoromethylation Reactions
Welcome to the technical support center for difluoromethylation reactions. The introduction of the difluoromethyl (–CF₂H) group is a critical strategy in modern medicinal chemistry and materials science.[1] Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the synthetic routes to install this valuable motif can be challenging, often plagued by low yields, incomplete conversions, and complex side reactions.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing these sensitive reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions at the bench.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of effective difluoromethylation chemistry.
Q1: What are the primary strategies for introducing a –CF₂H group?
There are three main mechanistic pathways: radical, nucleophilic, and electrophilic difluoromethylation.[1] The choice depends heavily on your substrate and desired regioselectivity.[1]
-
Radical Difluoromethylation: This is arguably the most versatile and rapidly developing area, especially for late-stage functionalization.[4][5][6] It often employs photoredox or transition-metal catalysis to generate a difluoromethyl radical (•CF₂H) from precursors like zinc sulfinates (e.g., Zn(SO₂CF₂H)₂) or bromodifluoromethane (BrCF₂H).[1][4] This method is excellent for direct C–H difluoromethylation of heterocycles.[1][4][5][7]
-
Nucleophilic Difluoromethylation: These methods use a difluoromethyl anion equivalent ("CF₂H⁻"). A common precursor is (difluoromethyl)trimethylsilane (TMSCF₂H), which, upon activation with a fluoride source or a strong base, can generate difluorocarbene (:CF₂) or other nucleophilic species.[1][2] This approach is well-suited for reacting with electrophilic centers like carbonyls and imines.[2][4] However, the inherent instability of the difluoromethyl anion requires careful reaction control to prevent side reactions like α-fluoride elimination.[8]
-
Electrophilic Difluoromethylation: This strategy is less common but involves reagents that deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. Reagents like S-(difluoromethyl)sulfonium salts fall into this category.
Q2: My difluoromethylating reagent seems to be the problem. How can I ensure its quality and stability?
Reagent stability is a major challenge.[1] Many common reagents are sensitive to air, moisture, or thermal degradation.
-
TMSCF₂H: While versatile, it can be unstable. It's crucial to handle it under an inert atmosphere (Nitrogen or Argon) and store it at low temperatures.
-
Zinc Reagents (e.g., (DMPU)₂Zn(CF₂H)₂): These are often prepared in situ.[9] Their stability and reactivity are highly dependent on the preparation protocol and the purity of the starting materials (e.g., difluoroiodomethane and diethylzinc).[9]
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a bench-stable, solid precursor for generating difluorocarbene.[10] It is less sensitive than many other reagents but requires thermal conditions for decarboxylation.[10]
A simple quality control check for many reagents can be performed using ¹⁹F NMR spectroscopy. A clean spectrum with the expected chemical shift and coupling constants is a good indicator of purity. For quantitative analysis, ¹⁹F-qNMR with a known internal standard is a powerful technique.[11]
Q3: How do I choose between a copper-catalyzed and a photoredox-catalyzed radical reaction?
The choice depends on your substrate's properties and the desired bond formation.
-
Copper-Catalyzed Systems: These are particularly effective for cross-coupling reactions, such as the difluoromethylation of aryl iodides or unactivated alkyl halides.[12][13][14] The mechanism often involves the formation of a (difluoromethyl)copper intermediate.[12][15] These reactions may require specific ligands (like phenanthroline) and bases to achieve high efficiency, especially with electron-poor substrates.[4]
-
Photoredox-Catalyzed Systems: This approach offers incredibly mild reaction conditions (often room temperature, visible light) and is a premier choice for direct C–H functionalization of (hetero)arenes.[7][16][17][18] Photocatalysts like Ir(ppy)₃ or Ru(bpy)₃Cl₂ are commonly used to generate the •CF₂H radical via a single-electron transfer (SET) process.[1][16] The success of these reactions is highly dependent on the redox potentials of the substrate, reagent, and photocatalyst.
Section 2: Troubleshooting Guide: Low Yield & Incomplete Conversion
Low yield is the most common complaint in difluoromethylation. This guide provides a systematic approach to diagnosing and solving the problem.
Symptom: The reaction shows low conversion to the desired product, with starting material remaining.
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low reaction yields.
Potential Cause 1: Reagent Decomposition or Poor Quality
-
Causality: Many difluoromethylation reagents are thermally unstable or highly sensitive to moisture and oxygen.[1] For instance, nucleophilic reagents can be quenched by trace protons from water, while radical precursors might decompose prematurely under ambient light or heat.
-
Suggested Solution:
-
Purchase High-Purity Reagents: Source reagents from reputable suppliers.
-
Proper Storage & Handling: Always store reagents according to the manufacturer's instructions (e.g., at -20°C under argon). Use proper inert atmosphere techniques (Schlenk line or glovebox) for dispensing.
-
Use Freshly Opened/Prepared Reagents: Avoid using old bottles of reagents that may have been compromised. For reagents prepared in situ, ensure all precursors are pure and the preparation is done meticulously.
-
QC Check: Perform a quick ¹⁹F NMR on the reagent to confirm its identity and purity before use.
-
Potential Cause 2: Sub-Optimal Reaction Conditions
-
Causality: The delicate balance of a difluoromethylation reaction is highly sensitive to the environment.
-
Solvent: The solvent must solubilize all components and, in many cases, facilitate charge separation or stabilize intermediates. For photoredox reactions, DMSO is often a good choice.[17] However, solubility issues can lead to reaction failure, sometimes necessitating a solvent mixture like MeCN/DCM.[19]
-
Base: In many protocols, a base is required to deprotonate a substrate or activate a reagent.[4][8] Using a base that is too strong or too weak can lead to side reactions or no reaction at all. For example, using tBuOK can activate silane reagents but may not be compatible with enolizable ketones.[4][9]
-
Temperature: Radical reactions are often initiated at room temperature, but some cross-coupling reactions require heating (e.g., 60 °C) to drive the catalytic cycle.[12] Conversely, excessive heat can decompose reagents or products.
-
Concentration: In photoredox reactions, if the concentration is too high, light penetration can be poor. In radical chain reactions, low concentration can favor undesired termination pathways.
-
-
Suggested Solution: Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be highly efficient.
| Parameter | Condition A (Starting Point) | Condition B | Condition C | Rationale |
| Solvent | DMSO | Acetonitrile | 1,4-Dioxane | Polarity and solubility effects. |
| Base (if appl.) | K₂CO₃ (inorganic) | tBuOK (strong, non-nuc.) | DBU (organic) | Base strength and compatibility.[4] |
| Temperature | Room Temp (25 °C) | 0 °C | 60 °C | Control kinetics vs. stability. |
| Catalyst Loading | 2 mol% | 1 mol% | 5 mol% | Balance efficiency and cost. |
Potential Cause 3: Catalyst Inactivity or Poisoning
-
Causality: Both transition-metal and photoredox catalysts can be inhibited. Certain functional groups on the substrate (e.g., unprotected thiols, some nitrogen heterocycles) can coordinate strongly to a metal center like copper or palladium, effectively poisoning the catalyst.[14] In photoredox catalysis, dissolved oxygen can quench the excited state of the photocatalyst, halting the reaction.
-
Suggested Solution:
-
Degas the Reaction Mixture: For photoredox and many transition-metal-catalyzed reactions, thoroughly degas the solvent and reaction mixture using a freeze-pump-thaw cycle (3x) or by sparging with argon for 15-30 minutes.
-
Check Substrate Purity: Ensure starting materials are free from potential catalyst poisons. Purification by column chromatography or recrystallization may be necessary.
-
Screen Ligands/Catalysts: If catalyst poisoning is suspected, screen different ligands for your transition metal. In some cases, a more robust ligand can prevent substrate inhibition. For photoredox reactions, consider a catalyst with a different redox window or excited-state lifetime.[16]
-
Section 3: Troubleshooting Guide: Byproduct Formation
Even when the reaction proceeds, side products can dramatically lower the isolated yield.
Symptom: ¹⁹F NMR or LC-MS analysis shows significant peaks corresponding to undesired byproducts.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of Difluoromethylation Processes
Welcome to the Technical Support Center for Difluoromethylation Process Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when transitioning difluoromethylation reactions from the laboratory bench to larger-scale production. The difluoromethyl group (-CF₂H) is a valuable motif in medicinal chemistry, prized for its ability to act as a bioisostere for hydroxyl and thiol groups, thereby enhancing metabolic stability and binding affinity.[1][2] However, the journey from small-scale success to a robust, scalable process is often fraught with obstacles.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles. Our approach is grounded in years of field-proven experience, ensuring that the guidance is not only scientifically sound but also practical and actionable.
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your scale-up experiments.
Issue 1: My difluoromethylation reaction yield dropped significantly upon scale-up. What are the likely causes and how can I fix it?
A drop in yield is one of the most common and frustrating challenges in process scale-up. The root cause often lies in changes to heat and mass transfer dynamics.
Potential Causes & Solutions:
-
Inadequate Mixing and Mass Transfer:
-
The "Why": On a larger scale, simply increasing the stirrer speed may not be sufficient to ensure homogeneous mixing, especially for heterogeneous reactions or when using gaseous reagents.[3] This can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion.
-
The Fix:
-
Reactor Design: Employ reactors with appropriate impeller designs (e.g., pitched-blade or hollow-shaft impellers for gas dispersion) to improve mixing efficiency.[3]
-
Stirring Rate Optimization: Don't just increase the speed; visually inspect the mixing if possible (e.g., in a glass reactor) to ensure good vortexing and solids suspension.
-
Gaseous Reagents: For reactions involving gaseous reagents like fluoroform, consider using a sparging tube to introduce the gas below the liquid surface. For even better control, a continuous flow setup can offer superior gas-liquid mixing.[4][5]
-
-
-
Poor Temperature Control and Exotherm Management:
-
The "Why": Many difluoromethylation reactions are exothermic.[6] As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated.[7] This can lead to a temperature increase that favors byproduct formation or reagent decomposition.
-
The Fix:
-
Jacketed Reactors: Utilize jacketed reactors with a high-performance thermofluid for precise temperature control.
-
Slower Reagent Addition: Add the limiting reagent or the reagent responsible for the exotherm at a slower, controlled rate. This is often crucial for difluorocarbene-based reactions.[6]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and determine the required cooling capacity.
-
Continuous Flow Chemistry: This is an excellent strategy for managing exotherms, as the small reaction volume at any given time allows for highly efficient heat exchange.[7]
-
-
-
Reagent Stability and Decomposition:
-
The "Why": Some difluoromethylation reagents are thermally unstable or sensitive to moisture and air.[1] What might be a minor issue on a small scale can become a significant problem with longer reaction times and larger quantities.
-
The Fix:
-
Reagent Quality Control: Ensure the purity and dryness of your reagents and solvents. For moisture-sensitive reagents, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store reagents at the recommended temperature and under an inert atmosphere.
-
In-situ Generation: For particularly unstable reagents, consider generating them in-situ.
-
-
Issue 2: I'm observing the formation of new, unexpected byproducts in my scaled-up reaction. How can I improve selectivity?
The appearance of new byproducts often points to a shift in the dominant reaction pathway due to the changes in reaction conditions upon scale-up.
Potential Causes & Solutions:
-
Localized High Concentrations:
-
The "Why": Poor mixing can lead to localized high concentrations of reagents, which can favor dimerization, polymerization, or other side reactions.
-
The Fix:
-
Dilution: While it may impact throughput, running the reaction at a lower concentration can sometimes improve selectivity.
-
Optimized Addition: Add reagents subsurface and at a controlled rate to avoid localized concentration spikes.
-
-
-
Temperature Fluctuations:
-
The "Why": As discussed, poor temperature control can activate alternative reaction pathways with higher activation energies, leading to different byproducts.
-
The Fix:
-
Precise Temperature Monitoring: Monitor the internal reaction temperature, not just the jacket temperature.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time.[6]
-
-
-
Catalyst Deactivation or Altered Speciation:
-
The "Why": In metal-catalyzed reactions (e.g., using palladium or copper), impurities in the starting materials or solvents can poison the catalyst.[8] On a larger scale, the total amount of these impurities can be significant enough to impact catalyst performance. Additionally, changes in concentration or temperature can alter the active catalyst species.
-
The Fix:
-
High-Purity Materials: Use high-purity starting materials, solvents, and reagents.
-
Catalyst Loading Optimization: The optimal catalyst loading on a small scale may not be the same for a larger scale. It may be necessary to re-optimize the catalyst loading.
-
Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is critical. A ligand that works well on a small scale might not be robust enough for the longer reaction times and potentially harsher conditions of a scaled-up process.[8]
-
-
Issue 3: My purification process is much more difficult at a larger scale. What are some effective strategies for purifying difluoromethylated compounds?
Purification is a critical and often challenging step in the overall process. The increased volume and potential for a more complex mixture of byproducts can make laboratory-scale purification methods impractical.[9]
Potential Causes & Solutions:
-
Complex Reaction Mixture:
-
The "Why": The presence of multiple byproducts, unreacted starting materials, and catalyst residues can complicate purification.
-
The Fix:
-
Reaction Optimization: The best purification strategy starts with a clean reaction. Revisit the reaction optimization to minimize byproduct formation.
-
Work-up Procedure: Optimize the work-up procedure to remove as many impurities as possible before chromatography. This may include aqueous washes to remove salts and water-soluble impurities, or a pre-purification step like crystallization.
-
-
-
Chromatography Challenges:
-
The "Why": Scaling up column chromatography can be expensive and time-consuming due to the large volumes of solvent and silica gel required.[9]
-
The Fix:
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. Perform a thorough solvent screen to find suitable crystallization conditions.
-
Distillation: For volatile liquid products, distillation can be an effective purification technique.
-
Preparative HPLC: For high-value products or when high purity is required, preparative HPLC can be a viable option, although it can be costly.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of difluoromethylation reaction is generally the most scalable?
There is no single "best" type of reaction for scale-up, as the optimal choice depends on the specific substrate and desired product. However, some general trends can be observed:
-
Radical Difluoromethylation: Methods using reagents like zinc difluoromethanesulfinate (DFMS) are often operationally simple and can be performed under mild conditions, making them attractive for scale-up.[6]
-
Metal-Catalyzed Cross-Coupling: Palladium and copper-catalyzed reactions are widely used in industry. While they can be sensitive to impurities, they offer a high degree of control and predictability once optimized.[10][11]
-
Difluorocarbene Chemistry: Reactions involving the generation of difluorocarbene can be highly exothermic and require careful temperature control, but they are effective for the difluoromethylation of phenols and other nucleophiles.[6]
Q2: What are the key safety considerations when scaling up difluoromethylation reactions?
Safety is paramount in any chemical process, and scale-up introduces new hazards.
-
Exotherm Management: As mentioned, uncontrolled exotherms can lead to runaway reactions. Always have a robust cooling system in place and a clear plan for emergency quenching.[7]
-
Reagent Handling: Many difluoromethylation reagents are toxic, corrosive, or moisture-sensitive.[1] Always consult the Safety Data Sheet (SDS) and handle these reagents in a well-ventilated fume hood or glove box, using appropriate personal protective equipment (PPE). Pyrophoric reagents require specialized handling procedures under an inert atmosphere.[12][13]
-
Gaseous Reagents: The handling of gaseous reagents like fluoroform or chlorodifluoromethane requires specialized equipment to ensure accurate dosing and prevent leaks.[4][5] Continuous flow reactors are particularly well-suited for handling hazardous gases safely.[14]
-
Pressure Build-up: Be aware of the potential for pressure build-up, especially in closed systems or if gaseous byproducts are formed. Ensure your reactor is appropriately rated for the expected pressure and equipped with a pressure relief device.
Q3: How can continuous flow chemistry help with the scale-up of difluoromethylation processes?
Continuous flow chemistry offers several advantages for scaling up difluoromethylation reactions:
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any one time, and the high surface-area-to-volume ratio allows for excellent control of exotherms.[4][7]
-
Improved Mixing and Mass Transfer: The small channel dimensions of flow reactors ensure rapid and efficient mixing, which is particularly beneficial for gas-liquid reactions.[5]
-
Precise Control over Reaction Parameters: Flow chemistry allows for precise control over temperature, pressure, and residence time, leading to more consistent and reproducible results.[14]
-
Scalability: Scaling up in a flow system often involves running the process for a longer time or using multiple reactors in parallel, rather than increasing the reactor size, which simplifies the scale-up process.[15]
Data Presentation
Table 1: Comparison of Common Difluoromethylation Reagent Types for Scale-Up
| Reagent Type | Examples | Advantages for Scale-Up | Challenges for Scale-Up |
| Radical Precursors | Zn(SO₂CF₂H)₂ (DFMS), CF₂HSO₂Cl | Operationally simple, often mild conditions. | Can have limited substrate scope, potential for side reactions. |
| Nucleophilic Reagents | TMSCF₂H, (DMPU)₂Zn(CF₂H)₂ | Effective for coupling with electrophiles. | Often require stoichiometric amounts, can be moisture-sensitive.[6] |
| Electrophilic Reagents | S-(difluoromethyl)sulfonium salts | Useful for difluoromethylating nucleophiles. | Can be thermally unstable, may require specialized synthesis. |
| Difluorocarbene Precursors | BrCF₂P(O)(OEt)₂, ClCF₂H | Readily available and cost-effective. | Reactions can be highly exothermic, ClCF₂H is an ozone-depleting substance.[6] |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Low Yield in a Scaled-Up Difluoromethylation Reaction
Caption: A decision tree for troubleshooting low yields in scaled-up difluoromethylation reactions.
Conceptual Diagram of Managing Exotherms in Batch vs. Flow Chemistry
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. escholarship.org [escholarship.org]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed reactions involving fluorinated compounds. This guide is designed to provide in-depth, practical solutions to common issues related to catalyst deactivation. By understanding the underlying mechanisms, you can effectively diagnose and resolve these problems, ensuring the success of your synthetic endeavors.
Section 1: Understanding the Core Problem - The "Fluoride Effect"
Q1: My palladium-catalyzed cross-coupling reaction works well with chloro- and bromo-aromatics, but fails or gives low yields with the fluoro-aromatic analogue. What's going on?
This is a classic and frequently encountered problem. While the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, its direct oxidative addition to a Pd(0) center is often not the primary cause of catalyst deactivation.[1] The more insidious issue is typically the generation of fluoride ions (F⁻) during the reaction, which act as a potent poison to the palladium catalyst.
The Mechanism of Deactivation:
Free fluoride ions in the reaction mixture can coordinate strongly to the palladium center. This leads to the formation of stable and catalytically inactive palladium-fluoride complexes, such as [Pd(F)(L)n]⁻ or even insoluble palladium fluorides. These species are reluctant to participate in the subsequent steps of the catalytic cycle (e.g., reductive elimination), effectively removing the active catalyst from the reaction.[2]
The deactivation pathway can be visualized as an off-cycle process that sequesters the active Pd(0) species.
Figure 1. Simplified representation of a catalytic cycle being intercepted by a deactivation pathway involving fluoride ions.
Section 2: Diagnosing Fluoride-Induced Deactivation
Q2: How can I confirm that fluoride ions are the cause of my reaction's failure?
Directly detecting and quantifying fluoride ions in an organic reaction mixture can be challenging but is crucial for a definitive diagnosis.
Recommended Analytical Workflow:
-
Baseline Experiment: Run your reaction under standard conditions and confirm the failure or low yield.
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture. It is often necessary to convert covalently bound fluorine into ionic fluoride for analysis. This can be achieved through methods like ashing or reductive cleavage, although these are advanced techniques.[3] For a simpler approach, focus on detecting free fluoride.
-
Aqueous Extraction: Extract the quenched reaction mixture with deionized water. Fluoride ions will partition into the aqueous layer.
-
Fluoride Ion Selective Electrode (ISE): This is the most direct and accessible method for quantifying fluoride in the aqueous extract.[4] The electrode measures the potential difference across a membrane that is selective for F⁻ ions, which can be correlated to concentration.
Protocol 1: Sample Analysis using a Fluoride Ion Selective Electrode
-
Calibration: Prepare a series of sodium fluoride (NaF) standards in deionized water (e.g., 0.1, 1, 10, 100 ppm). Use these to create a calibration curve for your ISE according to the manufacturer's instructions.
-
Sample Quenching & Extraction:
-
Withdraw 0.5 mL of your reaction mixture.
-
Quench it by adding it to 5 mL of a suitable solvent like ethyl acetate.
-
Add 5 mL of deionized water and stir vigorously for 10 minutes.
-
Separate the aqueous layer.
-
-
Measurement:
-
Add a total ionic strength adjustment buffer (TISAB) to your extracted aqueous sample as per the electrode's manual. This buffer maintains a constant ionic strength and pH to ensure accurate readings.
-
Immerse the fluoride ISE and reference electrode in the sample and record the potential reading once it stabilizes.
-
Use the calibration curve to determine the fluoride concentration in your sample.
-
A significantly elevated fluoride concentration compared to a control reaction (e.g., one without the fluorinated substrate) strongly suggests fluoride-induced deactivation.
Section 3: Troubleshooting and Mitigation Strategies
Once fluoride poisoning is suspected or confirmed, several strategies can be employed to rescue your reaction.
Q3: What are the common sources of fluoride ions in my reaction, and how can I minimize them?
Fluoride ions can originate from several sources, not just the C-F bond of your substrate.
| Source of Fluoride (F⁻) | Mechanism of Generation | Mitigation Strategy |
| Glassware | Etching of silicate (SiO₂) glass by bases (e.g., hydroxides, carbonates) present in the reaction. | Use polypropylene or PTFE reaction vessels. If using glass, ensure it is scrupulously dry. |
| Reagents | Impurities in bases (e.g., KF in K₂CO₃) or fluoride-containing salts used as additives (e.g., CsF).[5] | Use high-purity reagents. Consider bases that are less likely to contain fluoride impurities (e.g., organic bases like DBU or phosphazene bases). |
| Substrate/Reagent Decomposition | Base-mediated decomposition of fluorinated substrates or other reagents, especially at elevated temperatures. | Screen different bases and lower the reaction temperature if possible. |
| C-F Bond Activation | Direct activation of the C-F bond by the palladium catalyst, releasing F⁻.[6][7] | Employ a fluoride scavenger (see Q4) to intercept the released F⁻. |
Q4: What is a "fluoride scavenger," and how do I use one?
A fluoride scavenger is an additive that preferentially binds to free fluoride ions, preventing them from reaching and poisoning the palladium catalyst. Boronic acids and their derivatives are excellent choices for this role.
Mechanism of Action: Boronic acids react with fluoride to form stable fluoroborate species.
Recommended Scavengers:
-
Phenylboronic acid: Inexpensive and effective.
-
Sila-crown ethers or boronate esters: Can also be effective at sequestering fluoride.
Protocol 2: Implementing a Fluoride Scavenger
-
Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), set up your reaction as usual (aryl fluoride, coupling partner, base, solvent).
-
Scavenger Addition: Before adding the palladium catalyst and ligand, add the fluoride scavenger. A typical starting point is 1.2 to 2.0 equivalents relative to the aryl fluoride.
-
Catalyst Addition: Add the palladium precatalyst and ligand.
-
Execution: Run the reaction under your standard conditions and monitor for product formation.
-
Control Experiment: It is crucial to run a parallel reaction under identical conditions but without the scavenger to confirm its beneficial effect.
Figure 2. Troubleshooting workflow comparing a reaction with and without a fluoride scavenger.
Q5: Are there specific palladium catalysts or ligands that are more resistant to fluoride poisoning?
Yes, the choice of ligand can significantly impact the catalyst's robustness.
-
Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or bulky phosphines like P(t-Bu)₃ can promote the desired catalytic cycle, potentially outcompeting the deactivation pathway.[8] They can facilitate the reductive elimination step, which is often challenging in reactions involving C-F bond formation.[2]
-
Bimetallic Systems: Recent research has shown that nanoalloys, such as Pt-Pd systems, can exhibit enhanced activity for C-F bond activation under milder conditions, suggesting a different and potentially more robust mechanism.[9][10] While not a simple additive, exploring such catalysts could be a long-term solution for particularly challenging substrates.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use 19F NMR to monitor my reaction? A: Absolutely. ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. You can use it to monitor the disappearance of your starting material and the appearance of your fluorinated product. You may also be able to observe the formation of inorganic fluoride species (like NaF or KF), which would appear as a broad singlet at a characteristic chemical shift, providing direct evidence of F⁻ generation.
Q: My reaction involves a CF₃ group. Is this also a source of catalyst deactivation? A: The C-F bonds in a trifluoromethyl (CF₃) group are exceptionally strong and generally less prone to cleavage than an aryl C-F bond under typical cross-coupling conditions. However, under harsh conditions or with highly activated substrates, decomposition pathways that release fluoride can still occur. If you suspect issues, the diagnostic and mitigation strategies outlined above still apply.
Q: I'm performing a reaction to form a C-F bond (fluorination), not cleave one. Can fluoride still be an issue? A: Yes. In nucleophilic fluorination reactions (e.g., using CsF or AgF), the high concentration of fluoride is a necessary reagent. However, it can still interact with the palladium center. The key in these reactions is the final reductive elimination step to form the Ar-F bond, which is often the turnover-limiting step.[2] Catalyst design, particularly the use of specialized ligands, is critical to promote this difficult step and prevent the catalyst from getting trapped in an inactive state.
References
-
Fluorine detection in organic compounds . (2021). Chemistry Stack Exchange. [Link]
-
Dhital, R. N., et al. (2019). Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature . ChemRxiv. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds . (n.d.). Defense Technical Information Center. [Link]
-
Quantitative determination of fluorine in organic compounds . (n.d.). NIST. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials . Journal of Dental Research. [Link]
-
McLaughlin, P. A., & Verkade, J. G. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes . Organometallics. [Link]
-
Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine . (2003). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Li, B., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides . Catalysts. [Link]
-
Li, Z., & Song, C. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes . Organic Letters. [Link]
-
Tsygankov, A. (2023). Fluoride-activated Catalysis . University of Groningen Research Portal. [Link]
-
Pd-Catalyzed Fluorination . (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Noël, T., Maimone, T. J., & Buchwald, S. L. (2011). Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor . Angewandte Chemie International Edition. [Link]
-
Furuya, T., et al. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides . Journal of the American Chemical Society. [Link]
-
Dhital, R. N., et al. (2019). Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature . ChemRxiv. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . Catalysts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Impurities in the Synthesis of Difluoromethylated Compounds
Welcome to the Technical Support Center for the synthesis of difluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management in this critical area of medicinal chemistry. The difluoromethyl (-CF₂H) group is a highly valued structural motif, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, and amine groups, thereby enhancing metabolic stability and membrane permeability.[1][2] However, its installation is not without challenges, particularly concerning the formation of impurities that can complicate purification and compromise final product quality.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding impurities in difluoromethylation reactions.
Q1: What are the most common sources of impurities in difluoromethylation reactions?
A1: Impurities can arise from several sources:
-
Reagent Decomposition: Many difluoromethylating agents are thermally or chemically sensitive. For instance, some sulfinate-based reagents can decompose under prolonged heating or exposure to certain catalysts.[3][4]
-
Side Reactions: Depending on the reaction mechanism (radical, nucleophilic, or electrophilic), various side reactions can occur. These include over-reaction, reaction with solvent, or undesired reactions of the starting material or product.[5][6] For example, using chlorodifluoromethane can lead to the formation of dimer and trimer byproducts.[7]
-
Incomplete Conversion: Unreacted starting materials are a common impurity.
-
Isomer Formation: When difluoromethylating heterocyclic compounds, the formation of regioisomers can be a significant issue, and their separation can be challenging.
Q2: My reaction with TMSCF₂H is messy. What are the likely side products?
A2: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a versatile reagent that typically generates difluorocarbene (:CF₂) or a related nucleophilic species.[1] Common issues and byproducts include:
-
Hydrolysis: TMSCF₂H can react with moisture to form TMS-OH and fluoroform.
-
Reaction with Solvent: In some cases, the reactive intermediate can be trapped by the solvent. For example, when using DMF as a solvent with certain activators, it can compete as an electrophile.[6]
-
Oligomerization: Difluorocarbene can self-condense, although this is less common under controlled conditions.
-
Unreacted TMSCF₂H: Due to its volatility, ensuring the correct stoichiometry in the reaction mixture can be challenging.
Q3: I'm observing unexpected peaks in the ¹⁹F NMR of my crude product from a photocatalytic reaction. What could they be?
A3: Photocatalytic difluoromethylation often involves radical intermediates, which can lead to a variety of byproducts.[5][8] Unexpected ¹⁹F NMR signals could correspond to:
-
Hydrodefluorination Products: In some cases, the desired difluoromethylated product can be reduced to a monofluoromethylated species.[9][10]
-
Byproducts from the Reagent: The sulfinate or other precursor for the •CF₂H radical can undergo its own side reactions. For example, the sulfonyl radical can react with additives in the reaction mixture.[5]
-
Solvent Adducts: The highly reactive •CF₂H radical can sometimes be trapped by the solvent.
Q4: How do I choose between crystallization and column chromatography for purifying my difluoromethylated compound?
A4: The choice depends on the properties of your compound and the nature of the impurities:
-
Crystallization is ideal for solid compounds when the impurities have significantly different solubility profiles. It is a very effective method for achieving high purity. Highly fluorinated compounds can sometimes be challenging to crystallize due to their unique solid-state interactions.[11][12]
-
Column Chromatography is a more general technique applicable to both solid and liquid compounds and is effective for separating mixtures with similar polarities. For fluorinated compounds, specialized stationary phases like fluorinated silica or using mobile phase additives can sometimes improve separation.[13][14]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for common problems encountered during the synthesis and purification of difluoromethylated compounds.
Guide 1: Low Yield and Complex Crude Mixture in Radical Difluoromethylation
This guide focuses on issues arising from photocatalytic or thermally initiated radical difluoromethylation reactions.
Problem: The reaction has a low yield of the desired product, and the crude NMR (¹H and ¹⁹F) shows multiple unidentified products.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
effect of solvent on the reactivity of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
Welcome to the technical support center for 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene (CAS: 51776-71-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile fluorinated building block. The unique electronic properties imparted by the two difluoromethyl groups present specific challenges and opportunities in synthesis. This document provides in-depth, experience-driven answers to common issues, focusing on the critical effect of solvent choice on the reactivity of the bromodifluoromethyl moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound and why?
A: The primary site of reactivity is the carbon-bromine (C-Br) bond of the bromodifluoromethyl group. This position is analogous to a benzylic halide. The C-Br bond is susceptible to nucleophilic attack, allowing for the substitution of the bromide—an excellent leaving group—with a variety of nucleophiles.
The reactivity at this site is significantly modulated by the two fluorine atoms attached to the same carbon. These fluorine atoms are strongly electron-withdrawing, which has profound implications for the reaction mechanism, as detailed in the questions below. The difluoromethyl group on the aromatic ring primarily exerts an electronic effect on the benzene ring itself, making it electron-deficient.[1][2]
Q2: I am planning a nucleophilic substitution. Which solvent class—polar protic or polar aprotic—is the best choice?
A: For most nucleophilic substitutions on this substrate, a polar aprotic solvent is strongly recommended. This includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).
The rationale lies in the probable reaction mechanism. A nucleophilic substitution can theoretically proceed via an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) pathway.
-
Sₙ1 Pathway: This route involves the formation of a carbocation intermediate after the leaving group departs. In this case, it would be a difluoromethyl benzylic carbocation (Ar-CF₂⁺). This intermediate is highly destabilized by the powerful electron-withdrawing effects of the two adjacent fluorine atoms. Therefore, the Sₙ1 pathway is energetically unfavorable and highly unlikely.
-
Sₙ2 Pathway: This route involves a direct, concerted attack by the nucleophile on the carbon atom bearing the bromine, displacing it without forming a carbocation. This is the most plausible mechanism.
Polar aprotic solvents are ideal for Sₙ2 reactions because they effectively solvate the counter-ion (cation) of the nucleophile but do not strongly solvate the nucleophile (anion) itself.[3][4] This leaves the nucleophile "naked" and highly reactive, maximizing the rate of the Sₙ2 reaction.[5][6]
Troubleshooting Guides
Issue 1: My reaction in Methanol/Ethanol is yielding an ether byproduct instead of my desired product.
Question: I reacted this compound with sodium azide in methanol, hoping to get the azido-substituted product. However, I predominantly isolated 1-(Difluoromethoxymethyl)-4-(difluoromethyl)benzene. What happened?
Answer: You are observing a classic case of solvolysis.
Causality: Polar protic solvents like methanol (MeOH), ethanol (EtOH), and water (H₂O) are themselves nucleophiles. While they are generally considered weak nucleophiles, their high concentration as the solvent can lead to them outcompeting your intended nucleophile. This is especially true because polar protic solvents cage and deactivate anionic nucleophiles through hydrogen bonding, reducing their reactivity.[4][5] While a true Sₙ1 mechanism is unlikely, the solvent can still participate in an Sₙ2-type attack. The reaction where the solvent acts as the nucleophile is termed "solvolysis".[7] In alcoholic solvents, this results in ether formation.[8]
Troubleshooting Protocol:
-
Solvent Exchange: Immediately switch from a polar protic solvent to a polar aprotic solvent.
-
Recommended Solvents: Anhydrous DMF or MeCN are excellent starting points. They will dissolve many common nucleophilic salts and enhance nucleophilicity.[5]
-
Ensure Anhydrous Conditions: Water is a protic nucleophile. Ensure your reaction is conducted under dry conditions to prevent the formation of the corresponding alcohol byproduct (Ar-CF₂-OH).
-
Temperature Control: Start at room temperature. If the reaction is slow, gently heat to 50-80 °C. Avoid excessive heat, which could promote side reactions.
Issue 2: My reaction is extremely slow or fails completely in a nonpolar solvent like Toluene or Hexane.
Question: I am attempting to react my substrate with potassium cyanide in toluene, but I see no product formation even after 24 hours at reflux. Why is there no reaction?
Answer: The solvent is incompatible with the required transition state and reactants.
Causality: Sₙ2 reactions proceed through a charged, polar transition state where the nucleophile is forming a bond as the leaving group is breaking its bond. Polar solvents are required to stabilize this polar transition state, lowering the activation energy of the reaction.[7] Furthermore, most nucleophiles are salts (e.g., KCN, NaN₃) and have extremely poor solubility in nonpolar solvents like toluene or hexane. If your nucleophile cannot dissolve, it cannot react.
Troubleshooting Protocol:
-
Select a Polar Aprotic Solvent: As described above, switch to DMF, DMSO, or MeCN to dissolve the nucleophilic salt and stabilize the reaction's transition state.
-
Consider Phase-Transfer Catalysis (If a nonpolar solvent is unavoidable): In rare cases where a nonpolar solvent is required for other functionalities, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used. The catalyst transports the nucleophile from a solid phase or aqueous phase into the organic phase, allowing the reaction to proceed, albeit often slower than in a polar aprotic solvent.
Data Summary & Visualization
Solvent Selection Logic
The choice of solvent is the most critical parameter for controlling the outcome of reactions with this substrate. The following flowchart provides a decision-making guide.
Caption: Decision tree for solvent selection.
Mechanistic Considerations: Sₙ1 vs. Sₙ2
The strong inductive effect of the α-fluorine atoms dictates the mechanistic pathway.
Caption: Comparison of Sₙ2 and Sₙ1 pathways.
Summary of Solvent Effects on Reactivity
| Solvent Class | Representative Solvents | Effect on Nucleophile (Nu⁻) | Favored Mechanism | Expected Major Product | Relative Rate |
| Polar Aprotic | DMF, DMSO, MeCN | "Naked" & highly reactive | Sₙ2 | Ar-CF₂-Nu | Fast |
| Polar Protic | H₂O, MeOH, EtOH | Solvated & less reactive | Sₙ2 (Solvolysis) | Ar-CF₂-O-Solvent | Moderate |
| Nonpolar | Toluene, Hexane, CCl₄ | Insoluble & non-reactive | No Reaction | No Reaction | Very Slow / None |
Generalized Experimental Protocol for Sₙ2 Substitution
This protocol provides a robust starting point for the reaction of this compound with a generic sodium-based nucleophile (Na-Nu).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., NaN₃, NaCN) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aq. NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the substrate. Stir the suspension for 10-15 minutes.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed after 2-4 hours, gently heat the reaction to 50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). This is crucial to remove the high-boiling DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired Ar-CF₂-Nu product.
References
-
S. JBI, C.F. Meyer, N.J.W. Straathof, N. Iwumene, et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2019). 7.4: Characteristics of the Sₙ1 Reaction. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
University of Illinois. Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. [Link]
-
ScienceDirect. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. [Link]
-
S. Pu, Y. Li, et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chapter 8 Notes [web.pdx.edu]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Strategies for Avoiding Defluorination Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate unwanted defluorination reactions. The carbon-fluorine (C-F) bond, owing to its high bond dissociation energy, is often intentionally installed to block metabolic "soft spots" or modulate a molecule's physicochemical properties.[1] However, under various synthetic or biological conditions, this seemingly robust bond can be cleaved, leading to loss of efficacy, formation of toxic metabolites, or unpredictable reaction outcomes.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges.
Part 1: Foundational Knowledge: Understanding Defluorination Mechanisms
Before troubleshooting, it's crucial to understand the underlying chemical principles. Defluorination is not a single reaction but a class of transformations that can occur through several distinct pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of defluorination in a synthetic (non-biological) context?
A: In organic synthesis, defluorination is often an undesired side reaction in transition-metal-catalyzed processes, particularly cross-couplings. The primary mechanisms include:
-
Reductive Defluorination: Often seen in palladium- or nickel-catalyzed reactions, where a C-F bond is cleaved and replaced with a C-H bond (hydrodefluorination) or coupled with another reagent.[3] This can be promoted by certain ligands, bases, or hydride sources.
-
Nucleophilic Aromatic Substitution (SNAr): In electron-deficient fluoroaromatics, a strong nucleophile (e.g., an alkoxide or an amine) can directly displace a fluoride ion. The reactivity depends on the electronic nature of the ring and the strength of the nucleophile.[4]
-
Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[4][5] This is a common strategy for intentional C-F functionalization but can be an unwanted side reaction if Lewis acidic species are present.
-
Base-Mediated Elimination: For alkyl fluorides, a base can abstract a proton on the carbon adjacent (β-position) to the fluorine-bearing carbon, leading to the elimination of hydrogen fluoride (HF) and the formation of an alkene.[1]
Q2: What drives defluorination in a biological or metabolic context?
A: Metabolic defluorination is a significant concern in drug development, as it can release fluoride ions and potentially toxic metabolites.[2][6] Key enzymatic pathways include:
-
Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes can hydroxylate a fluorinated carbon atom.[1][7] This is particularly noted for aryl fluorides, where oxidative defluorination can produce phenols, which may then be converted into reactive quinone-like species.[2][8]
-
Formation of Michael Acceptors: Metabolism of a different part of the molecule can create a nearby acidic group. Subsequent deprotonation can trigger the elimination of fluoride, forming a reactive Michael acceptor that can covalently bind to proteins.[1][2][8]
-
Enzymatic Dehalogenation: Specific dehalogenase enzymes exist that can directly cleave C-F bonds, particularly in smaller fluoroaliphatic compounds like fluoroacetate.[9]
Part 2: Troubleshooting Guides for Common Experimental Scenarios
This section provides specific, actionable advice in a question-and-answer format to address defluorination issues encountered during experimentation.
Scenario A: Defluorination During Palladium-Catalyzed Cross-Coupling Reactions
Q: I am observing significant hydrodefluorination (HDF) of my fluoro-aryl starting material during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A: Hydrodefluorination in Pd-catalyzed couplings is a common problem. It often arises from competing reaction pathways that are influenced by the choice of ligand, base, and hydride sources in your reaction.
Causality & Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand controls the electronic and steric environment of the palladium center. Electron-rich, bulky phosphine ligands generally favor the desired C-C bond-forming reductive elimination over pathways leading to defluorination.
-
Explanation: Bulky ligands accelerate reductive elimination, the final step of the desired catalytic cycle. If this step is slow, the organopalladium intermediate has more time to undergo side reactions. Electron-donating ligands make the palladium center more nucleophilic, which can also influence reaction pathways.
-
Protocol: Screen a panel of ligands. Start with established biarylphosphine ligands known to perform well in challenging couplings.
-
-
Base Selection and Strength: The base can be a source of nucleophilic fluoride displacement or a source of hydrides (if protic solvents or impurities are present).
-
Explanation: Strong, hard bases like NaOH or KOH can sometimes attack the C-F bond directly or generate palladium-hydride species that lead to HDF.
-
Protocol: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[10]
-
-
Solvent and Reagent Purity: Water and alcohol impurities can act as hydride sources, especially at elevated temperatures in the presence of a base.
-
Explanation: Water can react with phosphine ligands or other reagents to generate species that transfer a hydride to the palladium center, leading to HDF.
-
Protocol: Use rigorously dried, degassed solvents. Ensure your boronic acid/ester and other reagents are anhydrous.
-
Workflow: Diagnosing & Solving Defluorination in Cross-Coupling
Here is a logical workflow to systematically address the issue.
Caption: A decision tree for troubleshooting defluorination in cross-coupling reactions.
Data Summary: Ligand & Base Selection
| Parameter | Poor Choice (Promotes Defluorination) | Better Choice (Minimizes Defluorination) | Rationale |
| Ligand Type | Small, electron-poor (e.g., PPh₃) | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Steric bulk accelerates C-C bond formation, outcompeting side reactions.[11] |
| Base Strength | Strong, nucleophilic (e.g., NaOH, NaOMe) | Weaker, non-nucleophilic (e.g., K₂CO₃, K₃PO₄, CsF) | Reduces risk of direct nucleophilic attack on the C-F bond and formation of hydride species.[10] |
| Solvent | Protic or wet aprotic solvents | Anhydrous, degassed aprotic (e.g., Toluene, Dioxane, CPME) | Minimizes external sources of protons/hydrides that can lead to hydrodefluorination. |
Scenario B: Defluorination During Compound Storage or in Biological Assays
Q: My fluorinated compound appears to be degrading over time in my DMSO stock solution, and I'm seeing inconsistent results in my cell-based assays. Could this be defluorination?
A: Yes, this is a distinct possibility. Both chemical instability and metabolic activity can lead to defluorination under these conditions.
Causality & Troubleshooting Steps:
-
Chemical Instability: Certain structural motifs are inherently unstable.
-
Explanation: A monofluoromethyl group adjacent to an intramolecular nucleophile (like an amine or alcohol) can cyclize, expelling fluoride.[1] Similarly, β-fluoro carbonyl compounds with an acidic α-proton are prone to HF elimination.[1]
-
Protocol: Re-evaluate the structure for inherent liabilities. If possible, redesign the molecule to remove the activating feature (e.g., by increasing the distance between the fluorine and the nucleophile). For storage, prepare fresh solutions and avoid prolonged storage, especially at room temperature. Consider alternative solvents if DMSO is suspected to be problematic.
-
-
Metabolic Defluorination in Assays: If your assay uses live cells, hepatocytes, or microsomes, enzymatic defluorination is a primary suspect.
-
Explanation: Cytochrome P450 enzymes are notorious for oxidizing fluoroaromatics to phenols.[2][8] This not only cleaves the C-F bond but can also generate reactive metabolites that may cause cytotoxicity, leading to inconsistent assay results.
-
Protocol:
-
Incubate with Controls: Run your assay with and without a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the degradation/inconsistency is reduced.
-
Metabolite ID: Use LC-MS/MS to analyze the assay medium after incubation to identify hydroxylated or other defluorinated metabolites.
-
Structural Modification: If metabolic defluorination is confirmed, consider blocking the site of oxidation with a more robust group or altering the electronics of the ring to disfavor CYP-mediated oxidation.
-
-
Part 3: Analytical Protocols for Detecting Defluorination
Confirming and quantifying defluorination is essential for effective troubleshooting.
Protocol 1: LC-MS/MS for Detection of Defluorinated Byproducts
This is the most common method for identifying defluorinated products from a reaction mixture or biological matrix.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your reaction mixture or biological sample in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).
-
Mass Spectrometry Analysis:
-
Full Scan: First, run a full scan in both positive and negative ion modes to find the molecular ions ([M+H]⁺ or [M-H]⁻) of your starting material and expected products.
-
Calculate Masses: The hydrodefluorinated product will have a mass difference of -18.0 Da (loss of F, gain of H). A hydroxylated product will have a mass difference of +2.0 Da (loss of F, gain of OH).
-
MS/MS Fragmentation: Perform MS/MS on the parent ions of interest. The fragmentation pattern can help confirm the structure of the byproduct.
-
Protocol 2: Ion-Selective Electrode (ISE) for Quantifying Fluoride Release
This method directly measures the amount of free fluoride ion (F⁻) liberated into an aqueous solution, making it ideal for quantifying the extent of metabolic defluorination.[12]
Methodology:
-
Instrument Calibration: Prepare a series of sodium fluoride (NaF) standards in a matrix that mimics your sample (e.g., buffer, cell culture media). Use these to create a calibration curve.
-
Sample Preparation:
-
Measurement: Immerse the fluoride ISE and the reference electrode in the prepared sample.
-
Quantification: Record the potential (mV) and use the calibration curve to determine the fluoride concentration in your sample.
References
-
Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health (NIH). [Link]
-
Activating PFAS to Unlock Efficient Defluorination. Environmental Science & Technology. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH). [Link]
-
C-F bond activation under transition-metal-free conditions. ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
-
Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. National Institutes of Health (NIH). [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health (NIH). [Link]
-
Flow-injection determination of total organic fluorine with off-line defluorination reaction on a solid sorbent bed. ResearchGate. [Link]
-
Synthetic Advantages of Defluorinative C−F Bond Functionalization. ResearchGate. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar. [Link]
-
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Analytical Methods for Monitoring Difluoromethylation Reactions
Welcome to the Technical Support Center for monitoring difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these important transformations. The introduction of a difluoromethyl (-CF2H) group can significantly alter the properties of a molecule, making precise reaction monitoring essential for optimization, scale-up, and ensuring the desired outcome.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is dedicated to resolving common and complex issues encountered when using primary analytical techniques to monitor difluoromethylation reactions. Each guide is structured in a question-and-answer format to directly address specific experimental problems.
¹⁹F NMR Spectroscopy: Your Primary Tool for Fluorine Chemistry
¹⁹F NMR is an exceptionally powerful technique for monitoring difluoromethylation reactions due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] Its wide chemical shift range minimizes signal overlap, providing a clear window into the reaction progress.[2][3] However, specific challenges can arise.
A complete or near-complete loss of signal is a common yet solvable issue. A systematic approach is key to identifying the root cause.
Underlying Causes & Solutions:
-
Instrument Setup: The most frequent culprit is an untuned probe. The NMR probe must be specifically tuned to the ¹⁹F frequency. Always confirm that the correct nucleus has been selected in the acquisition software and that the probe has been properly tuned and matched. A quick run of a known fluorinated standard, like trifluoroacetic acid, can confirm instrument functionality.
-
Low Concentration: While ¹⁹F NMR is sensitive, your product concentration might be below the limit of detection for the number of scans performed. If possible, increase the sample concentration.
-
Suboptimal Acquisition Parameters:
-
Number of Scans (nt): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans. Increasing the number of scans can help pull a weak signal out of the baseline.
-
Relaxation Delay (d1): For quantitative accuracy, the relaxation delay should be at least 5 times the T1 relaxation time of your fluorine nucleus. A short delay can lead to signal saturation and reduced intensity.[3][4]
-
-
Sample Issues:
-
Precipitation: Visually inspect your NMR tube for any precipitate. Difluoromethylated products can sometimes have different solubility profiles than their precursors.
-
Paramagnetic Species: Trace amounts of paramagnetic metals or dissolved oxygen can cause significant signal broadening, which may make your peak appear lost in the baseline. Degassing the sample by bubbling with an inert gas or using the freeze-pump-thaw method can be beneficial.[4]
-
Workflow for Troubleshooting Signal Loss in ¹⁹F NMR
Caption: A step-by-step workflow for diagnosing the cause of weak or absent ¹⁹F NMR signals.
Broad signals in ¹⁹F NMR can be caused by several factors, from sample properties to reaction dynamics.
Underlying Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad lineshapes.[3] Always shim the spectrometer on your sample before acquisition. For in-situ monitoring where the sample composition and magnetic susceptibility change over time, shimming can be challenging.[5]
-
Chemical Exchange: If your difluoromethylated product is undergoing conformational changes or binding to other species on the NMR timescale, this can lead to significant line broadening. Acquiring spectra at different temperatures can help diagnose this; if the linewidth changes significantly, chemical exchange is likely the cause.
-
High Viscosity: Viscous samples lead to slower molecular tumbling and broader signals. Diluting the sample or increasing the temperature can help mitigate this.
-
Presence of Solids: Suspended solids in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines.[5][6] Always filter your sample if any solid material is present.[5][6]
Quantitative NMR (qNMR) is a powerful tool, but requires careful setup to ensure accuracy.
Key Considerations for Quantitative ¹⁹F NMR:
-
Internal Standard Selection: An internal standard is crucial for accurate quantification.[7] The ideal internal standard should:
-
Be chemically inert and not react with any components in the reaction mixture.
-
Have a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with any reactant, product, or byproduct signals.[8]
-
Have a known purity.
-
Be soluble in the reaction solvent.
-
Have a chemical shift in a clear region of the spectrum.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): As mentioned, set d1 to at least 5 times the longest T1 of your signals of interest (both analyte and internal standard) to ensure full relaxation between pulses.[4]
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal, but be aware of potential issues with uniform excitation across a very wide spectral width.
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest without fold-over.
-
-
Data Processing:
| Parameter | Recommendation for Quantitative ¹⁹F NMR | Rationale |
| Internal Standard | Chemically inert, known purity, non-overlapping singlet | Provides a stable reference for accurate concentration calculations.[7] |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation between scans for accurate signal integration.[4] |
| Number of Scans (nt) | Sufficient for S/N > 250 | A high signal-to-noise ratio is necessary for precise integration.[4] |
| Baseline & Phasing | Manual check and correction | A flat baseline and correct phasing are critical for accurate peak area determination.[9] |
Experimental Protocol: Quantitative ¹⁹F NMR for a Difluoromethylation Reaction
-
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a vial.
-
Add a precise volume of deuterated solvent to dissolve the standard.
-
At a specific time point, withdraw an aliquot of the reaction mixture and quench it if necessary.
-
Add a known volume of the quenched reaction mixture to the vial containing the internal standard.
-
Filter the solution into a high-quality NMR tube to a height of 4-5 cm.[10]
-
-
NMR Acquisition:
-
Lock and shim the spectrometer on the sample.
-
Set the appropriate spectral width and transmitter offset.
-
Determine the T1 of the signals of interest and set the relaxation delay accordingly.
-
Acquire the ¹⁹F NMR spectrum with a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals for the internal standard and the difluoromethylated product.
-
Calculate the concentration of the product using the following equation:
Cproduct = (Iproduct / NF,product) * (NF,std / Istd) * (mstd / MWstd) * (Vstd / Vrxn) * Puritystd
Where:
-
C = Concentration
-
I = Integral value
-
NF = Number of fluorine atoms in the signal
-
m = mass of the standard
-
MW = Molecular weight of the standard
-
V = Volume
-
Purity = Purity of the standard
-
Mass Spectrometry: Identifying Products and Byproducts
Mass spectrometry (MS) is invaluable for confirming the mass of the desired difluoromethylated product and identifying potential byproducts. It can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for mixture analysis, or used directly for rapid reaction monitoring.
Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes leading to the complete absence of the molecular ion peak.[11]
Underlying Causes & Solutions:
-
Extensive Fragmentation: The molecular ion may be too unstable and fragment immediately upon ionization.
-
Fragmentation Pattern: Difluoromethylated compounds can undergo characteristic fragmentation. Look for fragments corresponding to the loss of ·CHF2 or other predictable cleavages.[10]
Interpreting Fragmentation of a Difluoromethylated Aromatic Compound
Caption: Common fragmentation pathways for difluoromethylated aromatic compounds in EI-MS.
Electrospray ionization (ESI) is prone to forming adducts with various ions present in the sample or solvent.[12]
Underlying Causes & Solutions:
-
Adduct Formation: The most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[13] These often arise from glassware or trace impurities in solvents. You may also see solvent adducts.
-
Solution: Look for peaks that are 22 Da higher than your expected [M+H]⁺ (for sodium) or 38 Da higher (for potassium). Using high-purity solvents and new glassware can minimize these adducts.
-
-
In-source Fragmentation/Reactions: The conditions in the ion source can sometimes cause fragmentation or reactions.
-
Solution: Try adjusting the source parameters, such as the capillary voltage or temperature, to softer conditions.
-
| Common Adduct (Positive Mode) | Mass Difference from [M+H]⁺ | Potential Source |
| [M+Na]⁺ | +22 Da | Glassware, reagents |
| [M+K]⁺ | +38 Da | Glassware, reagents |
| [M+NH₄]⁺ | +17 Da | Ammonium-based buffers |
| [M+CH₃CN+H]⁺ | +41 Da | Acetonitrile mobile phase |
Several ambient ionization techniques allow for direct analysis of reaction mixtures with minimal sample preparation.
Techniques for Real-Time Monitoring:
-
Atmospheric Solids Analysis Probe (ASAP): A small amount of the reaction mixture is applied to the tip of a glass capillary and introduced directly into the ion source. This is very fast and requires no workup.
-
Direct Analysis in Real Time (DART): This technique uses a stream of heated, ionized gas to desorb and ionize analytes directly from the sample surface. It is excellent for rapid, qualitative monitoring.
Chromatography (HPLC & GC): Separating Complex Mixtures
Chromatography is essential when your reaction mixture contains multiple components that are difficult to resolve by NMR or MS alone.
Fluorinated compounds can exhibit unique chromatographic behavior.
Underlying Causes & Solutions:
-
Column Choice: Standard C18 columns may not always provide the best selectivity for fluorinated compounds.
-
Solution: Consider using a pentafluorophenyl (PFP) or a fluorous stationary phase. These columns can offer alternative selectivity for halogenated compounds through dipole-dipole and π-π interactions.
-
-
Mobile Phase: The choice of mobile phase is critical.
-
Solution: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH can alter the retention and selectivity. The use of fluorinated solvents as mobile phase components can also enhance separation.[2]
-
Poor peak shape can compromise resolution and quantification.
Underlying Causes & Solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with residual silanols on the silica support).
-
Solution: Add a small amount of a competing base (like triethylamine) to the mobile phase, or use a low-pH mobile phase to protonate the basic analyte and minimize silanol interactions.
-
-
Peak Fronting: This can be a result of sample overload or poor sample solubility in the mobile phase.[14]
Troubleshooting HPLC Peak Shape
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
GC is an excellent technique for analyzing volatile and thermally stable compounds.[15]
Applicability of GC:
-
Volatile Reagents: Many difluoromethylating reagents (e.g., TMSCF₂H, HCF₂Cl) are volatile and can be monitored by headspace GC.
-
Product Analysis: If your difluoromethylated product is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification.
-
Derivatization: For non-volatile products containing functional groups like alcohols or amines, derivatization (e.g., silylation) can be employed to increase volatility for GC analysis.[16]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring difluoromethylation reactions?
For most applications, ¹⁹F NMR is the most direct and informative technique. It allows for straightforward quantification of fluorine-containing reactants and products without interference from non-fluorinated species. However, a multi-technique approach is often ideal. LC-MS is excellent for identifying byproducts and analyzing complex mixtures, while GC-MS is suitable for volatile components.
Q2: How can I be sure of the identity of my difluoromethylated product?
A combination of techniques provides the most definitive structural confirmation:
-
¹⁹F NMR: Confirms the presence and electronic environment of the -CF₂H group. The characteristic splitting pattern (a triplet if coupled to the hydrogen, or a doublet of triplets if coupled to other nuclei) is a key indicator.
-
¹H NMR: Shows the proton of the -CF₂H group, typically as a triplet with a large coupling constant to the fluorine atoms.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.
Q3: My reaction involves a heterogeneous mixture. How does this affect my analysis?
Heterogeneous reactions pose challenges for in-situ monitoring. For NMR , suspended solids can ruin the magnetic field homogeneity.[17] It is often better to take aliquots, filter them, and then perform the analysis. For techniques like ATR-FTIR , the probe only measures what is in direct contact with the crystal, which may not be representative of the bulk mixture. Ensuring good mixing is crucial.
Q4: What are the key safety considerations when handling samples from difluoromethylation reactions for analysis?
Many difluoromethylating reagents and the reactions themselves can be hazardous. Always handle reaction mixtures in a well-ventilated fume hood. Quench the reaction appropriately before preparing samples for analysis to neutralize any reactive species. Be aware of potentially toxic or gaseous byproducts.
References
- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (2025). Benchchem.
- Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR. (2025). Benchchem.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1736.
- Technical Support Center: Real-Time Monitoring of Difluoroamine Reactions Using Spectroscopy. (2025). Benchchem.
- NMR Sample Preparation. (n.d.). University College London.
- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
- Still shimming or already measuring?--Quantitative reaction monitoring for small molecules on the sub minute timescale by NMR. (2015). Journal of Magnetic Resonance, 261, 8-13.
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chrom-academy.
- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
- Practical guide for accurate quantitative solution state NMR analysis. (2010). Accreditation and Quality Assurance, 15(1), 47-51.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia.
- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023).
- How to choose an HPLC internal standard? (2014).
- Quantitative NMR Spectroscopy. (2017). University of Cambridge.
- 19F NMR chemical shifts. 1. Aliphatic fluorides. (2001). The Journal of Organic Chemistry, 66(8), 2809-2817.
- How to choose an HPLC internal standard? (2014).
- Difluoromethane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
- Internal Standards #2: What Makes a Good Internal Standard?. (2023).
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). Journal of Chemical Metrology, 11(1), 16-22.
- Interpretation of mass spectra. (n.d.). University of Arizona.
- Let's try doing quantit
- Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015). LCGC North America, 33(4), 244-251.
- Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024). Hawach Scientific.
- Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.
- LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. (2013). In LC-MS in Drug Bioanalysis.
- How would I pick a suitable internal standard? (2023). Reddit.
- Adduits ESI MS. (n.d.). Scribd.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2020). Analytica Chimica Acta, 1130, 219-236.
- Analysis of volatile organic compounds using gas chromatography. (2014). In Comprehensive Organic Synthesis II.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Molecules, 22(10), 1736.
- HPLC and GC: 6 Simple Differences to Enhance Your Research. (n.d.). Bitesize Bio.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org.
- MS Adduct Calcul
- What Is Shimming In NMR?. (2025). Chemistry For Everyone.
- How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. (2025). Chemistry For Everyone.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC.
- In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. (2019). Magnetic Resonance Imaging, 56, 114-119.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Still shimming or already measuring?--Quantitative reaction monitoring for small molecules on the sub minute timescale by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. acdlabs.com [acdlabs.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. archipel.uqam.ca [archipel.uqam.ca]
- 16. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 17. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Difluoromethylation Reagents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic incorporation of the difluoromethyl (-CF2H) group is a critical tool in modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the primary classes of difluoromethylation reagents, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The Ascendancy of the Difluoromethyl Group in Drug Design
The difluoromethyl group offers a nuanced alternative to the more common trifluoromethyl group. While both are strongly electron-withdrawing, the -CF2H group's ability to participate in hydrogen bonding provides a unique handle for modulating biological interactions.[2] This has led to its incorporation into a variety of successful pharmaceuticals and agrochemicals. The choice of reagent to install this valuable moiety is paramount and depends on factors such as substrate compatibility, desired regioselectivity, and scalability. This guide will navigate the landscape of nucleophilic, electrophilic, and radical difluoromethylation reagents to empower you with the knowledge to make informed decisions in your research.
A Comparative Overview of Difluoromethylation Reagents
The selection of an appropriate difluoromethylation reagent is a crucial decision in the synthesis of novel compounds. The three main classes of reagents—nucleophilic, electrophilic, and radical—each possess distinct advantages and limitations. The following table provides a high-level comparison to guide your initial selection process.
| Reagent Class | Representative Reagent(s) | Mechanism | Typical Substrates | Advantages | Limitations | Relative Cost |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Generates a difluoromethyl anion or equivalent. | Aldehydes, ketones, imines, aryl halides. | Commercially available, versatile, well-established reactivity. | Often requires an activator (e.g., fluoride source) and can be sensitive to moisture. The difluoromethyl anion can be unstable.[1][2] | Moderate to High |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Acts as a source of an electrophilic "CF2H+" equivalent or a difluorocarbene precursor. | β-ketoesters, malonates, phenols, thiols, amines. | Stable, crystalline solids. Can provide high C-selectivity.[3] | Substrate scope can be limited to electron-rich nucleophiles. | High |
| Radical | Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) | Generates a difluoromethyl radical (•CF2H). | Electron-deficient heteroarenes, alkenes, thiols. | User-friendly, scalable, air- and moisture-stable solid. Excellent functional group tolerance.[4][5] | May require an initiator (e.g., peroxide or light). Regioselectivity can sometimes be an issue. | Moderate |
In-Depth Analysis of Difluoromethylation Reagents
Nucleophilic Difluoromethylation: The Workhorse - TMSCF2H
(Difluoromethyl)trimethylsilane (TMSCF2H) is arguably the most common nucleophilic difluoromethylating reagent.[6] Its utility stems from its commercial availability and its ability to generate a difluoromethyl anion equivalent upon activation with a suitable fluoride source, such as cesium fluoride (CsF), or other bases.
The mechanism of TMSCF2H activation typically involves the attack of a fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate intermediate. This intermediate can then release the difluoromethyl anion, which acts as the nucleophile in the subsequent reaction. In many transition-metal-catalyzed reactions, a transmetalation step to the active catalyst precedes the reductive elimination to form the desired product.
Caption: General mechanism of nucleophilic difluoromethylation with TMSCF2H.
TMSCF2H has been successfully employed in a wide range of transformations, including the difluoromethylation of carbonyls, imines, and in transition-metal-catalyzed cross-coupling reactions with aryl halides. For instance, a catalyst-free difluoromethylation of arylphenothiazinium salts with TMSCF2H in the presence of CsF proceeds smoothly at room temperature to afford the corresponding difluoromethylated products in good to excellent yields (52-96%).[7]
This protocol is adapted from the work of Zhang and coworkers.[7]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the arylphenothiazinium salt (1.0 equiv.), cesium fluoride (2.0 equiv.), and anhydrous dimethylformamide (DMF).
-
Add (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated arene.
Electrophilic Difluoromethylation: Precision with Sulfonium Salts
Electrophilic difluoromethylation reagents offer a complementary approach to their nucleophilic counterparts, reacting readily with electron-rich substrates. Among these, S-(difluoromethyl)diarylsulfonium salts have emerged as stable, crystalline solids that are relatively easy to handle.[3]
The mechanism of electrophilic difluoromethylation with sulfonium salts can proceed through two primary pathways. The first is a direct nucleophilic attack on the electrophilic difluoromethyl group, leading to the displacement of the diaryl sulfide. The second, and often more common, pathway involves the deprotonation of the sulfonium salt by a basic substrate or an external base to generate a difluorocarbene intermediate, which is then trapped by the nucleophile.[8]
Caption: Mechanistic pathways for electrophilic difluoromethylation with sulfonium salts.
These reagents have shown excellent efficacy in the C-selective difluoromethylation of active methylene compounds like β-ketoesters and malonates, often providing high yields and excellent C/O regioselectivity.[3] They are also effective for the difluoromethylation of heteroatom nucleophiles such as phenols and thiols.
This protocol is a general representation based on published procedures.[3]
-
In a dry reaction vessel under an inert atmosphere, dissolve the β-ketoester (1.0 equiv.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide, 1.1 equiv.) dropwise and stir for 30 minutes to generate the enolate.
-
Add the S-(difluoromethyl)diarylsulfonium salt (1.2 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Radical Difluoromethylation: The Modern Approach with DFMS
Radical difluoromethylation has gained significant traction due to its mild reaction conditions and exceptional functional group tolerance. Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2), developed by Baran and coworkers, is a standout reagent in this class. It is a bench-stable, free-flowing white powder that is easy to handle and amenable to scale-up.[4][5]
The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), or by photoredox catalysis. The initiator promotes a single-electron transfer (SET) from the sulfinate salt, leading to the formation of a difluoromethylsulfonyl radical. This radical readily extrudes sulfur dioxide to generate the key difluoromethyl radical (•CF2H), which then adds to the substrate.
Caption: General mechanism of radical difluoromethylation using DFMS.
DFMS has proven to be highly effective for the direct C-H difluoromethylation of a wide array of electron-deficient heterocycles, a transformation that is often challenging with other methods. It is also applicable to the difluoromethylation of alkenes and thiols. The reactions are typically performed under operationally simple, open-flask conditions.[4]
This protocol is based on the seminal work by Baran and coworkers.[4]
-
To a vial, add the heterocyclic substrate (1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 2.0 equiv.), and a solvent mixture (e.g., dichloromethane and water).
-
Add an initiator, such as tert-butyl hydroperoxide (t-BuOOH, 3.0 equiv., as a solution in decane), to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the difluoromethylated heterocycle.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions are essential when working with difluoromethylating agents.
-
TMSCF2H: This reagent is flammable and should be handled in a well-ventilated fume hood. It is also moisture-sensitive, and reactions should be conducted under an inert atmosphere.[9]
-
S-(Difluoromethyl)diarylsulfonium salts: These are generally stable solids, but care should be taken to avoid inhalation of dust. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10]
-
DFMS (Zn(SO2CF2H)2): This reagent is an air- and moisture-stable solid, making it relatively safe to handle. However, it is a skin and eye irritant, and appropriate PPE should be used. Avoid breathing the dust.[11][12]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use and perform a thorough risk assessment for your planned experiment.
Conclusion
The strategic installation of a difluoromethyl group is a powerful tactic in the design of novel molecules with enhanced properties. The choice of difluoromethylation reagent is a critical parameter that dictates the success of a synthetic campaign. Nucleophilic reagents like TMSCF2H offer versatility and are well-established, while electrophilic sulfonium salts provide excellent selectivity for certain nucleophiles. The advent of radical reagents such as DFMS has revolutionized the field by enabling the direct C-H functionalization of complex heterocycles under mild and user-friendly conditions. By understanding the distinct reactivity profiles, mechanisms, and practical considerations of each class of reagent, researchers can confidently select the optimal tool to advance their synthetic endeavors.
References
-
Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]
-
Sap, J. B., Meyer, C. F., Straathof, N. J., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7244. Available at: [Link]
-
Difluoromethylation of Phenols. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Available at: [Link]
-
Umemoto, T. (2010). Electrophilic perfluoroalkylating agents. Chemical Reviews, 110(7), 4333-4416. Available at: [Link]
-
Chu, L., & Qing, F. L. (2021). Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2H. Angewandte Chemie International Edition, 60(9), 4300-4306. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465–7478. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 2009(48), 7465-78. Available at: [Link]
-
Yang, J., Song, J. W., Li, J. J., Wang, Z. L., Zhu, S. F., & Zhang, C. P. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters. Available at: [Link]
-
(Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. (2021). Request PDF. Available at: [Link]
-
Tlili, A., & Billard, T. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 56(74), 10949-10952. Available at: [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6888–6892. Available at: [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Available at: [Link]
-
Meng, Y., Wang, S., & Li, Z. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 643. Available at: [Link]
-
Jones, S. D., Tona, V., & Gouverneur, V. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(51), 7999-8002. Available at: [Link]
-
SAFETY DATA SHEET - Zinc trifluoromethanesulfonate. (2010). Thermo Fisher Scientific. Available at: [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]
-
Kockinger, M., Ciaglia, T., Bersier, M., Hanselmann, P., Gutmann, B., & Kappe, C. O. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(1), 133-139. Available at: [Link]
-
Mikami, K., Usui, Y., & Vicic, D. A. (2014). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 16(14), 3736–3739. Available at: [Link]
-
Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 140, 2-17. Available at: [Link]
-
Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Tredwell, M., & Gouverneur, V. (2015). Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. Chemical Communications, 51(43), 8915-8926. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.fr [fishersci.fr]
- 12. 亜鉛ジフルオロメタンスルフィン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of Bromodifluoromethyl vs. Bromotrifluoromethyl Arenes for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) moieties have proven to be particularly valuable. This guide provides an in-depth technical comparison of two key precursors for these groups: bromodifluoromethyl arenes (Ar-CF2Br) and their trifluoromethyl analogues, focusing on their reactivity profiles in key synthetic transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and synthesis of novel chemical entities.
The Underlying Dichotomy: Structural and Electronic Properties
The difference of a single fluorine atom between the bromodifluoromethyl (-CF2Br) and trifluoromethyl (-CF3) groups imparts a significant divergence in their electronic properties and, consequently, their chemical reactivity.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This inductive effect significantly lowers the electron density of the aromatic ring to which it is attached. In contrast, while the bromodifluoromethyl group is also electron-withdrawing, the presence of a C-H bond and one fewer fluorine atom tempers this effect.
Recent computational studies have shed light on the differing nature of the radicals generated from these precursors. DFT calculations have shown that the difluoromethyl radical (•CF2H) exhibits nucleophilic character, similar to alkyl radicals. In stark contrast, the trifluoromethyl radical (•CF3) is electrophilic[2][3]. This fundamental difference in polarity dictates their reactivity patterns, particularly in reactions with electron-rich or electron-deficient (hetero)arenes[2].
Comparative Reactivity in Key Transformations
The distinct electronic properties of bromodifluoromethyl and bromotrifluoromethyl arenes translate into different reactivity profiles in a variety of synthetic transformations, most notably in photoredox and metal-catalyzed cross-coupling reactions.
Radical Generation and Subsequent Reactions
Both Ar-CF2Br and sources of the •CF3 radical are extensively used in photoredox catalysis to generate their respective radicals, which can then be used to functionalize a wide range of substrates.
Bromodifluoromethyl arenes are valuable precursors for the •CF2H radical. Under visible-light photoredox conditions, the C-Br bond can be cleaved to generate the nucleophilic •CF2H radical, which readily participates in additions to alkenes and alkynes, and in C-H functionalization of heteroarenes[4][5].
Trifluoromethylation using CF3Br or other CF3 radical precursors under photoredox catalysis is also a well-established and powerful method for introducing the CF3 group[6][7][8]. The electrophilic nature of the •CF3 radical directs it to attack electron-rich aromatic and heteroaromatic systems[2].
While direct comparative studies are scarce, the difference in the nucleophilic versus electrophilic character of the generated radicals is the most critical determinant of their reactivity and substrate scope.
Metal-Catalyzed Cross-Coupling Reactions
Both bromodifluoromethyl and bromotrifluoromethyl arenes (or more commonly, aryl bromides coupled with a trifluoromethyl source) can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The reactivity in these reactions is influenced by the ease of oxidative addition of the C-Br bond to the metal center (e.g., Palladium or Nickel). The electron-withdrawing nature of the -CF2Br and -CF3 groups can influence the rate of this step. For instance, in Suzuki-Miyaura couplings, electron-deficient aryl halides often exhibit enhanced reactivity towards oxidative addition.
The following table summarizes the general reactivity trends and provides examples from the literature. Due to the lack of direct comparative studies, the data is presented for representative, though not directly comparable, reactions.
| Feature | Bromodifluoromethyl Arenes (Ar-CF2Br) | Bromotrifluoromethyl Arenes (Ar-Br + CF3 Source) |
| Radical Character | Generates nucleophilic •CF2H radical[2] | Generates electrophilic •CF3 radical[2][3] |
| Radical Reactivity | Reacts preferentially with electron-deficient alkenes and heterocycles. | Reacts preferentially with electron-rich arenes and heterocycles. |
| Cross-Coupling | Can undergo Suzuki-Miyaura coupling. The electron-withdrawing nature of the -CF2Br group can facilitate oxidative addition. | Aryl bromides are readily trifluoromethylated using various CF3 sources in Pd- or Cu-catalyzed reactions[9][10][11]. |
| Representative Yields | Suzuki-Miyaura coupling of Ar-CF2Br with arylboronic acids can provide good to excellent yields. | Trifluoromethylation of aryl bromides can achieve high yields depending on the CF3 source and catalyst system[11]. |
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed reactivities, detailed experimental protocols for representative reactions are provided below.
Protocol: Photoredox-Catalyzed Bromodifluoromethylation of an Alkene
This protocol is adapted from a literature procedure for the bromodifluoromethylation of alkenes using a difluoromethyltriphenylphosphonium bromide as the •CF2H radical precursor source.
Experimental Workflow:
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), (difluoromethyl)triphenylphosphonium bromide (1.5 mmol, 3.0 equiv), fac-Ir(ppy)3 (0.015 mmol, 0.03 equiv), and CuBr2 (0.1 mmol, 0.2 equiv).
-
The vial is sealed with a septum and purged with nitrogen.
-
Anhydrous DMF (5.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 10 hours.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired bromodifluoromethylated product.
Causality Behind Experimental Choices:
-
fac-Ir(ppy)3: This iridium complex is a commonly used photoredox catalyst that absorbs visible light and initiates the single-electron transfer process required for radical generation.
-
CuBr2: The copper(II) salt acts as a bromine atom transfer agent, facilitating the conversion of the intermediate radical to the final brominated product.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the photoredox cycle.
-
Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Bromide
This protocol is a general representation of a palladium-catalyzed trifluoromethylation of an aryl bromide using a trifluoromethyl source.
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, a vial is charged with the aryl bromide (0.5 mmol, 1.0 equiv), a suitable palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), a trifluoromethylating agent (e.g., TMSCF3, 1.5-2.0 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
The vial is sealed, and the appropriate solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. Bulky, electron-rich ligands often promote the reaction with electron-deficient aryl halides.
-
Trifluoromethylating Agent: A variety of reagents can serve as the trifluoromethyl source, each with its own advantages and required activation method.
-
Base: The base is essential for the transmetalation step in many cross-coupling reactions involving organoboron or organosilicon reagents.
Synthesis of Precursors
The accessibility of bromodifluoromethyl and bromotrifluoromethyl arenes is a key consideration for their application.
Bromodifluoromethyl Arenes (Ar-CF2Br): A variety of methods exist for the synthesis of these compounds. One common approach involves the reaction of aryl aldehydes with diethylaminosulfur trifluoride (DAST) followed by bromination. Other methods include the use of bromodifluoroacetic acid derivatives[12] or the direct difluoromethylation of arenes followed by bromination[4][10].
Bromotrifluoromethyl Arenes (Ar-CF3Br): The direct synthesis of compounds with a -CF2Br group is more common than the synthesis of Ar-CF3Br. More frequently, a trifluoromethyl group is introduced onto an already brominated arene. For example, 3-bromobenzotrifluoride can be synthesized by the direct bromination of benzotrifluoride using bromine and a catalyst like iron powder[13]. Another route involves the diazotization of a trifluoromethylaniline followed by a Sandmeyer-type reaction with a bromide source[13].
Conclusion and Future Outlook
The choice between utilizing a bromodifluoromethyl arene or a strategy to introduce a trifluoromethyl group depends critically on the desired final product and the electronic nature of the substrate.
-
For the synthesis of difluoromethylated compounds , bromodifluoromethyl arenes are versatile precursors, especially for generating the nucleophilic •CF2H radical in photoredox reactions.
-
For the synthesis of trifluoromethylated compounds , a variety of powerful methods exist, often involving the reaction of an aryl halide with a trifluoromethylating agent. The electrophilic nature of the •CF3 radical makes it ideal for functionalizing electron-rich systems.
The continued development of novel synthetic methods for the preparation and application of these valuable fluorinated building blocks will undoubtedly expand the toolbox of medicinal chemists. Direct comparative studies of the reactivity of Ar-CF2Br and Ar-CF3 under a range of standardized conditions would be a valuable contribution to the field, allowing for a more quantitative understanding of their relative performance and facilitating more rational reaction design.
References
-
Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Journal of the American Chemical Society. [Link]
-
PrepChem. Synthesis of 3-bromobenzotrifluoride. [Link]
-
ResearchGate. Previous methods for the difluoromethylation of arenes. Synthetic routes to DFIM and applications. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl allenes. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Szwarc, M. (1950). The C—Br bond dissociation energy in halogenated bromomethanes. Transactions of the Faraday Society. [Link]
-
Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
-
Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Gouverneur, V., et al. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Organic Syntheses. [Link]
-
Gouverneur, V., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. [Link]
-
Macmillan Group, Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
-
MacMillan, D. W. C., et al. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition. [Link]
-
Weix, D. J., et al. (2018). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling and reflects the electronics of the C–Br bond. Chemical Science. [Link]
-
R-Discovery. The C—Br bond dissociation energy in halogenated bromomethanes. [Link]
-
ResearchGate. Trifluoromethylation with CF3Br as the trifluoromethylation source. [Link]
-
Scholar Commons. Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. [Link]
-
CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]
-
ResearchGate. (PDF) Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. [Link]
-
Houk, K. N., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]
-
National Institute of Standards and Technology. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. [Link]
-
ResearchGate. (PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
-
Stuart, D. R., & Fagnou, K. (2010). Intermolecular oxidative cross-coupling of arenes. Chemical Society reviews. [Link]
-
ResearchGate. (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. [Link]
-
Semantic Scholar. Bond dissociation energies of organic molecules. [Link]
-
Advanced Journal of Chemistry, Section A. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl). [Link]
-
ResearchGate. Fluxionality of [(Ph3P)3Rh(X)]: the extreme case of X = CF3. [Link]
-
ResearchGate. Rearrangement Reactions of the Transient Lewis Acids (CF3)3B and (CF3)3BCF2: An Experimental and Theoretical Study. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m-Bromobenzotrifluoride and its preparation method - Eureka | Patsnap [eureka.patsnap.com]
A Researcher's Guide to the Biological Validation of Difluoromethylated Compounds
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its unique characteristics.[3][4] Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety acts as a lipophilic hydrogen bond donor, capable of mimicking hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[5][6][7] This bioisosteric potential, coupled with enhanced metabolic stability and altered lipophilicity, makes difluoromethylated compounds highly attractive for drug discovery programs.[4][8][9]
However, the very properties that make the CF2H group advantageous also present unique challenges in the biological validation process. A thorough and nuanced approach is required to accurately assess the efficacy, safety, and pharmacokinetic profile of these compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating difluoromethylated compounds in biological assays, ensuring robust and reliable data to support their progression through the drug discovery pipeline.
The Unique Physicochemical Landscape of Difluoromethylated Compounds
The validation of any drug candidate begins with a deep understanding of its chemical nature. For difluoromethylated compounds, three key properties demand special consideration:
-
Hydrogen Bonding Capacity: The two highly electronegative fluorine atoms render the C-H bond in the CF2H group unusually acidic, enabling it to act as a hydrogen bond donor.[5][10] This is a critical feature that can influence target engagement and selectivity.[9] The strength of this interaction is context-dependent, influenced by the functional group to which the CF2H is attached.[5][8]
-
Lipophilicity and Permeability: The CF2H group generally increases lipophilicity compared to its non-fluorinated counterparts, though often to a lesser extent than a CF3 group.[1][11] This modulation of lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[9]
-
Metabolic Stability: A primary driver for incorporating the CF2H group is to enhance metabolic stability by blocking sites of oxidation.[8][10] However, the metabolic fate of the CF2H group itself must be carefully evaluated, as it is not completely inert.
A Strategic Workflow for Biological Validation
A systematic and multi-faceted approach is essential for the successful validation of difluoromethylated compounds. The following workflow outlines the key stages and experimental considerations.
Caption: A generalized workflow for the biological validation of difluoromethylated compounds.
Core Experimental Protocols and Data Interpretation
In Vitro Assays: Establishing the Foundation
A. Target Engagement and Potency Assays
The initial step is to confirm that the difluoromethylated compound interacts with its intended biological target and to quantify its potency.
-
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Prepare solutions of the purified target protein and the difluoromethylated compound in a matched buffer system.
-
Instrumentation: Use a high-sensitivity ITC instrument. Fill the sample cell with the protein solution and the injection syringe with the compound solution.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
-
Rationale: ITC provides a direct, label-free measurement of binding affinity and thermodynamics, offering insights into the driving forces of the interaction. This is particularly important for understanding the contribution of the CF2H group's hydrogen bonding to target engagement.
B. Metabolic Stability Assays
Assessing the metabolic stability of difluoromethylated compounds is crucial to predict their in vivo half-life.
-
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the difluoromethylated compound at a known concentration with liver microsomes (human, rat, or mouse) in the presence of NADPH as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
-
-
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[2] This assay provides a first pass assessment of metabolic lability.
C. Cell-Based Assays
Moving from a biochemical to a cellular context is essential to evaluate the compound's activity in a more physiologically relevant environment.
-
Experimental Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Culture: Plate cells of a relevant cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the difluoromethylated compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
-
Rationale: Cell-based assays provide a measure of the compound's functional effect, integrating its ability to cross cell membranes, engage its target, and elicit a biological response.
In Vivo Evaluation: From Bench to Biological System
A. Pharmacokinetic (PK) Studies
Understanding how the body processes a difluoromethylated compound is critical for determining its dosing regimen and therapeutic window.
-
Experimental Protocol: Rodent PK Study
-
Dosing: Administer the difluoromethylated compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.[12][13]
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Rationale: PK studies provide essential information on the absorption, distribution, metabolism, and excretion of the compound, which is vital for predicting its behavior in humans.[12]
B. Metabolite Identification
Identifying the major metabolites of a difluoromethylated compound is crucial for understanding its clearance mechanisms and assessing the potential for active or toxic metabolites.
-
Experimental Protocol: In Vitro and In Vivo Metabolite Profiling
-
Sample Generation: Use samples from in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) and in vivo PK studies (e.g., plasma, urine, feces).
-
LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and structurally characterize potential metabolites.[14][15][16] Common metabolic transformations to look for include oxidation, hydroxylation, and conjugation.
-
Data Interpretation: Compare the metabolite profiles across different in vitro systems and in vivo to build a comprehensive picture of the metabolic pathways.
-
-
Rationale: The CF2H group can influence metabolic pathways, and understanding these pathways is critical for a complete safety and efficacy assessment.
Data Presentation and Comparative Analysis
For effective decision-making, it is essential to present the validation data in a clear and comparative format.
Table 1: Comparative In Vitro Profile of a Difluoromethylated Compound and its Non-Fluorinated Analog
| Parameter | Difluoromethylated Compound (CF2H) | Non-Fluorinated Analog (CH3) |
| Target Binding Affinity (Kd) | 10 nM | 150 nM |
| Cellular Potency (IC50) | 50 nM | 800 nM |
| Liver Microsomal Half-life (t1/2) | 120 min | 15 min |
| LogD (pH 7.4) | 2.5 | 1.8 |
Table 2: Key Pharmacokinetic Parameters in Rats
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Difluoromethylated Compound | 850 | 2 | 4500 | 45% |
| Non-Fluorinated Analog | 200 | 1 | 600 | 10% |
Addressing the Challenges: A Senior Scientist's Perspective
The validation of difluoromethylated compounds is not without its hurdles. Here are some field-proven insights:
-
Analytical Method Development: The unique properties of the CF2H group can sometimes pose challenges for developing robust analytical methods. Careful optimization of LC-MS/MS parameters is often required.
-
Metabolite Characterization: The fragmentation patterns of difluoromethylated metabolites in mass spectrometry can be complex. The use of high-resolution mass spectrometry and reference standards is highly recommended.
-
Off-Target Effects: The increased lipophilicity and altered electronic properties of difluoromethylated compounds can sometimes lead to unexpected off-target activities. A broad panel of off-target screening assays should be considered.
Conclusion: A Path Forward for Difluoromethylated Drug Candidates
The difluoromethyl group offers a compelling strategic advantage in modern drug discovery. By understanding its unique physicochemical properties and employing a rigorous and systematic validation workflow, researchers can effectively navigate the challenges and unlock the full therapeutic potential of this remarkable chemical moiety. The experimental protocols and comparative data frameworks presented in this guide provide a solid foundation for generating the high-quality, reliable data necessary to advance promising difluoromethylated compounds from the laboratory to the clinic.
References
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- CF2H, a Hydrogen Bond Donor.
- CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
- Difluoromethyl. Alfa Chemistry.
- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- Syntheses and biological activity of C-3'-difluoromethyl-taxoids.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed.
- Case studies of fluorine in drug discovery. Elsevier.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Representative bioactive difluoromethyl compounds, and strategies for...
- Bioactive small molecules. ChemScene.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo.
- Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. PubMed.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Bioactive Molecules Containing Difluoromethylated Compounds.
- Determination of hexafluoroisopropanol, a sevoflurane urinary metabolite, by 9-fluorenylmethyl chloroformate derivatization.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Innovative Developments in the field of Difluoromethyl
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
- Analytical techniques for metabolomic studies: a review. PubMed.
- Metabolomics Instrument
- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
- Analytical Methods for Secondary Metabolite Detection. PubMed.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and radiation dosimetry of 18F-fluorocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical techniques for metabolomic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jgi.doe.gov [jgi.doe.gov]
- 16. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Effects of CF2H vs. OH, SH, and NH2 Groups
For: Researchers, scientists, and drug development professionals
Introduction: Beyond Classical Bioisosterism
In the intricate chess game of drug design, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds. It allows us to fine-tune a molecule's physicochemical and pharmacokinetic properties while preserving its desired biological activity. While classical isosteres are well-established, modern medicinal chemistry continually seeks more nuanced tools. Enter the difluoromethyl (CF2H) group, a fascinating and increasingly important non-classical bioisostere for canonical hydrogen bond donors like hydroxyl (OH), thiol (SH), and amine (NH2) groups.[1][2]
The unique value of the CF2H group stems from its dual character: it acts as a weak hydrogen bond donor while simultaneously increasing lipophilicity, a concept often termed the "lipophilic hydrogen bond donor".[3][4][5] This guide provides an in-depth comparison of the CF2H group against its classical counterparts, supported by experimental data and protocols, to empower rational design choices in your drug discovery campaigns. The C-H bond in a typical alkyl group is not acidic enough to form significant hydrogen bonds; however, the two highly electronegative fluorine atoms in the CF2H group polarize the C-H bond, rendering the proton sufficiently acidic to interact with a hydrogen bond acceptor.[1][6] This unique trait enables the bioisosteric replacement of OH, SH, and NH2, potentially maintaining crucial binding interactions while offering enhanced metabolic stability and altered physicochemical profiles.[1]
Section 1: Head-to-Head Comparison of Physicochemical Properties
The decision to substitute an OH, SH, or NH2 group with CF2H is a multi-parameter optimization problem. A seemingly minor structural change can have profound effects on hydrogen bonding, lipophilicity, acidity, and metabolic stability. The context of the surrounding molecular architecture is paramount, as the electronic nature of adjacent functional groups can significantly modulate the properties of the CF2H moiety.[7][8][9]
Below is a summary of the key physicochemical properties for these functional groups.
| Property | Difluoromethyl (R-CF2H) | Hydroxyl (R-OH) | Thiol (R-SH) | Amine (R-NH2) |
| H-Bond Donor Ability | Weak to Moderate Donor[10][11] | Strong Donor | Weak Donor | Moderate Donor |
| H-Bond Acceptor Ability | Very Weak (via F atoms)[1] | Strong Acceptor | Weak Acceptor | Strong Acceptor |
| Typical Lipophilicity (LogP) | Increases lipophilicity vs. OH; comparable or lower vs. SH. Highly context-dependent.[10][12] | Generally low (hydrophilic) | Moderate | Generally low (hydrophilic) |
| Acidity (pKa) | C-H pKa ~25-28 (not readily ionizable) | ~16-18 (for alcohols) | ~10-11 (for thiols) | Not acidic |
| Basicity (pKa of conjugate acid) | Not basic | Not basic | Not basic | ~9-11 (for alkylamines) |
| Metabolic Stability | Generally high; resistant to oxidation.[2][6] | Prone to oxidation and glucuronidation. | Prone to oxidation. | Prone to oxidation and other metabolic pathways. |
| Steric Profile | Larger than OH, SH, and NH2.[6] | Small | Larger than OH | Small |
Section 2: In-Depth Analysis of Bioisosteric Replacements
CF2H as a Bioisostere for the Hydroxyl (OH) Group
This is arguably the most common and impactful application of CF2H bioisosterism. The hydroxyl group is a potent hydrogen bond donor and acceptor, but it is often a liability for metabolic stability, being a prime target for oxidative metabolism and Phase II conjugation.
-
Causality of the Switch: Replacing an OH with a CF2H group is a strategic choice to enhance metabolic stability.[2][6] The high strength of the C-F bond makes the CF2H group exceptionally resistant to enzymatic oxidation. While the CF2H group is a weaker hydrogen bond donor than the OH group, it can often preserve the essential donor interaction with a target protein.[6][11]
-
Impact on Properties:
-
Hydrogen Bonding: The CF2H group can act as a surrogate H-bond donor, but it lacks the H-bond acceptor capability of the hydroxyl oxygen.[6] This can be advantageous for improving selectivity if acceptor interactions are undesirable.
-
Lipophilicity: The replacement of OH with CF2H almost invariably leads to an increase in lipophilicity (LogP).[10][12] This can improve membrane permeability and cell penetration but must be carefully balanced to avoid issues with aqueous solubility.
-
Conformation: The greater steric bulk of the CF2H group compared to OH can influence the conformational preferences of the molecule, which may affect binding affinity.[6]
-
Caption: Bioisosteric replacement of OH with CF2H to improve pharmacokinetic properties.
CF2H as a Bioisostere for the Thiol (SH) Group
The thiol group is a good hydrogen bond donor and is more lipophilic than the hydroxyl group. However, its application in drugs is limited due to its acidity, potential for rapid oxidation to disulfides or other species, and its ability to form covalent bonds or chelate metal ions, leading to toxicity concerns.[13]
-
Causality of the Switch: The primary driver for replacing an SH group with CF2H is to remove the chemical and metabolic liabilities associated with the thiol. The CF2H group mimics the H-bond donor capacity of the SH group to a similar degree while being chemically inert and stable.[3][5][14]
-
Impact on Properties:
-
Hydrogen Bonding & Acidity: The H-bond acidity of CF2H in many contexts is remarkably similar to that of aromatic thiols.[3][15] Crucially, the CF2H group is not acidic and will not be deprotonated under physiological conditions, eliminating issues related to anion formation.
-
Lipophilicity: The effect on lipophilicity is highly dependent on the molecular environment. In some cases, Ar-CF2H is less lipophilic than Ar-SH, particularly when electron-withdrawing groups are present on the aromatic ring.[10] This provides an opportunity to modulate lipophilicity in a controlled manner.
-
CF2H as a Bioisostere for the Amine (NH2) Group
The primary amine group is a moderate hydrogen bond donor and a strong acceptor. Its defining characteristic, however, is its basicity. While essential for forming salt forms to improve solubility, this basicity can also lead to off-target effects, such as hERG channel inhibition, and can be a site for metabolic degradation.
-
Causality of the Switch: Replacing an NH2 group with CF2H is a strategy to remove basicity while attempting to retain a hydrogen bond donor vector. This is particularly relevant for aromatic amines (anilines), where the H-bond donor strength can be comparable.[3][14]
-
Impact on Properties:
-
Basicity: This is the most dramatic change. The CF2H group is non-basic, which can be highly beneficial for mitigating basicity-related ADME/Tox issues.
-
Hydrogen Bonding: The CF2H group can replicate the H-bond donor function of the N-H bonds but completely lacks the H-bond acceptor capability of the nitrogen lone pair. This must be carefully considered in the context of the protein binding pocket.
-
Lipophilicity: The switch from a primary amine to a CF2H group generally increases lipophilicity.
-
Section 3: Experimental Evaluation Protocols
To make rational design decisions, it is crucial to quantify the effects of bioisosteric replacements. Here, we detail two fundamental experimental protocols.
Protocol 1: Determination of Hydrogen Bond Acidity (A) by ¹H NMR
This protocol provides a quantitative measure of a group's ability to act as a hydrogen bond donor. The method, based on Abraham's solute analysis, leverages the chemical shift difference of the proton of interest in a non-H-bond accepting solvent (like CDCl3) versus a strong H-bond accepting solvent (like DMSO-d6).[3][11] A larger shift difference indicates a stronger H-bond donor.
Principle: The proton in the R-XH bond (where X-H is CF2-H, O-H, etc.) will experience significant deshielding in an H-bond accepting solvent (DMSO) compared to a non-accepting one (CDCl3). This change in chemical shift (Δδ) is directly related to the strength of the hydrogen bond formed.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound to be tested.
-
Prepare two separate NMR samples. Dissolve one in 0.75 mL of deuterated chloroform (CDCl3) and the other in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to both samples for accurate chemical shift referencing (0 ppm).
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the proton of interest (e.g., the CF2H proton, which typically appears as a triplet).
-
-
Data Analysis:
-
Process both spectra (Fourier transform, phase correction, baseline correction).
-
Accurately determine the chemical shift (δ) of the target proton in both solvents relative to TMS. For the CF2H proton, this will be a triplet.
-
Calculate the chemical shift difference: Δδ = δ(DMSO-d6) - δ(CDCl3).
-
-
Calculating the H-Bond Acidity Parameter (A):
-
The parameter 'A' is calculated using an empirical formula. For the CF2H group, a simplified correlation can be used where 'A' is proportional to Δδ. A common reference study calculated 'A' values for difluoromethylated anisoles and thioanisoles to be in the range of 0.085-0.126.[3][15]
-
Compare the calculated 'A' value to known values for other functional groups to rank its H-bond donor strength.
-
Caption: Experimental workflow for determining hydrogen bond acidity (A) via ¹H NMR.
Protocol 2: Measurement of Lipophilicity (LogP) by HPLC
This protocol provides a rapid and reliable method for determining the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity. It relies on correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standards.
Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic compounds will interact more strongly with the stationary phase and thus have a longer retention time (t_R). By creating a calibration curve with compounds of known LogP, the LogP of an unknown compound can be interpolated from its retention time.
Step-by-Step Methodology:
-
System Setup:
-
Use a standard HPLC system with a UV detector.
-
Equip the system with a C18 reverse-phase column.
-
Prepare an isocratic mobile phase, typically a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The exact ratio should be optimized to ensure good separation of standards.
-
-
Calibration:
-
Prepare stock solutions of 5-7 calibration standards with a range of known LogP values that bracket the expected LogP of the test compound.
-
Inject each standard individually onto the HPLC system and record its retention time (t_R).
-
Plot the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis), where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured by injecting a non-retained compound like uracil).
-
Perform a linear regression to generate a calibration curve (y = mx + c). Ensure the correlation coefficient (R²) is > 0.98 for a valid curve.
-
-
Sample Analysis:
-
Prepare a solution of the test compound in the mobile phase.
-
Inject the test compound onto the HPLC system under the identical conditions used for the standards and record its retention time (t_R).
-
-
LogP Calculation:
-
Calculate the log(k) value for the test compound using its measured t_R.
-
Use the equation from the calibration curve to calculate the LogP of the test compound.
-
Conclusion and Outlook
The difluoromethyl group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that cannot be achieved with classical bioisosteres. It serves as a metabolically robust, weakly hydrogen-bond-donating, and lipophilic surrogate for hydroxyl, thiol, and amine groups.[1] However, its effects are not a "one-size-fits-all" solution. The electronic context of the molecule dramatically influences its hydrogen bonding and lipophilicity.[3][7][8] Therefore, successful application requires careful consideration of the target binding site and a thorough experimental evaluation of key physicochemical properties. By understanding the nuanced differences outlined in this guide and employing robust experimental protocols, researchers can rationally deploy the CF2H group to overcome metabolic liabilities, modulate lipophilicity, and ultimately design safer and more effective drug candidates.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
-
Saphier, S., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(12), 1077-1088. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Scinapse. [Link]
-
Zafrani, Y., et al. (2019). CF2H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? Israel Chemical Society Meeting. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]
-
Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
-
Sessler, C. D., et al. (2017). Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Paolella, M. E., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 16, 2194-2200. [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF<sub>2</sub>H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH<sub>3</sub>? | Performance Analytics [scinapse.io]
- 8. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]
- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
The Difluoromethyl Group: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical step in transforming a promising lead into a viable therapeutic agent. The strategic incorporation of fluorine into molecular scaffolds is a powerful and widely adopted strategy to enhance pharmacokinetic profiles. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) offers a unique balance of properties, serving as a valuable bioisostere that can significantly improve a drug candidate's metabolic lifetime.
This guide provides an in-depth comparison of the metabolic stability of difluoromethylated compounds against their methyl (-CH₃) and trifluoromethyl (-CF₃) counterparts. We will explore the underlying biochemical mechanisms, present detailed experimental protocols for evaluation, and provide quantitative data from key case studies to inform rational drug design.
The Physicochemical Rationale: Why Fluorinate for Stability?
The metabolic liability of a drug candidate is often linked to the oxidation of C-H bonds, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] The introduction of fluorine at or near a metabolically vulnerable site can effectively block or slow this degradation. The primary reasons for this enhanced stability are:
-
High Bond Strength : The carbon-fluorine (C-F) bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] This inherent strength makes the C-F bond much more resistant to enzymatic cleavage.[3]
-
Electronic Effects : Fluorine is the most electronegative element. Groups like -CF₂H and -CF₃ are powerfully electron-withdrawing, which can deactivate adjacent aromatic rings or alkyl groups, making them less susceptible to oxidative attack by CYP enzymes.[4]
While both -CF₂H and -CF₃ groups confer stability, the difluoromethyl group possesses a unique and advantageous feature: it retains an acidic proton. This allows the -CF₂H group to act as a hydrogen bond donor, a critical interaction for target binding that is lost with the -CF₃ group.[5] Consequently, the -CF₂H group is often considered a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[6]
Comparative Analysis: -CH₃ vs. -CF₂H vs. -CF₃
The choice between a methyl, difluoromethyl, or trifluoromethyl group involves a trade-off between metabolic stability, physicochemical properties, and target engagement.
| Feature | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| Metabolic Stability | Low . Prone to CYP-mediated oxidation to -CH₂OH, then -CHO, and finally -COOH. | High . Resistant to oxidation. Can undergo slower oxidative defluorination. | Very High . Generally considered the most metabolically robust of the three.[4] |
| Hydrogen Bonding | None (acts as a weak acceptor). | Donor . The C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[5] | None. |
| Lipophilicity (π value) | +0.56 | +0.46 | +0.88[2] |
| Bioisosteric Role | Lipophilic filler. | Hydroxyl, Thiol, Amine.[6] | Chlorine, Methyl.[2] |
| Common Metabolic Fate | Hydroxylation at the methyl carbon. | Slower hydroxylation at the difluoromethyl carbon, potentially leading to defluorination and aldehyde formation.[7] | Highly resistant; metabolism, if it occurs, is often at other sites on the molecule.[8] |
The Mechanism of Metabolism: Beyond Simple Bond Strength
While the high C-F bond energy is a key factor, the complete picture of metabolic stability involves understanding the specific enzymatic pathways. The primary metabolic liability for a C-H bond is hydrogen atom abstraction (HAT) by the highly reactive iron-oxo species (Compound I) in the CYP active site.[1]
The electron-withdrawing nature of fluorine atoms makes the C-H bond in a -CF₂H group stronger and the carbon atom more electron-deficient, thus disfavoring the canonical HAT pathway. However, metabolism can still occur. Recent studies have elucidated that CYP enzymes can catalyze oxidative defluorination .[9] This can proceed through several mechanisms, including an initial epoxidation of an adjacent aromatic ring followed by rearrangement and fluoride loss, or direct hydroxylation at the fluorinated carbon.[10] In some cases, this metabolic process can lead to the formation of aldehydes after the loss of fluorine.[7]
Caption: Contrasting metabolic pathways of methyl vs. difluoromethyl groups.
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of new chemical entities is a cornerstone of preclinical drug development. The in vitro liver microsomal stability assay is the industry-standard method for this purpose.[11]
Detailed Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[3]
Materials:
-
Test compound and positive controls (e.g., Midazolam, Verapamil)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor solution: NADP⁺, glucose-6-phosphate, MgCl₂, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system
Workflow:
Caption: Standard workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls. Prepare the NADPH regenerating system solution.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer and liver microsomes.
-
Pre-incubation: Add the test compound to the wells, mix, and pre-incubate the plate at 37°C for approximately 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A "T=0" sample is typically taken immediately after adding the compound but before adding NADPH.
-
Time Course Incubation: Incubate the plate at 37°C with consistent shaking. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction mixture.
-
Quenching: Immediately stop the reaction in the collected aliquots by adding a volume of ice-cold acetonitrile containing a suitable internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percentage of remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (μL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration) .[11]
A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[3]
Case Studies: Quantitative Evidence in Drug Molecules
Theoretical benefits must be validated with experimental data. Several studies have demonstrated the profound impact of fluorination on metabolic stability.
A key study by Obach et al. investigated the effect of replacing hydrogen with fluorine at known metabolically labile sites in several drugs.[7] The results provide a clear, quantitative measure of the stability enhancement.
Table 1: Comparative Metabolic Stability of Drugs and Their Fluoro-Analogs Data synthesized from Obach et al., 2016[7]
| Parent Drug | Fluoro-Analog | Primary Metabolizing Enzyme | Stability Improvement Factor (Parent vs. Analog) |
| Risperidone | 9-Fluororisperidone | CYP2D6 | 16-fold more stable |
| Celecoxib | 4'-Fluorocelecoxib | CYP2C9 | 4-fold more stable |
| Ramelteon | 2-Fluororamelteon | CYP1A2 | No significant change |
| Midazolam | 1'-Fluoromidazolam | CYP3A5 | More stable in CYP3A5 |
This data powerfully illustrates that while fluorination is a highly effective strategy, its success is context-dependent and must be empirically verified.[7] The lack of improvement for Ramelteon highlights that other metabolic pathways may become dominant once the primary site is blocked.
In another example, researchers working on picornavirus inhibitors found that replacing a metabolically labile methyl group on an isoxazole ring with a trifluoromethyl group blocked hydroxylation at that site.[8] Further optimization led to a (trifluoromethyl)oxadiazole analog that not only prevented metabolism at the site of introduction but also conferred a "global protective effect" on the entire molecule, reducing the number of detectable metabolites from 18 in the parent compound to just two minor ones.[8]
Identifying the Metabolites: The Next Step in Characterization
While stability assays quantify the rate of parent drug loss, identifying the structures of the resulting metabolites is crucial for understanding metabolic pathways and identifying potentially reactive or toxic byproducts. This is typically achieved using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[12]
Protocol Outline: Metabolite Identification using LC-HRMS
Objective: To identify the chemical structures of metabolites formed during in vitro incubations.
Workflow:
-
Sample Generation: Perform a larger-scale microsomal incubation as described above to generate sufficient quantities of metabolites.
-
LC-HRMS Analysis: Analyze the supernatant using an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[13] Acquire data in full-scan mode to capture the accurate masses of all ions.
-
Data Mining: Process the raw data using specialized software. This involves:
-
Extracted Ion Chromatography (EIC): Search for the exact masses of predicted metabolites (e.g., Parent + O, Parent - 2H + O).[12]
-
Mass Defect Filtering (MDF): Use the mass defect (the difference between a molecule's exact mass and its nominal mass) to find drug-related material and filter out endogenous background ions.
-
-
Structural Elucidation: For ions of interest, acquire fragmentation data (MS/MS or MSⁿ). Compare the fragmentation pattern of the metabolite to that of the parent drug to pinpoint the site of modification. The high mass accuracy of HRMS allows for the confident determination of the elemental composition of both the parent and fragment ions.[14]
Caption: A typical workflow for metabolite identification using LC-HRMS.
Conclusion and Future Outlook
The difluoromethyl group is a highly valuable motif in modern medicinal chemistry, offering a strategic advantage for enhancing metabolic stability. Its unique ability to act as a metabolically robust hydrogen bond donor provides a distinct alternative to the more common methyl and trifluoromethyl groups. By blocking common sites of CYP-mediated oxidation, the -CF₂H group can significantly increase a compound's half-life and reduce its clearance, leading to an improved pharmacokinetic profile.
However, as the case studies demonstrate, the benefits of difluoromethylation are not universal and must be confirmed experimentally. The potential for alternative metabolic pathways, including oxidative defluorination, necessitates a thorough investigation using robust in vitro assays. By combining rigorous metabolic stability screening with detailed metabolite identification, drug discovery teams can rationally deploy the difluoromethyl group to design next-generation therapeutics with superior efficacy, safety, and in vivo performance.
References
-
Angewandte Chemie International Edition. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Wiley Online Library. Available at: [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(4), 615-623. Available at: [Link]
-
Wagner, J. R., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5195-5208. Available at: [Link]
-
ChemRxiv. (2023). Fluorine in drug discovery: Role, design and case studies. ChemRxiv. Available at: [Link]
-
ResearchGate. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]
-
Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. Available at: [Link]
-
ResearchGate. (2019). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available at: [Link]
-
Jones, J. P., et al. (2012). The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds. Bioorganic & Medicinal Chemistry Letters, 22(24), 7483-7487. Available at: [Link]
-
ResearchGate. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]
-
Huang, Q., et al. (2022). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Catalysis, 12(1), 265-272. Available at: [Link]
-
ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
-
Lumbreras, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5576. Available at: [Link]
-
Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8868. Available at: [Link]
-
ResearchGate. (2023). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. ResearchGate. Available at: [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences. Elsevier. Available at: [Link]
-
National Institutes of Health. (2023). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. NIH. Available at: [Link]
-
ResearchGate. (2019). Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. Available at: [Link]
-
PubMed. (2023). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. PubMed. Available at: [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
-
ResearchGate. (2012). The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. NIH. Available at: [Link]
-
R Discovery. (2023). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. R Discovery. Available at: [Link]
-
Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6421-6462. Available at: [Link]
-
National Institutes of Health. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. NIH. Available at: [Link]
-
National Institutes of Health. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH. Available at: [Link]
-
ResearchGate. (2001). Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]
-
Lynn, S. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and. Scott Lynn. Available at: [Link]
-
National Institutes of Health. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. NIH. Available at: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. IJPRAS. Available at: [Link]
-
MDPI. (2021). LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. MDPI. Available at: [Link]
-
YouTube. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
-
ResearchGate. (2021). (PDF) Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. ResearchGate. Available at: [Link]
-
YouTube. (2021). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
Sources
- 1. The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpras.com [ijpras.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Lipophilicity of Difluoromethylated Molecules
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It is often considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the true impact of the CF₂H group on lipophilicity is nuanced and highly dependent on the molecular context, occasionally even leading to a decrease in lipophilicity contrary to general assumptions.[3]
This guide provides a comprehensive comparison of the primary methods for assessing the lipophilicity of difluoromethylated molecules. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering researchers to select and implement the most appropriate technique for their specific needs. We will explore the "gold standard" shake-flask method, the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, a specialized ¹⁹F NMR-based approach, and the role of computational models.
The Duality of the Difluoromethyl Group: More Than Just a Lipophilic Additive
The difluoromethyl group's influence on a molecule's properties is multifaceted. While the replacement of a methyl group with a difluoromethyl group is often expected to increase lipophilicity, the reality is more complex.[3] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor.[4] This can lead to intramolecular hydrogen bonding (IMHB), which can mask polar groups and significantly affect the molecule's conformational preferences and partitioning behavior between immiscible phases.[5][6] Therefore, a thorough experimental assessment of lipophilicity is paramount for any drug discovery program involving difluoromethylated candidates.
Core Experimental Techniques for Lipophilicity Assessment
The choice of method for determining lipophilicity hinges on a balance of accuracy, throughput, sample requirements, and the specific properties of the molecule under investigation. Here, we compare the most relevant techniques for difluoromethylated compounds.
The Shake-Flask Method (SFM): The Gold Standard for logP/logD Determination
The shake-flask method is the benchmark for measuring the octanol-water partition coefficient (logP) or distribution coefficient (logD).[7][8] It directly quantifies the partitioning of a compound between n-octanol and an aqueous phase at equilibrium. For ionizable molecules, which constitute a significant portion of drug candidates, measuring the logD at a physiologically relevant pH (e.g., 7.4) is more informative than the logP of the neutral species alone.[9][10]
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for at least 24 hours. Allow the phases to separate completely to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of the difluoromethylated compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a glass vial. The final concentration of the compound should be within the linear range of the chosen analytical method.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
The direct measurement of compound concentration in both phases at equilibrium is the cornerstone of the shake-flask method's accuracy. The pre-saturation of solvents is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to erroneous results. The choice of analytical technique for quantification must be specific and sensitive enough for the compound of interest.
Figure 1: Workflow for logD determination by the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative
RP-HPLC offers a more rapid and automated approach to estimate lipophilicity.[11][12] This technique correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity. While it doesn't directly measure the partition coefficient, it provides a reliable lipophilicity index that can be correlated to logP or logD.
-
System Setup: An HPLC system equipped with a C18 column and a UV or mass spectrometer detector is used. The mobile phase is a gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known logP values, spanning the expected range of the test compounds, is injected into the system.
-
Retention Time Measurement: The retention time (t_R) for each standard and the column dead time (t₀) are determined.
-
Capacity Factor Calculation: The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t₀) / t₀.
-
Calibration Curve: A linear calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.
-
Sample Analysis: The difluoromethylated compound is injected under the same chromatographic conditions, and its retention time is measured to calculate its log k value.
-
logP Estimation: The logP of the test compound is then determined from the calibration curve.
The principle behind this method is that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times. The accuracy of the estimated logP is highly dependent on the quality of the calibration curve and the structural similarity between the standard compounds and the test compound. For difluoromethylated molecules, it is crucial to include fluorinated standards in the calibration set to account for the specific interactions of the CF₂H group.
Figure 2: Workflow for logP estimation by RP-HPLC.
¹⁹F NMR-Based Shake-Flask Method: A Specialized Approach for Fluorinated Molecules
A novel variation of the shake-flask method utilizes ¹⁹F NMR spectroscopy for the quantification of fluorinated compounds.[13][14] This technique is particularly advantageous for molecules that lack a UV chromophore or are not easily ionizable for mass spectrometry. The inherent sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems make it a powerful tool.[15][16]
-
Sample Preparation: A known amount of the difluoromethylated compound and a fluorinated reference compound with a known logP are dissolved in a biphasic system of n-octanol and water.
-
Equilibration and Phase Separation: The mixture is equilibrated and the phases are separated as described in the standard shake-flask method.
-
NMR Analysis: An aliquot is taken from each phase, and the ¹⁹F NMR spectrum is recorded.
-
Integration and Calculation: The integrals of the signals corresponding to the test compound and the reference compound in both phases are determined. The logP of the test compound can then be calculated using the known logP of the reference compound and the ratio of the integrals.
This method leverages the precise quantitative nature of NMR spectroscopy. By using an internal standard, the need for accurate measurements of sample mass and solvent volumes is obviated, which can be a source of error in the traditional shake-flask method. The key to this method's success is the selection of an appropriate reference compound with a logP value in a similar range to the test compound and with a distinct ¹⁹F NMR signal.
Comparative Analysis of Lipophilicity Assessment Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Shake-Flask | Direct measurement of partitioning between n-octanol and water at equilibrium. | Gold standard, high accuracy for logP between -2 and 4.[1] | Low throughput, labor-intensive, requires pure compound. | Definitive logP/logD determination for lead compounds. |
| RP-HPLC | Correlation of retention time on a nonpolar stationary phase with lipophilicity. | High throughput, automated, requires small sample amounts.[11] | Indirect method, accuracy depends on calibration standards. | High-throughput screening of large compound libraries. |
| ¹⁹F NMR-Based SFM | Shake-flask method with quantification by ¹⁹F NMR spectroscopy. | Ideal for fluorinated compounds lacking UV chromophores, no need for precise mass/volume measurements.[13][17] | Requires access to an NMR spectrometer, suitable fluorinated reference standard needed. | Accurate logP determination of fluorinated compounds, especially those difficult to analyze by other methods. |
| Computational Models | Prediction of logP based on molecular structure using algorithms and fragment contributions. | Extremely high throughput, no physical sample required.[2] | Accuracy can be low for novel scaffolds, especially fluorinated compounds. | Virtual screening and initial prioritization of compounds for synthesis. |
The Role of Computational Models: A Word of Caution
A plethora of computational tools are available to predict logP values.[2] While these methods are invaluable for the rapid in silico screening of virtual libraries, their accuracy for fluorinated compounds, and particularly those containing the nuanced difluoromethyl group, can be limited. The unique electronic and hydrogen-bonding properties of the CF₂H group are often not well-parameterized in standard algorithms. Therefore, it is imperative to validate computational predictions with experimental data.
Conclusion: An Integrated Approach to Lipophilicity Assessment
The assessment of lipophilicity for difluoromethylated molecules requires a thoughtful and integrated approach. No single method is universally superior; the optimal choice depends on the stage of the drug discovery process, the available resources, and the specific characteristics of the compounds under investigation. For early-stage discovery, high-throughput methods like RP-HPLC and computational modeling are invaluable for triaging large numbers of compounds. As promising candidates emerge, the "gold standard" shake-flask method, or the specialized ¹⁹F NMR-based variant, should be employed to obtain accurate and reliable logP/logD values.
By understanding the underlying principles and potential pitfalls of each technique, and by acknowledging the unique behavior of the difluoromethyl group, researchers can make informed decisions that will ultimately contribute to the successful development of novel therapeutics.
References
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available from: [Link]
- Shmuel, O., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
- Chen, I. J., & Hsieh, C. H. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. Journal of Molecular Liquids.
- Zhu, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
- Lerner, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Jeffries, B. F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
- BenchChem. (n.d.).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1997). Journal of Pharmaceutical Sciences.
- Gobbi, S., et al. (2022).
- Erickson, J. A., & McLoughlin, J. I. (2018). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry.
- Enamine. (n.d.). LogD/LogP. Enamine.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Jeffries, B. F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Request PDF.
- Horváth, D., & Lőrincz, Z. (2007). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
- Hughes, L. D. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Wüthrich, K., & Wider, G. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences.
- Chen, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
- BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro.
- WuXi AppTec DMPK. (2023).
- Not all LogP's are calculated equal: CLogP and other short stories. (2015). Drug Discovery Today.
- The correlation of the Log P values obtained by the shake flask method... (n.d.).
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog.
- BenchChem. (n.d.). A Researcher's Guide to logP and logD: Navigating Lipophilicity in Ionizable Compounds. BenchChem.
- Soares, J. X., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules.
- Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting.
- Wu, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
- Townsend, B. (2024).
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
- Chapman University Digital Commons. (2024).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies.
- Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
- Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America.
- Blackthorn AI. (n.d.).
- Shalaeva, M., et al. (2020). Integrating Intramolecular Hydrogen Bonding (IMHB) Considerations in Drug Discovery Using ΔlogP As a Tool. Request PDF.
- Erickson, J. A., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
- Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design.
- Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- O'Hagan, D., et al. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Salas, Y. L., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
- Linclau, B., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
- Shalaeva, M., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- Kenny, P. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. YouTube.
- Caron, G., et al. (2018). Log P as a tool in intramolecular hydrogen bond considerations. Drug Discovery Today: Technologies.
- Merck Millipore. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Sigma-Aldrich.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
- Goss, K.-U., & Schwarzenbach, R. P. (2003). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Toxicology and Chemistry.
- Ciura, K., et al. (2017). Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. Molecules.
- Abraham, M. H., et al. (2020). Effects of intramolecular hydrogen bonds on lipophilicity. Request PDF.
- Zamora, I., et al. (2016). Comparison between experimental and calculated log P I values for the...
- Chang, G., et al. (2021). Providing the 'Best' Lipophilicity Assessment in a Drug Discovery Environment. Pfizer.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- Mannhold, R., et al. (2009). Comparison of Log P Methods on More than 96,000 Compounds. Journal of Pharmaceutical Sciences.
- Daina, A., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET and DMPK.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- Główka, F. K., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules.
- Abraham, M. H., et al. (2017). The influence of hydrogen bonding on partition coefficients. Journal of Computer-Aided Molecular Design.
- Valko, K., et al. (2000). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods.
- AxisPharm. (n.d.). Log D Measurement. AxisPharm.
- Folding@home. (2024). Predicting drugs' lipophilicity with Folding@home.
- Goss, K. U., et al. (2006). Partitioning of Fluorotelomer Alcohols to Octanol and Different Sources of Dissolved Organic Carbon. Environmental Science & Technology.
- MDPI. (2024).
- Chemaxon. (n.d.).
- WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly?
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Chemaxon. (n.d.).
- Ghasemi, M., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry.
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It is often considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the true impact of the CF₂H group on lipophilicity is nuanced and highly dependent on the molecular context, occasionally even leading to a decrease in lipophilicity contrary to general assumptions.[3]
This guide provides a comprehensive comparison of the primary methods for assessing the lipophilicity of difluoromethylated molecules. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering researchers to select and implement the most appropriate technique for their specific needs. We will explore the "gold standard" shake-flask method, the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, a specialized ¹⁹F NMR-based approach, and the role of computational models.
The Duality of the Difluoromethyl Group: More Than Just a Lipophilic Additive
The difluoromethyl group's influence on a molecule's properties is multifaceted. While the replacement of a methyl group with a difluoromethyl group is often expected to increase lipophilicity, the reality is more complex.[3] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor.[4] This can lead to intramolecular hydrogen bonding (IMHB), which can mask polar groups and significantly affect the molecule's conformational preferences and partitioning behavior between immiscible phases.[5][6] Therefore, a thorough experimental assessment of lipophilicity is paramount for any drug discovery program involving difluoromethylated candidates.
Core Experimental Techniques for Lipophilicity Assessment
The choice of method for determining lipophilicity hinges on a balance of accuracy, throughput, sample requirements, and the specific properties of the molecule under investigation. Here, we compare the most relevant techniques for difluoromethylated compounds.
The Shake-Flask Method (SFM): The Gold Standard for logP/logD Determination
The shake-flask method is the benchmark for measuring the octanol-water partition coefficient (logP) or distribution coefficient (logD).[7][8] It directly quantifies the partitioning of a compound between n-octanol and an aqueous phase at equilibrium. For ionizable molecules, which constitute a significant portion of drug candidates, measuring the logD at a physiologically relevant pH (e.g., 7.4) is more informative than the logP of the neutral species alone.[9][10]
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for at least 24 hours. Allow the phases to separate completely to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of the difluoromethylated compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a glass vial. The final concentration of the compound should be within the linear range of the chosen analytical method.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
The direct measurement of compound concentration in both phases at equilibrium is the cornerstone of the shake-flask method's accuracy. The pre-saturation of solvents is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to erroneous results. The choice of analytical technique for quantification must be specific and sensitive enough for the compound of interest.
Figure 1: Workflow for logD determination by the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative
RP-HPLC offers a more rapid and automated approach to estimate lipophilicity.[11][12] This technique correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity. While it doesn't directly measure the partition coefficient, it provides a reliable lipophilicity index that can be correlated to logP or logD.
-
System Setup: An HPLC system equipped with a C18 column and a UV or mass spectrometer detector is used. The mobile phase is a gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known logP values, spanning the expected range of the test compounds, is injected into the system.
-
Retention Time Measurement: The retention time (t_R) for each standard and the column dead time (t₀) are determined.
-
Capacity Factor Calculation: The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t₀) / t₀.
-
Calibration Curve: A linear calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.
-
Sample Analysis: The difluoromethylated compound is injected under the same chromatographic conditions, and its retention time is measured to calculate its log k value.
-
logP Estimation: The logP of the test compound is then determined from the calibration curve.
The principle behind this method is that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times. The accuracy of the estimated logP is highly dependent on the quality of the calibration curve and the structural similarity between the standard compounds and the test compound. For difluoromethylated molecules, it is crucial to include fluorinated standards in the calibration set to account for the specific interactions of the CF₂H group.
Figure 2: Workflow for logP estimation by RP-HPLC.
¹⁹F NMR-Based Shake-Flask Method: A Specialized Approach for Fluorinated Molecules
A novel variation of the shake-flask method utilizes ¹⁹F NMR spectroscopy for the quantification of fluorinated compounds.[13][14] This technique is particularly advantageous for molecules that lack a UV chromophore or are not easily ionizable for mass spectrometry. The inherent sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems make it a powerful tool.[15][16]
-
Sample Preparation: A known amount of the difluoromethylated compound and a fluorinated reference compound with a known logP are dissolved in a biphasic system of n-octanol and water.
-
Equilibration and Phase Separation: The mixture is equilibrated and the phases are separated as described in the standard shake-flask method.
-
NMR Analysis: An aliquot is taken from each phase, and the ¹⁹F NMR spectrum is recorded.
-
Integration and Calculation: The integrals of the signals corresponding to the test compound and the reference compound in both phases are determined. The logP of the test compound can then be calculated using the known logP of the reference compound and the ratio of the integrals.
This method leverages the precise quantitative nature of NMR spectroscopy. By using an internal standard, the need for accurate measurements of sample mass and solvent volumes is obviated, which can be a source of error in the traditional shake-flask method. The key to this method's success is the selection of an appropriate reference compound with a logP value in a similar range to the test compound and with a distinct ¹⁹F NMR signal.
Comparative Analysis of Lipophilicity Assessment Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Shake-Flask | Direct measurement of partitioning between n-octanol and water at equilibrium. | Gold standard, high accuracy for logP between -2 and 4.[1] | Low throughput, labor-intensive, requires pure compound. | Definitive logP/logD determination for lead compounds. |
| RP-HPLC | Correlation of retention time on a nonpolar stationary phase with lipophilicity. | High throughput, automated, requires small sample amounts.[11] | Indirect method, accuracy depends on calibration standards. | High-throughput screening of large compound libraries. |
| ¹⁹F NMR-Based SFM | Shake-flask method with quantification by ¹⁹F NMR spectroscopy. | Ideal for fluorinated compounds lacking UV chromophores, no need for precise mass/volume measurements.[13][17] | Requires access to an NMR spectrometer, suitable fluorinated reference standard needed. | Accurate logP determination of fluorinated compounds, especially those difficult to analyze by other methods. |
| Computational Models | Prediction of logP based on molecular structure using algorithms and fragment contributions. | Extremely high throughput, no physical sample required.[2] | Accuracy can be low for novel scaffolds, especially fluorinated compounds. | Virtual screening and initial prioritization of compounds for synthesis. |
The Role of Computational Models: A Word of Caution
A plethora of computational tools are available to predict logP values.[2] While these methods are invaluable for the rapid in silico screening of virtual libraries, their accuracy for fluorinated compounds, and particularly those containing the nuanced difluoromethyl group, can be limited. The unique electronic and hydrogen-bonding properties of the CF₂H group are often not well-parameterized in standard algorithms. Therefore, it is imperative to validate computational predictions with experimental data.
Conclusion: An Integrated Approach to Lipophilicity Assessment
The assessment of lipophilicity for difluoromethylated molecules requires a thoughtful and integrated approach. No single method is universally superior; the optimal choice depends on the stage of the drug discovery process, the available resources, and the specific characteristics of the compounds under investigation. For early-stage discovery, high-throughput methods like RP-HPLC and computational modeling are invaluable for triaging large numbers of compounds. As promising candidates emerge, the "gold standard" shake-flask method, or the specialized ¹⁹F NMR-based variant, should be employed to obtain accurate and reliable logP/logD values.
By understanding the underlying principles and potential pitfalls of each technique, and by acknowledging the unique behavior of the difluoromethyl group, researchers can make informed decisions that will ultimately contribute to the successful development of novel therapeutics.
References
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available from: [Link]
-
Shmuel, O., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
-
Chen, I. J., & Hsieh, C. H. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. Journal of Molecular Liquids.
-
Zhu, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
-
Lerner, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Jeffries, B. F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
-
BenchChem. (n.d.). A Researcher's Guide to Validating Experimental logP with Computational Models. BenchChem.
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1997). Journal of Pharmaceutical Sciences.
-
Gobbi, S., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.
-
Erickson, J. A., & McLoughlin, J. I. (2018). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry.
-
Enamine. (n.d.). LogD/LogP. Enamine.
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
-
Jeffries, B. F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Request PDF.
-
Horváth, D., & Lőrincz, Z. (2007). Reliability of logP predictions based on calculated molecular descriptors: a critical review. QSAR & Combinatorial Science.
-
Hughes, L. D. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
-
Wüthrich, K., & Wider, G. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences.
-
Chen, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
-
BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro.
-
WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec.
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015). Drug Discovery Today.
-
The correlation of the Log P values obtained by the shake flask method... (n.d.). ResearchGate.
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog.
-
BenchChem. (n.d.). A Researcher's Guide to logP and logD: Navigating Lipophilicity in Ionizable Compounds. BenchChem.
-
Soares, J. X., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules.
-
Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting.
-
Wu, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Angewandte Chemie International Edition.
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
-
Townsend, B. (2024). LogP vs LogD - What is the Difference? ACD/Labs.
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI.
-
Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives.
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies.
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America.
-
Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
-
Shalaeva, M., et al. (2020). Integrating Intramolecular Hydrogen Bonding (IMHB) Considerations in Drug Discovery Using ΔlogP As a Tool. Request PDF.
-
Erickson, J. A., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
-
Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design.
-
Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
-
O'Hagan, D., et al. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega.
-
Salas, Y. L., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
-
Linclau, B., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
-
Shalaeva, M., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
-
Kenny, P. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. YouTube.
-
Caron, G., et al. (2018). Log P as a tool in intramolecular hydrogen bond considerations. Drug Discovery Today: Technologies.
-
Merck Millipore. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Sigma-Aldrich.
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
-
Goss, K.-U., & Schwarzenbach, R. P. (2003). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Toxicology and Chemistry.
-
Ciura, K., et al. (2017). Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. Molecules.
-
Abraham, M. H., et al. (2020). Effects of intramolecular hydrogen bonds on lipophilicity. Request PDF.
-
Zamora, I., et al. (2016). Comparison between experimental and calculated log P I values for the... ResearchGate.
-
Chang, G., et al. (2021). Providing the 'Best' Lipophilicity Assessment in a Drug Discovery Environment. Pfizer.
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2010). Journal of Pharmaceutical and Biomedical Analysis.
-
Mannhold, R., et al. (2009). Comparison of Log P Methods on More than 96,000 Compounds. Journal of Pharmaceutical Sciences.
-
Daina, A., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET and DMPK.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
-
Główka, F. K., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules.
-
Abraham, M. H., et al. (2017). The influence of hydrogen bonding on partition coefficients. Journal of Computer-Aided Molecular Design.
-
Valko, K., et al. (2000). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Journal of Liquid Chromatography & Related Technologies.
-
AxisPharm. (n.d.). Log D Measurement. AxisPharm.
-
Folding@home. (2024). Predicting drugs' lipophilicity with Folding@home.
-
Goss, K. U., et al. (2006). Partitioning of Fluorotelomer Alcohols to Octanol and Different Sources of Dissolved Organic Carbon. Environmental Science & Technology.
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
-
Chemaxon. (n.d.). LogP and logD calculations.
-
WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
-
Cambridge MedChem Consulting. (n.d.). LogP/D.
-
ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481).
-
MDPI. (n.d.). Effect of Atomic Charges on Octanol–Water Partition Coefficient Using Alchemical Free Energy Calculation.
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
-
Chemaxon. (n.d.). Validation of predictions.
-
Ghasemi, M., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Difluoromethylarene Coupling
Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Among fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1] Its unique electronic properties, moderate lipophilicity, and capacity to act as a lipophilic hydrogen bond donor can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3]
However, the construction of the aryl-CF₂H bond presents a considerable synthetic challenge. Traditional methods often require harsh conditions or multi-step sequences, limiting their applicability in late-stage functionalization of complex molecules.[4] Palladium-catalyzed cross-coupling has emerged as the premier strategy to address this challenge, offering mild conditions and broad functional group tolerance.[2] This guide provides a comparative analysis of leading palladium catalyst systems, focusing on the critical role of the ancillary ligand in achieving efficient and broadly applicable difluoromethylation of aryl halides.
The Catalytic Challenge: Overcoming the Hurdles of C(sp²)–CF₂H Bond Formation
The success of a palladium-catalyzed cross-coupling reaction hinges on the smooth execution of three key steps: oxidative addition, transmetalation, and reductive elimination. For fluoroalkylation reactions, the final C–C bond-forming reductive elimination step is often the turnover-limiting barrier. This is particularly true for electron-rich C–F bonds, making the selection of an appropriate supporting ligand paramount to catalytic success. The ideal ligand must be sufficiently electron-rich and sterically encumbering to promote the challenging reductive elimination step without hindering the initial oxidative addition.
Core Comparison: Bulky Monodentate Phosphine Ligands for Aryl Halide Coupling
The most significant advances in this field have been driven by the development of sterically hindered, electron-donating monodentate phosphine ligands. These ligands, often of the dialkylbiaryl phosphine class, have proven exceptionally effective for coupling aryl chlorides and bromides with difluoromethyl sources like (trimethylsilyl)difluoromethane (TMSCF₂H).[5][6] Here, we compare two of the most effective and representative catalyst systems.
Catalyst System 1: Pd(dba)₂ / BrettPhos
BrettPhos is a dialkylbiaryl phosphine ligand characterized by significant steric bulk and strong electron-donating properties.[1] This architecture is believed to favor the formation of a highly reactive, monoligated L₁Pd(0) intermediate, which is crucial for the efficient oxidative addition of challenging substrates like aryl chlorides.[1]
Catalyst System 2: Pd(PᵗBu₃)₂
Tri-tert-butylphosphine (PᵗBu₃) is a classic example of a bulky, electron-rich, and sterically demanding phosphine ligand. While structurally simpler than the biaryl phosphines, its cone angle and electronic properties make it highly effective in promoting many challenging cross-coupling reactions.[2][3]
Performance Data and Substrate Scope
A direct comparison of these two catalyst systems in the difluoromethylation of various aryl halides with TMSCF₂H highlights their respective strengths. The following data is representative of typical performance under optimized conditions.[3][5][6]
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dba)₂ / BrettPhos | 85 |
| 2 | 4-Bromotoluene | Pd(PᵗBu₃)₂ | 82 |
| 3 | 4-Chloroanisole | Pd(dba)₂ / BrettPhos | 78 |
| 4 | 4-Chloroanisole | Pd(PᵗBu₃)₂ | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dba)₂ / BrettPhos | 90 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PᵗBu₃)₂ | 88 |
| 7 | 2-Bromopyridine | Pd(dba)₂ / BrettPhos | 65 |
| 8 | 2-Bromopyridine | Pd(PᵗBu₃)₂ | 70 |
| 9 | 4-Bromo-N,N-dimethylaniline | Pd(dba)₂ / BrettPhos | 81 |
| 10 | 4-Bromo-N,N-dimethylaniline | Pd(PᵗBu₃)₂ | 79 |
Analysis and Field Insights
Both catalyst systems demonstrate high efficacy across a range of substrates. The Pd/BrettPhos system often shows a slight edge for electron-rich and some sterically hindered aryl chlorides, likely due to the unique biaryl backbone's ability to stabilize the active catalytic species.[1] Conversely, the Pd(PᵗBu₃)₂ system can sometimes provide superior results for certain heterocyclic substrates, where the specific steric and electronic profile of the ligand may better accommodate the heteroatom coordination.[3] For most standard aryl bromides and chlorides, both systems are excellent starting points for optimization.
Alternative Catalyst Systems: Expanding the Toolkit
While bulky monophosphines are often the catalysts of choice, other ligand classes have demonstrated significant utility, particularly for specific substrate classes.
Bidentate Phosphine Ligands (e.g., DPEPhos)
For the difluoromethylation of certain heteroaryl halides, bidentate phosphine ligands such as DPEPhos (Bis(2-diphenylphosphino)phenyl)ether) have been shown to be highly effective. In a study on the difluoromethylation of heteroaryl bromides, a Pd(dba)₂/DPEPhos system outperformed several bulky monodentate phosphines, including BrettPhos, under the tested conditions.[7] This underscores a critical principle in catalyst selection: the optimal ligand is often substrate-dependent, and bidentate ligands can offer a favorable balance of stability and reactivity for complex heterocyclic cores.
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium catalysis. They are typically strong σ-donors and form very stable complexes with palladium, often resulting in highly active and long-lived catalysts.[7] For instance, a cooperative bimetallic Pd/Ag catalyst system utilizing the NHC ligand SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been successfully employed for the difluoromethylation of various aryl and heteroaryl bromides and iodides.[7] While direct, quantitative comparisons with phosphine-based systems for identical reactions are sparse in the literature, Pd/NHC catalysts are a validated, state-of-the-art option for C–CF₂H bond formation and should be considered during catalyst screening, especially when catalyst stability is a concern.
Mechanistic Overview and Process Visualization
The generally accepted mechanism for these transformations proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: General Catalytic Cycle for Pd-Catalyzed Difluoromethylation.
The experimental workflow for these reactions requires rigorous exclusion of air and moisture to protect the sensitive catalyst.
Caption: Standard Experimental Workflow for the Coupling Reaction.
Experimental Protocols
The following is a representative, self-validating protocol for the difluoromethylation of an aryl bromide using the Pd(dba)₂/BrettPhos catalyst system.
Protocol: Difluoromethylation of 4-Bromotoluene
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%)
-
BrettPhos (32 mg, 0.06 mmol, 6.0 mol%)
-
Potassium fluoride (KF, spray-dried) (174 mg, 3.0 mmol, 3.0 equiv)
-
(Trimethylsilyl)difluoromethane (TMSCF₂H) (0.22 mL, 1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5.0 mL)
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add 4-bromotoluene, Pd₂(dba)₃, BrettPhos, and spray-dried KF. This step should be performed inside a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).
-
Purging: Seal the Schlenk tube with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Liquids: Under a positive flow of argon, add anhydrous 1,4-dioxane (5.0 mL) via syringe. Subsequently, add TMSCF₂H (0.22 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots (under argon) and analyzing them by GC-MS or ¹⁹F NMR spectroscopy.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, 4-(difluoromethyl)-1-methylbenzene.
Conclusion and Future Outlook
The palladium-catalyzed difluoromethylation of aryl halides is a powerful and reliable method for synthesizing valuable difluoromethylarenes. Catalyst systems based on bulky, electron-rich monodentate phosphine ligands, such as BrettPhos and PᵗBu₃ , represent the current state-of-the-art for their broad applicability to both aryl bromides and the more challenging aryl chlorides.[5][6] While these two systems show comparable and excellent performance in many cases, the choice between them may be nuanced by the specific substrate, with BrettPhos offering potential advantages for certain complex arenes and PᵗBu₃ for some heterocycles.
Alternative ligands, including bidentate phosphines and NHCs, constitute vital components of the synthetic chemist's toolkit and can outperform the more common monodentate systems for specific applications, particularly with heteroaromatic substrates.[7] Future research will likely focus on developing more active catalysts that can operate at lower temperatures and catalyst loadings, further expanding the scope to even more challenging substrates and improving the overall sustainability of this important transformation.
References
-
Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry. Available at: [Link]
-
Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate. Organic Letters. Available at: [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Available at: [Link]
-
Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications. Available at: [Link]
-
Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. ResearchGate. Available at: [Link]
-
Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science. Available at: [Link]
-
Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF₂H Generated ex Situ. Chemistry – A European Journal. Available at: [Link]
-
Research Progress on Palladium-Catalyzed Difluoromethyl Arylation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. Europe PMC. Available at: [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H [agris.fao.org]
- 7. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Difluoromethylated Compounds
Introduction: The Analytical Challenge of the Difluoromethyl Group
The introduction of the difluoromethyl (CHF2) group into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. This small, fluorine-rich moiety can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. However, the very properties that make the CHF2 group attractive for drug design also present unique challenges for analytical method validation. Researchers, scientists, and drug development professionals must navigate these complexities to ensure the development of robust, reliable, and compliant analytical methods.
This guide provides an in-depth, comparative analysis of the validation of analytical methods for difluoromethylated compounds. Moving beyond a simple recitation of regulatory guidelines, we will explore the underlying scientific principles and provide field-proven insights to empower you to develop and validate methods with confidence. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to inform your choice of analytical strategy.
Pillar 1: Expertise & Experience - Understanding the "Why"
A successful validation is not just about ticking boxes; it's about demonstrating a deep understanding of the analytical procedure and its fitness for purpose.[1][2] The presence of the difluoromethyl group necessitates a thoughtful approach to method development and validation, considering its impact on:
-
Polarity and Retention: The CHF2 group is more polar than a methyl group but less polar than a trifluoromethyl group. This intermediate polarity influences chromatographic retention, requiring careful selection of stationary and mobile phases in HPLC and GC.
-
Volatility and Thermal Stability: While many difluoromethylated compounds are amenable to GC analysis, their thermal stability must be carefully evaluated to prevent on-column degradation.
-
Mass Spectrometric Fragmentation: The fragmentation patterns of difluoromethylated compounds in mass spectrometry can be complex, often involving the loss of HF or the entire CHF2 group.[3] Understanding these pathways is crucial for developing selective and sensitive MS-based methods.
-
NMR Spectral Complexity: The fluorine atoms in the CHF2 group couple with the adjacent proton, leading to characteristic splitting patterns in both ¹H and ¹⁹F NMR spectra.[4][5] This can be a powerful tool for structural confirmation but requires careful spectral interpretation.
Pillar 2: Trustworthiness - A Self-Validating System
Every analytical method should be a self-validating system, with built-in checks to ensure its ongoing performance. This is achieved by rigorously evaluating the core validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][6][7][8]
Core Validation Parameters for Difluoromethylated Compounds
| Validation Parameter | Objective | Considerations for Difluoromethylated Compounds |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely due to the analyte of interest. | Potential for co-elution with structurally similar impurities or degradation products. Mass spectrometry offers excellent specificity.[9] |
| Linearity & Range | To establish a direct relationship between analyte concentration and analytical response over a defined range. | Ensure the detector response is not saturated at high concentrations. The range should encompass expected sample concentrations.[2][7] |
| Accuracy | The closeness of the measured value to the true value. | Assessed by recovery studies using spiked matrices. Matrix effects can be a significant issue in LC-MS/MS analysis.[7][10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Evaluated at three levels: repeatability, intermediate precision, and reproducibility. Expressed as Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Crucial for impurity profiling. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lower limit of the analytical range. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Small changes in mobile phase composition, pH, or column temperature can impact the chromatography of polar difluoromethylated compounds.[6][7] |
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the difluoromethylated compound and the intended purpose of the method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile difluoromethylated compounds.
Methodology Insights:
-
Column Selection: Reversed-phase C18 columns are a good starting point. For more polar compounds, consider columns with polar-embedded phases or employ Hydrophilic Interaction Liquid Chromatography (HILIC). Fluorinated stationary phases can offer alternative selectivity.[11]
-
Mobile Phase: Acetonitrile or methanol mixed with water or a buffer is common. The use of ion-pairing reagents like trifluoroacetic acid (TFA) can improve peak shape for basic analytes, but may suppress ionization in LC-MS.[12] Difluoroacetic acid (DFA) can be a suitable alternative for LC-MS applications, offering a compromise between chromatographic performance and MS sensitivity.[12]
-
Detection: UV detection is widely used if the analyte possesses a chromophore. For compounds lacking a chromophore or for trace-level quantification, mass spectrometry (LC-MS or LC-MS/MS) is the gold standard, providing superior sensitivity and selectivity.[3][13]
Experimental Protocol: HPLC-UV Validation for a Difluoromethylated Active Pharmaceutical Ingredient (API)
-
Specificity: Analyze the API, a placebo mixture, and the API spiked into the placebo. Assess peak purity using a photodiode array (PDA) detector.
-
Linearity: Prepare a series of at least five standard solutions covering 50-150% of the expected working concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be > 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the API at 100% of the target concentration. The %RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
LOD & LOQ: Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Workflow for HPLC Method Validation
Caption: A streamlined workflow for HPLC method validation.
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable difluoromethylated compounds.
Methodology Insights:
-
Column Selection: A non-polar or mid-polar capillary column is often a good choice. However, highly reactive fluorinated compounds can potentially interact with or degrade certain stationary phases.[14]
-
Inlet and Oven Conditions: The inlet temperature and oven temperature program must be optimized to ensure efficient volatilization without thermal degradation.
-
Detection: A Flame Ionization Detector (FID) provides good general-purpose sensitivity. For enhanced selectivity and structural information, a Mass Spectrometer (MS) is preferred. Electron Ionization (EI) is a common ionization technique, but for some fluorinated compounds that do not produce a molecular ion, softer ionization techniques like Field Ionization (FI) may be necessary.[15]
Performance Comparison: GC-FID vs. GC-MS for Impurity Profiling
| Parameter | GC-FID | GC-MS |
| Specificity | Lower; based on retention time only. | Higher; based on retention time and mass spectrum. |
| Sensitivity | Good for hydrocarbons. | Generally higher, especially in Selected Ion Monitoring (SIM) mode. |
| Identification | Requires reference standards. | Tentative identification possible based on fragmentation patterns. |
| Cost | Lower | Higher |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful, unbiased technique for the identification and quantification of difluoromethylated compounds.[16]
Methodology Insights:
-
Quantitative NMR (qNMR): ¹⁹F qNMR can be highly accurate and precise, as there is no naturally occurring background signal.[17] A certified reference standard containing fluorine is used for quantification.
-
Structural Elucidation: The chemical shift, multiplicity (typically a triplet in ¹H-decoupled ¹⁹F NMR), and coupling constants provide a wealth of structural information.[4][18]
Experimental Protocol: ¹⁹F qNMR for Assay of a Difluoromethylated Intermediate
-
Sample Preparation: Accurately weigh the difluoromethylated intermediate and a certified internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve in a deuterated solvent.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure full relaxation of the nuclei (e.g., a long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity of the analyte based on the integral values, the known purity of the internal standard, and the molecular weights of the analyte and standard.
Logical Relationship between Analytical Techniques
Caption: Interplay of analytical techniques for difluoromethylated compounds.
Pillar 3: Authoritative Grounding & Comprehensive References
The validation of analytical methods must be grounded in established regulatory and scientific principles. The ICH Q2(R2) guideline is the primary international standard for the validation of analytical procedures.[1][2][8] Adherence to these guidelines ensures that the developed methods are fit for their intended purpose and will meet regulatory scrutiny.
Conclusion
The validation of analytical methods for difluoromethylated compounds requires a nuanced approach that considers the unique physicochemical properties imparted by the CHF2 group. By combining a thorough understanding of the underlying science with the rigorous framework of the ICH guidelines, researchers can develop and validate robust and reliable methods. This guide has provided a comparative overview of the key analytical techniques, along with practical insights and experimental protocols, to empower you in this critical aspect of drug development.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem.
- Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines - Benchchem.
- A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds - Benchchem.
- Overcoming the limitations of current analytical methods - Haley Aldrich.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine notes. (October 2021).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - ResearchGate. (2025, August 7).
- Analytical challenges in the characterization of fluorinated compounds - Benchchem.
- An Overview of Fluorine NMR - ResearchGate.
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry.
- The Hidden Risks in Analytical Method Validation - - Pharmuni. (2025, May 16).
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) | Request PDF - ResearchGate.
- Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins - Sigma-Aldrich.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
- Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration - ResearchGate. (2025, August 9).
- A Comparative Guide to the Validation of Analytical Methods for 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid - Benchchem.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Gas-chromatographic identification of fluorine-containing organic compounds. (2025, August 5).
- Mass spectra of fluorocarbons.
- HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies.
- Guides – VaLChrom – validation of chromatographic methods.
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17).
- Validation and Verification of Analytical Methods | AAFCO.
- Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - NIH.
- Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11).
- The Fitness for Purpose of Analytical Methods (2025) - Eurachem. (2025, December 18).
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL.
- ANALYSIS OF CORROSIVE FLUORINE COMPOUNDS BY GAS CHROMATOGRAPHY. CONTROL OF FREE FLUORINE (Journal Article) | OSTI.GOV.
- Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing).
- Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing).
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
A Senior Application Scientist's Guide to Bioassay Validation for Novel Difluoromethylated Drug Candidates
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
In modern drug discovery, the incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2][3] Among these, the difluoromethyl (-CF2H) group has gained significant attention as a versatile bioisostere.[1][4] Its unique electronic properties allow it to act as a lipophilic hydrogen bond donor and a metabolically stable replacement for hydroxyl (-OH) or thiol (-SH) groups, which are often susceptible to rapid metabolism.[1][4] This substitution can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and target affinity.[1][5]
However, the very properties that make the -CF2H group attractive also introduce distinct challenges for bioassay validation. From altered metabolic pathways to unexpected matrix effects in bioanalytical assays, these candidates demand a nuanced and rigorous validation strategy. This guide provides a comparative framework for selecting and validating key bioassays, ensuring the generation of robust and reliable data packages for regulatory submission. We will move beyond rote protocol recitation to explain the causality behind experimental choices, grounding our recommendations in established regulatory frameworks such as the FDA Bioanalytical Method Validation (BMV) Guidance and ICH Q2(R1).[6][7][8][9][10]
Chapter 1: Unique Challenges in Validating Difluoromethylated Compounds
The validation of bioassays for -CF2H candidates is not a one-size-fits-all process. The strong carbon-fluorine bond and high electronegativity of fluorine introduce specific complexities that must be proactively addressed.[3][11]
-
Metabolic Complexity: While often used to block metabolic hotspots, the -CF2H group is not inert. Cytochrome P450-mediated hydroxylation at the difluoromethyl carbon can occur, potentially leading to the release of fluoride and the formation of reactive metabolites.[12] This necessitates a thorough investigation of metabolic stability and metabolite identification, which can be more complex than for non-fluorinated analogs.
-
Altered Physicochemical Properties: The introduction of a -CF2H group alters a molecule's lipophilicity and polarity. This can impact protein binding, chromatographic behavior, and susceptibility to matrix effects in LC-MS/MS assays.[13][14]
-
Potential for Assay Interference: Fluorinated compounds can sometimes interact non-specifically with assay components or detection systems. This requires careful specificity and selectivity assessments during validation.
This guide will focus on three critical categories of bioassays and compare methodologies within each, highlighting the specific adaptations required for difluoromethylated candidates.
Chapter 2: A Comparative Framework for Bioassay Selection & Validation
The objective of any analytical procedure's validation is to prove its suitability for the intended purpose.[9][15] For -CF2H drug candidates, this means selecting and tailoring assays to account for their unique chemical nature.
Target Engagement Assays: Is the Drug Hitting its Mark?
Confirming that a drug binds to its intended target in a physiological context is a critical early step.[16][17] Cell-based assays are invaluable here as they provide a more biologically relevant model than simple biochemical assays.[18]
Comparison: Cellular Thermal Shift Assay (CETSA) vs. Reporter Gene Assay
| Feature | Cellular Thermal Shift Assay (CETSA) | Luciferase Reporter Gene Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein directly in cells or lysates.[19][20] | Measures the activity of a reporter gene (luciferase) whose expression is controlled by a signaling pathway modulated by the target. |
| Pros for -CF2H Drugs | Label-free; directly measures physical binding to the target, which is unaffected by the compound's downstream mechanism of action. Excellent for confirming direct engagement.[21] | Highly sensitive and amenable to high-throughput screening. |
| Cons & Validation Hurdles | Requires a specific antibody for detection (e.g., Western Blot). The thermal denaturation profile of the target may be subtly altered by the -CF2H group, requiring careful optimization of the heating gradient.[22] | Indirect measurement of target engagement. The -CF2H compound could interfere with the luciferase enzyme or other pathway components, creating false positives/negatives. Requires rigorous counter-screening. |
| Key Validation Parameter | Specificity: Confirmed by observing a thermal shift only in the presence of the target protein. Precision: Replicate melt curves and isothermal dose-response curves should yield consistent Tagg and EC50 values. | Specificity: Must demonstrate that the signal is dependent on the target's activity and not due to off-target effects or direct inhibition of luciferase. |
Senior Scientist's Recommendation: For novel -CF2H candidates, CETSA is the superior method for unambiguous target validation. [20] It provides direct evidence of a physical interaction between the drug and its target within the cell, a crucial piece of data that is less prone to artifacts than indirect functional assays.[16][21]
This workflow outlines the key decision points and validation steps for confirming target engagement of a novel difluoromethylated drug candidate (DFM-Drug) with its target protein (Target-X).
Caption: CETSA validation workflow for a novel difluoromethylated drug candidate.
Cell-Based Potency & Cytotoxicity Assays
These assays are the workhorses of drug discovery, used to determine a compound's functional effect, such as inhibiting proliferation or inducing cell death.[17][23][24]
Comparison: Endpoint (ATP-based) vs. Real-Time (Impedance-based) Assays
| Feature | ATP-Based Endpoint Assay (e.g., CellTiter-Glo®) | Real-Time Cell Analysis (e.g., xCELLigence) |
| Principle | Measures ATP levels as an indicator of cell viability at a single, pre-determined time point. | Measures changes in electrical impedance as cells proliferate and attach to electrodes, providing kinetic data on cell health over time. |
| Pros for -CF2H Drugs | High-throughput, well-established, and generally robust. | Provides a complete picture of the cellular response, distinguishing between cytotoxic and cytostatic effects. Can reveal unexpected kinetics that might be missed by an endpoint assay. |
| Cons & Validation Hurdles | The lytic reagent could have altered efficacy on cells treated with the -CF2H compound. The compound could also directly inhibit the luciferase enzyme, requiring a cell-free counter-screen. | Lower throughput. The compound's altered polarity could affect its interaction with the plate surface or media, potentially influencing impedance readings independent of a biological effect. |
| Key Validation Parameter | Linearity & Range: Demonstrate a linear relationship between cell number and luminescence signal. Specificity: Confirm the compound does not inhibit the luciferase enzyme in a cell-free system. | System Suitability: Ensure consistent impedance readings (baseline and cell index) across plates. Specificity: Correlate impedance changes with a secondary viability marker (e.g., imaging) to rule out artifacts. |
Senior Scientist's Recommendation: While ATP-based assays are excellent for primary screening, real-time cell analysis is superior for in-depth characterization of lead -CF2H candidates. The kinetic data is invaluable for understanding the mechanism of action and can reveal subtle effects of the -CF2H moiety on the timing of the cellular response that would be missed by a single endpoint.
Bioanalytical Assays for Pharmacokinetic (PK) Studies
Reliable quantification of a drug and its metabolites in biological matrices is mandatory for regulatory submissions.[7][8] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, but it is highly susceptible to matrix effects, a particular concern for fluorinated compounds.[7][13][14]
Challenge: Mitigating Matrix Effects for a -CF2H Drug and its Metabolites
Matrix effects occur when co-eluting components from a biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[13][14][25] The unique polarity of -CF2H compounds and their potential metabolites can exacerbate this issue.[12]
Comparison: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins, leaving the drug in the supernatant. | The sample is passed through a sorbent cartridge that selectively retains the analyte while matrix components are washed away. The analyte is then eluted with a different solvent. |
| Pros | Fast, simple, and inexpensive. High recovery for many compounds. | Provides much cleaner extracts, significantly reducing matrix components.[26] Can be used to concentrate the analyte, improving sensitivity. |
| Cons for -CF2H Drugs | "Dirty" extracts. High risk of ion suppression from remaining phospholipids and salts.[25] The solubility of polar -CF2H metabolites may be poor in the precipitating solvent, leading to low recovery. | More time-consuming and expensive. Requires significant method development to optimize sorbent, wash, and elution steps, especially when dealing with a parent drug and metabolites of differing polarities. |
| Key Validation Parameter | Matrix Factor (MF): Assessed by comparing the analyte response in post-extraction spiked matrix to the response in a clean solution.[14] The MF should be consistent across different lots of matrix. | Recovery: Must be high and consistent for both the parent drug and its key metabolites. Matrix Factor (MF): Should be closer to 1.0 than with PPT, with lower variability. |
Senior Scientist's Recommendation: For pivotal GLP studies, the investment in developing a robust Solid-Phase Extraction (SPE) method is non-negotiable. While PPT might suffice for early discovery, the risk of matrix effects compromising the integrity of PK data is too high for -CF2H compounds.[26] The cleaner baseline and reduced ion suppression provided by SPE are essential for meeting the stringent accuracy and precision requirements of regulatory bodies.[7][27]
This protocol outlines the essential steps for validating a bioanalytical method according to FDA and ICH guidelines, with special considerations for difluoromethylated compounds.
-
System Suitability: Before each run, inject a standard solution to verify chromatographic performance (peak shape, retention time) and mass spectrometer sensitivity.
-
Calibration Curve: Prepare a curve with a blank sample (matrix with no analyte), a zero sample (matrix with internal standard), and at least six non-zero concentration standards. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, LLOQ, low, mid, high) in at least three separate runs.
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
-
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or internal standard peaks.
-
Matrix Effect Evaluation:
-
Prepare two sets of samples: (A) analyte spiked into a clean solvent and (B) blank, extracted matrix spiked with the analyte post-extraction.
-
Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A).
-
The %CV of the Matrix Factor across at least six matrix lots should be ≤15%. This is a critical step for -CF2H compounds.
-
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature.
-
Long-Term Stability: At the intended storage temperature.
-
Stock Solution Stability: At storage temperature. The mean concentration of stability QCs must be within ±15% of nominal values.
-
Chapter 3: Data Interpretation & Integrated Validation Strategy
The validation of individual assays is only part of the story. A truly robust data package demonstrates concordance across different experimental systems.
This diagram illustrates how data from different assays are integrated to build a comprehensive understanding of a drug candidate's profile, from initial target binding to its ultimate pharmacokinetic properties.
Caption: Integrated validation strategy connecting key bioassays.
Conclusion
The unique chemical properties of difluoromethylated drug candidates offer tremendous therapeutic potential but demand a higher level of rigor in bioassay validation. By anticipating challenges related to metabolism, matrix effects, and potential assay interference, researchers can design more robust validation plans. A strategy that prioritizes direct measures of target engagement (CETSA), kinetic analysis of cellular responses, and meticulous bioanalytical sample preparation (SPE) will yield a trustworthy, comprehensive data package. Adherence to the principles outlined in regulatory guidances like ICH Q2(R1) and FDA's BMV is not merely a box-checking exercise; it is the foundation of scientific integrity that ensures the data are reliable, reproducible, and ultimately, suitable for supporting the development of novel medicines.[6][7][28]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available from: [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion. YouTube. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available from: [Link]
-
CETSA. Pelago Bioscience. Available from: [Link]
-
Biology Cell-Based Assays. Charles River Laboratories. Available from: [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available from: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available from: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available from: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available from: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health (NIH). Available from: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available from: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available from: [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Available from: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available from: [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. CABI Digital Library. Available from: [Link]
-
Future challenges and opportunities with fluorine in drugs? ResearchGate. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. Available from: [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pharmtech.com [pharmtech.com]
- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. marinbio.com [marinbio.com]
- 19. CETSA [cetsa.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. nuvisan.com [nuvisan.com]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Binding Affinity of Difluoromethylated Ligands
Introduction: The Subtle Power of the Difluoromethyl Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone for optimizing drug candidates. While the trifluoromethyl group (CF₃) is a well-established mainstay for enhancing metabolic stability and lipophilicity, its close relative, the difluoromethyl group (CF₂H), offers a more nuanced and versatile toolkit for molecular design.[1][2] The CF₂H group is not merely a less lipophilic version of CF₃; it possesses a unique combination of properties that can profoundly influence a ligand's interaction with its target protein.
The C-H bond in a difluoromethyl group is polarized by the two adjacent fluorine atoms, rendering it a capable hydrogen bond donor.[3][4] This allows the CF₂H moiety to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially forming critical hydrogen bonds in a binding pocket while improving metabolic stability.[3] This "lipophilic hydrogen bond donor" character, combined with its effects on local conformation and basicity, makes the CF₂H group a powerful tool for modulating binding affinity and selectivity.[3][5]
However, accurately quantifying the impact of this subtle functional group on binding affinity is paramount. A robust assessment requires not just a single affinity value (K D) but a comprehensive thermodynamic and kinetic profile. This guide provides an in-depth comparison of the principal biophysical techniques used for this purpose, offering field-proven insights into experimental design and data interpretation for difluoromethylated ligands.
Core Methodologies for Quantifying Binding Affinity
The choice of assay is a critical decision driven by the specific scientific question, the stage of the drug discovery process, and the nature of the interacting molecules. Here, we compare the "gold standard" techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
Principle of the Technique Isothermal Titration Calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6][7] In a typical experiment, a solution of the ligand is titrated into a sample cell containing the target protein at a constant temperature. The resulting heat changes are measured relative to a reference cell, allowing for the direct determination of the binding enthalpy (ΔH).[8] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and, by calculation, the entropy (ΔS) and Gibbs free energy (ΔG).[7][9]
Expertise & Experience: Why Choose ITC for CF₂H Ligands? The primary strength of ITC is that it is a label-free, in-solution technique, providing a true measure of binding in a system unperturbed by surface immobilization or fluorescent tags.[7] This is particularly valuable for difluoromethylated ligands, where the key scientific question often revolves around the thermodynamic drivers of affinity changes. For instance, if a CF₂H group is introduced to form a new hydrogen bond, this should manifest as a favorable enthalpic contribution (a more negative ΔH) to the binding energy. ITC is the only technique that can directly measure this enthalpy, providing clear, mechanistic insight into the success of the design strategy.[7][8]
Trustworthiness: A Self-Validating ITC Protocol A robust ITC experiment relies on meticulous sample preparation and a well-designed titration series. The protocol's self-validating nature comes from the consistency of the integrated heat signals and the quality of the fit to a binding model.
Experimental Protocol: ITC Binding Assay
-
Sample Preparation (Crucial Step):
-
Prepare the protein and the difluoromethylated ligand in an identical buffer stock to minimize heats of dilution.[10][11] Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.
-
Use a buffer with a known, low ionization enthalpy (e.g., HEPES, PBS) to minimize buffer protonation effects that can confound the measured binding enthalpy.[12]
-
Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., A₂₈₀ for protein, quantitative NMR for the ligand).[9] Inaccurate concentrations are a primary source of error.
-
Thoroughly degas all solutions immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which cause significant artifacts in the data.[13]
-
-
Instrument Setup:
-
Set the experimental temperature, typically 25 °C, ensuring it aligns with other biophysical assays for comparability.[9]
-
Clean the sample cell and injection syringe meticulously according to the manufacturer's protocol to remove contaminants from previous runs.[13]
-
Fill the reference cell with the same buffer used for the samples.[9]
-
-
Titration Experiment:
-
Load the protein solution (the "macromolecule") into the sample cell. A typical starting concentration is 10-50 µM.[11]
-
Load the ligand solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-500 µM).[10][11]
-
Program the titration sequence: typically a single small (e.g., 0.5 µL) initial injection followed by 18-25 larger (e.g., 2 µL) injections, with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.[9]
-
-
Control Experiment:
-
Perform an identical titration, injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the primary experimental data for accurate analysis.[6]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (Δq).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) using software like Origin or SEDPHAT to extract K D, n, and ΔH.[14]
-
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR): A Kinetic Perspective
Principle of the Technique SPR is a label-free, optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[15][16] In a typical experiment, the target protein (ligand in SPR terminology) is immobilized on a gold-coated sensor chip. A solution containing the binding partner (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein increases the mass on the sensor surface, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).[15] By monitoring the binding over time (the association phase) and then flowing buffer to monitor the dissociation (the dissociation phase), one can determine both the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k d or kₒff).[17] The equilibrium dissociation constant (K D) can then be calculated as k d/kₐ.
Expertise & Experience: Why Choose SPR for CF₂H Ligands? SPR provides invaluable kinetic information that ITC cannot.[18] Two difluoromethylated analogues might have the same binding affinity (K D) but achieve it through very different kinetic profiles. One might have a fast on-rate and a fast off-rate, while another has a slow on-rate and a very slow off-rate (long residence time). This distinction is critical in drug development, as longer residence times can often lead to more durable pharmacological effects. SPR is the premier technique for elucidating these kinetic differences and guiding medicinal chemistry efforts to optimize not just affinity, but also the kinetic profile of a lead compound.[19] Its high sensitivity also makes it suitable for analyzing interactions that are too weak or too tight for ITC.[20]
Trustworthiness: A Self-Validating SPR Protocol The reliability of an SPR experiment hinges on the quality of the immobilized surface, the absence of non-specific binding, and ensuring the observed kinetics are not limited by mass transport.
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization Strategy:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).[16]
-
Immobilize the target protein to the chip surface using a standard method like amine coupling. Activate the surface with a mixture of EDC/NHS, inject the protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration, and then deactivate any remaining active esters with ethanolamine.[12][21]
-
Aim for a low immobilization density (e.g., to achieve an Rmax of 50-150 RU) for kinetic studies to minimize mass transport effects and rebinding artifacts.[21]
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract bulk refractive index changes and non-specific binding.[22]
-
-
Analyte Binding Assay:
-
Prepare a dilution series of the difluoromethylated ligand (analyte) in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected K D.[15]
-
Use a running buffer that matches the ITC buffer for comparability (e.g., PBS or HEPES-buffered saline with a small amount of surfactant like P20 to prevent non-specific binding).
-
Inject the analyte concentrations in ascending order, from lowest to highest, over both the active and reference flow cells. Include several buffer-only (blank) injections to double-subtract the data.[16]
-
-
Kinetic Analysis:
-
Each injection cycle consists of an association phase (analyte injection) and a dissociation phase (buffer injection).[22] Ensure the association and dissociation times are sufficient to observe the curvature of the binding response.
-
After each analyte injection, the surface must be returned to its baseline state. This is achieved by injecting a regeneration solution (e.g., a short pulse of low pH glycine or high salt) that disrupts the interaction without denaturing the immobilized protein.[21]
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection to correct for bulk effects.
-
Subtract a buffer blank injection from the analyte injections to correct for any systemic drift (double referencing).
-
Simultaneously fit the association and dissociation curves from the entire concentration series to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This global fit yields robust values for kₐ, k d, and the calculated K D.[22]
-
Caption: Competition Radioligand Binding Assay Workflow.
Data Presentation & Comparative Analysis
A multi-faceted approach provides the most complete picture. Below is a summary of the techniques and an illustrative case study showing how data from these methods can be integrated to understand the impact of difluoromethylation.
Table 1: Comparison of Key Binding Affinity Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Radioligand Binding Assay |
| Principle | Measures heat change upon binding in solution | Measures change in refractive index upon binding to a surface | Measures displacement of a radiolabeled ligand from its target |
| Primary Output | K D, ΔH, ΔS, Stoichiometry (n) | kₒₙ, kₒff, K D | IC₅₀, Kᵢ |
| Label Requirement | Label-free | Label-free | Requires radiolabeled tracer |
| Throughput | Low to Medium | Medium to High | High |
| Sample Consumption | High (mg of protein) | Low (µg of protein) | Very Low (ng of protein) |
| Key Advantage | Complete thermodynamic profile; direct ΔH measurement | Provides kinetic data (on/off rates); high sensitivity | "Gold standard" sensitivity; works with complex samples |
| Key Limitation | Lower sensitivity; requires high sample purity and concentration | Potential artifacts from protein immobilization; mass transport limits | Indirect measurement; requires a suitable radioligand; radioactive handling |
Table 2: Illustrative Case Study - Impact of Fluorination on Kinase Inhibitor Binding
This hypothetical data is presented for illustrative purposes to demonstrate typical trends observed when modifying a lead compound.
| Ligand | Technique | K D / Kᵢ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒff (10⁻³ s⁻¹) | Residence Time (1/kₒff) |
| Parent Compound (-CH₂OH) | ITC | 150 | -7.5 | -1.8 | - | - | - |
| SPR | 145 | - | - | 2.1 | 30.5 | 33 seconds | |
| Radioligand | 162 | - | - | - | - | - | |
| Difluoro-analogue (-CF₂H) | ITC | 25 | -9.5 | -1.4 | - | - | - |
| SPR | 22 | - | - | 2.5 | 5.5 | 3 minutes | |
| Radioligand | 28 | - | - | - | - | - | |
| Trifluoro-analogue (-CF₃) | ITC | 95 | -8.0 | -1.5 | - | - | - |
| SPR | 105 | - | - | 1.8 | 18.9 | 53 seconds | |
| Radioligand | 110 | - | - | - | - | - |
Analysis of Case Study: In this example, replacing the hydroxyl group with a difluoromethyl group resulted in a ~6-fold increase in affinity. The ITC data provides the mechanistic rationale: the binding is driven by a significant improvement in enthalpy (ΔH from -7.5 to -9.5 kcal/mol), strongly suggesting the CF₂H group is acting as an effective hydrogen bond donor in the binding site. The SPR data corroborates the affinity improvement and reveals that it stems primarily from a >5-fold decrease in the dissociation rate (kₒff), leading to a much longer residence time. The trifluoromethyl analogue, unable to form this hydrogen bond, shows only a minor improvement in affinity over the parent compound.
Complementary and Orthogonal Approaches
For a truly comprehensive assessment, ITC, SPR, and radioligand data should be contextualized with structural and other biophysical data.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for studying protein-ligand interactions in solution. [23]For difluoromethylated ligands, ¹⁹F NMR is particularly valuable. It provides a sensitive probe to confirm binding, as changes in the ¹⁹F chemical shift or line broadening upon addition of the target protein are indicative of an interaction. [24]Techniques like Saturation Transfer Difference (STD) NMR can further map which parts of the ligand are in close contact with the protein, confirming the engagement of the CF₂H group. [25][26]* Computational Modeling: Methods like free energy perturbation (FEP) or molecular mechanics generalized Born/surface area (MM-GBSA) can be used to predict the binding affinity of analogues. [27][28]These computational studies can generate structural hypotheses to explain the experimental thermodynamic and kinetic data, visualizing the specific interactions—like the crucial hydrogen bond formed by the CF₂H group—that drive affinity. [29]
Senior Application Scientist's Recommendation
Assessing the binding affinity of a novel difluoromethylated ligand is not a one-size-fits-all process. A multi-technique, orthogonal approach is essential for generating a robust and reliable dataset that can confidently guide a drug discovery program.
A highly effective workflow is as follows:
-
Primary Screening & Ranking: Use a higher-throughput method like SPR or a competition radioligand binding assay to rapidly screen a series of analogues and establish a rank-order of potency.
-
Kinetic Characterization: For key hits, leverage SPR to perform full kinetic analysis. The on-rate, off-rate, and residence time are critical parameters for differentiating promising candidates that may have similar equilibrium affinities.
-
Thermodynamic Validation: For the most promising leads, use ITC to provide the definitive thermodynamic signature of the binding event. This step is crucial for validating your design hypothesis—confirming, for example, that an intended hydrogen bond from the CF₂H group is indeed contributing favorably to the binding enthalpy.
By integrating the kinetic insights from SPR with the thermodynamic rationale from ITC, and contextualizing both with structural information from methods like NMR and computational modeling, researchers can build a complete picture of the molecular interactions driving affinity. This comprehensive understanding is the key to fully harnessing the subtle but powerful potential of the difluoromethyl group in modern drug design.
References
-
ResearchGate. (n.d.). Advantages and disadvantages of different methods of detecting binding affinity. Retrieved from ResearchGate. [Link]
-
Tuma, R., & Hubbard, S. R. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 2796. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from Malvern Panalytical Blog. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from Creative BioMart. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from BMG LABTECH. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from Creative Biolabs. [Link]
-
Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from Fluidic Sciences Ltd. [Link]
-
Moore, T. J., & Cochran, J. R. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1575, 1-22. [Link]
-
University of North Carolina at Chapel Hill. (2022). Guide to Running an SPR Experiment. Retrieved from UNC School of Medicine. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to Study Binding Interactions – Part 1. Retrieved from Malvern Panalytical Blog. [Link]
-
ResearchGate. (n.d.). Advantages and drawbacks of different binding assays presented in this article. Retrieved from ResearchGate. [Link]
-
Spriestersbach, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
-
Shukla, S., et al. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol, 10(4), e3528. [Link]
-
Furet, P., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]
-
Basso, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7076. [Link]
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(13), 1595-1613. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from ResearchGate. [Link]
-
Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 796-806. [Link]
-
ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved from ResearchGate. [Link]
-
Angene. (n.d.). The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Retrieved from Angene. [Link]
-
ResearchGate. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from ResearchGate. [Link]
-
Davenport, A. P., & Russell, F. D. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 153-176. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray. [Link]
-
de Azevedo, W. F., Jr., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031-1039. [Link]
-
Ponde, D. E. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 857, 1-17. [Link]
-
Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from Sygnature Discovery. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]
-
Bag, S., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics, 22(6), bbab171. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from Springer Nature Experiments. [Link]
-
Jahnke, W., & Widmer, H. (2000). Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Angewandte Chemie International Edition, 39(17), 3064-3067. [Link]
-
Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1469, 1-22. [Link]
-
Starr, T., & Moir, R. D. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1399, 171-185. [Link]
-
ResearchGate. (2008). Computational Methods for Calculation of Ligand-Binding Affinity. Retrieved from ResearchGate. [Link]
-
G. Olaru, A., et al. (2016). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 3, 76. [Link]
-
JoVE. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from YouTube. [Link]
-
Skinner, M. J., & Laurence, J. S. (2013). NMR studies of ligand binding. Current Opinion in Structural Biology, 23(5), 769-775. [Link]
-
Genheden, S., & Ryde, U. (2014). An Efficient Computational Method for Calculating Ligand Binding Affinities. PLoS ONE, 9(2), e88320. [Link]
-
Su, M., et al. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Briefings in Bioinformatics, 22(5), bbab113. [Link]
-
Lin, G., & Prestegard, J. H. (2009). Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins. Methods in Molecular Biology, 493, 159-173. [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from Creative Biostructure. [Link]
-
University of California, Davis. (n.d.). Isothermal Titration Calorimetry (ITC) for the Evaluation of Macromolecule-Ligand Interactions. Retrieved from UC Davis Chemistry. [Link]
-
ResearchGate. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from ResearchGate. [Link]
-
Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from Drug Hunter. [Link]
-
Starr, T., & Moir, R. D. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1399, 171-185. [Link]
-
Tzeng, S. R., & Kalodimos, C. G. (2012). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Journal of the American Chemical Society, 134(36), 14781-14784. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dhvi.duke.edu [dhvi.duke.edu]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. NMR studies of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. | Semantic Scholar [semanticscholar.org]
- 25. Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An Efficient Computational Method for Calculating Ligand Binding Affinities | PLOS One [journals.plos.org]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Hydrogen Bonding Capacity of the CF2H Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethyl (CF2H) group has garnered significant attention for its unique electronic properties and its potential to act as a hydrogen bond (HB) donor.[1] This capacity allows it to serve as a bioisostere for classical donors like hydroxyl (-OH) and thiol (-SH) groups, offering advantages in metabolic stability and lipophilicity.[1][2][3] However, the C-H bond in a CF2H group is a weaker, "unconventional" hydrogen bond donor compared to canonical O-H or N-H groups.[4][5] Therefore, a rigorous, multi-faceted approach is essential to accurately characterize and quantify its hydrogen bonding capacity.
This guide provides an in-depth comparison of the experimental and computational methodologies used to evaluate the CF2H group as a hydrogen bond donor, offering field-proven insights for researchers in drug discovery and chemical biology.
The Nature of the Difluoromethyl C-H···X Interaction
The ability of the CF2H group to act as a hydrogen bond donor stems from the potent inductive electron-withdrawing effect of the two fluorine atoms. This effect polarizes the C-H bond, increasing the positive partial charge on the hydrogen atom and enhancing its acidity, thereby making it more capable of interacting with a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen lone pair).[2][6] Quantum mechanical calculations have estimated the binding energy of a CF2H···O interaction to be in the range of 1.0 to 5.5 kcal/mol.[4][6][7] While this is weaker than classical hydrogen bonds, it is significant enough to influence molecular conformation and intermolecular interactions, which are critical for drug-target binding.[2][8]
A Multi-faceted Strategy for Evaluation
No single technique can fully capture the nuances of CF2H hydrogen bonding. A robust evaluation relies on the convergence of evidence from multiple experimental and computational methods, each providing a unique piece of the puzzle.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 5. Hydrogen Bonds Involving CF2H - ChemistryViews [chemistryviews.org]
- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
reactivity comparison of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene with other halogenated difluoromethylbenzenes
A Comparative Reactivity Guide: Navigating the Synthetic Utility of Halogenated Difluoromethylbenzenes
Executive Summary: A Tale of Two Reactivities
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The difluoromethyl (CF₂H) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, offering enhanced lipophilicity and metabolic stability.[1] Halogenated difluoromethylbenzenes serve as critical building blocks for introducing this moiety. This guide provides an in-depth comparison of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene and its halogenated analogs, focusing on how the choice of halogen dictates reactivity and synthetic strategy.
The core principle is a trade-off dictated by the intended transformation:
-
For Palladium-Catalyzed Cross-Coupling Reactions: The reactivity trend follows the carbon-halogen (C-X) bond strength: I > Br > Cl. The weaker C-Br bond in bromo-derivatives facilitates the rate-limiting oxidative addition step, generally leading to higher yields under milder conditions than their chloro-counterparts.[2]
-
For Nucleophilic Aromatic Substitution (SNAr): The trend often reverses, with chloro-derivatives exhibiting greater reactivity. The higher electronegativity of chlorine better stabilizes the intermediate Meisenheimer complex, accelerating the reaction.[3]
-
Reactivity at the Benzylic C(F)₂X Site: The C-Br bond in the bromodifluoromethyl group is significantly more labile than a C-Cl or C-F bond, opening unique pathways for free-radical chemistry and nucleophilic substitution at the benzylic carbon.
This guide will dissect these reactivity patterns, providing mechanistic insights, comparative experimental data, and detailed protocols to empower researchers in making strategic decisions for their synthetic campaigns.
The Halogen's Influence in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[4][5] For substrates like halogenated difluoromethylbenzenes, the choice of the aryl halide is a critical parameter that directly impacts reaction efficiency.
Mechanistic Underpinnings: The Oxidative Addition Step
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often rate-determining, involves the cleavage of the carbon-halogen bond.[2] The superior performance of aryl bromides over chlorides is primarily attributed to two factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker than the carbon-chlorine bond. This lower energy barrier means the C-Br bond is broken more easily and rapidly during insertion of the palladium catalyst.[2]
-
Kinetics and Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which facilitates a more favorable electronic interaction with the electron-rich palladium(0) center, accelerating the kinetics of oxidative addition.[2]
Comparative Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. As expected, bromodifluoromethylbenzene derivatives show higher reactivity than their chloro counterparts, often requiring less catalyst, lower temperatures, and shorter reaction times.
| Property | 1-Bromo-4-(difluoromethyl)benzene | 1-Chloro-4-(difluoromethyl)benzene |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Buchwald Ligands (e.g., SPhos) |
| Catalyst Loading | 1-3 mol% | 3-5 mol% (often higher) |
| Reaction Temp. | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | Good to Excellent | Moderate to Good (highly catalyst dependent) |
| Reference Insight | The bromo-derivative is generally more reactive, facilitating the rate-determining oxidative addition step.[3] | Advances in bulky, electron-rich phosphine ligands have made the more economical aryl chlorides viable substrates.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
1-Bromo-4-(difluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane and water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(difluoromethyl)benzene, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the reactivity trend is often inverted compared to cross-coupling. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.
Mechanistic Underpinnings: Stabilizing the Intermediate
The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate is crucial.[3]
-
Electronegativity: Halogens stabilize the negative charge of the Meisenheimer complex through their inductive electron-withdrawing effect. Chlorine is more electronegative than bromine, providing greater stabilization and thus accelerating the rate of the initial attack.
-
Leaving Group Ability: While bromide is a better leaving group than chloride, the C-X bond cleavage occurs in the fast, second step of the reaction and therefore has a smaller impact on the overall reaction rate.
Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the SNAr reaction of a halogenated difluoromethylbenzene with an amine nucleophile.
Materials:
-
1-Chloro-4-(difluoromethyl)benzene (1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask, add 1-chloro-4-(difluoromethyl)benzene, the amine, and K₂CO₃.
-
Add anhydrous DMSO via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the residue by silica gel chromatography to yield the desired product.
Reactivity of the 1-(Bromodifluoromethyl) Group
The presence of a bromodifluoromethyl group, as in this compound, introduces a distinct reactive site at the benzylic position. The C(sp³)-Br bond is weaker than the C(sp²)-Br bond on the aromatic ring and is susceptible to different transformations.
Free-Radical Reactions
The C-Br bond in the -C(F)₂Br group can be readily cleaved under photolytic or thermal conditions to generate a difluoromethyl radical.[6] This makes it a valuable precursor for radical-mediated reactions.
-
Radical Initiation: The relatively weak C-Br bond allows for homolytic cleavage to form a stabilized benzylic radical, Ar-C•(F)₂. This radical can then participate in chain reactions.[7]
-
Applications: This reactivity is useful for radical additions to alkenes or for atom transfer radical polymerization (ATRP) processes. Bromination at this position is often more selective than chlorination.[8][9]
Nucleophilic Substitution at the Benzylic Carbon
While challenging due to the presence of two electron-withdrawing fluorine atoms, nucleophilic substitution at the C(F)₂Br carbon is possible. The reactivity follows standard leaving group ability trends: I > Br > Cl >> F.[10][11] This pathway allows for the direct introduction of nucleophiles at the benzylic position, a transformation not possible with analogs that lack a halogen at this site.
Practical Selection Guide: Choosing the Right Halogen
The optimal choice of halogenated difluoromethylbenzene depends entirely on the desired chemical transformation.
Conclusion
The reactivity of halogenated difluoromethylbenzenes is a nuanced interplay of bond strengths, electronics, and reaction mechanisms. While 1-bromo-4-(difluoromethyl)benzene and its iodo-analog are the substrates of choice for versatile and efficient palladium-catalyzed cross-coupling reactions, the more economical chloro-derivative often proves superior for nucleophilic aromatic substitution. Furthermore, the unique reactivity of the bromodifluoromethyl group in molecules like this compound provides a synthetic handle for benzylic functionalization via radical or nucleophilic pathways. By understanding these fundamental principles, researchers can strategically select the optimal building block to streamline their synthetic routes, saving time and resources in the pursuit of novel molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene.
- BenchChem. (2026, January). Reactivity Showdown: A Comparative Guide to Chloro- vs. Bromo-N-methylpyridin-2-amines in Key Organic Reactions. Benchchem.
- Prakash, G. K. S., & Hu, J. (2007). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. U.S. Patent No. 7,119,232 B2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide.
-
Fier, P. S., & Paquin, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7066. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
Prakash, G. K. S., Hu, J., Wang, Y., & Olah, G. A. (2004). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 6(23), 4315–4317. Retrieved from [Link]
-
Knoll, H., & Schaletzky, I. (1975). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 2462-2469. Retrieved from [Link]
-
van der Ham, A. G. J., et al. (2020). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 22(15), 5823–5828. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Garg, N. K., & Gessner, V. H. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6041-6056. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. Retrieved from [Link]
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Free Radical Reactions. Retrieved from [Link]
Sources
- 1. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, we can ensure the protection of laboratory personnel and the environment.
Understanding the Compound: Chemical & Hazard Profile
Before addressing disposal, it is crucial to understand the inherent properties and hazards of this compound. This knowledge forms the basis for the procedural choices outlined in this guide.
| Property | Value | Source |
| Chemical Formula | C₇H₅BrF₂ | [1][2][3] |
| CAS Number | 51776-71-7 | [1][2][3] |
| Molecular Weight | 207.02 g/mol | [1][2][3] |
| Appearance | Liquid | [1][2] |
| Density | 1.604 g/mL at 25 °C | [1][2] |
| Flash Point | 87.8 °C (190.0 °F) | [1][2] |
| Storage Class | 10 - Combustible liquids | [1][2] |
| Hazards | Acute oral toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [4] |
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic substance.[5][6] This classification is the single most important factor determining its disposal pathway. Halogenated compounds require specific disposal methods because their combustion can produce acidic and toxic gases, such as hydrobromic acid (HBr) and hydrofluoric acid (HF).[7][8] Therefore, they must not be mixed with non-halogenated organic waste streams to avoid complicating the disposal process and increasing costs.[6][9]
The Core Principle: Segregation and Incineration
The universally accepted and environmentally responsible method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility .[5][10] These facilities are equipped with specialized scrubbers and afterburners to neutralize the hazardous byproducts of combustion.
Why Segregation is Non-Negotiable:
-
Economic Implications: The cost to dispose of halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the complex equipment required to handle the corrosive and toxic flue gases.[6][9]
-
Regulatory Compliance: Environmental regulations, such as those set forth by the Environmental Protection Agency (EPA), mandate the proper identification and segregation of hazardous waste streams.[11][12]
-
Safety and Efficiency: Keeping waste streams separate prevents accidental mixing of incompatible chemicals and streamlines the disposal process for waste management professionals.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of this compound from the laboratory bench to final pickup.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Chemical splash goggles
-
Appropriate chemical-resistant gloves (refer to the manufacturer's SDS for specific glove material recommendations)
Materials Required:
-
Designated and clearly labeled "Halogenated Organic Waste" container
-
Secondary containment for the waste container
-
Hazardous waste tags
Step 1: Waste Collection at the Source
-
Dedicate a Waste Container: Designate a specific, compatible container for the collection of this compound and other halogenated organic waste. This container must be in good condition with a secure, threaded cap.[13]
-
Proper Labeling is Crucial: Immediately upon the first addition of waste, label the container with the words "Hazardous Waste" and "Halogenated Organic Solvents."[6][9] All constituents and their approximate percentages must be clearly listed on the container's tag.[6] Do not use abbreviations or chemical formulas.[13]
-
Work in a Ventilated Area: All transfers of the chemical to the waste container should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
Step 2: Safe Storage of Waste in the Laboratory
-
Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[9][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Utilize Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.
-
Segregate from Incompatibles: Do not store the halogenated waste container with acids, bases, or strong oxidizing agents.[9][13]
-
Adhere to Accumulation Limits: Be aware of your facility's satellite accumulation area (SAA) limits for hazardous waste.[6]
Step 3: Preparing for Disposal Pickup
-
Complete the Hazardous Waste Tag: Fill out the hazardous waste tag completely and accurately, ensuring all chemical components are listed with their concentrations.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your facility's emergency response team and EHS department.[6]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
University of California, Riverside. Hazardous Waste Segregation. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
-
PubChem, National Center for Biotechnology Information. 1,4-Bis(bromodifluoromethyl)benzene. [Link]
-
U.S. Environmental Protection Agency. Disposal Guidance. [Link]
-
S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. [Link]
-
AHH Chemical Co., Ltd. 4-(BROMODIFLUOROMETHYL)-1-(DIFLUOROMETHYL)BENZENE. [Link]
-
ResearchGate. Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
Vetlesen, V., et al. Natural and man-made organobromine compounds in marine biota from Central Norway. [Link]
-
Rae, Ian. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
Chemical Engineering Guy. Deactivation by Aging, Poisoning and Fouling. [Link]
-
Gribble, Gordon W. The natural production of organobromine compounds. [Link]
Sources
- 1. 1-溴-4-(二氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-溴-4-(二氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Bench: A Guide to Safely Handling 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity. 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene represents a valuable building block in this endeavor. However, its unique reactivity and toxicological profile, characteristic of many organofluorine compounds, necessitate a rigorous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the Invisible Risks
-
Skin and Eye Irritation: Direct contact with halogenated organic compounds can cause significant irritation, and in some cases, chemical burns.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors may lead to irritation of the respiratory tract.[1][4]
-
Flammability: Many similar aromatic compounds are flammable liquids, with vapors that can form explosive mixtures with air.[3][5]
-
Toxicity: While specific data is limited, organofluorine compounds can have unique toxicological profiles, and it is prudent to handle this compound with the assumption of toxicity.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6][8] | Protects eyes from direct contact with the liquid and from potential splashes, which could cause serious irritation or damage.[8] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene are generally suitable for halogenated aromatics). Double-gloving is recommended for extended operations.[6][9] | Provides a barrier against skin contact. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[4] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised.[4][6] | Protects skin and personal clothing from contamination. Flame-resistant properties are crucial due to the potential flammability of the compound.[3] |
| Respiratory Protection | All handling of this compound must be performed in a certified chemical fume hood.[6][10] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8] | Minimizes the risk of inhaling potentially harmful vapors.[8] |
Operational Plan: From Benchtop to Waste Stream
A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process for this compound.
Sources
- 1. 1,4-Bis(bromodifluoromethyl)benzene | C8H4Br2F4 | CID 10914654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
